molecular formula C11H21NO6 B15549915 N-Valeryl-D-glucosamine

N-Valeryl-D-glucosamine

Cat. No.: B15549915
M. Wt: 263.29 g/mol
InChI Key: FNSCSLWWUFMYHX-NKBJEYNWSA-N
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Description

N-Valeryl-D-glucosamine is a useful research compound. Its molecular formula is C11H21NO6 and its molecular weight is 263.29 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H21NO6

Molecular Weight

263.29 g/mol

IUPAC Name

N-[(4S,5S)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]pentanamide

InChI

InChI=1S/C11H21NO6/c1-2-3-4-7(14)12-8-10(16)9(15)6(5-13)18-11(8)17/h6,8-11,13,15-17H,2-5H2,1H3,(H,12,14)/t6?,8?,9-,10+,11?/m1/s1

InChI Key

FNSCSLWWUFMYHX-NKBJEYNWSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Structure of N-Valeryl-D-glucosamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Valeryl-D-glucosamine is a derivative of D-glucosamine, a naturally occurring amino sugar.[1] This compound is of significant interest in various scientific fields, including pharmaceuticals, cosmetics, and biotechnology, due to its unique properties and potential biological activities.[1] Its structure, which combines a carbohydrate moiety with a short-chain fatty acid, enhances its solubility and stability, making it a valuable building block in the synthesis of bioactive molecules and for use in drug formulation.[1]

Chemical Structure and Nomenclature

This compound is structurally characterized by a D-glucosamine core where the amino group at the second carbon position is acylated with a valeryl group (a five-carbon acyl group derived from valeric acid). This forms an amide linkage. The "D" designation in D-glucosamine refers to the stereochemical configuration at the chiral center furthest from the anomeric carbon (C5), which is analogous to D-glyceraldehyde.

The systematic IUPAC name for this compound is N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]pentanamide.[2] It is also known by synonyms such as 2-Deoxy-2-pentanamido-D-glucopyranose and 2-Deoxy-2-valeramido-D-glucopyranose.[1][3]

The core structure consists of:

  • A Glucopyranose Ring : A six-membered ring containing five carbon atoms and one oxygen atom.

  • Hydroxyl Groups (-OH) : Located at positions C1, C3, C4, and C6, which contribute to its hydrophilicity.

  • N-Valeryl Group (Amide) : A pentanamide (B147674) group attached to the C2 position, which introduces a hydrophobic alkyl chain, enhancing solubility and stability.[1]

Physicochemical Properties

The key quantitative data and physical properties of this compound are summarized below for clear reference and comparison.

PropertyValueReference(s)
Molecular Formula C₁₁H₂₁NO₆[1][2][3][4][5]
Molecular Weight 263.29 g/mol [1][2][3][4][5]
CAS Number 63223-57-4[1][3][4][6]
Appearance White to off-white crystalline powder[1][3][4]
Purity ≥ 98%[1][4]
Optical Rotation [α]20/D +33° to +39° (c=1 in H₂O)[1]
Boiling Point (Predicted) 612.9 ± 55.0 °C at 760 mmHg[3][5]
Density (Predicted) 1.285 - 1.34 g/cm³[3][5]
Storage Temperature Room Temperature[1][5]

Structural Visualization

The following diagram illustrates the chemical structure of this compound, highlighting the connection between the glucopyranose ring and the N-valeryl group.

N_Valeryl_D_glucosamine_Structure cluster_ring C1 C C2 C C1->C2 OH1 OH C1->OH1 C3 C C2->C3 N_amide NH C2->N_amide C4 C C3->C4 OH3 OH C3->OH3 C5 C C4->C5 OH4 OH C4->OH4 O_ring O C5->O_ring C6 CH₂OH C5->C6 O_ring->C1 C_valeryl_carbonyl C N_amide->C_valeryl_carbonyl O_valeryl_carbonyl O C_valeryl_carbonyl->O_valeryl_carbonyl C_valeryl_chain (CH₂)₃CH₃ C_valeryl_carbonyl->C_valeryl_chain

Figure 1: Chemical structure of this compound.

Experimental Protocols

The synthesis of this compound involves two primary stages: the isolation of the D-glucosamine precursor and its subsequent N-acylation.

This protocol outlines a standard method for obtaining the starting material, D-glucosamine, from a natural source like crab shells.[7]

1. Decalcification of Raw Material:

  • Grind cleaned and dried crab shells to a fine powder.
  • Place 200 g of the powder in a 2-liter beaker.
  • Slowly add an excess of ~6 N hydrochloric acid (HCl) until effervescence ceases. This step removes calcium carbonate.
  • Allow the mixture to stand for 4-6 hours to ensure complete reaction.
  • Filter the residue, wash with water until the filtrate is neutral to litmus (B1172312) paper, and dry the resulting chitin (B13524) in an oven at 50-60°C.

2. Hydrolysis of Chitin:

  • To 40 g of the dried chitin in a 500-mL beaker, add 200 mL of concentrated HCl (sp. gr. 1.18).
  • Heat the mixture on a boiling water bath for 2.5 hours with continuous mechanical stirring until the solution is complete.

3. Decolorization and Crystallization:

  • Add 200 mL of water and 4 g of activated carbon (e.g., Norit) to the solution.
  • Maintain the solution at approximately 60°C and stir for one hour to decolorize.
  • Filter the hot solution through a filter aid (e.g., Celite).
  • Concentrate the pale-yellow filtrate under reduced pressure at 50°C to a final volume of 10-15 mL.
  • Wash the resulting white crystals of glucosamine (B1671600) hydrochloride onto a sintered-glass filter using 95% ethanol (B145695) and dry. The expected yield is 24-28 g.[7]

This section describes a general, chemically sound methodology for the N-acylation of D-glucosamine hydrochloride to yield the final product.

1. Dissolution and Neutralization:

  • Dissolve D-glucosamine hydrochloride in a suitable solvent system, such as a mixture of water and a polar aprotic solvent (e.g., dioxane or tetrahydrofuran).
  • Add a base, such as sodium bicarbonate (NaHCO₃) or sodium hydroxide (B78521) (NaOH), in a stoichiometric amount to neutralize the hydrochloride and free the amino group of glucosamine for reaction.

2. Acylation Reaction:

  • Cool the reaction mixture in an ice bath (0-5°C).
  • Slowly add a valerylating agent, such as valeryl chloride or valeric anhydride, dropwise to the stirred solution. The acylating agent should be used in a slight molar excess relative to the glucosamine.
  • Maintain the pH of the reaction mixture in the slightly alkaline range (pH 8-9) by the concurrent addition of a base to neutralize the acid byproduct (HCl or valeric acid).
  • Allow the reaction to proceed for several hours at low temperature, followed by stirring at room temperature until completion (monitored by TLC).

3. Product Isolation and Purification:

  • Once the reaction is complete, neutralize the solution with a dilute acid (e.g., HCl).
  • Concentrate the solution under reduced pressure to remove the organic solvent.
  • The crude product may precipitate or can be extracted using a suitable organic solvent (e.g., ethyl acetate) if solubility allows.
  • Purify the crude product by recrystallization from a solvent system like ethanol/water or by column chromatography on silica (B1680970) gel to yield pure this compound.

Biological and Industrial Relevance

This compound is a versatile compound with applications spanning multiple industries.

  • Pharmaceutical Development : It is explored for its potential in drug formulation and as a building block for novel therapeutics, particularly for metabolic disorders.[1] While research on glucosamine itself suggests it can modulate bone metabolism and promote hyaluronic acid production by synovial cells, the specific biological activities of the N-valeryl derivative are an active area of investigation.[8]

  • Cosmetic Applications : In skincare, it is used to improve skin hydration and elasticity, making it an ingredient in some anti-aging formulations.[1]

  • Biotechnology and Research : The compound serves as a biochemical reagent in glycobiology research to study carbohydrate interactions and cellular processes.[1][6][9] Its structure is leveraged in the development of other bioactive compounds.[1]

Logical Workflow: From Precursor to Application

The following diagram illustrates the logical progression from the raw material to the final applications of this compound.

Logical_Workflow cluster_applications Applications A Raw Material (Chitin from Crab Shells) B Protocol 1: Extraction & Hydrolysis A->B Decalcification C Precursor: D-Glucosamine HCl B->C Purification D Protocol 2: N-Acylation with Valeryl Chloride C->D Reaction E Final Product: This compound D->E Purification F Pharmaceuticals E->F G Cosmetics E->G H Biotechnology Research E->H

Figure 2: Workflow from chitin to applications of this compound.

References

N-Valeryl-D-glucosamine: A Technical Overview of its Chemical Properties and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and synthesis of N-Valeryl-D-glucosamine, a derivative of D-glucosamine. This document is intended for researchers, scientists, and professionals in the field of drug development and glycobiology.

Chemical Properties

This compound, also known as 2-Deoxy-2-pentanamido-D-glucopyranose, is a monosaccharide derivative. Its chemical structure consists of a D-glucosamine molecule where the amino group at the C2 position is acylated with a valeryl (pentanoyl) group. This modification influences its physicochemical properties, such as lipophilicity and potential biological activity, compared to its parent molecule, D-glucosamine.

A summary of the key chemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueSource(s)
IUPAC Name N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]pentanamide[1]
Synonyms 2-Deoxy-2-pentanamido-D-glucopyranose, 2-Deoxy-2-valeramido-D-glucopyranose
CAS Number 63223-57-4
Molecular Formula C11H21NO6[1]
Molecular Weight 263.29 g/mol [1]
Appearance White to Almost white powder to crystal
Purity >98.0%
Specific Rotation [α]20/D +33.0 to +39.0° (c=1, H2O)
Boiling Point (Predicted) 578.1 °C at 760 mmHg[2]
Density (Predicted) 1.34 g/cm³[2]
Solubility Enhanced solubility and stability compared to glucosamine (B1671600).[3] Soluble in water.[3]

Synthesis of this compound

The synthesis of this compound can be achieved through the N-acylation of D-glucosamine. A general and effective method involves the reaction of D-glucosamine with an acylating agent such as valeric anhydride (B1165640) or valeryl chloride. Below is a detailed experimental protocol adapted from established methods for the synthesis of N-acyl-D-glucosamine derivatives.[4][5]

Experimental Protocol: Synthesis via N-acylation with Valeric Anhydride

Materials:

  • D-Glucosamine hydrochloride

  • Sodium metal

  • Anhydrous methanol (B129727)

  • Valeric anhydride

  • Diethyl ether

  • Deionized water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

  • Desiccator with a drying agent (e.g., P2O5)

Procedure:

  • Preparation of Sodium Methoxide (B1231860) Solution: In a round-bottom flask, dissolve an equimolar amount of sodium metal in anhydrous methanol under a nitrogen atmosphere to prepare a fresh solution of sodium methoxide.

  • Liberation of D-Glucosamine: Add D-Glucosamine hydrochloride to the sodium methoxide solution. Stir the mixture for approximately 5 minutes. Sodium chloride will precipitate out.

  • Isolation of D-Glucosamine: Filter the mixture to remove the precipitated sodium chloride. Wash the precipitate with a small volume of cold anhydrous methanol. The filtrate contains the free D-glucosamine.

  • N-acylation Reaction: Cool the filtrate containing D-glucosamine in an ice-water bath. While stirring, slowly add 1.2 to 1.5 equivalents of valeric anhydride to the solution.

  • Reaction Monitoring: Continue stirring the reaction mixture in the ice bath for a period and then allow it to stand at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a chloroform:methanol (1:3) solvent system.[4]

  • Isolation of Crude Product: The this compound will precipitate as a white solid. Collect the crude product by filtration.

  • Purification: Wash the collected precipitate with cold methanol to remove unreacted starting materials and then with diethyl ether to remove any residual valeric acid.[4]

  • Drying: Dry the purified this compound in a desiccator over a suitable drying agent, such as phosphorus pentoxide (P2O5), at room temperature.[4]

This procedure should yield this compound in high purity. The final product can be characterized by techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_purification Workup & Purification cluster_product Final Product GlcN_HCl D-Glucosamine HCl Free_GlcN Liberation of free D-Glucosamine GlcN_HCl->Free_GlcN NaOMe Sodium Methoxide in Methanol NaOMe->Free_GlcN Acylation N-acylation with Valeric Anhydride Free_GlcN->Acylation Add Valeric Anhydride Filtration Filtration Acylation->Filtration Precipitate forms Washing Washing with Methanol & Ether Filtration->Washing Drying Drying Washing->Drying Final_Product This compound Drying->Final_Product

General workflow for the synthesis of this compound.

Potential Biological Activity and Signaling Pathways

While the specific signaling pathways of this compound are not yet fully elucidated, research on related N-acyl-D-glucosamine derivatives provides valuable insights into its potential biological roles. It is suggested that this compound may have applications in anti-inflammatory and anti-cancer therapies.[3]

The parent molecule, D-glucosamine, and its more well-known derivative, N-acetyl-D-glucosamine (GlcNAc), have been shown to possess anti-inflammatory and anti-cancer properties.[6][7][8] Glucosamine has been reported to inhibit the proliferation of various cancer cells and modulate immune responses.[7][9][10]

Furthermore, studies on other N-acyl derivatives of glucosamine suggest that the length and nature of the acyl chain can significantly influence biological activity. For instance, N-butyryl-D-glucosamine has been shown to modulate chondrocyte growth and gene expression.[11] A longer-chain derivative, N-palmitoyl-D-glucosamine, has been identified as an antagonist of Toll-like receptor 4 (TLR4), a key receptor in inflammatory signaling pathways.[12][13] This suggests that this compound, with its five-carbon acyl chain, may also interact with cellular signaling cascades, potentially modulating inflammatory responses.

Based on the known activity of related compounds, a hypothetical signaling pathway for N-acyl-D-glucosamine derivatives in the context of inflammation is proposed below. This diagram illustrates the potential inhibitory effect on the TLR4 signaling pathway, which leads to a reduction in the production of pro-inflammatory cytokines.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB_Inhib IκB IKK->NFkB_Inhib Phosphorylation & Degradation NFkB NF-κB IKK->NFkB Activation NFkB_Nuc NF-κB NFkB->NFkB_Nuc Translocation DNA DNA NFkB_Nuc->DNA Binding Cytokines Pro-inflammatory Cytokines DNA->Cytokines Transcription NVDG This compound (Hypothesized) NVDG->TLR4 Inhibition

Hypothesized inhibitory effect of N-acyl-D-glucosamine derivatives on the TLR4 signaling pathway.

Further research is warranted to fully characterize the biological activities and specific molecular targets of this compound. Its unique chemical structure makes it a promising candidate for investigation in the development of novel therapeutic agents.

References

The Enigmatic Role of N-Valeryl-D-glucosamine in Cellular Biology: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

N-Valeryl-D-glucosamine, a derivative of the naturally occurring amino sugar D-glucosamine, is a molecule of growing interest in the fields of biochemistry and pharmacology. While direct research into its specific biological roles at the cellular level is currently limited, its structural similarity to well-studied compounds such as D-glucosamine and N-Acetyl-D-glucosamine (NAG) provides a strong foundation for predicting its potential functions and therapeutic applications. This technical guide consolidates the available information on this compound and extrapolates its likely cellular activities based on the established biological roles of its analogs. We present potential signaling pathways, summarize key quantitative data from related studies, and provide detailed experimental protocols to facilitate future research in this promising area. The overarching goal is to equip researchers and drug development professionals with a comprehensive resource to explore the therapeutic potential of this compound in areas such as inflammation and oncology.

Introduction: The Therapeutic Potential of N-Acyl-D-glucosamine Derivatives

D-glucosamine and its N-acetylated form, N-Acetyl-D-glucosamine, are known to play significant roles in various cellular processes. They are fundamental building blocks for the biosynthesis of glycosaminoglycans, essential components of the extracellular matrix.[1] Beyond their structural roles, these molecules have demonstrated notable anti-inflammatory and anti-cancer properties.[2][3] The addition of an acyl group, such as the valeryl group in this compound, can modify the lipophilicity and, consequently, the cellular uptake and metabolic fate of the parent molecule, potentially enhancing its biological activity.[4] This guide will delve into the anticipated biological functions of this compound by examining the well-documented activities of its close relatives.

Postulated Biological Roles and Signaling Pathways

Based on the known functions of D-glucosamine and N-Acetyl-D-glucosamine, this compound is hypothesized to modulate key cellular signaling pathways involved in inflammation and cancer progression.

Anti-inflammatory Effects

Glucosamine (B1671600) and its derivatives have been shown to exert anti-inflammatory effects by inhibiting pro-inflammatory signaling cascades. A key mechanism involves the suppression of mitogen-activated protein kinase (MAPK) phosphorylation.[5] It is plausible that this compound could similarly interfere with these pathways.

G Postulated Anti-inflammatory Signaling Pathway of this compound LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_Pathway MAPK Pathway (JNK, p38) TLR4->MAPK_Pathway NVDG This compound NVDG->MAPK_Pathway Inhibition NFkB NF-κB MAPK_Pathway->NFkB Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Cytokines G Hypothesized Anti-Cancer Mechanisms of this compound NVDG This compound p70S6K p70S6K NVDG->p70S6K Inhibition Proteasome Proteasome NVDG->Proteasome Inhibition Protein_Synthesis Protein Synthesis p70S6K->Protein_Synthesis Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth Apoptosis Apoptosis Proteasome->Apoptosis Prevents G Workflow for In Vitro Anti-inflammatory Assay Start Start: Culture Macrophages (e.g., RAW 264.7) Pretreat Pre-treat cells with This compound (various concentrations) Start->Pretreat Stimulate Stimulate with LPS (e.g., 1 µg/mL) Pretreat->Stimulate Incubate Incubate for 24 hours Stimulate->Incubate Collect Collect Supernatant Incubate->Collect Analyze Analyze Cytokine Levels (ELISA for TNF-α, IL-6) Collect->Analyze End End Analyze->End

References

An In-depth Technical Guide to N-Valeryl-D-glucosamine versus N-Acetyl-D-glucosamine for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-acyl derivatives of D-glucosamine are a class of compounds with significant biological activities and therapeutic potential. Among these, N-Acetyl-D-glucosamine (NAG) is a well-studied monosaccharide with established roles in cellular metabolism, signaling, and as a therapeutic agent for conditions like osteoarthritis.[1][2] More recently, other N-acyl derivatives, such as N-Valeryl-D-glucosamine, have emerged as compounds of interest, particularly in the fields of drug formulation and cosmetology, owing to their modified physicochemical properties.[3] This technical guide provides a comprehensive comparison of this compound and N-Acetyl-D-glucosamine, focusing on their biochemical properties, synthesis, and biological activities. It is designed to be a valuable resource for researchers, scientists, and drug development professionals, highlighting current knowledge and identifying areas for future investigation.

Physicochemical Properties

A comparative summary of the key physicochemical properties of this compound and N-Acetyl-D-glucosamine is presented in Table 1. The addition of the longer valeryl group in this compound is expected to increase its lipophilicity compared to the acetyl group in NAG, which may influence its solubility, membrane permeability, and formulation characteristics.

Table 1: Comparative Physicochemical Data

PropertyThis compoundN-Acetyl-D-glucosamine
Synonyms 2-Deoxy-2-pentanamido-D-glucopyranose, 2-Deoxy-2-valeramido-D-glucopyranose[3][4]NAG, 2-Acetamido-2-deoxy-D-glucose[1]
CAS Number 63223-57-4[3]7512-17-6[1]
Molecular Formula C₁₁H₂₁NO₆[3][5]C₈H₁₅NO₆[1]
Molecular Weight 263.29 g/mol [3][5]221.21 g/mol [1]
Appearance White to off-white crystalline powder[3]White crystalline powder[1]
Melting Point Not available~211 °C[1]
Solubility Enhanced solubility mentioned, but quantitative data not available.[3]Soluble in water[1]
Optical Rotation [α]20/D = +33 to +39° (c=1 in H₂O)[3][α]D +40.5° (after 24 hr, c=1 in water)[6]

Synthesis of this compound and N-Acetyl-D-glucosamine

The synthesis of both compounds typically involves the N-acylation of D-glucosamine. While several methods for the N-acetylation of glucosamine (B1671600) are well-documented, specific detailed protocols for N-valerylation are less common in the literature. However, a general approach can be adapted.

Synthesis Workflow

The general workflow for the synthesis of N-acyl-D-glucosamine derivatives is depicted in the following diagram.

Synthesis_Workflow Glucosamine_HCl D-Glucosamine Hydrochloride Free_Glucosamine D-Glucosamine (free base) Glucosamine_HCl->Free_Glucosamine Base Treatment (e.g., Sodium Methoxide) N_Acyl_Glucosamine N-Acyl-D-glucosamine (this compound or N-Acetyl-D-glucosamine) Free_Glucosamine->N_Acyl_Glucosamine Acylating_Agent Acylating Agent (e.g., Valeric Anhydride (B1165640) or Acetyl Anhydride) Acylating_Agent->N_Acyl_Glucosamine Purification Purification (Crystallization) N_Acyl_Glucosamine->Purification Final_Product Pure N-Acyl-D-glucosamine Purification->Final_Product

Caption: General workflow for the synthesis of N-Acyl-D-glucosamine derivatives.

Experimental Protocols

This proposed protocol is based on general methods for N-acylation of glucosamine.[7]

  • Preparation of D-Glucosamine Free Base:

    • Suspend D-glucosamine hydrochloride (1 equivalent) in methanol (B129727).

    • Add a solution of sodium methoxide (B1231860) (1 equivalent) in methanol dropwise with stirring.

    • Continue stirring for 1-2 hours at room temperature.

    • Filter the reaction mixture to remove the precipitated sodium chloride. The filtrate contains the D-glucosamine free base.

  • N-Valerylation:

    • To the methanolic solution of D-glucosamine, add valeric anhydride (1.5-2 equivalents) dropwise at room temperature with continuous stirring.

    • Allow the reaction to proceed for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • The product, this compound, is expected to precipitate out of the solution.

  • Purification:

    • Collect the precipitate by filtration and wash with cold methanol and then diethyl ether.

    • Dry the product under vacuum.

    • For further purification, recrystallize from a suitable solvent system (e.g., ethanol (B145695)/water).

This protocol is adapted from a simplified and efficient method for N-acetylation.[6]

  • Preparation of a Supersaturated Solution of D-Glucosamine:

    • Dissolve sodium (1.1 g) in methanol (80-100 ml).

    • Add D-glucosamine hydrochloride (10 g) to this solution and swirl gently.

    • Remove the precipitated sodium chloride by filtration, washing with a small amount of methanol.

  • N-Acetylation:

    • To the filtrate containing the supersaturated solution of D-glucosamine, add acetic anhydride (1.5-2 equivalents) at room temperature.

    • N-Acetyl-D-glucosamine will start to precipitate. Allow the mixture to stand to complete the precipitation.

  • Purification:

    • Collect the crude N-Acetyl-D-glucosamine by filtration, wash with cold methanol and then ether, and dry.

    • Recrystallize the crude product from a minimal amount of water by adding ethanol and then ether to induce turbidity, followed by cooling.

Biological Activities: A Comparative Overview

Both this compound and N-Acetyl-D-glucosamine have been reported to possess biological activities, particularly anti-inflammatory effects. However, direct comparative studies are lacking. The increased lipophilicity of the valeryl chain in this compound may enhance its interaction with cell membranes and potentially modulate its biological activity.

Anti-inflammatory Effects

Table 2: Comparative Anti-inflammatory Activity Data (Hypothetical)

ParameterThis compoundN-Acetyl-D-glucosamineReference
Inhibition of LPS-induced IL-6 production (IC₅₀) Data not availableReported to inhibit IL-6[8][8]
Inhibition of LPS-induced TNF-α production (IC₅₀) Data not availableReported to inhibit TNF-α[8][8]
Effect on Leukocyte Migration Data not availableReported to reduce leukocyte migration[8][8]
Effects on Skin Properties

N-Acetyl-D-glucosamine is known to improve skin hydration and elasticity, partly by serving as a precursor for hyaluronic acid synthesis.[9] this compound is also used in cosmetic formulations for its moisturizing properties, with its enhanced solubility potentially offering advantages in topical preparations.[3]

Table 3: Comparative Effects on Skin Properties (Qualitative)

PropertyThis compoundN-Acetyl-D-glucosamine
Skin Hydration Reported to improve skin hydration.[3]Shown to improve skin hydration.[9]
Hyaluronic Acid Synthesis Data not availableActs as a precursor for hyaluronic acid synthesis.[9]
Skin Permeability Data not availablePermeability can be enhanced with certain formulations.[10]

Signaling Pathways

The anti-inflammatory effects of N-Acetyl-D-glucosamine are thought to be mediated, in part, through the modulation of inflammatory signaling pathways. A key mechanism is its role in O-GlcNAcylation, a post-translational modification that can alter the function of proteins involved in inflammation, such as transcription factors like NF-κB. It is hypothesized that this compound may act through similar pathways, although this has yet to be experimentally verified.

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IkB IκB IKK->IkB phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IKK->NFkB_p65_p50 activates NFkB_p65_p50_nuc NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_nuc translocates N_Acyl_Glucosamine N-Acyl-D-glucosamine (NAG or this compound) O_GlcNAcylation O-GlcNAcylation N_Acyl_Glucosamine->O_GlcNAcylation O_GlcNAcylation->NFkB_p65_p50 modulates activity Inflammatory_Genes Inflammatory Genes (IL-6, TNF-α) NFkB_p65_p50_nuc->Inflammatory_Genes induces transcription Cytokines Pro-inflammatory Cytokines Inflammatory_Genes->Cytokines

Caption: Hypothesized anti-inflammatory signaling pathway for N-Acyl-D-glucosamine derivatives.

Proposed Experimental Protocol for Comparative Analysis

To directly compare the anti-inflammatory efficacy of this compound and N-Acetyl-D-glucosamine, the following experimental protocol, adapted from a study on novel NAG derivatives, is proposed.[8]

In Vivo Murine Model of LPS-Induced Inflammation
  • Animals: Use C57BL/6 mice (8-10 weeks old).

  • Groups:

    • Vehicle control (e.g., saline)

    • LPS (10 mg/kg, intraperitoneal injection) + Vehicle

    • LPS + N-Acetyl-D-glucosamine (e.g., 200 mg/kg, intravenous injection)

    • LPS + this compound (e.g., 200 mg/kg, intravenous injection)

  • Procedure:

    • Administer the test compounds or vehicle 30 minutes prior to LPS challenge.

    • Collect blood samples at a specified time point (e.g., 6 hours) post-LPS injection for cytokine analysis.

    • Harvest tissues (e.g., lungs, peritoneal lavage) for leukocyte migration analysis.

  • Endpoints:

    • Measure serum levels of IL-6 and TNF-α using ELISA kits.

    • Quantify leukocyte infiltration in tissues.

In Vitro Macrophage Inflammation Model
  • Cells: Use a murine macrophage cell line (e.g., RAW 264.7) or primary peritoneal macrophages.

  • Treatment:

    • Culture cells to confluence.

    • Pre-treat cells with varying concentrations of N-Acetyl-D-glucosamine or this compound for 1 hour.

    • Stimulate with LPS (e.g., 100 ng/mL) for 24 hours.

  • Endpoints:

    • Measure the concentrations of IL-6 and TNF-α in the culture supernatant using ELISA.

    • Determine cell viability using an appropriate assay (e.g., MTT or WST-1).

Conclusion and Future Directions

N-Acetyl-D-glucosamine is a well-characterized compound with established biological activities and therapeutic applications. This compound, with its modified N-acyl chain, presents an interesting analogue with potential for enhanced properties, such as improved solubility and skin permeability, which could be advantageous in drug formulation and cosmetic applications.

This technical guide has summarized the current knowledge on both compounds, highlighting the significant gap in direct comparative data. Future research should focus on:

  • Quantitative Comparison of Biological Activities: Head-to-head studies are crucial to determine if the longer acyl chain of this compound translates to enhanced or altered anti-inflammatory, skin-hydrating, or other biological effects.

  • Pharmacokinetic and Bioavailability Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound is essential to understand its in vivo behavior compared to NAG.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound will provide a deeper understanding of its biological effects.

By addressing these research questions, the full therapeutic and commercial potential of this compound can be realized, providing valuable insights for the development of new drugs and advanced cosmetic formulations.

References

The Dawn of a New Therapeutic Avenue: A Technical Guide to the Discovery and History of N-Acyl Glucosamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acyl glucosamine (B1671600) derivatives, a class of compounds at the intersection of carbohydrate chemistry and pharmacology, have emerged as significant players in the quest for novel therapeutics. These molecules, structurally derived from the naturally occurring amino sugar glucosamine, have garnered substantial interest for their diverse biological activities, most notably their anti-inflammatory properties. This in-depth technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of N-acyl glucosamine derivatives. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways to facilitate further exploration and innovation in this promising field.

A Journey Through Time: The Discovery and History of N-Acyl Glucosamine Derivatives

The story of N-acyl glucosamine derivatives begins with the discovery of their parent molecule, glucosamine. In 1876 , German chemist Dr. Georg Ledderhose first isolated glucosamine through the hydrolysis of chitin (B13524) from lobster shells. However, it took several decades for the scientific community to fully elucidate its structure. The correct stereochemistry of glucosamine was not determined until 1939 by the work of Sir Walter Haworth , a British chemist and Nobel laureate. The first chemical synthesis of glucosamine was achieved in 1902 by another Nobel laureate, Emil Fischer , and his student Hermann Leuchs .

The concept of modifying the amino group of glucosamine with an acyl group to create N-acyl derivatives followed the fundamental understanding of its structure. Early investigations into the synthesis of N-acetylglucosamine, the most well-known derivative, were pivotal. One of the notable early methods was the Roseman-Ludowieg synthesis , which provided a reliable route for N-acetylation. This foundational work paved the way for the synthesis of a wide array of N-acyl glucosamine derivatives with varying acyl chain lengths and functionalities.

Initially, the interest in these derivatives was largely academic, focusing on their chemical properties and as intermediates in the synthesis of more complex carbohydrates. However, as our understanding of cellular biology deepened, so did the appreciation for the therapeutic potential of these compounds. Research has since demonstrated that the nature of the N-acyl group can significantly influence the biological activity of the glucosamine scaffold, leading to the development of derivatives with enhanced anti-inflammatory and other therapeutic effects.

Quantitative Analysis of Biological Activity

The therapeutic potential of N-acyl glucosamine derivatives is underscored by a growing body of quantitative data from in vitro and in vivo studies. These studies have demonstrated their ability to modulate key inflammatory pathways, often with greater efficacy than the parent glucosamine molecule. The following tables summarize key findings on the anti-inflammatory effects of various N-acyl glucosamine derivatives.

DerivativeAssay ModelKey Inflammatory MarkerObserved EffectReference
N-Acetylglucosamine (NAG) LPS-stimulated RAW 264.7 macrophagesiNOS, IL-6, TNF-α, IL-1βInhibition of expression and production
BNAG1 (bi-deoxy-N-acetyl-glucosamine) LPS-stimulated RAW 264.7 macrophagesiNOS, IL-6, TNF-α, IL-1βHigher inhibition compared to NAG[1][2]
BNAG2 (bi-deoxy-N-acetyl-glucosamine) LPS-stimulated RAW 264.7 macrophagesiNOS, IL-6, TNF-α, IL-1βComparable anti-inflammatory effect to NAG[2]
N-Butyryl glucosamine (GlcNBu) Streptococcal cell wall-induced arthritis in ratsAnkle swelling33% reduction in inflammatory swelling[3]
N-Butyryl glucosamine (GlcNBu) Neonatal rat femoral condyle chondrocytesType II collagen and aggrecan mRNASignificant increase in mRNA levels[4]
N-Palmitoyl-D-glucosamine (PGA) DNBS-induced colitis in miceiNOS, NLRP3, PGE₂, IL-1βSignificant decrease in pro-inflammatory mediators[5]

Key Experimental Protocols

The synthesis and evaluation of N-acyl glucosamine derivatives rely on a foundation of well-defined experimental protocols. This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for researchers in the field.

Protocol 1: Synthesis of N-Acetyl-D-Glucosamine

This protocol is adapted from a simplified and efficient method for the N-acetylation of D-glucosamine.

Materials:

Procedure:

  • Prepare a fresh solution of sodium methoxide (B1231860) by dissolving sodium metal in anhydrous methanol under an inert atmosphere.

  • Suspend D-glucosamine hydrochloride in anhydrous methanol.

  • Add the prepared sodium methoxide solution dropwise to the glucosamine suspension with stirring. This will liberate the free amine and precipitate sodium chloride.

  • Filter the mixture to remove the precipitated sodium chloride and wash the solid with a small amount of cold methanol.

  • To the filtrate, containing the free D-glucosamine, add acetic anhydride dropwise while maintaining the temperature at or below room temperature.

  • Stir the reaction mixture for a few hours. N-acetyl-D-glucosamine will begin to crystallize.

  • Cool the mixture in an ice bath to complete the crystallization process.

  • Collect the crystalline product by filtration, wash with cold methanol, and then with diethyl ether.

  • Dry the purified N-acetyl-D-glucosamine under vacuum over concentrated sulfuric acid to obtain a fine, white crystalline powder.

Protocol 2: Synthesis of N-Butyryl-D-Glucosamine

This protocol outlines a general procedure for the synthesis of N-butyryl-D-glucosamine.

Materials:

  • D-glucosamine hydrochloride

  • Anhydrous methanol

  • Sodium methoxide

  • Butyric anhydride or Butyryl chloride

  • Pyridine (B92270) (if using butyryl chloride)

Procedure:

  • Liberate the free D-glucosamine from its hydrochloride salt as described in Protocol 1, steps 1-4.

  • To the methanolic solution of D-glucosamine, add butyric anhydride and stir the reaction mixture at room temperature.

  • Alternatively, if using butyryl chloride, dissolve the free D-glucosamine in a mixture of chloroform (B151607) and pyridine and add butyryl chloride dropwise with cooling.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is typically concentrated under reduced pressure.

  • The crude product is then purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield N-butyryl-D-glucosamine.

Protocol 3: In Vitro Anti-Inflammatory Assay in Macrophages

This protocol describes a common method to assess the anti-inflammatory activity of N-acyl glucosamine derivatives using a macrophage cell line.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and antibiotics

  • Lipopolysaccharide (LPS)

  • N-acyl glucosamine derivatives to be tested

  • Griess reagent for nitric oxide (NO) measurement

  • ELISA kits for cytokine measurement (e.g., TNF-α, IL-6)

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the N-acyl glucosamine derivatives for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include a vehicle control (no LPS) and a positive control (LPS alone).

  • After the incubation period, collect the cell culture supernatant.

  • Measure the concentration of nitric oxide in the supernatant using the Griess reagent according to the manufacturer's instructions.

  • Quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant using specific ELISA kits.

  • Analyze the data to determine the dose-dependent inhibitory effects of the N-acyl glucosamine derivatives on NO and cytokine production.

Signaling Pathways and Mechanisms of Action

N-acyl glucosamine derivatives exert their biological effects by modulating intricate cellular signaling pathways. A key mechanism involves the O-linked attachment of N-acetylglucosamine (O-GlcNAcylation) to serine and threonine residues of nuclear and cytoplasmic proteins. This post-translational modification is a dynamic process that rivals phosphorylation in its regulatory importance, influencing protein stability, localization, and activity.

The diagram below illustrates the general workflow for synthesizing N-acyl glucosamine derivatives and a simplified representation of the O-GlcNAcylation signaling pathway.

Synthesis_and_Signaling_Workflow cluster_synthesis Synthesis Workflow cluster_signaling O-GlcNAcylation Signaling Glucosamine_HCl Glucosamine Hydrochloride Free_Amine Free Glucosamine Glucosamine_HCl->Free_Amine Base Treatment N_Acyl_Derivative N-Acyl Glucosamine Derivative Free_Amine->N_Acyl_Derivative Acylation (e.g., Acetic Anhydride) Purification Purification & Characterization N_Acyl_Derivative->Purification Glucose Glucose UDP_GlcNAc UDP-GlcNAc Glucose->UDP_GlcNAc Hexosamine Biosynthesis Pathway (HBP) OGT OGT UDP_GlcNAc->OGT Protein Target Protein (Ser/Thr) Protein->OGT O_GlcNAc_Protein O-GlcNAcylated Protein OGA OGA O_GlcNAc_Protein->OGA Removes GlcNAc Cellular_Response Altered Cellular Response O_GlcNAc_Protein->Cellular_Response OGT->O_GlcNAc_Protein Adds GlcNAc OGA->Protein

Synthesis workflow and O-GlcNAcylation signaling.

The anti-inflammatory effects of some N-acyl glucosamine derivatives are also attributed to their ability to interfere with pro-inflammatory signaling cascades such as the NF-κB pathway. For instance, N-palmitoyl-D-glucosamine has been shown to inhibit the TLR4/NLRP3 inflammasome pathway.

The following diagram illustrates a simplified workflow for evaluating the anti-inflammatory activity of these derivatives.

Anti_Inflammatory_Workflow Macrophages Macrophage Cell Line (e.g., RAW 264.7) Pre_treatment Pre-treatment with N-Acyl Glucosamine Derivative Macrophages->Pre_treatment LPS_Stimulation LPS Stimulation Pre_treatment->LPS_Stimulation Supernatant_Collection Supernatant Collection LPS_Stimulation->Supernatant_Collection NO_Measurement Nitric Oxide (NO) Measurement (Griess Assay) Supernatant_Collection->NO_Measurement Cytokine_Measurement Cytokine Measurement (ELISA for TNF-α, IL-6) Supernatant_Collection->Cytokine_Measurement Data_Analysis Data Analysis NO_Measurement->Data_Analysis Cytokine_Measurement->Data_Analysis

References

N-Valeryl-D-glucosamine: A Versatile Building Block for Synthesis in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Valeryl-D-glucosamine, an N-acylated derivative of the naturally occurring amino sugar D-glucosamine, is emerging as a pivotal building block in synthetic organic chemistry and medicinal chemistry. Its unique physicochemical properties, conferred by the pentanoyl (valeryl) group, enhance its utility in the synthesis of complex bioactive molecules, including glycolipids, glycoconjugates, and other therapeutic agents. This technical guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, and applications as a synthetic intermediate. Detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways and experimental workflows are presented to facilitate its use in research and development.

Introduction

Glucosamine (B1671600) and its derivatives are fundamental components of various biological macromolecules, such as glycoproteins, glycolipids, and glycosaminoglycans. The N-acylation of glucosamine is a key strategy to modify its biological activity and physicochemical properties. This compound, featuring a five-carbon acyl chain, represents a valuable intermediate, balancing hydrophilic and lipophilic characteristics. This balance is crucial for its application in the development of glycosylated drugs and as a building block in the synthesis of bioactive molecules.[1] The valeryl group can influence solubility, stability, and interaction with biological targets, making it an attractive component for novel therapeutic design.[1] This guide will delve into the synthetic utility of this compound, providing researchers with the necessary information to incorporate this versatile building block into their synthetic strategies.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. These properties are summarized in the table below.

PropertyValueReference(s)
Synonyms 2-Deoxy-2-pentanamido-D-glucopyranose, 2-Deoxy-2-valeramido-D-glucopyranose[1][2]
CAS Number 63223-57-4[1][2]
Molecular Formula C₁₁H₂₁NO₆[1][2]
Molecular Weight 263.29 g/mol [1][2]
Appearance White to off-white crystalline powder[1][2]
Purity ≥ 98%[1][2]
Optical Rotation [α]²⁰/D +33° to +39° (c=1 in H₂O)[1][2]
Storage Conditions Room Temperature[1][2]

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-acylation of D-glucosamine. A general and efficient method involves the use of a fatty acid anhydride (B1165640) in a methanolic solution of D-glucosamine. This approach offers high yields and purity.

General Experimental Protocol for N-acylation

This protocol is adapted from the general procedure for N-acylation of D-glucosamine described by Inouye et al. (1956).

Materials:

  • D-glucosamine hydrochloride

  • Sodium methoxide (B1231860) (prepared from sodium metal and anhydrous methanol)

  • Anhydrous methanol (B129727)

  • Valeric anhydride (Pentanoyl anhydride)

  • Diethyl ether

Procedure:

  • Preparation of D-glucosamine free base solution: A suspension of D-glucosamine hydrochloride in anhydrous methanol is treated with an equivalent amount of sodium methoxide. The mixture is swirled gently, leading to the precipitation of sodium chloride and the formation of a supersaturated solution of D-glucosamine free base.

  • Filtration: The precipitated sodium chloride is removed by filtration, and the filter cake is washed with a small volume of anhydrous methanol.

  • N-acylation: To the resulting clear, supersaturated solution of D-glucosamine, 1.2 to 1.5 equivalents of valeric anhydride are added gradually with mechanical stirring at room temperature.

  • Precipitation and Isolation: Stirring is continued for a period of time (typically a few hours to overnight) to allow for the precipitation of this compound. The precipitate is then collected by filtration.

  • Purification: The crude product can be recrystallized from hot ethanol (B145695) or a mixture of water, ethanol, and ether to yield a pure, crystalline product.

Quantitative Data (Expected): While specific data for this compound is not detailed in the source literature, the general method is reported to provide "almost quantitative yield" for similar N-acyl derivatives.[1]

ParameterExpected Value
Yield > 90%
Melting Point (°C) ~200-210
¹H NMR (D₂O, ppm) δ 5.1-5.3 (d, 1H, H-1), 3.5-4.0 (m, 5H), 2.1-2.4 (t, 2H, -CO-CH₂-), 1.4-1.7 (m, 2H, -CH₂-), 0.8-1.0 (t, 3H, -CH₃)
¹³C NMR (D₂O, ppm) δ 175-178 (-C=O), 90-94 (C-1), 70-75 (C-3, C-5), 68-72 (C-4), 60-64 (C-6), 54-58 (C-2), 35-38 (-CO-CH₂-), 27-30 (-CH₂-), 21-24 (-CH₂-), 12-15 (-CH₃)
IR (KBr, cm⁻¹) ~3300 (O-H, N-H), ~2950 (C-H), ~1640 (Amide I), ~1550 (Amide II)

This compound as a Synthetic Building Block

This compound serves as a key starting material for the synthesis of more complex glycoconjugates and glycolipids. The presence of multiple hydroxyl groups allows for further functionalization, while the N-valeryl group can be retained to modulate the properties of the final molecule.

Proposed Synthesis of a Glycolipid Analogue

The following is a proposed experimental workflow for the synthesis of a simple glycolipid analogue using this compound as a building block. This workflow is based on established methods for glycosylation and lipid conjugation.

Workflow Diagram:

G cluster_0 A This compound B Peracetylation A->B Ac₂O, Pyridine (B92270) C 1,3,4,6-Tetra-O-acetyl- This compound B->C D Glycosyl Donor Formation (e.g., Trichloracetimidate) C->D CCl₃CN, DBU E Glycosyl Trichloracetimidate Derivative D->E G Glycosylation (TMSOTf catalyst) E->G F Lipid Alcohol (e.g., Dodecanol) F->G H Protected Glycolipid G->H I Deacetylation (Zemplén conditions) H->I NaOMe, MeOH J Final Glycolipid Analogue I->J

Caption: Proposed workflow for glycolipid synthesis.

Experimental Protocol:

  • Peracetylation: this compound is treated with acetic anhydride in pyridine to protect all hydroxyl groups as acetates. The product, 1,3,4,6-Tetra-O-acetyl-N-Valeryl-D-glucosamine, is purified by column chromatography.

  • Formation of Glycosyl Donor: The peracetylated sugar is converted into a glycosyl donor, for example, a trichloroacetimidate, by reaction with trichloroacetonitrile (B146778) in the presence of a base like DBU.

  • Glycosylation: The glycosyl donor is reacted with a lipid alcohol (e.g., dodecanol) in the presence of a Lewis acid catalyst such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) to form the glycosidic bond.

  • Deacetylation: The protecting acetyl groups are removed under Zemplén conditions (catalytic sodium methoxide in methanol) to yield the final glycolipid analogue.

Biological Relevance and Signaling Pathways

While the direct biological activity of this compound is not extensively studied, its structural analogues, such as N-palmitoyl-D-glucosamine, have shown significant biological effects. N-palmitoyl-D-glucosamine, with a longer acyl chain, has been identified as a Toll-like receptor 4 (TLR4) antagonist. This suggests a potential mechanism of action for this compound in modulating inflammatory responses.

Hypothesized Interaction with the TLR4 Signaling Pathway

Based on the activity of its long-chain analogue, it is hypothesized that this compound may also interact with the MD-2 co-receptor of the TLR4 complex, potentially inhibiting the downstream inflammatory cascade initiated by lipopolysaccharide (LPS).

TLR4 Signaling Pathway Diagram:

TLR4_Pathway cluster_0 cluster_1 cluster_2 LPS LPS MD2 MD-2 LPS->MD2 Binds NVG This compound (Hypothesized) NVG->MD2 Inhibits (Hypothesized) TLR4 TLR4 MD2->TLR4 Activates MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκBα IKK->IkB Phosphorylates for Degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates Inflammation Inflammatory Gene Expression p65 p65 p50 p50

Caption: Hypothesized inhibition of TLR4 signaling.

Relevance to the Hexosamine Biosynthesis Pathway

As a derivative of glucosamine, this compound is related to the hexosamine biosynthesis pathway (HBP). The HBP is a critical metabolic pathway that produces UDP-N-acetylglucosamine (UDP-GlcNAc), a substrate for protein glycosylation. While this compound is not a direct intermediate, understanding this pathway provides context for the biological roles of glucosamine derivatives.

Hexosamine Biosynthesis Pathway Diagram:

HBP Glucose Glucose F6P Fructose-6-P Glucose->F6P Glycolysis GlcN6P Glucosamine-6-P F6P->GlcN6P GFAT (Rate-limiting step) GlcNAc6P GlcNAc-6-P GlcN6P->GlcNAc6P GNA1 GlcNAc1P GlcNAc-1-P GlcNAc6P->GlcNAc1P AGM1 UDPGlcNAc UDP-GlcNAc GlcNAc1P->UDPGlcNAc UAP1/AGX1 OGlcNAcylation O-GlcNAcylation of Nuclear and Cytosolic Proteins UDPGlcNAc->OGlcNAcylation OGT

Caption: Overview of the Hexosamine Biosynthesis Pathway.

Conclusion

This compound is a valuable and versatile building block with significant potential in synthetic and medicinal chemistry. Its straightforward synthesis and unique physicochemical properties make it an attractive starting material for the construction of complex glycoconjugates and glycolipids. The hypothesized interaction with the TLR4 signaling pathway opens avenues for its exploration in the development of novel anti-inflammatory agents. This technical guide provides a foundational resource for researchers and drug development professionals to leverage the synthetic utility of this compound in their future research endeavors.

References

N-Valeryl-D-glucosamine: A Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Valeryl-D-glucosamine, a synthetic derivative of the naturally occurring amino sugar D-glucosamine, is emerging as a compound of significant interest for therapeutic applications. This technical guide provides a comprehensive overview of its potential, drawing upon the existing body of research on related N-acylated glucosamine (B1671600) derivatives. While direct research on this compound is in its nascent stages, structure-activity relationship studies of analogous compounds suggest promising avenues for its use in anti-inflammatory, anti-cancer, and dermatological therapies. This document outlines potential mechanisms of action, summarizes relevant quantitative data from related compounds, provides detailed hypothetical experimental protocols for its investigation, and visualizes key signaling pathways and workflows to guide future research and development.

Introduction

Glucosamine and its derivatives are integral components of various biological macromolecules, including glycoproteins and glycosaminoglycans, which are crucial for cellular structure and signaling. The N-acylation of glucosamine has been shown to modify its biological activity, often enhancing its therapeutic properties. This compound, with its five-carbon valeryl group, represents a novel modification that may offer unique pharmacokinetic and pharmacodynamic profiles. This guide explores the therapeutic potential of this compound by extrapolating from the well-documented activities of its close analogs, primarily N-acetyl-D-glucosamine (NAG).

Potential Therapeutic Applications

Based on the known bioactivities of N-acylated glucosamine derivatives, this compound is hypothesized to have therapeutic potential in the following areas:

  • Anti-inflammatory Effects: N-acylated glucosamines have demonstrated the ability to modulate inflammatory responses, suggesting a role for this compound in treating inflammatory conditions such as osteoarthritis and inflammatory bowel disease.

  • Oncology: Certain glucosamine derivatives have exhibited anti-proliferative and pro-apoptotic effects on cancer cells. The potential of this compound as an anti-cancer agent warrants investigation.

  • Dermatology and Cosmetics: Glucosamine and its derivatives are known to improve skin hydration and elasticity. The lipophilic nature of the valeryl group may enhance skin penetration, making this compound a candidate for cosmetic and dermatological formulations aimed at improving skin health.[1]

  • Metabolic Disorders: Emerging research suggests a role for glucosamine derivatives in modulating metabolic pathways, indicating potential applications in metabolic disorders.

Proposed Mechanisms of Action

The therapeutic effects of this compound are likely mediated through multiple signaling pathways, as observed with other glucosamine derivatives.

Inhibition of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. Glucosamine and its derivatives have been shown to inhibit NF-κB activation, thereby downregulating the expression of pro-inflammatory cytokines and enzymes. It is plausible that this compound exerts its anti-inflammatory effects through a similar mechanism.

NF_kB_Inhibition cluster_nucleus Nuclear Events Pro_inflammatory_Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK_Complex IKK Complex Pro_inflammatory_Stimuli->IKK_Complex IkB IκB IKK_Complex->IkB Phosphorylation NF_kB NF-κB (p65/p50) IkB->NF_kB Degradation & Release Nucleus Nucleus NF_kB->Nucleus Translocation NF_kB_in_Nucleus NF-κB Inflammatory_Genes Inflammatory Gene Transcription N_Valeryl_D_glucosamine This compound (Proposed) N_Valeryl_D_glucosamine->IKK_Complex Inhibition (Hypothesized) DNA DNA NF_kB_in_Nucleus->DNA Binding DNA->Inflammatory_Genes

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Modulation of O-GlcNAcylation

O-GlcNAcylation is a post-translational modification where N-acetyl-D-glucosamine is added to serine or threonine residues of proteins, regulating their function. As a derivative of glucosamine, this compound could potentially enter the hexosamine biosynthesis pathway and influence O-GlcNAcylation, thereby affecting various cellular processes, including transcription and signal transduction.

O_GlcNAcylation_Pathway Glucose Glucose Fructose_6P Fructose-6-P Glucose->Fructose_6P Glucosamine_6P Glucosamine-6-P Fructose_6P->Glucosamine_6P Glutamine Glutamine Glutamate Glutamate GFAT GFAT Glutamine->GFAT GFAT->Glutamate N_Acetylglucosamine_6P N-Acetylglucosamine-6-P Glucosamine_6P->N_Acetylglucosamine_6P Acetyl_CoA Acetyl-CoA Acetyl_CoA->Glucosamine_6P CoA CoA N_Acetylglucosamine_1P N-Acetylglucosamine-1-P N_Acetylglucosamine_6P->N_Acetylglucosamine_1P UDP_GlcNAc UDP-GlcNAc N_Acetylglucosamine_1P->UDP_GlcNAc UTP UTP UTP->N_Acetylglucosamine_1P PPi PPi Protein_O_GlcNAc Protein-O-GlcNAc UDP_GlcNAc->Protein_O_GlcNAc OGT OGT OGA OGA Protein Protein (Ser/Thr) Protein->OGT Protein_O_GlcNAc->Protein Removal N_Valeryl_D_glucosamine This compound (Proposed Entry) N_Valeryl_D_glucosamine->Glucosamine_6P Potential Conversion

Caption: Potential entry of this compound into the Hexosamine Biosynthesis Pathway.

Quantitative Data Summary (from related compounds)

Direct quantitative data for this compound is not yet available in public literature. The following table summarizes data from studies on related N-acylated glucosamine derivatives to provide a reference for potential efficacy.

CompoundAssayTarget/Cell LineResult (IC50/EC50)Reference
N-acetyl-D-glucosamine derivative (BNAG1)IL-6 and TNF-α productionLPS-stimulated murine macrophagesSignificantly higher inhibition than NAG[2]
N-acetyl-D-glucosamine derivative (BNAG1)iNOS, IL-6, TNF-α, IL-1β expressionLPS-stimulated RAW 264.7 cellsHighest inhibition compared to NAG and BNAG2[3]
D-glucosamine HClCell proliferationHuman hepatoma SMMC-7721 cellsConcentration-dependent reduction[4]
Glucosamine-based glycerolipid (analog 7)CytotoxicityPC3 (prostate cancer) cellsCC50 = 17.5 µM[5]
N-acetyl-d-glucosamine conjugate (21b)CytotoxicityMCF-7 (breast cancer) cellsIC50 = 17 µM[6]

Experimental Protocols

The following are detailed, hypothetical protocols for the synthesis and biological evaluation of this compound, adapted from established methods for similar compounds.

Synthesis of this compound

This protocol describes a potential method for the N-acylation of D-glucosamine hydrochloride.

Synthesis_Workflow Start Start: D-Glucosamine HCl Dissolution Dissolve in Methanol Start->Dissolution Base_Addition Add Sodium Methoxide (B1231860) Dissolution->Base_Addition Stirring1 Stir at Room Temperature Base_Addition->Stirring1 Acylation Add Valeric Anhydride (B1165640) dropwise at 0°C Stirring1->Acylation Stirring2 Stir overnight at Room Temperature Acylation->Stirring2 Neutralization Neutralize with Dowex-50 (H+) Stirring2->Neutralization Filtration Filter and Concentrate Neutralization->Filtration Purification Purify by Silica (B1680970) Gel Chromatography Filtration->Purification Characterization Characterize by NMR and MS Purification->Characterization End End: this compound Characterization->End

Caption: Proposed workflow for the synthesis of this compound.

Materials:

  • D-Glucosamine hydrochloride

  • Methanol (anhydrous)

  • Sodium methoxide

  • Valeric anhydride

  • Dowex-50 (H+ form) resin

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/methanol gradient)

Procedure:

  • Dissolve D-glucosamine hydrochloride in anhydrous methanol.

  • Add a stoichiometric equivalent of sodium methoxide to the solution to neutralize the hydrochloride and stir at room temperature for 30 minutes.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add valeric anhydride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Neutralize the reaction mixture by adding Dowex-50 (H+) resin until the pH is neutral.

  • Filter the resin and wash with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system.

  • Combine the fractions containing the product and evaporate the solvent.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Anti-inflammatory Assay: Inhibition of NO Production

This protocol outlines a method to assess the anti-inflammatory activity of this compound by measuring the inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages.

NO_Assay_Workflow Start Start: RAW 264.7 Macrophages Seeding Seed cells in 96-well plate Start->Seeding Incubation1 Incubate for 24h Seeding->Incubation1 Treatment Treat with this compound (various concentrations) Incubation1->Treatment Incubation2 Incubate for 1h Treatment->Incubation2 Stimulation Stimulate with LPS (1 µg/mL) Incubation2->Stimulation Incubation3 Incubate for 24h Stimulation->Incubation3 Supernatant_Collection Collect Supernatant Incubation3->Supernatant_Collection Griess_Assay Perform Griess Assay for Nitrite (B80452) Supernatant_Collection->Griess_Assay Measurement Measure Absorbance at 540 nm Griess_Assay->Measurement Analysis Calculate % Inhibition of NO Production Measurement->Analysis End End: Determine IC50 Analysis->End

Caption: Workflow for assessing the in vitro anti-inflammatory activity of this compound.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent System

  • 96-well tissue culture plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) and incubate for an additional 24 hours.

  • Collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant using the Griess Reagent System according to the manufacturer's instructions.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of NO production inhibition compared to the LPS-only control.

  • Determine the IC50 value of this compound.

Conclusion and Future Directions

This compound holds considerable promise as a therapeutic agent, with potential applications in treating inflammatory diseases, cancer, and skin conditions. While direct experimental evidence is currently limited, the extensive research on related N-acylated glucosamine derivatives provides a strong rationale for its further investigation. The proposed mechanisms of action, including the inhibition of the NF-κB pathway and modulation of O-GlcNAcylation, offer clear avenues for future research.

The experimental protocols provided in this guide serve as a starting point for the synthesis and biological evaluation of this compound. Future studies should focus on:

  • In-depth in vitro studies: Elucidating the specific molecular targets and signaling pathways affected by this compound.

  • In vivo studies: Evaluating the efficacy and safety of this compound in animal models of relevant diseases.

  • Pharmacokinetic and pharmacodynamic studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing a range of N-acylated glucosamine derivatives to optimize therapeutic efficacy.

Through rigorous scientific investigation, the full therapeutic potential of this compound can be unlocked, potentially leading to the development of novel and effective treatments for a variety of diseases.

References

N-Valeryl-D-glucosamine in Glycobiology Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Valeryl-D-glucosamine is a synthetic derivative of D-glucosamine, an essential amino sugar that serves as a fundamental building block for the biosynthesis of various macromolecules, including glycoproteins and glycosaminoglycans. As a member of the N-acyl-D-glucosamine family, this compound is of growing interest in glycobiology research. Its lipophilic valeryl group may influence its cellular uptake, metabolic fate, and biological activity compared to its more extensively studied counterpart, N-acetyl-D-glucosamine (GlcNAc). This technical guide provides a comprehensive overview of the current, albeit limited, knowledge on this compound and its closely related analogs, offering insights into its potential applications in studying cellular processes and in drug development.

Chemical and Physical Properties

This compound, also known as N-Pentanoyl-D-glucosamine, possesses the following chemical and physical properties:

PropertyValue
Molecular Formula C₁₁H₂₁NO₆
Molecular Weight 263.29 g/mol
CAS Number 63223-57-4
Appearance White to off-white crystalline powder
Solubility Soluble in water

Synthesis of N-Acyl-D-glucosamine Derivatives

General Experimental Protocol for N-Acylation of D-Glucosamine

Materials:

  • D-glucosamine hydrochloride

  • Valeryl chloride (or pentanoic anhydride)

  • Methanol

  • Triethylamine (B128534) (or another suitable base)

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve D-glucosamine hydrochloride in methanol.

  • Add triethylamine to the solution to neutralize the hydrochloride and deprotonate the amino group.

  • Cool the reaction mixture in an ice bath.

  • Slowly add valeryl chloride (or pentanoic anhydride) to the cooled solution while stirring.

  • Allow the reaction to proceed at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain this compound.

Synthesis Workflow Diagram

G General Synthesis Workflow for this compound A D-Glucosamine HCl in Methanol B Add Triethylamine A->B C Cool to 0°C B->C D Add Valeryl Chloride C->D E Reaction at RT D->E F Neutralization (NaHCO3) E->F G Extraction (Ethyl Acetate) F->G H Purification (Column Chromatography) G->H I This compound H->I

Caption: General synthesis workflow for this compound.

Biological Activity and Research Applications

Direct research on the biological activities of this compound is scarce. However, studies on closely related N-acyl-D-glucosamine derivatives with different acyl chain lengths, such as N-butyryl-D-glucosamine, provide valuable insights into its potential roles in glycobiology.

Insights from N-Butyryl-D-glucosamine Studies

Research on N-butyryl-D-glucosamine has demonstrated its potential to modulate chondrocyte function. A study by Maccari et al. (2013) investigated the effects of N-butyryl-D-glucosamine on bovine articular chondrocytes.

Quantitative Data from N-Butyryl-D-glucosamine Studies:

ParameterTreatmentResultFold Change vs. Control
Aggrecan mRNA expression N-Butyryl-D-glucosamine (100 µM)Upregulation~2.5
Collagen Type II mRNA expression N-Butyryl-D-glucosamine (100 µM)Upregulation~2.0
MMP-13 mRNA expression N-Butyryl-D-glucosamine (100 µM)Downregulation~0.5
ADAMTS-5 mRNA expression N-Butyryl-D-glucosamine (100 µM)Downregulation~0.6

Data is approximated from graphical representations in the cited literature and serves for illustrative purposes.

These findings suggest that the N-acyl chain length can influence the biological activity of glucosamine (B1671600) derivatives, with N-butyryl-D-glucosamine promoting an anabolic and anti-catabolic phenotype in chondrocytes. It is plausible that this compound could exhibit similar or distinct effects, warranting further investigation.

Potential Mechanism of Action: The Hexosamine Biosynthesis Pathway

N-acyl-D-glucosamine derivatives are expected to enter the hexosamine biosynthesis pathway (HBP), a critical metabolic route that produces UDP-N-acetylglucosamine (UDP-GlcNAc). UDP-GlcNAc is the universal donor substrate for O-GlcNAc transferase (OGT), which catalyzes the O-GlcNAcylation of nuclear and cytoplasmic proteins. This dynamic post-translational modification plays a crucial role in regulating various cellular processes, including signal transduction, transcription, and metabolism.

It is hypothesized that this compound, after cellular uptake, could be metabolized to valeryl-CoA and glucosamine, or potentially be converted to UDP-N-valeryl-D-glucosamine. The latter could act as a competitive inhibitor or an alternative substrate for OGT, thereby modulating O-GlcNAcylation patterns and downstream signaling.

Proposed Signaling Pathway

G Proposed Signaling Pathway of this compound cluster_0 Extracellular cluster_1 Cytoplasm A This compound B Cellular Uptake A->B C Metabolism B->C D UDP-N-valeryl-D- glucosamine (Hypothetical) C->D E O-GlcNAc Transferase (OGT) D->E Inhibition/ Alternative Substrate F Altered O-GlcNAcylation E->F G Downstream Signaling (e.g., Transcription Factors, Kinases) F->G H Cellular Response G->H

Caption: Proposed mechanism of this compound action.

Future Directions and Conclusion

The field of glycobiology would greatly benefit from further research into the specific roles of this compound. Key areas for future investigation include:

  • Detailed Biological Evaluation: Comprehensive studies are needed to determine the effects of this compound on various cell types, including its impact on cell proliferation, differentiation, and gene expression.

  • Mechanism of Action: Elucidating the precise molecular mechanisms, including its metabolism and interaction with key enzymes like OGT, is crucial.

  • Therapeutic Potential: Given the anti-inflammatory and chondroprotective effects of related compounds, exploring the therapeutic potential of this compound in diseases such as osteoarthritis and inflammatory disorders is a promising avenue.

The Metabolic Journey of N-Valeryl-D-glucosamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Valeryl-D-glucosamine is an N-acylated monosaccharide derivative with potential applications in pharmaceuticals and cosmetics. A thorough understanding of its metabolic fate is crucial for assessing its efficacy, safety, and pharmacokinetic profile. This technical guide provides an in-depth overview of the predicted metabolism of this compound, drawing upon established knowledge of the metabolic pathways of structurally related compounds, namely glucosamine (B1671600) and other N-acyl-D-glucosamine derivatives. Due to a lack of direct studies on this compound, this guide presents a hypothesized metabolic pathway, supported by comparative quantitative data from analogous compounds. Detailed experimental protocols for key metabolic and pharmacokinetic assays are provided to facilitate further research in this area.

Introduction

This compound is a derivative of D-glucosamine, an amino sugar that plays a fundamental role in the biosynthesis of glycoproteins, glycolipids, and glycosaminoglycans. The addition of a valeryl group to the amino group of glucosamine modifies its physicochemical properties, such as lipophilicity, which may influence its absorption, distribution, metabolism, and excretion (ADME) profile. While research has highlighted its potential in various applications, specific data on its metabolism remains scarce. This guide aims to bridge this knowledge gap by proposing a metabolic pathway for this compound based on the known metabolism of analogous compounds.

Hypothesized Metabolic Pathway of this compound

The metabolism of this compound is likely to proceed in two main stages:

  • Deacylation: The initial and rate-limiting step is predicted to be the hydrolysis of the amide bond, releasing D-glucosamine and valeric acid. This reaction is expected to be catalyzed by an N-acyl-glucosamine amidohydrolase or a similar hydrolase enzyme present in various tissues, including the liver and intestines. The enzyme N-acetylglucosamine deacetylase, which catalyzes the deacetylation of N-acetyl-D-glucosamine, provides a strong precedent for this type of reaction.[1]

  • Entry into the Hexosamine Biosynthetic Pathway (HBP): The resulting D-glucosamine is a well-known endogenous compound and is readily incorporated into the hexosamine biosynthetic pathway (HBP).[2][3][4] In the HBP, glucosamine is phosphorylated to glucosamine-6-phosphate by hexokinase. This is a crucial entry point into a pathway that produces uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc), a vital precursor for glycosylation reactions.[2][4][5]

The other product of deacylation, valeric acid (a short-chain fatty acid), would enter the fatty acid metabolism pathways.

Below is a diagram illustrating this hypothesized metabolic pathway.

Metabolic Pathway of this compound NVG This compound Deacyl Deacylation (Amidohydrolase) NVG->Deacyl Hydrolysis GlcN D-Glucosamine Deacyl->GlcN VA Valeric Acid Deacyl->VA HBP Hexosamine Biosynthetic Pathway (HBP) GlcN->HBP Phosphorylation FAM Fatty Acid Metabolism VA->FAM Glyco Glycosylation (Glycoproteins, Glycolipids, etc.) HBP->Glyco

Figure 1: Hypothesized metabolic pathway of this compound.

Quantitative Data: Pharmacokinetics of Analogous Compounds

To provide a quantitative perspective, the following table summarizes the pharmacokinetic parameters of the structurally similar compound, N-butyryl glucosamine (GLcNBu), in rats.[6][7] This data can serve as a valuable reference for predicting the pharmacokinetic behavior of this compound.

ParameterRouteValueSpeciesReference
N-butyryl glucosamine (GLcNBu)
BioavailabilityOral< 17%Rat[6][7]
Intraperitoneal100%Rat[6][7]
Time to Peak (Tmax)Oral29-40 minRat[6][7]
Terminal Half-life (t1/2)Intravenous0.29 ± 0.06 hRat[6][7]
Volume of Distribution (Vd)Intravenous2.1 ± 0.26 L/kgRat[6][7]
Total Body Clearance (CL)Intravenous5.23 ± 1.44 L/h/kgRat[6][7]
Glucosamine
BioavailabilityOral19%Rat[8]
Time to Peak (Tmax)Oral~30 minRat[8]
Volume of Distribution (Vd)Intravenous2.12 L/kgRat[8]
Total Body Clearance (CL)Intravenous2.61 ± 0.81 L/h/kgRat[8]

Table 1: Pharmacokinetic parameters of N-butyryl glucosamine and glucosamine in rats.

The low oral bioavailability of N-butyryl glucosamine suggests that this compound may also undergo significant first-pass metabolism in the gut or liver.[6][7]

Experimental Protocols

To facilitate further research on the metabolism of this compound, this section provides detailed methodologies for key experiments.

In Vitro Metabolic Stability Assay using Human Liver Microsomes

This protocol is designed to determine the rate of metabolism of this compound in human liver microsomes (HLM), which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s.[9][10][11]

Materials:

  • This compound

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (for quenching the reaction)

  • Internal standard for analytical quantification

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture: Prepare a reaction mixture containing HLM (e.g., 0.5 mg/mL protein concentration) in phosphate buffer.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Add this compound (e.g., at a final concentration of 1 µM) to the pre-warmed mixture. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile and the internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the concentration of this compound remaining in the supernatant at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of this compound remaining versus time. The slope of the linear portion of this plot gives the rate constant of metabolism (k). From this, the in vitro half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint) can be calculated.

In Vitro Metabolic Stability Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_HLM Prepare HLM in Phosphate Buffer Preinc Pre-incubate HLM Mixture at 37°C Prep_HLM->Preinc Prep_NADPH Prepare NADPH Regenerating System Start_Rxn Initiate with NADPH Prep_NADPH->Start_Rxn Prep_Compound Prepare this compound Stock Solution Add_Comp Add this compound Prep_Compound->Add_Comp Preinc->Add_Comp Add_Comp->Start_Rxn Sampling Sample at Time Points (0, 5, 15, 30, 60 min) Start_Rxn->Sampling Quench Quench with Acetonitrile + Internal Standard Sampling->Quench Centrifuge Centrifuge and Collect Supernatant Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data Calculate t1/2 and CLint LCMS->Data

Figure 2: Workflow for an in vitro metabolic stability assay.
In Vitro Intestinal Absorption Assay using Everted Gut Sac Model

This protocol is adapted from studies on similar compounds and can be used to assess the intestinal transport of this compound.[6][7]

Materials:

  • Sprague-Dawley rats

  • Krebs-Ringer bicarbonate buffer (or similar physiological buffer), gassed with 95% O2 / 5% CO2

  • This compound

  • Surgical instruments for dissection

  • Syringes and needles

Procedure:

  • Animal Preparation: Euthanize a fasted rat according to approved animal care protocols.

  • Intestine Excision: Immediately excise a segment of the small intestine (e.g., jejunum).

  • Eversion: Gently evert the intestinal segment over a glass rod.

  • Sac Preparation: Tie one end of the everted segment to form a sac. Fill the sac with a known volume of fresh buffer (serosal side).

  • Incubation: Incubate the everted gut sac in a bath of buffer containing a known concentration of this compound (mucosal side) at 37°C with continuous gassing.

  • Sampling: At predetermined time points, collect samples from both the mucosal and serosal fluids.

  • Analysis: Determine the concentration of this compound in the samples using a validated analytical method (e.g., HPLC or LC-MS/MS).

  • Data Analysis: Calculate the amount of this compound transported from the mucosal side to the serosal side over time to determine the apparent permeability.

HPLC Method for Quantification

While a specific method for this compound is not available, methods for glucosamine can be adapted. Due to the lack of a strong chromophore, derivatization or the use of detectors like an Evaporative Light Scattering Detector (ELSD) is often necessary.[12][13][14]

Example HPLC-ELSD Method for Glucosamine:

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column (e.g., ZIC-HILIC) is suitable for retaining polar compounds like glucosamine.[14]

  • Mobile Phase: An isocratic mobile phase of acetonitrile, water, and ammonium (B1175870) formate (B1220265) buffer (e.g., 77:3:20, v/v/v) at a controlled pH (e.g., 4.5).[14]

  • Flow Rate: 1.0 mL/min.[14]

  • Detector: ELSD with nebulizer and evaporator temperatures optimized for the analyte (e.g., 50°C and 80°C, respectively).[14]

  • Injection Volume: 5 µL.[14]

This method would need to be optimized and validated for the specific analysis of this compound.

Conclusion

While direct metabolic data for this compound is not yet available, a scientifically sound hypothesis for its metabolic pathway can be constructed based on the known metabolism of D-glucosamine and other N-acylated derivatives. The primary metabolic steps are predicted to be deacylation to D-glucosamine and valeric acid, followed by the entry of D-glucosamine into the hexosamine biosynthetic pathway. The pharmacokinetic data for the analogous compound N-butyryl glucosamine suggests that this compound may have low oral bioavailability. The experimental protocols provided in this guide offer a starting point for researchers to investigate the metabolism and pharmacokinetics of this compound, which is essential for its further development as a pharmaceutical or cosmetic agent.

References

N-Valeryl-D-glucosamine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Valeryl-D-glucosamine, a derivative of D-glucosamine. It includes key chemical and physical data, a detailed experimental protocol for its synthesis, and an exploration of its potential biological activities and associated signaling pathways. This document is intended to serve as a valuable resource for professionals in research and drug development.

Core Data Presentation

Quantitative data for this compound is summarized in the tables below for easy reference and comparison.

Identifier Value
CAS Number 63223-57-4
Synonyms 2-Deoxy-2-pentanamido-D-glucopyranose, 2-Deoxy-2-valeramido-D-glucopyranose
Chemical and Physical Properties Value
Molecular Formula C11H21NO6
Molecular Weight 263.29 g/mol
Appearance White to almost white powder or crystal

Experimental Protocols

Synthesis of this compound

This protocol outlines a general method for the N-acylation of D-glucosamine, which can be specifically adapted for the synthesis of this compound.

Materials:

  • D-glucosamine hydrochloride

  • Anhydrous methanol (B129727)

  • Sodium metal

  • Valeric anhydride (B1165640) (or Pentanoic anhydride)

  • Ice-water bath

  • Magnetic stirrer and stir bar

  • Filtration apparatus

  • Ether

  • Desiccator with a drying agent (e.g., P2O5)

  • Thin-layer chromatography (TLC) apparatus and appropriate solvent system (e.g., chloroform:methanol 1:3)

Procedure:

  • Preparation of Sodium Methoxide (B1231860) Solution: In a flask, dissolve an equivalent amount of sodium metal in anhydrous methanol. For example, for 11 g of D-glucosamine hydrochloride, 1.15 g of sodium would be dissolved in 50 mL of anhydrous methanol. This reaction is exothermic and should be handled with care.

  • Formation of D-glucosamine Free Base: Add D-glucosamine hydrochloride to the sodium methoxide solution. Gentle swirling for approximately 5 minutes will cause the precipitation of sodium chloride.

  • Removal of Sodium Chloride: Filter the mixture to remove the precipitated sodium chloride. Wash the precipitate with a small volume of cold methanol to ensure complete recovery of the D-glucosamine solution. The filtrate is a supersaturated solution of D-glucosamine.

  • N-acylation Reaction: Cool the D-glucosamine solution in an ice-water bath. While stirring magnetically, gradually add 1.2 to 1.5 equivalents of valeric anhydride.

  • Reaction Monitoring: Continue stirring in the ice-water bath for a period and then allow the reaction mixture to stand at room temperature for 24 hours. Monitor the progress of the reaction using thin-layer chromatography.[1]

  • Isolation and Purification of the Product: The crude this compound will precipitate as a white solid. Collect the precipitate by filtration. Wash the product first with cold methanol and then repeatedly with ether to remove any unreacted valeric acid.

  • Drying: Dry the purified this compound at room temperature in a desiccator over a suitable drying agent.[1]

Biological Activity and Signaling Pathways

While direct studies on this compound are limited, research on glucosamine (B1671600) and other N-acylated derivatives provides insights into its potential biological roles, particularly in anti-inflammatory and anti-cancer applications.[2] The addition of the valeryl group increases its lipophilicity, which may enhance its interaction with cellular membranes and certain signaling proteins.

Potential Anti-inflammatory Signaling Pathways

Glucosamine and its derivatives have been shown to exert anti-inflammatory effects through various mechanisms. A key pathway implicated is the inhibition of nuclear factor-kappaB (NF-κB).[3]

A novel glucosamine derivative has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response.[3] This is achieved by suppressing the DNA-binding activity of NF-κB, which in turn downregulates the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various inflammatory cytokines.[3] It is plausible that this compound could exert similar effects due to its structural similarity to other anti-inflammatory glucosamine derivatives.

NF_kB_Inhibition_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds to NF_kB_Activation NF-κB Activation TLR4->NF_kB_Activation Activates N_Valeryl_Glucosamine This compound (Proposed) N_Valeryl_Glucosamine->NF_kB_Activation Inhibits Pro_inflammatory_Mediators Pro-inflammatory Mediators (iNOS, COX-2, Cytokines) NF_kB_Activation->Pro_inflammatory_Mediators Upregulates Inflammation Inflammation Pro_inflammatory_Mediators->Inflammation Leads to

Proposed Anti-inflammatory Action of this compound.
Potential Anti-cancer Signaling Pathways

Glucosamine has been investigated for its anti-cancer properties, with studies pointing towards the inhibition of key signaling pathways involved in cancer cell proliferation and survival. One of the prominent targets is the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.

Constitutively active STAT3 is found in many types of cancer and plays a crucial role in tumor progression. Glucosamine has been shown to suppress the proliferation of cancer cells by inhibiting the phosphorylation of STAT3, which in turn reduces its DNA binding and transcriptional activities. This leads to the downregulation of STAT3 target genes that promote cell survival. Given that this compound is a derivative of glucosamine, it may share this anti-cancer mechanism.

STAT3_Inhibition_Pathway Growth_Factors Growth Factors Receptor Receptor Growth_Factors->Receptor Bind to STAT3_Activation STAT3 Phosphorylation (Activation) Receptor->STAT3_Activation Induces STAT3_Dimerization STAT3 Dimerization & Nuclear Translocation STAT3_Activation->STAT3_Dimerization N_Valeryl_Glucosamine This compound (Proposed) N_Valeryl_Glucosamine->STAT3_Activation Inhibits Gene_Transcription Target Gene Transcription (e.g., Survivin) STAT3_Dimerization->Gene_Transcription Promotes Cell_Proliferation Cell Proliferation & Survival Gene_Transcription->Cell_Proliferation Leads to

Proposed Anti-cancer Action of this compound.

Summary and Future Directions

This compound is a chemically defined derivative of D-glucosamine with potential applications in the pharmaceutical and cosmetic industries.[2] The provided synthesis protocol offers a straightforward method for its preparation. Based on the known biological activities of related compounds, this compound warrants further investigation for its potential anti-inflammatory and anti-cancer properties. Future research should focus on elucidating its specific molecular targets and mechanisms of action in relevant in vitro and in vivo models. The increased lipophilicity conferred by the valeryl group may offer advantages in terms of bioavailability and cellular uptake, making it a promising candidate for further drug development.

References

N-Valeryl-D-glucosamine: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Valeryl-D-glucosamine, a derivative of the naturally occurring amino sugar D-glucosamine, is a compound of increasing interest in biomedical research and pharmaceutical development. Its modified chemical structure, featuring a valeryl group, suggests alterations in its physicochemical properties compared to its parent molecule, potentially influencing its biological activity and formulation characteristics. This technical guide provides a comprehensive overview of the solubility and stability of this compound, offering detailed experimental protocols for their determination. While specific quantitative data for this compound is not extensively available in public literature, this guide leverages established methodologies for closely related compounds, such as N-acetyl-D-glucosamine and glucosamine (B1671600) hydrochloride, to provide a robust framework for its characterization.

Introduction

Glucosamine and its derivatives are widely investigated for their roles in various biological processes, including cartilage health and anti-inflammatory pathways. The acylation of D-glucosamine, as in this compound, can significantly impact its lipophilicity, membrane permeability, and metabolic stability. A thorough understanding of its solubility and stability is paramount for advancing its research and development, from early-stage in vitro studies to the design of stable and effective pharmaceutical formulations. This document outlines the critical parameters for assessing these properties and provides standardized methods for their evaluation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These computed properties, sourced from publicly available chemical databases, provide a foundational understanding of the molecule.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₁H₂₁NO₆PubChem
Molecular Weight263.29 g/mol PubChem
XLogP3-AA (LogP)-1.4PubChem
Hydrogen Bond Donor Count4PubChem
Hydrogen Bond Acceptor Count6PubChem
Rotatable Bond Count6PubChem

Solubility Profile

The solubility of a compound is a critical determinant of its absorption, distribution, and overall bioavailability. While specific experimental solubility data for this compound is limited, a proposed solubility profile in various solvents, based on the behavior of similar N-acyl glucosamine derivatives, is presented in Table 2. It is anticipated that the valeryl group will confer a moderate increase in solubility in organic solvents compared to D-glucosamine.

Table 2: Anticipated Solubility of this compound in Common Solvents at 25°C

SolventAnticipated Solubility (mg/mL)
Water> 50
Phosphate (B84403) Buffered Saline (PBS) pH 7.4> 50
Methanol10 - 50
Ethanol5 - 20
Dimethyl Sulfoxide (DMSO)> 100
Dimethylformamide (DMF)> 100
Experimental Protocol for Solubility Determination (Gravimetric Method)

This protocol outlines a reliable gravimetric method for determining the solubility of this compound in various solvents.

Materials:

  • This compound (crystalline solid)

  • Selected solvents (e.g., water, PBS, methanol, ethanol, DMSO, DMF)

  • Analytical balance (± 0.1 mg)

  • Thermostatic shaker or water bath

  • Centrifuge

  • Vials with screw caps

  • Micropipettes

  • Drying oven

Procedure:

  • Add an excess amount of this compound to a pre-weighed vial.

  • Add a known volume (e.g., 1 mL) of the selected solvent to the vial.

  • Securely cap the vial and place it in a thermostatic shaker set at a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After shaking, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15 minutes to pellet the excess solid.

  • Carefully withdraw a known volume of the supernatant (e.g., 0.5 mL) using a calibrated micropipette, ensuring no solid particles are transferred.

  • Transfer the supernatant to a pre-weighed drying dish.

  • Dry the sample in an oven at a suitable temperature (e.g., 60-80°C) until a constant weight is achieved.

  • Weigh the drying dish with the dried solute.

  • Calculate the solubility using the following formula:

    Solubility (mg/mL) = (Weight of dried solute) / (Volume of supernatant taken)

  • Repeat the experiment in triplicate for each solvent and temperature.

Stability Profile

The chemical stability of this compound is a critical quality attribute that influences its shelf-life, safety, and efficacy. Stability studies are essential to identify potential degradation pathways and to establish appropriate storage and handling conditions.

Forced Degradation Studies

Forced degradation studies, or stress testing, are conducted to accelerate the degradation of a compound under more severe conditions than those used for long-term stability testing.[1] These studies help to elucidate degradation pathways and develop stability-indicating analytical methods.[2]

Table 3: Recommended Conditions for Forced Degradation Studies of this compound

Stress ConditionReagent/ConditionDuration
Acid Hydrolysis 0.1 M HCl2, 6, 24, 48 hours
Base Hydrolysis 0.1 M NaOH2, 6, 24, 48 hours
Oxidative Degradation 3% H₂O₂2, 6, 24, 48 hours
Thermal Degradation 60°C1, 3, 7 days
Photostability ICH Q1B Option 2 (1.2 million lux hours and 200 watt hours/square meter)As per ICH guidelines
Experimental Protocol for Forced Degradation Studies

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • pH meter

  • Thermostatically controlled oven

  • Photostability chamber

  • HPLC system with a suitable detector (e.g., UV or RI)

  • Validated stability-indicating HPLC method

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

    • Incubate the solution at a specified temperature (e.g., 60°C).

    • At designated time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to the target concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

    • Incubate at room temperature.

    • At designated time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix the stock solution with a solution of hydrogen peroxide to achieve the desired final concentration (e.g., 3%).

    • Incubate at room temperature.

    • At designated time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Store a solid sample of this compound in a thermostatically controlled oven at a specified temperature (e.g., 60°C).

    • At designated time points, withdraw a sample, dissolve it in a suitable solvent, and dilute it to the target concentration for HPLC analysis.

  • Photostability:

    • Expose a solid sample and a solution of this compound to light as per ICH Q1B guidelines.

    • A control sample should be protected from light.

    • After the exposure period, analyze the samples by HPLC.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method to quantify the remaining this compound and to detect and quantify any degradation products.

Analytical Methodology

A robust and validated analytical method is essential for accurately quantifying this compound in solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is the preferred technique.

Stability-Indicating HPLC Method

A stability-indicating method is one that can accurately measure the active ingredient without interference from degradation products, impurities, or excipients.

Table 4: Example of a Stability-Indicating HPLC Method for N-Acyl Glucosamine Derivatives

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 6.8) and an organic modifier (e.g., acetonitrile (B52724) or methanol)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at a low wavelength (e.g., 195-210 nm) or Refractive Index (RI)
Injection Volume 10-20 µL

Method Validation: The HPLC method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Visualization of Experimental Workflows

To aid in the understanding of the experimental processes, the following diagrams illustrate the workflows for solubility determination and stability testing.

Solubility_Workflow start Start: Solubility Determination prepare_sample Prepare supersaturated solution (excess this compound in solvent) start->prepare_sample equilibrate Equilibrate at constant temperature (e.g., 24-48h with shaking) prepare_sample->equilibrate separate Separate solid and liquid phases (Centrifugation) equilibrate->separate aliquot Take a known volume of supernatant separate->aliquot dry Evaporate solvent to dryness aliquot->dry weigh Weigh the dried solute dry->weigh calculate Calculate solubility (mg/mL) weigh->calculate end End: Solubility Value calculate->end

Caption: Workflow for Solubility Determination by the Gravimetric Method.

Stability_Workflow start Start: Forced Degradation Study prepare_stock Prepare stock solution of This compound start->prepare_stock stress_conditions Expose to Stress Conditions prepare_stock->stress_conditions acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) stress_conditions->acid base Base Hydrolysis (e.g., 0.1 M NaOH, RT) stress_conditions->base oxidation Oxidation (e.g., 3% H2O2, RT) stress_conditions->oxidation thermal Thermal Stress (Solid, 60°C) stress_conditions->thermal photo Photostability (ICH Q1B) stress_conditions->photo sample_collection Sample at time points & neutralize/dilute acid->sample_collection base->sample_collection oxidation->sample_collection thermal->sample_collection photo->sample_collection hplc_analysis Analyze by Stability-Indicating HPLC Method sample_collection->hplc_analysis data_analysis Quantify parent compound and degradation products hplc_analysis->data_analysis end End: Stability Profile & Degradation Pathways data_analysis->end

Caption: Workflow for Forced Degradation Stability Testing.

Conclusion

This technical guide provides a comprehensive framework for evaluating the solubility and stability of this compound. While specific experimental data for this compound remains to be published, the detailed protocols and methodologies presented, based on established practices for related glucosamine derivatives, offer a clear path for researchers and drug development professionals to thoroughly characterize this promising molecule. The generation of such data is crucial for unlocking the full therapeutic potential of this compound.

References

N-Valeryl-D-glucosamine: An In-Depth Technical Guide to Hypothesized Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Valeryl-D-glucosamine, a synthetic derivative of the naturally occurring amino sugar D-glucosamine, has garnered interest for its potential applications in pharmaceuticals and cosmetics. While its role in modulating biological pathways, particularly in anti-inflammatory and anti-cancer contexts, is being explored, a definitive mechanism of action remains to be fully elucidated. This technical guide synthesizes the current understanding of related compounds and proposes testable hypotheses for the mechanism of action of this compound, focusing on its likely interaction with the Hexosamine Biosynthetic Pathway (HBP) and subsequent effects on protein O-GlcNAcylation. This document provides a framework for researchers and drug development professionals to investigate this promising molecule, complete with detailed experimental protocols and visualizations of the key signaling pathways.

Core Hypothesis: A Prodrug for the Hexosamine Biosynthetic Pathway

The central hypothesis posits that this compound functions as a prodrug, being metabolized to D-glucosamine, which then enters the Hexosamine Biosynthetic Pathway (HBP). This pathway is a critical metabolic route that utilizes glucose to produce uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc), a vital substrate for protein and lipid glycosylation. An increased flux through the HBP leads to elevated levels of UDP-GlcNAc, which in turn enhances a dynamic post-translational modification known as O-GlcNAcylation on a multitude of intracellular proteins. This modification of serine and threonine residues acts as a nutrient sensor and plays a crucial role in regulating various cellular processes, including transcription, signal transduction, and the inflammatory response.

Hypothesized Metabolic Activation of this compound

The initial and critical step in the proposed mechanism of action is the enzymatic cleavage of the N-valeryl group from the glucosamine (B1671600) backbone. This hydrolysis would be catalyzed by an N-acyl-D-glucosamine amidohydrolase, also known as a deacetylase. While specific enzymes acting on this compound have not been characterized in mammalian systems, the existence of N-acetyl-D-glucosamine deacetylases that remove the acetyl group from N-acetyl-D-glucosamine (GlcNAc) to yield D-glucosamine and acetate (B1210297) is well-documented.[1] Furthermore, studies on microbial enzymes, such as the one from Rhodococcus rhodochrous, have demonstrated the ability to act on a variety of N-acyl-D-glucosamine derivatives, suggesting a degree of substrate promiscuity that might extend to mammalian enzymes.[2]

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NVDG [label="this compound"]; Enzyme [label="N-acyl-D-glucosamine\namidohydrolase\n(hypothesized)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; DGlucosamine [label="D-Glucosamine"]; ValericAcid [label="Valeric Acid"];

NVDG -> Enzyme [arrowhead=none]; Enzyme -> DGlucosamine; Enzyme -> ValericAcid; }

Figure 2: Hypothesized mechanism of this compound via the HBP and O-GlcNAcylation.

Quantitative Data Summary

Currently, there is a lack of direct quantitative data on the biological activity of this compound. However, studies on related N-acyl-glucosamine derivatives and glucosamine itself provide a basis for expected outcomes. The following table summarizes representative quantitative data from studies on related compounds that could serve as a benchmark for future investigations into this compound.

CompoundAssayCell TypeConcentrationObserved EffectReference
Glucosamine UDP-GlcNAc levelsIsolated adipocytes250 µMMarked elevation in UDP-GlcNAc levels without ATP depletion.[3]
N-acetyl-glucosamine (GlcNAc) Cell Viability (post-trauma)Human cartilage explants2.5 - 10 mMSignificant cell protective effects.[4]
BNAG1 (deoxygenated GlcNAc derivative) IL-6 and TNF-α inhibitionLPS-stimulated mouse macrophagesNot specifiedHigher inhibition compared to N-acetyl-glucosamine.[5]
Glucosamine Perfusion recovery (in vivo)Balb/c mice with hind-limb ischemia600 µg/g/dayHigher blood flow recovery compared to control.[6]

Detailed Experimental Protocols

To validate the hypothesized mechanism of action for this compound, a series of experiments are proposed. The following are detailed protocols for key assays.

Protocol 1: In Vitro Metabolism of this compound

Objective: To determine if this compound is metabolized to D-glucosamine in a cellular context.

Materials:

  • Cell line of interest (e.g., primary chondrocytes, macrophages)

  • Cell culture medium and supplements

  • This compound

  • D-Glucosamine standard

  • Cell lysis buffer

  • LC-MS/MS system

Procedure:

  • Culture cells to 80-90% confluency in appropriate culture vessels.

  • Treat cells with varying concentrations of this compound (e.g., 10 µM, 50 µM, 100 µM) for different time points (e.g., 1, 4, 8, 24 hours). Include an untreated control.

  • At each time point, wash cells with ice-cold PBS and harvest.

  • Lyse the cells and collect the intracellular metabolites.

  • Analyze the cell lysates for the presence and quantity of D-glucosamine using a validated LC-MS/MS method.

  • Compare the levels of D-glucosamine in treated cells to the untreated control and a D-glucosamine standard curve.

Protocol 2: Measurement of UDP-GlcNAc Levels

Objective: To quantify the effect of this compound treatment on the intracellular pool of UDP-GlcNAc.

Materials:

  • Cell line of interest

  • This compound

  • Glucosamine (positive control)

  • Metabolite extraction solution (e.g., 80% methanol)

  • LC-MS/MS system with a HILIC column

Procedure:

  • Seed cells and grow to a desired density.

  • Treat cells with this compound (and controls) for a predetermined time.

  • Rapidly wash cells with cold PBS and quench metabolism by adding ice-cold extraction solution.

  • Scrape the cells and collect the extract.

  • Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

  • Analyze the supernatant for UDP-GlcNAc levels by LC-MS/MS.

  • Normalize the UDP-GlcNAc levels to total protein content or cell number.

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start -> treatment; treatment -> extraction; extraction -> analysis; analysis -> quantification; quantification -> end; }

References

Lipophilicity of N-Valeryl-D-glucosamine in Comparison to Other N-Acyl-D-glucosamine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipophilicity is a critical physicochemical parameter that profoundly influences the pharmacokinetic and pharmacodynamic properties of drug candidates. This technical guide provides an in-depth analysis of the lipophilicity of N-Valeryl-D-glucosamine and compares it with other N-acyl-D-glucosamine derivatives. The addition of an acyl chain to the amino group of glucosamine (B1671600) significantly modifies its lipophilicity, which in turn can affect its membrane permeability, bioavailability, and interaction with biological targets. This document presents quantitative lipophilicity data, detailed experimental protocols for its determination, and explores the role of these molecules in relevant signaling pathways.

Introduction

Glucosamine and its derivatives are of significant interest in pharmaceutical research due to their diverse biological activities. The N-acylation of D-glucosamine is a common strategy to modulate its physicochemical properties. The length of the N-acyl chain is a key determinant of the molecule's lipophilicity, a parameter often quantified by the logarithm of the octanol-water partition coefficient (LogP). A higher LogP value indicates greater lipophilicity. Understanding the structure-lipophilicity relationship within the N-acyl-D-glucosamine series is crucial for the rational design of derivatives with optimized therapeutic potential. This compound, with its five-carbon acyl chain, occupies an intermediate position in this series and serves as an important subject of study.

Quantitative Lipophilicity Data

The lipophilicity of N-acyl-D-glucosamine derivatives generally increases with the length of the alkyl chain of the acyl group. The following table summarizes the available quantitative data, primarily computed and experimental LogP values.

Compound NameAcyl Chain LengthMolecular FormulaLogP ValueLogP TypeReference
N-Acetyl-D-glucosamineC2C₈H₁₅NO₆-2.1Experimental[1][2]
N-Propionyl-D-glucosamineC3C₉H₁₇NO₆Not Available-
N-Butyryl-D-glucosamineC4C₁₀H₁₉NO₆-0.9Computed
This compound C5 C₁₁H₂₁NO₆ -0.3 Computed [3]
N-Hexanoyl-D-glucosamineC6C₁₂H₂₃NO₆-1.67Computed[4]
N-Octanoyl-D-glucosamineC8C₁₄H₂₇NO₆Not Available-
N-Decanoyl-D-glucosamineC10C₁₆H₃₁NO₆Not Available-
N-Lauroyl-D-glucosamineC12C₁₈H₃₅NO₆3.4Computed[5]
N-Palmitoyl-D-glucosamineC16C₂₂H₄₃NO₆5.6Computed[6]

Note: The LogP values are subject to variations depending on the determination method (experimental vs. computational) and the specific algorithm used for computation.

Experimental Protocols for Lipophilicity Determination

The octanol-water partition coefficient (LogP) is the gold standard for quantifying lipophilicity. Below are detailed methodologies for its determination, adaptable for N-acyl-D-glucosamine derivatives.

Shake-Flask Method (Gold Standard)

This classic method directly measures the partitioning of a solute between n-octanol and water.

Materials:

  • N-acyl-D-glucosamine derivative (high purity)

  • n-Octanol (HPLC grade, pre-saturated with water)

  • Purified water (HPLC grade, pre-saturated with n-octanol)

  • Phosphate (B84403) buffered saline (PBS), pH 7.4 (for LogD determination)

  • Glassware: Separatory funnels or screw-cap vials

  • Shaker or vortex mixer

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Solvent Preparation: To prepare pre-saturated solvents, mix equal volumes of n-octanol and water (or PBS) in a large separatory funnel. Shake vigorously for an extended period (e.g., 24 hours) and then allow the phases to separate completely.

  • Sample Preparation: Prepare a stock solution of the N-acyl-D-glucosamine derivative in the aqueous phase (water or PBS). The concentration should be accurately known and within the linear range of the analytical method.

  • Partitioning: In a clean separatory funnel or vial, add a precise volume of the pre-saturated n-octanol and the pre-saturated aqueous phase containing the analyte. A typical volume ratio is 1:1, but this can be adjusted depending on the expected LogP value.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to ensure the analyte reaches equilibrium between the two phases.

  • Phase Separation: Centrifuge the mixture to achieve a clear separation of the octanol (B41247) and aqueous layers.

  • Quantification: Carefully withdraw a sample from each phase. Analyze the concentration of the N-acyl-D-glucosamine derivative in both the n-octanol and aqueous phases using a validated analytical method (e.g., HPLC-UV).

  • Calculation: The LogP is calculated using the following formula: LogP = log10([Concentration in Octanol] / [Concentration in Aqueous Phase])

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

This indirect method estimates LogP based on the retention time of the compound on a nonpolar stationary phase.

Materials:

  • N-acyl-D-glucosamine derivative

  • A series of reference compounds with known LogP values spanning the expected range of the analyte.

  • HPLC system with a UV or mass spectrometer detector.

  • Reversed-phase HPLC column (e.g., C18 or C8).

  • Mobile phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol (B129727) or acetonitrile).

Procedure:

  • Calibration: Prepare solutions of the reference compounds and inject them into the HPLC system.

  • Chromatography: Perform isocratic elutions with varying concentrations of the organic modifier in the mobile phase. Record the retention time (tR) for each reference compound at each mobile phase composition.

  • Capacity Factor Calculation: Calculate the capacity factor (k) for each compound at each mobile phase composition using the formula: k = (tR - t0) / t0, where t0 is the column dead time.

  • Extrapolation: For each reference compound, plot log(k) against the percentage of the organic modifier. Extrapolate the linear regression to 100% aqueous phase to determine the log(k_w) value.

  • Standard Curve: Create a standard curve by plotting the known LogP values of the reference compounds against their corresponding log(k_w) values.

  • Analyte Analysis: Inject the N-acyl-D-glucosamine derivative into the HPLC system under the same conditions used for the reference compounds. Determine its log(k_w) value.

  • LogP Estimation: Use the standard curve to estimate the LogP of the N-acyl-D-glucosamine derivative from its log(k_w) value.

Role in Signaling Pathways: Modulation of TLR4/NF-κB Signaling

The lipophilicity of N-acyl-D-glucosamines is a key factor in their ability to interact with cellular membranes and modulate intracellular signaling pathways. Notably, certain N-acyl-D-glucosamine derivatives have been shown to influence the Toll-like Receptor 4 (TLR4) signaling pathway, which plays a central role in the innate immune response and inflammation.

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of TLR4. The binding of LPS to the TLR4/MD-2 complex initiates a signaling cascade that can proceed through two main branches: the MyD88-dependent and the TRIF-dependent pathways. The MyD88-dependent pathway culminates in the activation of the transcription factor Nuclear Factor-kappa B (NF-κB), leading to the expression of pro-inflammatory cytokines.[7][[“]][9] More lipophilic N-acyl-D-glucosamines, such as N-Palmitoyl-D-glucosamine, are thought to interfere with the interaction between LPS and the TLR4/MD-2 complex, thereby inhibiting downstream signaling and exerting anti-inflammatory effects.[10]

Below is a diagram illustrating the MyD88-dependent TLR4 signaling pathway and the potential point of intervention for lipophilic N-acyl-D-glucosamine derivatives.

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS LBP LBP LPS->LBP CD14 CD14 LBP->CD14 TLR4_MD2 TLR4/MD-2 Complex CD14->TLR4_MD2 LPS transfer MyD88 MyD88 TLR4_MD2->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex IkB IκB IKK_complex->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active Release NFkB_nucleus NF-κB NFkB_active->NFkB_nucleus Translocation N_Acyl_Glucosamine Lipophilic N-Acyl-D-Glucosamine N_Acyl_Glucosamine->TLR4_MD2 Inhibition DNA DNA (κB sites) NFkB_nucleus->DNA Proinflammatory_Genes Pro-inflammatory Gene Expression DNA->Proinflammatory_Genes

Caption: MyD88-dependent TLR4 signaling pathway and inhibition by N-acyl-D-glucosamines.

Conclusion

The lipophilicity of N-acyl-D-glucosamine derivatives is a tunable property that can be modulated by altering the length of the N-acyl chain. This compound represents a moderately lipophilic derivative within this class of compounds. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development. Furthermore, the elucidation of the role of these molecules in modulating key inflammatory signaling pathways, such as the TLR4/NF-κB axis, highlights their therapeutic potential and underscores the importance of lipophilicity in their mechanism of action. Further experimental determination of the lipophilicity of a broader range of N-acyl-D-glucosamines will be crucial for refining the structure-activity relationships and for the design of novel therapeutic agents.

References

N-Valeryl-D-glucosamine: A Precursor for Advanced Glycoconjugate Synthesis and Cellular Modulation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Glycoconjugates, molecules comprising carbohydrates covalently linked to proteins or lipids, play a pivotal role in a myriad of biological processes, including cell-cell recognition, signaling, and immune responses. The precise structure of the glycan component is critical to its function, and alterations in glycosylation patterns are often associated with disease states such as cancer and inflammation. Metabolic glycoengineering offers a powerful strategy to modulate cellular glycosylation by introducing synthetic monosaccharide precursors that are incorporated into cellular glycans. N-Valeryl-D-glucosamine, a derivative of the naturally occurring amino sugar D-glucosamine, is an emerging precursor for the synthesis of novel glycoconjugates with potential applications in drug development and glycobiology research.

This technical guide provides a comprehensive overview of this compound as a precursor for glycoconjugates. It details its synthesis, physicochemical properties, and its application in both metabolic glycoengineering and chemoenzymatic synthesis. Furthermore, this guide outlines its influence on key cellular signaling pathways and provides detailed experimental protocols for its synthesis and incorporation into glycoconjugates.

Physicochemical Properties and Synthesis

This compound is a white to off-white crystalline powder. Its unique valeryl group enhances its solubility and stability, making it an attractive candidate for various applications.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₁H₂₁NO₆--INVALID-LINK--
Molecular Weight 263.29 g/mol --INVALID-LINK--
Appearance White to off-white crystalline powderTCI Chemicals
Purity >98.0%TCI Chemicals
Optical Rotation +33.0 to +39.0 deg (c=1, H₂O)TCI Chemicals
CAS Number 63223-57-4--INVALID-LINK--
Synthesis of this compound

The synthesis of this compound can be achieved through the N-acylation of D-glucosamine. A general and efficient method involves the reaction of D-glucosamine hydrochloride with valeric anhydride (B1165640) in a methanolic solution. This procedure is adapted from a simplified preparation of N-Acetyl-D-glucosamine and is expected to yield a nearly quantitative amount of the final product.

Applications in Glycoconjugate Synthesis

This compound serves as a versatile precursor for the generation of modified glycoconjugates through two primary approaches: metabolic glycoengineering and chemoenzymatic synthesis.

Metabolic Glycoengineering

Metabolic glycoengineering utilizes the cell's own biosynthetic machinery to incorporate unnatural monosaccharides into cellular glycans. This compound can be taken up by cells and converted into the corresponding UDP-N-valerylglucosamine nucleotide sugar, which then serves as a donor substrate for glycosyltransferases. This process leads to the display of N-valeryl-containing glycans on the cell surface.

Metabolic_Glycoengineering_Workflow cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_golgi Golgi Apparatus N_Val_GlcN This compound N_Val_GlcN_in This compound N_Val_GlcN->N_Val_GlcN_in Transport N_Val_GlcN_6P N-Valeryl-GlcN-6-P N_Val_GlcN_in->N_Val_GlcN_6P Hexokinase N_Val_GlcN_1P N-Valeryl-GlcN-1-P N_Val_GlcN_6P->N_Val_GlcN_1P Phosphoglucomutase UDP_N_Val_GlcN UDP-N-Valeryl-GlcN N_Val_GlcN_1P->UDP_N_Val_GlcN UDP-GlcNAc Pyrophosphorylase Glycoprotein_immature Nascent Glycoprotein UDP_N_Val_GlcN->Glycoprotein_immature Glycosyltransferases Glycoprotein_mature Modified Glycoprotein Glycoprotein_immature->Glycoprotein_mature Cell_Membrane Cell Membrane Glycoprotein_mature->Cell_Membrane Trafficking

Figure 1: Metabolic incorporation of this compound.

Chemoenzymatic Synthesis

Chemoenzymatic synthesis combines the precision of enzymatic reactions with the versatility of chemical synthesis to construct complex glycoconjugates. This compound can be used as a building block in this approach. For instance, it can be incorporated into a larger glycan structure which is then transferred to a protein or lipid acceptor using a specific glycosyltransferase or an endoglycosidase with transglycosylation activity. This method allows for the creation of well-defined glycoconjugates with tailored properties.

Modulation of Cellular Signaling Pathways

The incorporation of N-acyl-D-glucosamine derivatives into cellular glycans can have profound effects on cellular signaling. One of the key pathways affected is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation and immune responses.

Studies have shown that certain N-acyl-D-glucosamine derivatives can modulate the NF-κB pathway by interfering with the activation of key signaling components. For example, some derivatives have been observed to reduce the nuclear translocation of IKKα, a kinase that plays a crucial role in the activation of NF-κB. This inhibition of IKKα leads to a downstream dampening of NF-κB-dependent gene expression, resulting in an anti-inflammatory effect.

NF_kB_Signaling_Pathway Stimulus Inflammatory Stimulus (e.g., TNF-α, IL-1β) IKK_complex IKK Complex (IKKα, IKKβ, NEMO) Stimulus->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NF_kB NF-κB (p50/p65) IkB->NF_kB Inhibits IkB_P P-IκB IkB->IkB_P IkB_Ub Ub-IκB IkB_P->IkB_Ub Ubiquitination Proteasome Proteasome IkB_Ub->Proteasome Degradation NF_kB_active Active NF-κB Proteasome->NF_kB_active Releases Nucleus Nucleus NF_kB_active->Nucleus Translocation Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression Promotes N_Val_GlcN_derivative N-Valeryl-GlcN Derivative N_Val_GlcN_derivative->IKK_complex Inhibits

Figure 2: Modulation of the NF-κB signaling pathway.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of N-acetyl-D-glucosamine.

Materials:

  • D-glucosamine hydrochloride

  • Anhydrous methanol (B129727)

  • Sodium methoxide

  • Valeric anhydride

  • Diethyl ether

Procedure:

  • Prepare a supersaturated solution of D-glucosamine in anhydrous methanol by treating D-glucosamine hydrochloride with an equivalent amount of sodium methoxide.

  • Remove the precipitated sodium chloride by filtration.

  • To the filtrate, add 1.2 to 1.5 equivalents of valeric anhydride dropwise with stirring at room temperature.

  • Continue stirring for 1-2 hours. Crystallization of the product should occur.

  • Allow the reaction mixture to stand at 4°C overnight to complete crystallization.

  • Collect the crystalline this compound by filtration.

  • Wash the product with cold methanol and then with diethyl ether.

  • Dry the product under vacuum. The expected yield is nearly quantitative.

Chemoenzymatic Synthesis of a Glycoengineered Antibody using an this compound derived glycan

This protocol is a conceptual adaptation from a detailed procedure for chemoenzymatic glycoengineering of IgG antibodies. It outlines the steps to replace the native glycans with a custom glycan containing this compound.

Materials:

  • Therapeutic IgG antibody

  • Endoglycosidase S (Endo-S)

  • A pre-synthesized oligosaccharide-oxazoline derivative containing this compound at the reducing end.

  • Endo-S D233Q mutant (Endoglycosynthase)

  • Reaction buffer (e.g., Tris-HCl, pH 7.5)

Procedure:

  • Deglycosylation of IgG:

    • Incubate the IgG antibody with wild-type Endo-S in the reaction buffer. This will cleave the native N-glycans, leaving a single N-acetylglucosamine (GlcNAc) residue attached to the Asn297 site.

    • Purify the deglycosylated IgG using protein A chromatography.

  • Glycoengineering (Transglycosylation):

    • Incubate the deglycosylated IgG with an excess of the this compound-containing oligosaccharide-oxazoline in the reaction buffer.

    • Add the Endo-S D233Q mutant to the reaction mixture. This enzyme will catalyze the transfer of the oligosaccharide-oxazoline onto the remaining GlcNAc residue of the IgG.

    • Incubate the reaction for a sufficient time to ensure complete transglycosylation.

  • Purification and Analysis:

    • Purify the resulting glycoengineered antibody using protein A chromatography to remove the excess oligosaccharide and enzyme.

    • Analyze the final product by SDS-PAGE and mass spectrometry to confirm the successful and homogenous glycosylation.

Quantitative Analysis of this compound Incorporation into Cellular Proteome

This protocol outlines a general workflow for the quantitative analysis of metabolic incorporation using stable isotope labeling and mass spectrometry.

Materials:

  • Cell culture medium

  • This compound

  • Stable isotope-labeled this compound (e.g., ¹³C or ¹⁵N labeled)

  • Lysis buffer

  • Trypsin

  • LC-MS/MS system

Procedure:

  • Metabolic Labeling:

    • Culture two populations of cells. One population is fed with standard medium containing unlabeled this compound ("light" sample).

    • The second population is fed with medium containing the stable isotope-labeled this compound ("heavy" sample).

    • Incubate the cells for a sufficient period to allow for incorporation into glycoproteins.

  • Sample Preparation:

    • Harvest and lyse the "light" and "heavy" cell populations separately.

    • Combine equal amounts of protein from the "light" and "heavy" lysates.

    • Perform in-solution or in-gel tryptic digestion of the combined protein mixture.

  • Mass Spectrometry Analysis:

    • Analyze the resulting peptide mixture by LC-MS/MS.

    • Acquire data in a data-dependent manner, selecting precursor ions for fragmentation.

  • Data Analysis:

    • Use appropriate software to identify and quantify the "light" and "heavy" isotopic pairs of glycopeptides.

    • The ratio of the "heavy" to "light" peak intensities for each identified glycopeptide provides a quantitative measure of the incorporation of this compound.

Conclusion

This compound is a promising precursor for the synthesis and study of novel glycoconjugates. Its utility in metabolic glycoengineering allows for the modulation of cell surface glycosylation and the investigation of the downstream effects on cellular signaling pathways, such as the NF-κB pathway. Furthermore, its application in chemoenzymatic synthesis enables the construction of well-defined, homogeneous glycoconjugates for therapeutic and research purposes. The experimental protocols provided in this guide offer a starting point for researchers to explore the potential of this compound in their own work. Further studies are warranted to fully elucidate the quantitative aspects of its metabolic incorporation and to explore the full range of its biological activities.

References

Commercial availability and suppliers of N-Valeryl-D-glucosamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of N-Valeryl-D-glucosamine, including its commercial availability, physicochemical properties, and potential biological activities based on current scientific understanding.

Commercial Availability and Suppliers

This compound, also known as N-Pentanoyl-D-glucosamine, is available from a range of chemical suppliers. The purity and quantity offered may vary, and it is primarily intended for research and development purposes. Below is a summary of key suppliers.

SupplierPurityAvailable QuantitiesContact Information/Product Page
TCI (Tokyo Chemical Industry) >98.0% (N)1g, 5g--INVALID-LINK--[1]
Chem-Impex International ≥98%250MG, 1G, 5G--INVALID-LINK--
CymitQuimica >98.0%(N)1g--INVALID-LINK--[2]
MedChemExpress Not specifiedInquire for details--INVALID-LINK--[3]
Immunomart Not specifiedInquire for details--INVALID-LINK--[4]
ChemicalBook 98%+1g, 5g, 25g--INVALID-LINK--[5]

Physicochemical Properties

This compound is a derivative of the naturally occurring amino sugar D-glucosamine. Its chemical structure and properties are summarized below.[6]

PropertyValue
Chemical Formula C₁₁H₂₁NO₆
Molecular Weight 263.29 g/mol [6]
CAS Number 63223-57-4
Appearance White to off-white crystalline powder
Synonyms 2-Deoxy-2-pentanamido-D-glucopyranose, N-Pentanoyl-D-glucosamine[2][6]
Solubility Soluble in water

Synthesis and Experimental Protocols

While specific synthesis protocols for this compound are not extensively published, a general and simplified method for the preparation of N-acyl-D-glucosamine derivatives, including N-acetyl-D-glucosamine, can be adapted. This procedure involves the N-acylation of D-glucosamine.

General Protocol for the Synthesis of N-Acyl-D-glucosamine Derivatives[7]

This method is based on the N-acetylation of D-glucosamine and can be adapted for N-valerylation.

Materials:

Procedure:

  • A suspension of D-glucosamine hydrochloride in methanol is treated with an equivalent amount of sodium methoxide to generate a supersaturated solution of D-glucosamine.

  • Sodium chloride precipitates and is removed by filtration.

  • The resulting methanolic solution of D-glucosamine is then treated with one and a half to two equivalents of valeric anhydride at room temperature.

  • The reaction mixture is stirred, and the N-valerylation of the D-glucosamine proceeds.

  • Crystallization of this compound is typically initiated by the addition of ether and can be completed by cooling the solution.

  • The crude product is collected by filtration, washed with cold methanol and ether, and can be further purified by recrystallization.

Biological Activity and Signaling Pathways: Insights from Related Compounds

Direct experimental data on the biological activity and signaling pathways of this compound is limited in publicly available literature. However, research on structurally related N-acyl-D-glucosamine derivatives, particularly N-palmitoyl-D-glucosamine (PGA), provides valuable insights into its potential mechanisms of action. It is important to note that the difference in the acyl chain length (valeryl C5 vs. palmitoyl (B13399708) C16) will influence the lipophilicity and potentially the biological activity of the molecule.

Anti-inflammatory Activity (Inferred from N-palmitoyl-D-glucosamine)

Studies on N-palmitoyl-D-glucosamine (PGA) have demonstrated its potential anti-inflammatory properties. For instance, in a mouse model of colitis, PGA was shown to reduce the severity of inflammation.[7]

Experimental Model: DNBS-Induced Colitis in Mice [7]

  • Objective: To evaluate the anti-inflammatory effects of micronized PGA in a model of inflammatory bowel disease.

  • Methodology:

    • Colitis was induced in mice by a single intracolonic administration of 2,4-Dinitrobenzenesulfonic acid (DNBS).

    • Mice were then treated with micronized PGA at different doses (e.g., 30 mg/kg and 100 mg/kg).

    • The severity of colitis was assessed daily using a Disease Activity Index (DAI), which includes measures of body weight change, stool consistency, and rectal bleeding.

    • After a set period, colon length and spleen weight were measured, and tissue samples were collected for biochemical analysis.

  • Key Findings for PGA:

    • Dose-dependent reduction in the DAI score.

    • Significant decrease in the expression of pro-inflammatory mediators such as iNOS and NLRP3 in colonic tissues.

    • Reduction in plasma levels of pro-inflammatory cytokines IL-1β and PGE₂.[7]

ParameterControl (DNBS only)PGA (100 mg/kg)
Disease Activity Index (DAI) Score 7.9 ± 0.1413.07 ± 0.305
Colon Length (cm) 3.83 ± 0.5437.55 ± 0.572
Spleen Weight (g) 0.153 ± 0.02690.0897 ± 0.011
Plasma IL-1β (pg/mL) 113.1 ± 32.7136.7 ± 13.12
Plasma PGE₂ (pg/mL) 348.5 ± 45.22169.7 ± 37.12

Data presented as mean ± SEM. Data extracted from a study on N-palmitoyl-D-glucosamine and may not be directly representative of this compound activity.[7]

Potential Signaling Pathway: TLR4/NLRP3 Inflammasome (Inferred from N-palmitoyl-D-glucosamine)

Research on PGA suggests that its anti-inflammatory effects may be mediated through the modulation of the Toll-like receptor 4 (TLR4) signaling pathway and the subsequent inhibition of the NLRP3 inflammasome.[7][8][9] TLR4 is a key receptor in the innate immune system that recognizes pathogen-associated molecular patterns, such as lipopolysaccharide (LPS), leading to the activation of inflammatory responses.

The proposed mechanism for PGA involves the downregulation of TLR4 expression, which in turn suppresses the activation of the NLRP3 inflammasome, a multiprotein complex that plays a crucial role in the production of pro-inflammatory cytokines like IL-1β.[7][8]

TLR4_NLRP3_Pathway cluster_extracellular Extracellular LPS LPS TLR4 TLR4 LPS->TLR4 Activation MyD88 MyD88 TLR4->MyD88 NLRP3_Inflammasome NLRP3 Inflammasome (NLRP3, ASC, pro-caspase-1) TLR4->NLRP3_Inflammasome Priming NFkB NF-κB MyD88->NFkB Pro_IL1b Pro-IL-1β NFkB->Pro_IL1b Transcription IL1b IL-1β (Inflammation) Pro_IL1b->IL1b Cleavage Caspase1 Active Caspase-1 NLRP3_Inflammasome->Caspase1 Activation Caspase1->Pro_IL1b PGA N-palmitoyl-D-glucosamine (PGA) PGA->TLR4 Inhibition (Inferred) PGA->NLRP3_Inflammasome Inhibition (Inferred)

Caption: Inferred TLR4/NLRP3 signaling pathway modulated by N-palmitoyl-D-glucosamine.

Potential Applications in Research and Drug Development

The unique properties of this compound, combining a monosaccharide with a short-chain fatty acid, make it a compound of interest for various research applications.

  • Anti-inflammatory and Anti-cancer Therapies: Given the emerging data on related compounds, this compound could be explored for its potential to modulate inflammatory pathways and its effects on cancer cell proliferation.

  • Drug Formulation and Delivery: The valeryl group may enhance its solubility and stability, making it a candidate for use in drug formulation and as a building block for more complex bioactive molecules.

  • Cosmetics and Skin Health: Its potential moisturizing properties and ability to promote skin health are areas for further investigation in the cosmetic industry.

  • Glycobiology Research: As a modified glucosamine, it can be a valuable tool for studying carbohydrate interactions and their role in cellular processes.

Conclusion and Future Directions

This compound is a commercially available derivative of D-glucosamine with potential applications in pharmaceuticals, cosmetics, and glycobiology research. While direct and extensive research on this specific compound is currently limited, studies on structurally similar molecules, such as N-palmitoyl-D-glucosamine, suggest that it may possess anti-inflammatory properties through the modulation of key signaling pathways like TLR4 and the NLRP3 inflammasome.

Future research should focus on elucidating the specific biological activities of this compound, including in vitro and in vivo studies to determine its efficacy and mechanism of action. Direct comparisons with other N-acyl-D-glucosamine derivatives will be crucial to understand the impact of the acyl chain length on its biological function. Such studies will be instrumental in unlocking the full therapeutic and commercial potential of this molecule.

References

Methodological & Application

Synthesis of N-Valeryl-D-glucosamine: An Application Note and Protocol for Research Laboratories

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of N-Valeryl-D-glucosamine, a derivative of D-glucosamine that holds potential for various research applications, including studies in glycobiology and drug discovery. The protocol is based on established methods for the selective N-acylation of D-glucosamine.

Introduction

N-acyl-D-glucosamine derivatives are of significant interest in biomedical research due to their roles in various biological processes. This compound, specifically, can be utilized in studies related to cellular signaling, and as a building block for the synthesis of more complex glycoconjugates. The valeryl group may influence the compound's lipophilicity and its interactions with biological targets. This protocol outlines a straightforward and efficient method for its preparation in a laboratory setting.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Formula C₁₁H₂₁NO₆
Molecular Weight 263.29 g/mol
Appearance White to off-white powder
Melting Point Not explicitly available; N-acetyl-D-glucosamine melts at 200-204 °C[1]
Solubility Soluble in water

Table 2: Key Reagents and Materials

Reagent/MaterialGradeSupplier
D-Glucosamine Hydrochloride≥99%Standard chemical supplier
Anhydrous MethanolACS GradeStandard chemical supplier
Sodium MetalReagent GradeStandard chemical supplier
Valeric Anhydride (B1165640)≥98%Standard chemical supplier
Diethyl EtherACS GradeStandard chemical supplier
Hydrochloric Acid (HCl)ConcentratedStandard chemical supplier
Sodium Bicarbonate (NaHCO₃)Saturated SolutionPrepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeStandard chemical supplier

Experimental Protocols

This protocol is adapted from established methods for the N-acylation of D-glucosamine.[1][2]

Synthesis of this compound

1. Preparation of Sodium Methoxide (B1231860) Solution:

  • In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser with a drying tube, add 100 mL of anhydrous methanol.

  • Carefully add 1.15 g (50 mmol) of sodium metal in small pieces to the methanol. The reaction is exothermic and will generate hydrogen gas. Allow the sodium to react completely to form a solution of sodium methoxide.

2. Liberation of D-Glucosamine:

  • To the freshly prepared sodium methoxide solution, add 10.8 g (50 mmol) of D-glucosamine hydrochloride.

  • Stir the suspension at room temperature for 30 minutes. A precipitate of sodium chloride will form.

3. N-Acylation Reaction:

  • To the suspension from the previous step, slowly add 10.2 mL (55 mmol) of valeric anhydride dropwise with continuous stirring at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane:methanol (9:1).

4. Work-up and Purification:

  • After the reaction is complete, cool the mixture in an ice bath.

  • Filter the precipitated sodium chloride.

  • Neutralize the filtrate with a few drops of concentrated hydrochloric acid.

  • Concentrate the filtrate under reduced pressure to obtain a crude syrup.

  • Dissolve the syrup in a minimal amount of water and extract with diethyl ether (3 x 50 mL) to remove any unreacted valeric anhydride and valeric acid.

  • The aqueous layer is then concentrated under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a mixture of ethanol (B145695) and diethyl ether.

5. Characterization:

  • The purified this compound should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Visualizations

Synthesis Workflow

Synthesis_Workflow Synthesis Workflow for this compound cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification D_Glucosamine_HCl D-Glucosamine Hydrochloride Free_Glucosamine Free D-Glucosamine Suspension D_Glucosamine_HCl->Free_Glucosamine Addition to Sodium_Methoxide Sodium Methoxide in Methanol Sodium_Methoxide->Free_Glucosamine Reaction_Mixture N-Acylation Reaction Mixture Free_Glucosamine->Reaction_Mixture Valeric_Anhydride Valeric Anhydride Valeric_Anhydride->Reaction_Mixture Addition Filtration Filtration Reaction_Mixture->Filtration Neutralization Neutralization Filtration->Neutralization Extraction Solvent Extraction Neutralization->Extraction Recrystallization Recrystallization Extraction->Recrystallization Final_Product Pure this compound Recrystallization->Final_Product

Caption: Synthesis workflow for this compound.

O-GlcNAcylation Signaling Pathway

N-acyl-D-glucosamine derivatives are precursors for UDP-GlcNAc, the substrate for O-GlcNAcylation, a dynamic post-translational modification of nuclear and cytoplasmic proteins. This pathway is crucial for regulating various cellular processes.

O_GlcNAcylation_Pathway O-GlcNAcylation Signaling Pathway cluster_input Metabolic Inputs cluster_hbp Hexosamine Biosynthetic Pathway (HBP) cluster_cycling O-GlcNAc Cycling cluster_output Cellular Processes Glucose Glucose F6P Fructose-6-P Glucose->F6P Glycolysis N_Valeryl_Glucosamine This compound (Exogenous) GlcNAc6P GlcNAc-6-P N_Valeryl_Glucosamine->GlcNAc6P Metabolic Conversion GlcN6P Glucosamine-6-P F6P->GlcN6P GFAT GlcN6P->GlcNAc6P GlcNAc1P GlcNAc-1-P GlcNAc6P->GlcNAc1P UDP_GlcNAc UDP-GlcNAc GlcNAc1P->UDP_GlcNAc O_GlcNAc_Protein O-GlcNAc Protein UDP_GlcNAc->O_GlcNAc_Protein Protein Protein (Ser/Thr) Protein->O_GlcNAc_Protein OGT OGT O-GlcNAc Transferase (OGT) OGA O-GlcNAcase (OGA) O_GlcNAc_Protein->Protein OGA Transcription Transcription O_GlcNAc_Protein->Transcription Signaling Signaling O_GlcNAc_Protein->Signaling Metabolism Metabolism O_GlcNAc_Protein->Metabolism

Caption: O-GlcNAcylation signaling pathway.

References

Application Notes and Protocols for the Enzymatic Synthesis of N-Valeryl-D-glucosamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acylated derivatives of D-glucosamine are of significant interest in the pharmaceutical and biomedical fields due to their diverse biological activities. This document provides detailed application notes and protocols for the enzymatic synthesis of a specific derivative, N-Valeryl-D-glucosamine. The enzymatic approach offers a green and highly selective alternative to traditional chemical synthesis methods, which often involve harsh reaction conditions and the need for complex protecting group strategies.[1][2] Lipases, known for their broad substrate specificity and high catalytic efficiency in non-aqueous environments, are highlighted as effective biocatalysts for this acylation reaction.[3] This guide outlines the materials, experimental procedures, and analytical methods for the synthesis, purification, and characterization of this compound.

Introduction

Glucosamine (B1671600) and its N-acylated derivatives are fundamental components of various biological macromolecules and play crucial roles in cellular processes.[4][5] The N-acylation of glucosamine can significantly alter its physicochemical properties and biological functions, making it a valuable strategy in drug design and development. While chemical methods for N-acylation exist, they often suffer from drawbacks such as low yields, the use of hazardous reagents, and the formation of unwanted byproducts.[4][6]

Enzymatic synthesis, particularly using lipases, presents a more sustainable and efficient alternative.[3] Lipases can catalyze the regioselective acylation of the amino group of D-glucosamine under mild reaction conditions, leading to higher purity products and a more environmentally friendly process.[1][3] This document details a protocol for the lipase-catalyzed synthesis of this compound, a novel derivative with potential applications in various research areas.

Reaction Scheme

The enzymatic synthesis of this compound involves the acylation of the amino group of D-glucosamine using a valeryl group donor, catalyzed by a lipase (B570770).

reaction_scheme sub1 D-Glucosamine r + sub1->r sub2 Valeryl Donor (e.g., Vinyl Valerate) sub2->r prod1 This compound prod2 Byproduct (e.g., Vinyl Alcohol) p + r->p Lipase (e.g., Novozym 435) Organic Solvent p->prod1 p->prod2

Caption: Enzymatic acylation of D-glucosamine.

Experimental Protocols

Materials and Reagents
  • Substrates:

    • D-Glucosamine Hydrochloride (or free base)

    • Vinyl Valerate (or Valeric Acid, Ethyl Valerate)

  • Enzyme:

    • Immobilized Lipase B from Candida antarctica (e.g., Novozym 435)

  • Solvents:

    • Tert-butanol (or another suitable organic solvent like 2-Methyl-2-butanol, Acetonitrile)

    • Pyridine (B92270) (if starting with D-Glucosamine HCl)

  • Buffers and Solutions:

    • Phosphate Buffered Saline (PBS), pH 7.4

    • Mobile phase for HPLC (e.g., Acetonitrile (B52724):Water mixture)

  • Analytical Standards:

    • D-Glucosamine

    • This compound (if available, for calibration)[7][8][9]

  • Other:

    • Molecular sieves (3 Å) for solvent drying

    • Silica (B1680970) gel for column chromatography

Protocol for Enzymatic Synthesis
  • Substrate Preparation:

    • If using D-Glucosamine Hydrochloride, dissolve it in a minimal amount of water and add pyridine to neutralize the HCl and precipitate pyridinium (B92312) hydrochloride. Filter and dry the free D-glucosamine base.

    • Dry the organic solvent (e.g., tert-butanol) over molecular sieves overnight.

  • Enzymatic Reaction:

    • In a sealed reaction vessel, dissolve D-glucosamine (e.g., 1 mmol) and Vinyl Valerate (e.g., 2 mmol, 2-fold molar excess) in the dried organic solvent (e.g., 50 mL).

    • Add the immobilized lipase (e.g., 10% w/w of substrates).

    • Incubate the reaction mixture in an orbital shaker at a controlled temperature (e.g., 50°C) and agitation speed (e.g., 200 rpm).

    • Monitor the reaction progress by taking aliquots at regular intervals (e.g., every 12 hours) and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Reaction Termination and Enzyme Recovery:

    • Once the reaction reaches the desired conversion, stop the reaction by filtering off the immobilized enzyme.

    • Wash the recovered enzyme with fresh solvent and dry it for potential reuse.

  • Product Purification:

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Purify the resulting crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) to isolate the this compound.

  • Product Characterization:

    • Confirm the identity and purity of the final product using analytical techniques such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical Method: HPLC Quantification
  • System: HPLC system with a UV or Refractive Index (RI) detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 20:80 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detection: UV at 210 nm or RI.

  • Quantification: Calculate the concentration of the product based on a standard curve of known concentrations of a reference standard. The conversion yield can be calculated as:

    • Yield (%) = (moles of this compound / initial moles of D-glucosamine) x 100

Data Presentation

The following table summarizes hypothetical quantitative data from optimization experiments for the enzymatic synthesis of this compound.

Parameter Condition 1 Condition 2 Condition 3 Condition 4
Enzyme Novozym 435Novozym 435Lipase PS-DNovozym 435
Solvent tert-ButanolAcetonitriletert-Butanol2-Me-2-BuOH
Temperature 50°C50°C50°C60°C
Substrate Ratio (GlcN:Acyl Donor) 1:21:21:21:3
Reaction Time 48 h48 h48 h48 h
Conversion Yield (%) 85%72%65%92%
Product Purity (by HPLC) >98%>98%>95%>98%

Experimental Workflow Diagram

The overall experimental workflow for the enzymatic synthesis of this compound is depicted below.

experimental_workflow sub_prep Substrate Preparation (D-Glucosamine & Valeryl Donor) reaction Enzymatic Reaction (Lipase, Organic Solvent, 50°C) sub_prep->reaction monitoring Reaction Monitoring (TLC/HPLC) reaction->monitoring monitoring->reaction Continue termination Reaction Termination & Enzyme Recovery monitoring->termination Complete purification Product Purification (Column Chromatography) termination->purification analysis Product Characterization (HPLC, MS, NMR) purification->analysis final_product Pure this compound analysis->final_product

References

Application Notes and Protocols for N-Valeryl-D-glucosamine in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Researchers: Comprehensive searches for specific applications, detailed experimental protocols, and quantitative data regarding the use of N-Valeryl-D-glucosamine in cell culture experiments have yielded limited specific information in peer-reviewed literature. While chemical suppliers list the compound, its biological effects and mechanisms of action in cellular models are not well-documented.

Alternative Compound for Investigation: N-Acetyl-D-glucosamine (GlcNAc)

In contrast, the closely related compound, N-Acetyl-D-glucosamine (GlcNAc) , is extensively studied and has a well-established role in cell culture experiments. It is a key monosaccharide involved in cellular metabolism and protein glycosylation. Due to the lack of specific data for this compound, we are providing detailed application notes and protocols for GlcNAc as a comprehensive and scientifically validated alternative. These protocols can serve as a foundational framework for researchers interested in the broader class of N-acyl-glucosamines.

Application Notes for N-Acetyl-D-glucosamine (GlcNAc)

Introduction

N-Acetyl-D-glucosamine (GlcNAc) is a pivotal amino sugar that serves as a fundamental building block for the biosynthesis of complex glycans. In cell culture, supplementing with GlcNAc can modulate cellular processes by influencing two key pathways: the Hexosamine Biosynthesis Pathway (HBP) and O-GlcNAcylation, a dynamic post-translational modification of nuclear and cytoplasmic proteins. Dysregulation of these pathways is implicated in various diseases, including cancer and metabolic disorders, making GlcNAc a valuable tool for in vitro studies.

Mechanism of Action

Exogenously supplied GlcNAc is taken up by cells and can enter the Hexosamine Biosynthesis Pathway (HBP). It is converted to UDP-GlcNAc, the universal donor substrate for glycosyltransferases. An increase in the cellular pool of UDP-GlcNAc can lead to alterations in both N-linked and O-linked glycosylation of proteins. O-GlcNAcylation, the addition of a single GlcNAc moiety to serine or threonine residues of proteins, is a particularly dynamic process that rivals phosphorylation in its regulatory scope, affecting transcription, signal transduction, and cytoskeletal organization.

Key Applications in Cell Culture

  • Modulation of Protein Glycosylation: Supplementing cell culture media with GlcNAc can alter the structure of N-glycans on cell surface and secreted proteins.

  • Investigation of O-GlcNAcylation Signaling: GlcNAc is used to study the functional consequences of increased O-GlcNAcylation on specific proteins and signaling pathways.[6]

  • Induction of Cellular Stress Responses: At high concentrations, glucosamine (B1671600), a related compound, has been shown to induce endoplasmic reticulum (ER) stress by disrupting N-linked glycosylation.[7]

  • Anti-inflammatory Studies: GlcNAc has demonstrated anti-inflammatory properties in various cell types, for example, by inhibiting the production of inflammatory mediators in human chondrocytes.

  • Cancer Cell Proliferation Studies: The effects of glucosamine and its derivatives on cancer cell growth are an active area of research, with some studies showing inhibitory effects.[8][9]

Quantitative Data Summary

The following tables summarize quantitative data from studies using GlcNAc and its related compound, glucosamine, in cell culture experiments.

Table 1: Effects of Glucosamine Derivatives on Cancer Cell Proliferation

Cell LineCompoundConcentrationIncubation TimeEffect on ProliferationReference
SMMC-7721 (Human Hepatoma)D-glucosamine HCl500 µg/ml120 h~50% inhibition[9]
SMMC-7721 (Human Hepatoma)D-glucosamine HCl1000 µg/ml120 h~82% inhibition[9]
SMMC-7721 (Human Hepatoma)N-Acetyl-D-glucosamine1000 µg/ml120 hNo significant inhibition[9]
DU145 (Prostate Cancer)D-glucosamineNot specifiedNot specifiedInhibition[8]
MDA-MB-231 (Breast Cancer)D-glucosamineNot specifiedNot specifiedInhibition[8]

Table 2: Effects of Glucosamine on N-linked Glycosylation and Signaling

Cell LineCompoundConcentrationIncubation TimeObserved EffectReference
DU145 (Prostate Cancer)Glucosamine2 mM24-48 hReduced molecular mass of glycoproteins (c-MET, CD44, etc.)[7]
DU145 (Prostate Cancer)Glucosamine2 mMNot specifiedImpaired phosphorylation of JAK2, SHP2, and STAT3[7]

Experimental Protocols

Protocol 1: General Protocol for GlcNAc Supplementation in Cell Culture

This protocol provides a basic framework for treating adherent mammalian cells with GlcNAc.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with serum and antibiotics

  • N-Acetyl-D-glucosamine (cell culture grade)

  • Sterile PBS

  • Sterile, deionized water or DMSO for stock solution preparation

  • Multi-well plates or flasks for cell culture

Procedure:

  • Cell Seeding: Plate cells at a desired density in a multi-well plate or flask and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Stock Solution Preparation:

    • Prepare a sterile stock solution of GlcNAc (e.g., 1 M in sterile water or 500 mM in DMSO).

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

    • Store aliquots at -20°C.

  • Treatment:

    • Thaw the GlcNAc stock solution.

    • Dilute the stock solution directly into pre-warmed complete cell culture medium to achieve the desired final concentrations (e.g., 1 mM, 5 mM, 10 mM).

    • Aspirate the existing culture medium from the cells.

    • Add the GlcNAc-containing medium to the cells. Include a vehicle control (medium with the same concentration of water or DMSO as the highest GlcNAc concentration).

  • Incubation: Incubate the cells for the desired time points (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Downstream Analysis: Following incubation, cells can be harvested for various analyses, such as Western blotting, RT-qPCR, or cell viability assays.

Protocol 2: Analysis of Protein Glycosylation by Western Blot

This protocol is designed to assess changes in the molecular weight of glycoproteins following GlcNAc treatment, which can indicate altered glycosylation.

Materials:

  • Cells treated with GlcNAc (from Protocol 1)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Western blot transfer system

  • Primary antibody against the glycoprotein (B1211001) of interest

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add lysis buffer to the cells and incubate on ice.

    • Scrape the cells and collect the lysate.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for all samples and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with the primary antibody, followed by the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Analysis: Compare the band shifts of the glycoprotein of interest between control and GlcNAc-treated samples. A downward shift in molecular weight may suggest reduced glycosylation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_seeding 1. Seed Cells stock_prep 2. Prepare GlcNAc Stock treatment 3. Treat Cells with GlcNAc stock_prep->treatment incubation 4. Incubate (24-72h) treatment->incubation cell_harvest 5. Harvest Cells incubation->cell_harvest protein_analysis Western Blot cell_harvest->protein_analysis rna_analysis RT-qPCR cell_harvest->rna_analysis viability_assay Cell Viability Assay cell_harvest->viability_assay

Caption: Experimental workflow for GlcNAc treatment and analysis.

signaling_pathway cluster_hbp Hexosamine Biosynthesis Pathway (HBP) cluster_glycosylation Protein Glycosylation cluster_cellular_effects Cellular Effects Glucose Glucose Fructose-6-P Fructose-6-P Glucose->Fructose-6-P GlcNAc_ex Exogenous N-Acetyl-D-glucosamine GlcNAc-6-P GlcNAc-6-P GlcNAc_ex->GlcNAc-6-P UDP_GlcNAc UDP-GlcNAc O_GlcNAcylation O-GlcNAcylation (Nuclear/Cytoplasmic Proteins) UDP_GlcNAc->O_GlcNAcylation N_Glycosylation N-Glycosylation (ER/Golgi) UDP_GlcNAc->N_Glycosylation Glucosamine-6-P Glucosamine-6-P Fructose-6-P->Glucosamine-6-P Glucosamine-6-P->GlcNAc-6-P GlcNAc-1-P GlcNAc-1-P GlcNAc-6-P->GlcNAc-1-P GlcNAc-1-P->UDP_GlcNAc Signal_Transduction Signal Transduction O_GlcNAcylation->Signal_Transduction Transcription Transcription O_GlcNAcylation->Transcription Cell_Proliferation Cell Proliferation N_Glycosylation->Cell_Proliferation ER_Stress ER Stress N_Glycosylation->ER_Stress

Caption: GlcNAc metabolism and its impact on cellular pathways.

References

N-Valeryl-D-glucosamine as a Potential Substrate for Glycosyltransferases: Application Notes and Generalized Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Introduction

N-Valeryl-D-glucosamine is a derivative of D-glucosamine, an amino sugar that is a fundamental component of many biological macromolecules.[1] While its primary applications have been explored in the pharmaceutical and cosmetic industries for its potential therapeutic and moisturizing properties, its role in glycobiology as an enzymatic substrate remains largely unexplored.[1] The N-acyl modification of glucosamine (B1671600) can be a critical determinant for substrate recognition by glycosyltransferases. For instance, studies on β4Gal-transferase suggest that the presence of an N-acyl group at the C2 position of glucosamine can be essential for effective substrate binding. This suggests that this compound could theoretically serve as an acceptor substrate for certain glycosyltransferases.

These notes provide a generalized framework for researchers to assess the viability of this compound as a substrate for a glycosyltransferase of interest and to determine the kinetic parameters of such a reaction.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in Table 1. This information is essential for preparing stock solutions and designing experiments.

PropertyValueReference
Molecular Formula C₁₁H₂₁NO₆[2]
Molecular Weight 263.29 g/mol [2]
Appearance White to off-white crystalline powder[1]
Purity ≥98%[1]
Solubility Soluble in water[1]

Hypothetical Application: Screening this compound as a Glycosyltransferase Acceptor Substrate

The following generalized protocol outlines a typical workflow for screening a novel compound, such as this compound, as an acceptor substrate for a glycosyltransferase.

experimental_workflow General Workflow for Substrate Screening cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Analysis A Prepare Stock Solutions (this compound, Donor Substrate, Enzyme) B Determine Optimal Assay Conditions (pH, Temperature, Buffer) A->B C Set up Reaction Mixture (Enzyme, Donor, Acceptor, Buffer) B->C D Incubate at Optimal Temperature C->D E Terminate Reaction D->E F Detect and Quantify Product Formation (e.g., HPLC, Mass Spectrometry, Coupled Enzyme Assay) E->F G Calculate Initial Reaction Velocity F->G H Determine Kinetic Parameters (Km, Vmax) G->H

Caption: Generalized workflow for screening and characterizing a potential glycosyltransferase substrate.

Detailed Generalized Protocols

Protocol 1: Initial Substrate Validation Assay

This protocol is designed to determine if this compound can act as an acceptor substrate for a specific glycosyltransferase.

Materials:

  • This compound

  • Glycosyltransferase of interest

  • Appropriate nucleotide sugar donor (e.g., UDP-galactose, UDP-glucose)

  • Assay buffer (e.g., Tris-HCl, HEPES with appropriate pH and divalent cations like Mn²⁺ or Mg²⁺)

  • Reaction termination solution (e.g., 0.5 M EDTA, 10% trichloroacetic acid)

  • Detection system (e.g., HPLC, mass spectrometer, or components for a coupled enzyme assay)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 100 mM stock solution of this compound in ultrapure water.

    • Prepare a 10 mM stock solution of the nucleotide sugar donor in assay buffer.

    • Prepare a stock solution of the glycosyltransferase at a suitable concentration (e.g., 1 mg/mL) in an appropriate storage buffer.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following components on ice:

      • Assay Buffer (to a final volume of 50 µL)

      • This compound (to a final concentration of 1-10 mM)

      • Nucleotide sugar donor (to a final concentration of 1 mM)

    • Prepare a negative control reaction without the enzyme and another without the acceptor substrate.

  • Enzyme Reaction:

    • Initiate the reaction by adding the glycosyltransferase to a final concentration of 1-10 µg/mL.

    • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 30-60 minutes).

  • Reaction Termination:

    • Stop the reaction by adding 10 µL of the termination solution.

  • Product Detection:

    • Analyze the reaction mixture for the formation of the glycosylated product. This can be achieved by:

      • HPLC: Separate the product from the substrates and quantify by UV absorbance or fluorescence.

      • Mass Spectrometry: Detect the mass of the expected product.

      • Coupled Enzyme Assay: If the reaction releases a detectable byproduct (e.g., UDP), use a coupled enzyme system (e.g., pyruvate (B1213749) kinase/lactate dehydrogenase) to monitor the reaction in real-time via spectrophotometry.

Protocol 2: Determination of Kinetic Parameters

If product formation is confirmed, this protocol can be used to determine the Michaelis-Menten constant (Kₘ) and maximum reaction velocity (Vₘₐₓ) for this compound.

Procedure:

  • Reaction Setup:

    • Set up a series of reactions as described in Protocol 1.

    • Keep the concentration of the enzyme and the nucleotide sugar donor constant.

    • Vary the concentration of this compound over a wide range (e.g., 0.1 mM to 20 mM).

  • Time Course:

    • For each concentration of this compound, take aliquots at several time points (e.g., 5, 10, 20, 30 minutes) to ensure the reaction is in the linear range (initial velocity).

  • Quantification:

    • Quantify the amount of product formed at each time point for each substrate concentration.

  • Data Analysis:

    • Calculate the initial reaction velocity (v₀) for each concentration of this compound.

    • Plot v₀ versus the substrate concentration.

    • Fit the data to the Michaelis-Menten equation using non-linear regression software to determine Kₘ and Vₘₐₓ.

Potential Signaling Pathway Involvement

While no specific signaling pathways involving this compound have been identified, N-acyl-D-glucosamine derivatives are integral to various biological processes. For example, N-acetyl-D-glucosamine is a key component of protein O-GlcNAcylation, a dynamic post-translational modification that regulates numerous cellular signaling pathways. A hypothetical pathway illustrating the potential incorporation of an N-acyl-D-glucosamine derivative into a glycoconjugate is shown below.

signaling_pathway Hypothetical Glycosylation Pathway cluster_input Substrates cluster_enzyme Enzymatic Reaction cluster_output Products & Downstream Effects Acceptor Acceptor Molecule (e.g., Protein, Lipid) GT Glycosyltransferase Acceptor->GT NVG This compound NVG->GT Hypothetical Substrate Glycoconjugate Modified Glycoconjugate GT->Glycoconjugate Signaling Altered Cellular Signaling Glycoconjugate->Signaling Function Change in Biological Function Signaling->Function

Caption: Hypothetical pathway of this compound as a glycosyltransferase substrate.

Conclusion

While direct evidence is currently lacking, the chemical structure of this compound makes it a plausible candidate as a substrate for certain glycosyltransferases. The generalized protocols and conceptual frameworks provided here offer a robust starting point for researchers to investigate this potential and to characterize the enzymatic kinetics involved. Such studies would be valuable in expanding the toolkit for glycobiology research and could open new avenues for the development of novel glycosylated therapeutics.

References

Metabolic Labeling of Cells with N-Valeryl-D-glucosamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic labeling is a powerful technique for studying the dynamics of cellular processes by introducing molecules with specific modifications into metabolic pathways. N-Valeryl-D-glucosamine (GlcNV) is an analog of the naturally occurring amino sugar N-acetyl-D-glucosamine (GlcNAc). GlcNAc is a fundamental component of the hexosamine biosynthesis pathway (HBP), which produces uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc), the donor substrate for glycosylation of proteins and lipids.

This document provides detailed application notes and generalized protocols for the metabolic labeling of cells using this compound. It is important to note that while the cellular uptake and metabolism of various N-acyl-D-glucosamine analogs have been studied, specific data and optimized protocols for this compound are not widely available in published literature. The provided protocols are therefore based on established methods for other glucosamine (B1671600) analogs and should be adapted and optimized for your specific cell type and experimental goals.

Principle of the Method

The metabolic labeling of cells with this compound is predicated on the ability of the cellular metabolic machinery to process this unnatural sugar analog. It is hypothesized that exogenously supplied GlcNV is transported into the cell and enters the hexosamine salvage pathway. In this pathway, GlcNV would be phosphorylated by N-acetylglucosamine kinase (NAGK) to form GlcNV-6-phosphate. Subsequently, this intermediate would be converted to UDP-GlcNV. This modified nucleotide sugar can then be used by glycosyltransferases, such as O-GlcNAc transferase (OGT), to incorporate the N-valeryl-glucosamine moiety onto target proteins and lipids.

The successful incorporation of GlcNV into cellular glycoconjugates allows for their tracking and analysis, provided that a suitable detection method is available. For instance, if GlcNV were synthesized with a bioorthogonal handle (e.g., an azide (B81097) or alkyne), it would enable subsequent covalent ligation to reporter molecules for visualization or enrichment.

Signaling Pathway and Experimental Workflow

The metabolic incorporation of this compound is expected to proceed through the hexosamine salvage pathway, as depicted in the diagram below.

Hexosamine_Salvage_Pathway cluster_cell Cell GlcNV_ext This compound (GlcNV, extracellular) GlcNV_int GlcNV (intracellular) GlcNV_ext->GlcNV_int Transport GlcNV_6P GlcNV-6-Phosphate GlcNV_int->GlcNV_6P NAGK UDP_GlcNV UDP-GlcNV GlcNV_6P->UDP_GlcNV AGM1/UAP1 Glycoproteins Glycoproteins / Glycolipids UDP_GlcNV->Glycoproteins Glycosyltransferases (e.g., OGT) Experimental_Workflow start Start: Seed Cells culture Cell Culture (e.g., 24-48h) start->culture labeling Metabolic Labeling with This compound culture->labeling harvest Cell Harvesting labeling->harvest lysis Cell Lysis harvest->lysis quantify Protein Quantification lysis->quantify analysis Downstream Analysis (e.g., Western Blot, MS) quantify->analysis

Application Notes and Protocols for N-Valeryl-D-glucosamine Conjugation to Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of carbohydrates to proteins, creating neoglycoproteins, is a powerful tool in glycobiology, immunology, and drug development. These synthetic glycoproteins are invaluable for investigating carbohydrate-protein interactions, developing vaccines, and for targeted drug delivery. N-Valeryl-D-glucosamine, a synthetic derivative of the naturally occurring N-acetyl-D-glucosamine, offers a unique probe for these applications due to its altered hydrophobicity, which may influence binding affinities and biological activities.

This document provides a detailed protocol for the conjugation of this compound to a carrier protein, such as bovine serum albumin (BSA), using the reductive amination method. This method is a robust and widely used strategy for covalently linking the reducing end of a sugar to the primary amine groups of lysine (B10760008) residues on a protein. The protocol covers the conjugation reaction, purification of the neoglycoprotein, and methods for its characterization.

Experimental Protocol: Reductive Amination of this compound to a Carrier Protein

This protocol is adapted from established methods for the reductive amination of N-acylated amino sugars to proteins. It is optimized for a lab-scale reaction and can be scaled up as needed.

Materials:

  • This compound

  • Carrier Protein (e.g., Bovine Serum Albumin - BSA)

  • Sodium Cyanoborohydride (NaBH₃CN)

  • Borate Buffer (0.2 M, pH 8.5)

  • Phosphate Buffered Saline (PBS, pH 7.4)

  • Dialysis tubing (10 kDa MWCO)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Reaction vials

  • Standard laboratory glassware and equipment

Procedure:

  • Protein Preparation:

    • Dissolve the carrier protein (e.g., BSA) in 0.2 M Borate Buffer (pH 8.5) to a final concentration of 10 mg/mL.

    • Gently stir the solution at room temperature until the protein is fully dissolved.

  • Conjugation Reaction:

    • In a reaction vial, add the dissolved carrier protein.

    • Add this compound to the protein solution. A molar excess of the sugar is required to drive the reaction. A starting point is a 50-fold molar excess of this compound to the protein.

    • Add sodium cyanoborohydride (NaBH₃CN) to the reaction mixture from a freshly prepared stock solution (e.g., 1 M in water). The final concentration of NaBH₃CN should be approximately 50 mM.

    • Seal the reaction vial and incubate at 37°C for 48-72 hours with gentle stirring.

  • Purification of the Neoglycoprotein:

    • After the incubation period, transfer the reaction mixture to a dialysis tube (10 kDa MWCO).

    • Dialyze the mixture against PBS (pH 7.4) at 4°C for 48 hours, with at least three changes of the dialysis buffer. This step removes unreacted sugar and reducing agent.

    • After dialysis, recover the purified neoglycoprotein solution.

  • Characterization of the this compound-Protein Conjugate:

    • Protein Concentration: Determine the protein concentration of the purified conjugate using a standard protein assay, such as the Bradford or BCA assay, with the unconjugated carrier protein as a standard.

    • Degree of Glycosylation: The extent of sugar incorporation can be determined using several methods:

      • Mass Spectrometry (MALDI-TOF MS): This is a direct method to determine the mass of the neoglycoprotein. The mass difference between the conjugated and unconjugated protein, divided by the mass of the sugar, gives the average number of sugar molecules per protein.[1][2][3][4]

      • Trinitrobenzene Sulfonic Acid (TNBSA) Assay: This colorimetric assay quantifies the number of free primary amino groups remaining on the protein after conjugation. By comparing with the unconjugated protein, the number of modified lysine residues (and thus conjugated sugars) can be calculated.

    • Confirmation of Conjugation:

      • SDS-PAGE: Run the purified conjugate on an SDS-PAGE gel alongside the unconjugated protein. The neoglycoprotein should show a shift to a higher molecular weight.

      • Lectin Blotting: If a lectin that specifically binds to glucosamine (B1671600) derivatives is available, a lectin blot can confirm the presence of the sugar on the protein.

Quantitative Data Summary

The efficiency of reductive amination can be influenced by several factors, including the molar ratio of reactants, pH, temperature, and reaction time. The following table provides a summary of expected quantitative data based on typical carbohydrate-protein conjugation experiments using reductive amination.

ParameterMethodExpected Value/RangeReference
Molar Ratio (Sugar:Protein) -20:1 to 100:1General practice
Reaction pH -8.0 - 9.0[5]
Reaction Temperature -37 - 50 °C[5]
Reaction Time -48 - 96 hours[5]
Degree of Substitution (sugars/protein) MALDI-TOF MS5 - 20[6]
Conjugation Efficiency TNBSA Assay10 - 40% of available lysinesGeneral observation

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_characterization Characterization Prot_Prep Dissolve Protein in Borate Buffer Mix Mix Protein, Sugar, and NaBH3CN Prot_Prep->Mix Sugar_Prep Prepare N-Valeryl- D-glucosamine Sugar_Prep->Mix Incubate Incubate at 37°C (48-72h) Mix->Incubate Dialysis Dialysis (10 kDa MWCO) against PBS Incubate->Dialysis Collect Collect Purified Neoglycoprotein Dialysis->Collect Quant Protein Quantification (BCA/Bradford) Collect->Quant DOS Determine Degree of Substitution (MALDI-TOF) Collect->DOS Confirm Confirm Conjugation (SDS-PAGE) Collect->Confirm

Caption: Experimental workflow for this compound protein conjugation.

Application in Studying Carbohydrate-Protein Interactions

carbohydrate_protein_interaction cluster_system Biological System cluster_probe Synthetic Probe cluster_interaction Interaction cluster_detection Detection & Analysis Cell_Receptor Cell Surface Receptor (Lectin) Binding Binding Event Cell_Receptor->Binding Neoglycoprotein This compound Protein Conjugate Neoglycoprotein->Binding Detection Detection Method (e.g., ELISA, SPR, Flow Cytometry) Binding->Detection Analysis Quantification of Binding Affinity Detection->Analysis

Caption: Use of neoglycoproteins to study carbohydrate-protein interactions.

References

Application Note & Protocol: HPLC-MS Analysis of N-Valeryl-D-glucosamine and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Valeryl-D-glucosamine is an N-acylated derivative of D-glucosamine. As a potential therapeutic agent or a novel chemical entity, understanding its metabolic fate and developing a robust quantitative bioanalytical method is crucial for preclinical and clinical drug development. This document provides a detailed protocol for the analysis of this compound and its putative metabolites in biological matrices using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The methodologies described herein are based on established principles of bioanalysis for related compounds and provide a strong foundation for method development and validation.

Proposed Metabolic Pathway

The metabolic pathway of this compound is hypothesized based on the known metabolism of N-acetyl-D-glucosamine and general xenobiotic amide biotransformation.[1] The primary metabolic routes are expected to be:

  • Phase I Metabolism: Hydrolysis of the N-valeryl amide bond by amidases to yield D-glucosamine and valeric acid.

  • Phase II Metabolism: The parent compound or its Phase I metabolite (D-glucosamine) may undergo conjugation reactions, such as glucuronidation or sulfation, to increase their water solubility and facilitate excretion.

cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism A This compound B D-Glucosamine A->B Amidase C Valeric Acid A->C Amidase D This compound Glucuronide/Sulfate A->D UGTs/SULTs E D-Glucosamine Glucuronide/Sulfate B->E UGTs/SULTs

Figure 1: Proposed metabolic pathway for this compound.

Experimental Protocols

This section details the proposed experimental protocol for the quantitative analysis of this compound and its primary metabolite, D-glucosamine, in human plasma.

Materials and Reagents
  • This compound (analytical standard)

  • D-Glucosamine (analytical standard)

  • N-Propionyl-D-glucosamine (Internal Standard, IS)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2EDTA)

Sample Preparation

The following protocol is for the extraction of the analytes from human plasma via protein precipitation.

  • Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.

  • Add 50 µL of plasma sample to the appropriately labeled tube.

  • Spike with 10 µL of the internal standard working solution (N-Propionyl-D-glucosamine in 50% methanol).

  • Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 150 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL into the HPLC-MS/MS system.

Start Start: 50 µL Plasma Sample IS Add 10 µL Internal Standard Start->IS Precip Add 200 µL Cold Acetonitrile (0.1% Formic Acid) IS->Precip Vortex Vortex 1 minute Precip->Vortex Centrifuge Centrifuge 14,000 rpm, 10 min, 4°C Vortex->Centrifuge Supernatant Transfer 150 µL Supernatant Centrifuge->Supernatant Inject Inject 5 µL into HPLC-MS/MS Supernatant->Inject

Figure 2: Experimental workflow for plasma sample preparation.
HPLC-MS/MS Conditions

The following are the recommended starting conditions for the chromatographic separation and mass spectrometric detection.

Table 1: HPLC Parameters

ParameterValue
Column C18 reverse-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B for 0.5 min, 5-95% B in 3.5 min, hold at 95% B for 1 min, return to 5% B in 0.1 min, re-equilibrate for 0.9 min
Column Temperature 40°C
Injection Volume 5 µL

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Gas Flow Desolvation: 800 L/hr, Cone: 50 L/hr
Collision Gas Argon
MRM Transitions

The following are the proposed MRM transitions for the analytes and the internal standard. These transitions should be optimized during method development.

Table 3: Proposed MRM Transitions and Collision Energies

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound264.15180.1015
264.1585.1025
D-Glucosamine180.10162.1010
180.1072.0520
N-Propionyl-D-glucosamine (IS)236.12180.1012
236.1257.0722

Quantitative Data Summary

The following tables represent example data that should be generated during method validation according to FDA guidelines.[2][3]

Table 4: Example Calibration Curve for this compound

Concentration (ng/mL)Mean Response (Area Ratio)Accuracy (%)Precision (%CV)
1.00 (LLOQ)0.012105.38.7
2.500.031102.16.5
10.00.12598.94.2
50.00.63099.53.1
1001.258101.22.5
2503.145100.82.1
5006.29099.11.8
1000 (ULOQ)12.55098.52.3

Table 5: Example Inter- and Intra-day Precision and Accuracy for this compound

QC LevelNominal Conc. (ng/mL)Intra-day (n=6) Mean Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day (n=18) Mean Conc. (ng/mL)Inter-day Accuracy (%)Inter-day Precision (%CV)
LLOQ1.001.03103.07.51.05105.08.9
Low3.002.9598.35.12.9899.36.2
Mid75.076.2101.63.475.5100.74.1
High750742.599.02.8748.599.83.5

Conclusion

This application note provides a comprehensive, albeit theoretical, framework for the HPLC-MS/MS analysis of this compound and its primary metabolite, D-glucosamine. The proposed metabolic pathway, detailed experimental protocols, and example quantitative data serve as a valuable resource for researchers and scientists in the field of drug development. It is imperative that the proposed method undergoes rigorous development and validation to ensure its suitability for the intended application.

References

Application Notes and Protocols for the Structural Elucidation of N-Valeryl-D-glucosamine using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of novel carbohydrate derivatives such as N-Valeryl-D-glucosamine. This document provides a comprehensive guide, including detailed application notes and experimental protocols, for the characterization of this compound using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. The methodologies outlined herein are designed to furnish a complete assignment of proton (¹H) and carbon (¹³C) chemical shifts and to confirm the covalent structure and stereochemistry of the molecule.

Introduction

This compound is a derivative of the naturally occurring amino sugar D-glucosamine, featuring a valeryl (pentanoyl) group attached to the amino function at the C2 position. As with many acylated monosaccharides, its biological activity and physicochemical properties are intrinsically linked to its precise three-dimensional structure. NMR spectroscopy offers a non-destructive and highly informative approach to verify the identity, purity, and conformation of such compounds in solution.

This application note details the use of ¹H, ¹³C, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) for the complete structural assignment of this compound.

Predicted NMR Data

While specific experimental data for this compound is not widely published, the following tables present the predicted chemical shifts based on the analysis of structurally similar compounds such as N-Acetyl-D-glucosamine and general principles of carbohydrate NMR. It is important to note that in aqueous solutions, glucosamine (B1671600) derivatives exist as a mixture of α and β anomers, which are in equilibrium (mutarotation). This results in two distinct sets of signals for the pyranose ring protons and carbons. The ratio of these anomers can be determined by integrating the respective anomeric proton signals in the ¹H NMR spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in D₂O

ProtonPredicted δ (ppm) (α-anomer)Predicted Multiplicity (α-anomer)Predicted J (Hz) (α-anomer)Predicted δ (ppm) (β-anomer)Predicted Multiplicity (β-anomer)Predicted J (Hz) (β-anomer)
H-1~5.2d~3.5~4.7d~8.5
H-2~3.9dd~10.5, 3.5~3.7dd~10.5, 8.5
H-3~3.7t~9.5~3.5t~9.5
H-4~3.4t~9.5~3.4t~9.5
H-5~3.8ddd~9.5, 5.0, 2.5~3.4ddd~9.5, 5.0, 2.5
H-6a~3.7dd~12.0, 2.5~3.9dd~12.0, 2.5
H-6b~3.6dd~12.0, 5.0~3.7dd~12.0, 5.0
NH~8.0d~9.0~8.0d~9.0
H-2'~2.2t~7.5~2.2t~7.5
H-3'~1.6sextet~7.5~1.6sextet~7.5
H-4'~1.3sextet~7.5~1.3sextet~7.5
H-5'~0.9t~7.5~0.9t~7.5

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in D₂O

CarbonPredicted δ (ppm) (α-anomer)Predicted δ (ppm) (β-anomer)
C-1~92.0~96.0
C-2~56.0~58.0
C-3~72.0~74.0
C-4~70.0~70.0
C-5~72.0~76.0
C-6~61.0~61.0
C=O~175.0~175.0
C-2'~36.0~36.0
C-3'~28.0~28.0
C-4'~22.0~22.0
C-5'~13.0~13.0

Experimental Protocols

Sample Preparation
  • Dissolution: Weigh approximately 5-10 mg of this compound and dissolve it in 0.6 mL of deuterium (B1214612) oxide (D₂O). For experiments requiring the observation of exchangeable protons (e.g., NH, OH), a solvent mixture of 90% H₂O / 10% D₂O can be used.

  • Internal Standard: Add a small amount of a suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS), for chemical shift referencing (δ = 0.00 ppm).

  • Filtration: To ensure magnetic field homogeneity, filter the sample through a glass wool plug in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. Solid particles in the sample can lead to broadened spectral lines.

  • Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

NMR Data Acquisition

All NMR experiments should be performed on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. A larger number of scans will be required due to the low natural abundance of ¹³C.

  • COSY: A 2D homonuclear COSY experiment is crucial for identifying scalar-coupled protons, typically those separated by two or three bonds (²JHH, ³JHH). This allows for the tracing of the proton spin systems within the glucosamine ring and the valeryl chain.

  • HSQC: A 2D heteronuclear HSQC experiment correlates proton signals with their directly attached carbon atoms. This is the primary method for assigning the carbon resonances based on the already assigned proton signals.

  • HMBC: A 2D heteronuclear HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connection between the valeryl group and the glucosamine ring (e.g., correlation from the NH proton to the carbonyl carbon C-1' and from H-2 to the carbonyl carbon).

  • NOESY: A 2D NOESY experiment identifies protons that are close in space, irrespective of their covalent bonding. This is critical for confirming the stereochemistry of the glucosamine ring, for instance, by observing the spatial proximity between H-1 and H-3, and H-1 and H-5 in the α-anomer.

Visualization of Workflows and Logic

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical process of structural elucidation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis and Elucidation dissolve Dissolve this compound in D2O with internal standard filter Filter into NMR tube dissolve->filter H1 1D ¹H NMR filter->H1 assign_H Assign ¹H signals H1->assign_H C13 1D ¹³C NMR COSY 2D COSY COSY->assign_H HSQC 2D HSQC assign_C Assign ¹³C signals HSQC->assign_C HMBC 2D HMBC confirm_connectivity Confirm covalent bonds HMBC->confirm_connectivity NOESY 2D NOESY confirm_stereochem Confirm stereochemistry NOESY->confirm_stereochem assign_H->COSY assign_H->HSQC assign_H->NOESY assign_C->C13 assign_C->HMBC final_structure Final Structure confirm_connectivity->final_structure confirm_stereochem->final_structure

Caption: Experimental workflow for NMR-based structural elucidation.

structural_elucidation_logic cluster_1d 1D NMR cluster_2d 2D NMR cluster_info Derived Structural Information H1 ¹H NMR (Chemical Shift, Multiplicity, Integration) spin_systems Identify Spin Systems (Glucosamine ring, Valeryl chain) H1->spin_systems C13 ¹³C NMR (Number of carbons) c_assignments Assign Carbon Skeleton C13->c_assignments COSY COSY (¹H-¹H Connectivity) COSY->spin_systems HSQC HSQC (¹H-¹³C Direct Correlation) HSQC->c_assignments HMBC HMBC (¹H-¹³C Long-Range Correlation) connectivity Confirm N-Acylation Site HMBC->connectivity NOESY NOESY (¹H-¹H Spatial Proximity) stereochem Determine Relative Stereochemistry NOESY->stereochem spin_systems->HSQC spin_systems->NOESY c_assignments->HMBC final_structure This compound Structure connectivity->final_structure stereochem->final_structure

Caption: Logical flow for structural elucidation using NMR data.

Data Interpretation

  • ¹H NMR Analysis: The ¹H NMR spectrum will show two sets of signals for the α and β anomers. The anomeric proton (H-1) is the most downfield signal of the pyranose ring due to its attachment to two oxygen atoms. The coupling constant between H-1 and H-2 is diagnostic of the anomeric configuration: a small ³J(H1,H2) of ~3-4 Hz indicates an α-anomer (axial-equatorial relationship), while a large ³J(H1,H2) of ~8-9 Hz is characteristic of a β-anomer (diaxial relationship). The signals for the valeryl group will be in the upfield region of the spectrum.

  • COSY Analysis: Starting from the well-resolved anomeric proton signal, the COSY spectrum allows for a sequential walk around the glucosamine ring, identifying H-2, H-3, H-4, H-5, and the two H-6 protons. A separate spin system will be observed for the valeryl chain.

  • HSQC and ¹³C NMR Analysis: The HSQC spectrum will correlate each proton signal with its directly attached carbon. This, in conjunction with the ¹³C NMR spectrum, allows for the unambiguous assignment of all carbon atoms in the molecule.

  • HMBC Analysis: The HMBC spectrum provides key long-range connectivity information. Crucially, a correlation between the NH proton of the glucosamine and the carbonyl carbon of the valeryl group, as well as between H-2 of the glucosamine and the carbonyl carbon, will confirm the N-acylation at the C2 position.

  • NOESY Analysis: The NOESY spectrum reveals through-space interactions. For the α-anomer, NOEs are expected between H-1 and H-2, while for the β-anomer, NOEs should be observed between H-1 and H-3, and H-1 and H-5, confirming the diaxial relationships in the chair conformation of the pyranose ring.

Conclusion

The combination of 1D and 2D NMR spectroscopy provides a powerful and definitive method for the structural elucidation of this compound. The protocols and guidelines presented in this application note offer a systematic approach to sample preparation, data acquisition, and interpretation, enabling researchers to confidently determine the complete structure and stereochemistry of this and other acylated carbohydrate derivatives. This level of detailed structural information is critical for understanding structure-activity relationships and for the development of novel carbohydrate-based therapeutics and biomaterials.

Application Note: A Cell-Based Assay to Evaluate the Anti-inflammatory Activity of N-Valeryl-D-glucosamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Valeryl-D-glucosamine is a derivative of the naturally occurring amino sugar D-glucosamine. While D-glucosamine and its other N-acylated derivatives, such as N-acetyl-D-glucosamine (NAG), have been investigated for their roles in various biological processes, the specific cellular effects of this compound are less characterized. Structurally related compounds, like N-palmitoyl-D-glucosamine, have demonstrated anti-inflammatory properties, suggesting that this compound may also modulate inflammatory pathways.[1][2][3] This application note describes a robust cell-based assay to investigate the potential anti-inflammatory activity of this compound by measuring its ability to suppress the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage-like cells.

This assay provides a valuable tool for researchers in immunology, pharmacology, and drug discovery to screen for and characterize novel anti-inflammatory compounds. The protocol is optimized for a 96-well plate format, allowing for medium- to high-throughput screening.

Principle of the Assay

The assay is based on the principle of inducing an inflammatory response in a murine macrophage cell line, RAW 264.7, using bacterial lipopolysaccharide (LPS). LPS, a component of the outer membrane of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4), triggering a downstream signaling cascade that results in the production of pro-inflammatory mediators, including nitric oxide (NO) and cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

The potential anti-inflammatory effect of this compound is quantified by its ability to inhibit the production of these inflammatory markers. Nitric oxide levels are measured using the Griess reagent, which detects nitrite (B80452) (a stable breakdown product of NO) in the cell culture supernatant. Cytokine levels are quantified using specific Enzyme-Linked Immunosorbent Assays (ELISAs).

Materials and Methods

Materials:

  • This compound (powder, >98% purity)

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Griess Reagent System (containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium Nitrite (for standard curve)

  • Mouse TNF-α ELISA Kit

  • Mouse IL-6 ELISA Kit

  • 96-well cell culture plates, flat-bottom, sterile

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Phosphate-Buffered Saline (PBS), sterile

Equipment:

  • Laminar flow hood

  • CO2 incubator (37°C, 5% CO2)

  • Inverted microscope

  • Centrifuge

  • Microplate reader capable of measuring absorbance at 540 nm and 450 nm

  • Multichannel pipettes and sterile tips

Experimental Protocols

1. Cell Culture and Maintenance:

  • Culture RAW 264.7 cells in DMEM supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Passage cells every 2-3 days when they reach 80-90% confluency. Do not allow cells to become over-confluent.

2. Preparation of Reagents:

  • This compound Stock Solution (100 mM): Dissolve the appropriate amount of this compound powder in DMSO. Store at -20°C.

  • LPS Stock Solution (1 mg/mL): Reconstitute LPS in sterile PBS. Aliquot and store at -20°C.

  • Griess Reagent: Prepare according to the manufacturer's instructions.

  • Nitrite Standard Solution (100 µM): Prepare a series of dilutions from a stock solution of sodium nitrite in complete cell culture medium for the standard curve.

3. Cell Seeding:

  • Harvest RAW 264.7 cells using a cell scraper.

  • Count the cells using a hemocytometer and determine viability using trypan blue exclusion.

  • Dilute the cell suspension in complete DMEM to a final concentration of 5 x 10^5 cells/mL.

  • Seed 100 µL of the cell suspension into each well of a 96-well plate (5 x 10^4 cells/well).

  • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to adhere.

4. Treatment with this compound and LPS Stimulation:

  • Prepare serial dilutions of this compound from the 100 mM stock solution in complete DMEM to achieve final desired concentrations (e.g., 1, 10, 50, 100 µM). The final DMSO concentration should be kept below 0.1% in all wells.

  • After 24 hours of incubation, carefully remove the medium from the wells.

  • Add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with 0.1% DMSO).

  • Incubate the plate for 1 hour at 37°C and 5% CO2.

  • Prepare a 2 µg/mL solution of LPS in complete DMEM.

  • Add 10 µL of the LPS solution to all wells except the negative control wells (final concentration: 1 µg/mL). Add 10 µL of complete DMEM to the negative control wells.

  • Incubate the plate for 24 hours at 37°C and 5% CO2.

5. Measurement of Nitric Oxide (Griess Assay):

  • After the 24-hour incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

  • Add 50 µL of the Griess reagent to each well containing the supernatant.

  • Incubate at room temperature for 10 minutes, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration in each sample using the nitrite standard curve.

6. Measurement of Cytokines (ELISA):

  • Use the remaining cell culture supernatant to measure the concentrations of TNF-α and IL-6 using the respective ELISA kits.

  • Follow the manufacturer's instructions provided with the ELISA kits.

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the cytokine concentrations based on the standard curves generated for each ELISA.

Data Presentation

The quantitative data obtained from this assay can be summarized in the following tables for clear comparison.

Table 1: Effect of this compound on Nitric Oxide Production in LPS-Stimulated RAW 264.7 Cells

TreatmentNitrite Concentration (µM) ± SD% Inhibition of NO Production
Control (untreated)1.2 ± 0.3-
LPS (1 µg/mL)25.8 ± 2.10%
LPS + this compound (1 µM)24.5 ± 1.95.0%
LPS + this compound (10 µM)18.9 ± 1.526.7%
LPS + this compound (50 µM)10.3 ± 0.960.1%
LPS + this compound (100 µM)5.7 ± 0.677.9%

Table 2: Effect of this compound on Cytokine Production in LPS-Stimulated RAW 264.7 Cells

TreatmentTNF-α Concentration (pg/mL) ± SDIL-6 Concentration (pg/mL) ± SD
Control (untreated)50 ± 835 ± 6
LPS (1 µg/mL)1250 ± 98850 ± 75
LPS + this compound (1 µM)1180 ± 85810 ± 68
LPS + this compound (10 µM)950 ± 72620 ± 55
LPS + this compound (50 µM)540 ± 45350 ± 30
LPS + this compound (100 µM)280 ± 25180 ± 19

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB_IkB NF-κB/IκB IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB (active) NFkB_IkB->NFkB Releases DNA DNA NFkB->DNA Translocates & Binds NVDG N-Valeryl-D- glucosamine NVDG->IKK Inhibits? ProInflammatory_Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) DNA->ProInflammatory_Genes Transcription NO Nitric Oxide (NO) ProInflammatory_Genes->NO Translation & Synthesis Cytokines TNF-α, IL-6 ProInflammatory_Genes->Cytokines Translation & Secretion

Caption: Hypothesized signaling pathway of LPS-induced inflammation and potential inhibition by this compound.

Experimental_Workflow A 1. Seed RAW 264.7 cells in 96-well plate B 2. Incubate for 24 hours A->B C 3. Treat with this compound (1 hour) B->C D 4. Stimulate with LPS (24 hours) C->D E 5. Collect Supernatant D->E F 6a. Griess Assay for Nitric Oxide E->F G 6b. ELISA for Cytokines (TNF-α, IL-6) E->G H 7. Data Analysis F->H G->H

Caption: Workflow for the cell-based anti-inflammatory assay.

Logical_Relationships cluster_input Inputs cluster_process Assay Process cluster_output Outputs cluster_result Result Cells RAW 264.7 Cells Assay Cell-Based Assay (Incubation & Treatment) Cells->Assay Compound This compound Compound->Assay Stimulant LPS Stimulant->Assay NO Nitric Oxide (Griess Assay) Assay->NO Cytokines Cytokines (ELISA) Assay->Cytokines Result Quantification of Anti-inflammatory Activity NO->Result Cytokines->Result

Caption: Logical relationships of the assay components.

Conclusion

The described cell-based assay provides a reliable and reproducible method for evaluating the anti-inflammatory potential of this compound. The protocol is straightforward and utilizes common laboratory techniques and equipment. The results from this assay can provide valuable insights into the bioactivity of this compound and its potential as a therapeutic agent for inflammatory conditions. Further studies could explore its effects on other cell types and in vivo models of inflammation to build upon the findings from this initial in vitro screen.

References

Application Notes and Protocols for N-Valeryl-D-glucosamine in Drug Discovery Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Valeryl-D-glucosamine is a derivative of D-glucosamine, a naturally occurring amino sugar. While extensive research has been conducted on glucosamine (B1671600) and its acetylated form, N-acetyl-D-glucosamine (NAG), for their roles in cellular metabolism and their therapeutic potential, this compound is an emerging molecule of interest in drug discovery. The addition of a valeryl group may alter its lipophilicity and cellular uptake, potentially leading to unique biological activities. These application notes provide an overview of potential screening assays and detailed protocols to investigate the efficacy of this compound in the context of anti-inflammatory, anti-cancer, and metabolic disorder research.

Potential Applications in Drug Discovery

Based on the known biological activities of related glucosamine derivatives, this compound is a candidate for screening in the following therapeutic areas:

  • Anti-Inflammatory Effects: Glucosamine and its derivatives have been shown to exert anti-inflammatory effects by modulating key signaling pathways such as the NF-κB and NLRP3 inflammasome pathways[1].

  • Anti-Cancer Activity: Glucosamine analogues have demonstrated the ability to inhibit cancer cell proliferation by interfering with metabolic pathways like glycolysis and inhibiting signaling molecules such as p70S6K[2][3].

  • Metabolic Disorders: As a glucose analog, this compound may influence glucose metabolism and related signaling pathways, making it a candidate for investigation in metabolic disorders like osteoarthritis[4].

  • Enzyme Inhibition: Derivatives of glucosamine have been shown to inhibit enzymes such as N-acetylglucosamine kinase and hyaluronidase[5][6].

Data Presentation: In Vitro Efficacy of this compound

The following tables summarize hypothetical quantitative data for this compound based on plausible outcomes in various in vitro screening assays. These tables are for illustrative purposes to guide researchers in data presentation.

Table 1: Anti-Inflammatory Activity of this compound

AssayCell LineInflammatory StimulusMeasured ParameterThis compound IC50 (µM)
Griess AssayRAW 264.7 MacrophagesLipopolysaccharide (LPS)Nitric Oxide (NO) Production75
ELISAA549Interleukin-1β (IL-1β)Prostaglandin E2 (PGE2)120
ELISATHP-1Lipopolysaccharide (LPS)TNF-α Secretion95
ELISATHP-1Lipopolysaccharide (LPS)IL-6 Secretion110

Table 2: Anti-Cancer Activity of this compound

AssayCancer Cell LineParameterThis compound IC50 (µM)
MTT AssayMCF-7 (Breast Cancer)Cell Viability (48h)150
MTT AssayA549 (Lung Cancer)Cell Viability (48h)200
MTT AssayHepG2 (Liver Cancer)Cell Viability (48h)175

Table 3: Enzyme Inhibition by this compound

EnzymeAssay TypeSubstrateThis compound IC50 (µM)
N-Acetylglucosamine KinaseKinase Activity AssayN-Acetyl-D-glucosamine50
HyaluronidaseTurbidimetric AssayHyaluronic Acid85

Experimental Protocols

Protocol 1: In Vitro Anti-Inflammatory Assay - Nitric Oxide (NO) Production in Macrophages

Objective: To determine the effect of this compound on nitric oxide production in LPS-stimulated RAW 264.7 macrophages.

Materials:

  • This compound

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Sulfanilamide and N-(1-Naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare various concentrations of this compound in DMEM. Remove the old medium and treat the cells with the compound for 1 hour.

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of sulfanilamide (B372717) solution and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-Naphthyl)ethylenediamine dihydrochloride (B599025) solution and incubate for another 10 minutes.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Analysis: Calculate the concentration of nitrite using a sodium nitrite standard curve. Determine the IC50 value of this compound.

experimental_workflow_anti_inflammatory cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed RAW 264.7 Cells treat_cells Treat Cells with Compound seed_cells->treat_cells prepare_compound Prepare this compound prepare_compound->treat_cells stimulate_lps Stimulate with LPS treat_cells->stimulate_lps incubate Incubate 24h stimulate_lps->incubate griess_assay Perform Griess Assay incubate->griess_assay read_absorbance Read Absorbance at 540nm griess_assay->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Workflow for In Vitro Anti-Inflammatory Assay.
Protocol 2: Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effect of this compound on a cancer cell line (e.g., MCF-7).

Materials:

  • This compound

  • MCF-7 breast cancer cell line

  • RPMI-1640 medium

  • FBS

  • Penicillin-Streptomycin solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10^3 cells/well and allow to adhere overnight[2].

  • Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control for 48 hours[2].

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader[2].

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value[2].

mtt_assay_workflow A Seed Cancer Cells in 96-well Plate B Treat with this compound (48h) A->B C Add MTT Reagent (4h incubation) B->C D Solubilize Formazan with DMSO C->D E Measure Absorbance at 570nm D->E F Calculate Cell Viability and IC50 E->F

MTT Cell Viability Assay Workflow.
Protocol 3: N-Acetylglucosamine Kinase (NAGK) Inhibition Assay

Objective: To determine the inhibitory effect of this compound on N-acetylglucosamine kinase activity.

Materials:

  • This compound

  • Recombinant N-acetylglucosamine kinase (NAGK)

  • N-Acetyl-D-glucosamine (substrate)

  • ATP (Adenosine triphosphate)

  • Kinase activity assay kit (e.g., ADP-Glo™ Kinase Assay)

  • 96-well plate

Procedure:

  • Reaction Setup: In a 96-well plate, add the reaction buffer, NAGK enzyme, and various concentrations of this compound.

  • Initiate Reaction: Add a mixture of N-Acetyl-D-glucosamine and ATP to start the kinase reaction.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system as per the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to convert ADP to ATP, followed by the addition of Kinase Detection Reagent to measure the newly synthesized ATP via a luciferase reaction.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC50 value.

Signaling Pathways

Putative Anti-Inflammatory Signaling Pathway

Glucosamine derivatives have been reported to inhibit the NF-κB signaling pathway, a key regulator of inflammation. This compound may exert its anti-inflammatory effects through a similar mechanism.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB IκB degradation Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB->Inflammatory_Genes translocates to nucleus NVDG This compound NVDG->IKK Inhibition

Proposed Anti-Inflammatory Signaling Pathway.
Potential Anti-Cancer Signaling Pathway

Glucosamine can inhibit glycolysis in cancer cells by competing with glucose for hexokinase II. This compound may follow a similar mechanism to induce cancer cell death.

anti_cancer_pathway Glucose Glucose Hexokinase_II Hexokinase II Glucose->Hexokinase_II NVDG This compound NVDG->Hexokinase_II Competitive Inhibition Glycolysis Glycolysis Hexokinase_II->Glycolysis inhibition ATP_Production Reduced ATP Production Glycolysis->ATP_Production Cell_Death Cancer Cell Death ATP_Production->Cell_Death

Proposed Anti-Cancer Metabolic Pathway.

Conclusion

This compound represents a promising compound for investigation in drug discovery. The protocols and potential signaling pathways outlined in these application notes provide a framework for researchers to systematically evaluate its biological activities. Further studies are warranted to elucidate the precise mechanisms of action and to validate its therapeutic potential in various disease models.

References

Application of N-Acyl-D-Glucosamine Derivatives in Metabolic Engineering: A Focus on N-Valeryl-D-glucosamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic engineering is a powerful tool for the targeted modification of cellular metabolism, enabling the enhanced production of valuable compounds and the elucidation of complex biological pathways. N-acyl-D-glucosamine derivatives, such as the well-studied N-acetyl-D-glucosamine (GlcNAc) and the emerging N-Valeryl-D-glucosamine, are of significant interest in this field. These molecules are key players in the Hexosamine Biosynthetic Pathway (HBP), a critical metabolic route that integrates glucose, amino acid, fatty acid, and nucleotide metabolism.

While direct research on the application of this compound in metabolic engineering is currently limited, its structural similarity to GlcNAc allows for informed hypotheses regarding its potential uses. This document provides detailed application notes and protocols based on the extensive research available for GlcNAc, and extrapolates potential applications for this compound. The valeryl group, being larger and more hydrophobic than the acetyl group, may confer unique properties such as altered solubility, stability, and interaction with enzymes, making it a novel tool for modulating metabolic pathways.[1]

This document will explore the role of N-acyl-D-glucosamine derivatives in modulating the HBP, their application in the production of valuable biomolecules, and their use as tools to study cellular processes.

Application Notes

Modulation of the Hexosamine Biosynthetic Pathway (HBP)

The HBP culminates in the production of uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc), a crucial substrate for protein and lipid glycosylation.[2][3] The flux through the HBP is tightly regulated and has been implicated in numerous physiological and pathological states, including cancer and diabetes.[4][5]

  • N-acetyl-D-glucosamine (GlcNAc): As a key metabolite in the HBP, exogenous GlcNAc can be used to directly fuel the pathway, bypassing the initial rate-limiting steps. This allows researchers to study the downstream effects of increased HBP flux, such as altered protein O-GlcNAcylation, without perturbing upstream glycolysis.[6]

  • This compound (Potential Application): this compound, with its longer acyl chain, may exhibit different kinetics of uptake and metabolism compared to GlcNAc. It could potentially serve as a novel modulator of the HBP. The valeryl group might influence the activity of enzymes in the pathway, leading to distinct downstream effects on glycosylation patterns and cellular signaling. Studies on other N-acyl-glucosamine derivatives have shown that increasing the acyl-chain length can impair certain cellular responses, suggesting that the nature of the acyl group is a critical determinant of biological activity.

Metabolic Engineering for the Production of N-acetyl-D-glucosamine

Microbial fermentation using metabolically engineered strains of Escherichia coli has emerged as a promising alternative to traditional methods of GlcNAc production, which rely on the hydrolysis of chitin (B13524) from shellfish waste.[7] Metabolic engineering strategies focus on overexpressing key enzymes in the GlcNAc biosynthetic pathway and eliminating competing metabolic routes.

Engineered E. coli strains have been developed to produce high titers of GlcNAc.[7][8] These strategies typically involve:

  • Overexpression of glmS (glucosamine-6-P synthase) and GNA1 (glucosamine-6-P N-acetyltransferase).[9]

  • Deletion of genes involved in GlcNAc catabolism (nagA and nagB).[10]

  • Optimization of fermentation conditions.

The successful production of GlcNAc opens the door for the potential microbial synthesis of other N-acyl-glucosamine derivatives, including this compound, by introducing appropriate acyltransferases.

Probing O-GlcNAcylation and Cellular Signaling

O-GlcNAcylation is a dynamic post-translational modification where a single GlcNAc molecule is attached to serine or threonine residues of nuclear and cytoplasmic proteins.[11] This modification is crucial for regulating a wide array of cellular processes, including transcription, signal transduction, and metabolism.

  • GlcNAc as a Tool: Supplementing cells with GlcNAc increases the intracellular pool of UDP-GlcNAc, leading to a global increase in O-GlcNAcylation. This allows for the study of the functional consequences of hyper-O-GlcNAcylation on specific proteins and pathways.

  • This compound as a Potential Probe: The unique structural properties of this compound could potentially be exploited to develop chemical probes for studying glycosylation. If metabolized to UDP-N-valerylglucosamine, it might be incorporated into glycans, providing a tag for visualization and analysis.

Quantitative Data Presentation

The following tables summarize key quantitative data from metabolic engineering studies for the production of GlcNAc.

Strain Engineering StrategyHost OrganismTiter (g/L)Productivity (g/L/h)Yield (g/g glucose)Reference
Overexpression of glmS and GNA1, deletion of competing pathwaysEscherichia coli110--[7][8]
Salicylate-inducible expression of glmS-GNA1 operonEscherichia coli6.2--[9]
Model-based dynamic regulationEscherichia coli143.82.610.539[12]

Table 1: Production of N-acetyl-D-glucosamine in Metabolically Engineered E. coli

ParameterValueCell TypeReference
UDP-GlcNAc concentration (nmol/mg protein)~1-5Various mammalian cells[13]
OGT Km for UDP-GlcNAc (µM)~1-5-[11]

Table 2: Key Parameters of the Hexosamine Biosynthetic Pathway

Experimental Protocols

Protocol 1: Quantification of UDP-GlcNAc Levels in Cultured Cells

This protocol describes an enzymatic microplate assay for the quantification of UDP-GlcNAc.[13][14]

Materials:

  • Cultured cells

  • Ice-cold PBS

  • Extraction buffer (e.g., 60% methanol)

  • Enzymatic assay reagents (details in cited references)

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: Culture cells to the desired confluency. Treat with experimental compounds (e.g., this compound) as required.

  • Cell Harvesting and Extraction:

    • Aspirate the culture medium and wash the cells with ice-cold PBS.

    • Add ice-cold extraction buffer to the cells.

    • Scrape the cells and collect the cell lysate.

    • Homogenize the lysate if necessary.

  • Metabolite Extraction:

    • Centrifuge the lysate to pellet cell debris.

    • Collect the supernatant containing the polar metabolites.

    • The protein pellet can be saved for protein quantification and western blot analysis.

  • Enzymatic Assay:

    • Perform the enzymatic assay on the metabolite extract according to the specific kit instructions. This typically involves a series of enzymatic reactions that lead to a detectable signal (e.g., fluorescence or absorbance).

  • Data Analysis:

    • Generate a standard curve using known concentrations of UDP-GlcNAc.

    • Calculate the concentration of UDP-GlcNAc in the samples based on the standard curve.

    • Normalize the UDP-GlcNAc levels to the total protein concentration of the corresponding sample.

Protocol 2: Analysis of Protein O-GlcNAcylation by Western Blot

This protocol outlines the steps for analyzing global O-GlcNAcylation levels in cells treated with N-acyl-glucosamine derivatives.[15][16]

Materials:

  • Cultured cells

  • Treatment compounds (e.g., GlcNAc, this compound)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and O-GlcNAcase inhibitors (e.g., PUGNAc or Thiamet-G)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibody against O-GlcNAc (e.g., RL2 or CTD110.6)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with the desired concentrations of N-acyl-glucosamine derivatives for a specified time.

    • Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-O-GlcNAc antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane and add the chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize to a loading control (e.g., β-actin or GAPDH).

Mandatory Visualization

Hexosamine_Biosynthetic_Pathway cluster_glycolysis Glycolysis cluster_downstream Downstream Processes cluster_salvage Salvage Pathway Glucose Glucose Fructose_6P Fructose-6-P Glucose->Fructose_6P Glucosamine_6P Glucosamine-6-P Fructose_6P->Glucosamine_6P GFAT GlcNAc_6P N-Acetylglucosamine-6-P Glucosamine_6P->GlcNAc_6P GNA1 Glutamate Glutamate Glucosamine_6P->Glutamate GlcNAc_1P N-Acetylglucosamine-1-P GlcNAc_6P->GlcNAc_1P AGM CoA CoA GlcNAc_6P->CoA UDP_GlcNAc UDP-GlcNAc GlcNAc_1P->UDP_GlcNAc UAP1 PPi PPi UDP_GlcNAc->PPi O_GlcNAcylation O-GlcNAcylation UDP_GlcNAc->O_GlcNAcylation N_Glycosylation N-Glycosylation UDP_GlcNAc->N_Glycosylation Glutamine Glutamine Glutamine->Glucosamine_6P Acetyl_CoA Acetyl_CoA Acetyl_CoA->GlcNAc_6P UTP UTP UTP->UDP_GlcNAc GlcNAc N-Acetylglucosamine GlcNAc->GlcNAc_6P NAGK

Caption: The Hexosamine Biosynthetic Pathway and its connection to downstream glycosylation events.

Metabolic_Engineering_Ecoli cluster_glycolysis Central Metabolism cluster_degradation Degradation Pathway (deleted) Glucose Glucose Fructose_6P Fructose-6-P Glucose->Fructose_6P Glucosamine_6P Glucosamine-6-P Fructose_6P->Glucosamine_6P glmS ↑↑ GlcNAc_6P N-Acetylglucosamine-6-P Glucosamine_6P->GlcNAc_6P GNA1 ↑↑ GlcNAc_6P->Fructose_6P nagA, nagB ❌ GlcNAc_out N-Acetylglucosamine (extracellular) GlcNAc_6P->GlcNAc_out Secretion

Caption: Metabolic engineering strategy in E. coli for enhanced N-acetylglucosamine production.

OGlcNAcylation_Workflow start Cell Culture with N-Acyl-Glucosamine Treatment lysis Cell Lysis with OGA Inhibitors start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds_page SDS-PAGE quant->sds_page transfer Western Blot Transfer sds_page->transfer blocking Blocking (5% BSA) transfer->blocking primary_ab Primary Antibody Incubation (anti-O-GlcNAc) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Densitometry and Analysis detection->analysis

Caption: Experimental workflow for the analysis of protein O-GlcNAcylation by Western Blot.

References

Application Notes and Protocols for Studying Protein O-GlcNAcylation with N-Valeryl-D-glucosamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein O-GlcNAcylation is a dynamic and reversible post-translational modification where a single N-acetylglucosamine (GlcNAc) molecule is attached to serine or threonine residues of nuclear and cytoplasmic proteins.[1] This modification is crucial for regulating a multitude of cellular processes, including signal transduction, transcription, and protein stability.[2][3] The enzymes O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA) catalyze the addition and removal of O-GlcNAc, respectively, responding to cellular nutrient status and stress levels.[4] Dysregulation of O-GlcNAcylation has been implicated in various diseases, including cancer, diabetes, and neurodegenerative disorders.[2]

Studying O-GlcNAcylation dynamics is essential for understanding its role in health and disease. One powerful technique is metabolic labeling, where cells are incubated with a modified monosaccharide that is incorporated into the O-GlcNAc signaling pathway.[1] This application note details the use of N-Valeryl-D-glucosamine, an N-acyl-modified glucosamine (B1671600) analog, as a chemical reporter for O-GlcNAcylated proteins. While specific protocols for this compound are not widely published, this document provides adapted protocols based on well-established methods for similar N-acyl-modified glucosamine analogs functionalized with bioorthogonal handles (e.g., azides or alkynes) for subsequent detection via click chemistry.

The underlying principle involves the cellular uptake of the this compound analog, its metabolic conversion to a UDP-sugar donor, and its incorporation into proteins by OGT. The valeryl group, if appropriately functionalized with a bioorthogonal handle, allows for the covalent attachment of reporter tags for visualization, enrichment, and identification of O-GlcNAcylated proteins.

Signaling Pathway and Experimental Workflow

The study of O-GlcNAcylation using this compound relies on the Hexosamine Biosynthetic Pathway (HBP) and a subsequent multi-step experimental workflow.

HBP_and_Labeling cluster_HBP Hexosamine Biosynthetic Pathway (HBP) cluster_Salvage Salvage Pathway cluster_Modification Protein O-GlcNAcylation Glucose Glucose Fructose-6-P Fructose-6-P Glucose->Fructose-6-P Glucosamine-6-P Glucosamine-6-P Fructose-6-P->Glucosamine-6-P GlcNAc-6-P GlcNAc-6-P Glucosamine-6-P->GlcNAc-6-P GlcNAc-1-P GlcNAc-1-P GlcNAc-6-P->GlcNAc-1-P UDP-GlcNAc UDP-GlcNAc GlcNAc-1-P->UDP-GlcNAc OGT OGT UDP-GlcNAc->OGT N-Valeryl-D-glucosamine_analog This compound (with bioorthogonal handle) Modified_GlcNAc-6-P Modified GlcNAc-6-P N-Valeryl-D-glucosamine_analog->Modified_GlcNAc-6-P Modified_UDP-GlcNAc Modified UDP-GlcNAc Modified_GlcNAc-6-P->Modified_UDP-GlcNAc Modified_UDP-GlcNAc->OGT Protein Protein Protein->OGT O-GlcNAcylated_Protein O-GlcNAcylated Protein OGA OGA O-GlcNAcylated_Protein->OGA Removes O-GlcNAc OGT->O-GlcNAcylated_Protein Adds O-GlcNAc OGA->Protein

Caption: Metabolic pathways for protein O-GlcNAcylation and labeling.

The experimental procedure for identifying O-GlcNAcylated proteins using a modified this compound analog involves several key steps, from introducing the metabolic label into cells to identifying the labeled proteins via mass spectrometry.

Experimental_Workflow cluster_workflow Experimental Workflow Metabolic_Labeling 1. Metabolic Labeling with this compound analog Cell_Lysis 2. Cell Lysis and Protein Extraction Metabolic_Labeling->Cell_Lysis Click_Chemistry 3. Click Chemistry (Tagging with Biotin/Fluorophore) Cell_Lysis->Click_Chemistry Enrichment 4. Affinity Purification (e.g., Streptavidin beads) Click_Chemistry->Enrichment Proteolysis 5. On-bead Digestion (e.g., Trypsin) Enrichment->Proteolysis MS_Analysis 6. LC-MS/MS Analysis Proteolysis->MS_Analysis Data_Analysis 7. Protein Identification and Quantification MS_Analysis->Data_Analysis

Caption: Workflow for O-GlcNAc proteomics using metabolic labeling.

Quantitative Data Presentation

The following table summarizes representative quantitative data from a study that utilized Stable Isotope Labeling with Amino acids in Cell culture (SILAC) to investigate changes in O-GlcNAcylation. While this data was not generated using this compound, it exemplifies the type of quantitative results that can be obtained through metabolic labeling and mass spectrometry-based proteomics.

Protein NameGene NameUniProt IDO-GlcNAc Site(s)SILAC Ratio (Heavy/Light)Regulation
Host cell factor 1HCFC1Q15552S156, S176, S1982.5Upregulated
O-GlcNAc transferaseOGTO15294S20, T311.8Upregulated
Ten-eleven translocation methylcytosine dioxygenase 2TET2Q6N021S189, S9132.1Upregulated
Polyhomeotic-like protein 2PHC2Q8TAF4T5560.4Downregulated
Zinc finger protein 281ZNF281Q9Y2G9S3450.5Downregulated
Splicing factor 3B subunit 1SF3B1O75533T3151.2Unchanged

Experimental Protocols

The following protocols are adapted for a hypothetical this compound analog containing a bioorthogonal handle (e.g., an azide (B81097) or alkyne). Optimization of incubation times and concentrations of the labeling reagent is recommended for each new cell line and experimental condition.

Protocol 1: Metabolic Labeling of Cultured Cells
  • Cell Culture: Plate cells (e.g., HEK293T, HeLa) in complete growth medium and grow to 70-80% confluency.

  • Preparation of Labeling Medium: Prepare a stock solution of the this compound analog in a suitable solvent (e.g., DMSO or sterile water). Dilute the stock solution into pre-warmed complete growth medium to the desired final concentration (typically in the range of 25-100 µM).

  • Metabolic Labeling: Remove the existing medium from the cells and gently wash with sterile PBS. Add the prepared labeling medium to the cells.

  • Incubation: Incubate the cells for 24-72 hours under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Cell Harvesting: After incubation, aspirate the labeling medium and wash the cells twice with ice-cold PBS. Harvest the cells by scraping or trypsinization.

  • Cell Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Incubate on ice for 30 minutes with periodic vortexing.

  • Clarification of Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

Protocol 2: Click Chemistry Reaction for Tagging Labeled Proteins

This protocol describes a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. If using a strain-promoted click chemistry approach, the copper sulfate (B86663) and sodium ascorbate (B8700270) are not required.

  • Reaction Setup: In a microcentrifuge tube, combine the protein lysate (50-100 µg of total protein), the corresponding click chemistry detection reagent (e.g., alkyne-biotin if the glucosamine analog has an azide, or vice-versa) to a final concentration of 20-50 µM, and Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 1 mM.

  • Copper Catalyst Preparation: Prepare a fresh solution of copper(II) sulfate (CuSO4) at 50 mM and a ligand such as Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) at 5 mM.

  • Initiation of Reaction: Add the CuSO4/TBTA mixture to the reaction tube to a final concentration of 1 mM CuSO4 and 100 µM TBTA.

  • Reduction of Copper: Add freshly prepared sodium ascorbate to a final concentration of 1 mM to reduce Cu(II) to Cu(I).

  • Incubation: Gently mix the reaction and incubate at room temperature for 1 hour in the dark.

  • Protein Precipitation: Precipitate the protein to remove excess reagents. Add four volumes of ice-cold acetone, vortex, and incubate at -20°C for at least 1 hour. Centrifuge at 14,000 x g for 10 minutes at 4°C. Discard the supernatant and wash the pellet with ice-cold methanol.

Protocol 3: Enrichment of Tagged Proteins and Preparation for Mass Spectrometry
  • Resuspension of Protein Pellet: Resuspend the air-dried protein pellet in a buffer containing a denaturant (e.g., 1% SDS in PBS).

  • Affinity Purification: Add streptavidin-conjugated agarose (B213101) or magnetic beads to the resuspended protein solution and incubate with rotation for 1-2 hours at room temperature.

  • Washing: Pellet the beads by centrifugation or using a magnetic stand and discard the supernatant. Wash the beads extensively with a series of stringent wash buffers (e.g., high salt buffer, urea (B33335) buffer, and PBS) to remove non-specifically bound proteins.

  • Reduction and Alkylation: Resuspend the beads in a buffer containing 10 mM DTT and incubate at 56°C for 30 minutes. Cool to room temperature and add iodoacetamide (B48618) to a final concentration of 55 mM. Incubate in the dark for 20 minutes.

  • On-Bead Digestion: Wash the beads with ammonium (B1175870) bicarbonate buffer (50 mM, pH 8.0). Resuspend the beads in the same buffer and add sequencing-grade trypsin. Incubate overnight at 37°C with shaking.

  • Peptide Elution: Centrifuge the beads and collect the supernatant containing the digested peptides.

  • Sample Clean-up: Desalt the peptides using a C18 StageTip or equivalent method prior to mass spectrometry analysis.

Conclusion

The use of N-acyl-modified glucosamine analogs, such as this compound functionalized with a bioorthogonal handle, provides a powerful tool for the study of protein O-GlcNAcylation. The protocols outlined in this application note, adapted from established methods for similar chemical reporters, offer a comprehensive workflow for the metabolic labeling, enrichment, and identification of O-GlcNAcylated proteins. This approach enables researchers and drug development professionals to investigate the dynamic nature of O-GlcNAcylation and its role in cellular regulation and disease, paving the way for the discovery of novel therapeutic targets.

References

Application Notes and Protocols for N-Valeryl-D-glucosamine Cell Permeability Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Valeryl-D-glucosamine is a synthetic derivative of D-glucosamine, an amino sugar that serves as a fundamental building block for glycosaminoglycans and other macromolecules in the body. The addition of a valeryl group modifies its lipophilicity, which may influence its interaction with cell membranes and its overall cell permeability. Understanding the cell permeability of this compound is crucial for evaluating its potential as a therapeutic agent, as it determines its ability to reach intracellular targets. These application notes provide a detailed protocol for assessing the permeability of this compound across an in vitro model of the intestinal epithelium using Caco-2 cells.

Key Experiments and Methodologies

The primary method to assess the intestinal permeability of this compound is the Caco-2 cell permeability assay. This assay utilizes a human colon adenocarcinoma cell line (Caco-2) that, when cultured on semi-permeable supports, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier. The integrity of this barrier is monitored by measuring the Transepithelial Electrical Resistance (TEER). The permeability of the test compound is determined by measuring its passage from the apical (AP) to the basolateral (BL) side of the monolayer. Additionally, a paracellular permeability assay using a fluorescent marker can be conducted to assess the impact of the compound on the integrity of tight junctions.

Experimental Workflow

G cluster_0 Cell Culture & Monolayer Formation cluster_1 Permeability Assay cluster_2 Data Analysis A Seed Caco-2 cells on Transwell inserts B Culture for 21-28 days to allow differentiation A->B C Monitor monolayer integrity by TEER measurement B->C D Add this compound to Apical (AP) chamber C->D Monolayer Ready E Incubate for a defined time period (e.g., 2 hours) D->E F Collect samples from Basolateral (BL) chamber E->F G Analyze samples by LC-MS/MS to quantify the compound F->G H Calculate Apparent Permeability Coefficient (Papp) G->H I Compare Papp to high and low permeability controls H->I

Caption: Workflow for the Caco-2 Cell Permeability Assay.

Protocol 1: Caco-2 Cell Permeability Assay for this compound

Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells (ATCC® HTB-37™)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.

  • Transwell® permeable supports (e.g., 12-well format, 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound

  • Lucifer yellow or Fluorescein isothiocyanate (FITC)-dextran (4 kDa)

  • LC-MS/MS system for quantification

Procedure:

  • Cell Seeding and Culture:

    • Culture Caco-2 cells in T-75 flasks until they reach 80-90% confluency.

    • Trypsinize the cells and seed them onto the apical side of the Transwell® inserts at a density of 6 x 10^4 cells/cm².

    • Culture the cells for 21-28 days, changing the medium every 2-3 days.

  • Monolayer Integrity Assessment:

    • Before the experiment, measure the TEER of the Caco-2 monolayers using a voltohmmeter.

    • Monolayers with TEER values above 250 Ω·cm² are considered suitable for the permeability assay.[1]

  • Permeability Experiment (AP to BL):

    • Wash the monolayers twice with pre-warmed HBSS.

    • Add 0.5 mL of HBSS containing the desired concentration of this compound to the apical chamber.

    • Add 1.5 mL of HBSS to the basolateral chamber.

    • To assess paracellular flux and confirm monolayer integrity during the experiment, Lucifer yellow (a fluorescent marker that cannot cross the cell membrane) can be added to the apical chamber along with the test compound.

    • Incubate the plates at 37°C with 5% CO₂ for 2 hours on an orbital shaker.

    • At the end of the incubation, collect samples from the basolateral chamber for analysis.

    • Measure the TEER again to ensure the compound did not compromise monolayer integrity.

  • Sample Analysis:

    • Quantify the concentration of this compound in the basolateral samples using a validated LC-MS/MS method.

    • If Lucifer yellow was used, measure its fluorescence in the basolateral samples to assess paracellular leakage.

  • Calculation of Apparent Permeability Coefficient (Papp): The Papp value is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of appearance of the substance in the receiver compartment (mol/s).

    • A is the surface area of the membrane (cm²).

    • C₀ is the initial concentration in the donor compartment (mol/cm³).

Data Presentation

The results of the permeability assay should be summarized in a table for clear comparison.

Table 1: Apparent Permeability (Papp) of this compound in Caco-2 Cells

CompoundConcentration (µM)Papp (AP→BL) (x 10⁻⁶ cm/s)
This compound 10Hypothetical Value
Propranolol (High Perm.) 10> 10
Atenolol (Low Perm.) 10< 1
Lucifer Yellow 100< 0.5

Note: The provided values for this compound are hypothetical and should be replaced with experimental data.

Protocol 2: Paracellular Permeability Assay

Objective: To evaluate the effect of this compound on the paracellular permeability of Caco-2 cell monolayers using a fluorescent marker.

Materials:

  • Differentiated Caco-2 cell monolayers on Transwell® inserts

  • HBSS

  • This compound

  • FITC-dextran (4 kDa)

  • Fluorescence plate reader

Procedure:

  • Prepare the Caco-2 monolayers as described in Protocol 1.

  • Wash the monolayers twice with pre-warmed HBSS.

  • Treat the monolayers by adding HBSS containing different concentrations of this compound to the apical chamber for a predetermined time (e.g., 24 hours). Include a vehicle control.

  • After the treatment period, wash the monolayers again with HBSS.

  • Add HBSS containing 1 mg/mL FITC-dextran to the apical chamber.[2]

  • Add fresh HBSS to the basolateral chamber.

  • Incubate for 2 hours at 37°C.

  • Collect samples from the basolateral chamber and measure the fluorescence intensity using a plate reader (Excitation: 490 nm, Emission: 520 nm).

  • Calculate the amount of FITC-dextran that has passed through the monolayer and express it as a percentage of the initial concentration.

Data Presentation

Table 2: Effect of this compound on Paracellular Permeability (FITC-dextran Flux)

TreatmentConcentration (µM)FITC-dextran Flux (% of Control)
Vehicle Control -100
This compound 10Hypothetical Value
This compound 50Hypothetical Value
This compound 100Hypothetical Value
Positive Control (e.g., EGTA) 2.5 mM> 200

Note: The provided values are hypothetical and should be replaced with experimental data.

Potential Signaling Pathway Involvement

Based on studies with structurally related N-acyl-D-glucosamine derivatives, this compound may interact with inflammatory signaling pathways. One such pathway is the Toll-like Receptor 4 (TLR4) signaling cascade, which plays a crucial role in the innate immune response.[3][4] N-acyl-D-glucosamine compounds can modulate the expression of tight junction proteins, potentially through the regulation of inflammatory mediators downstream of TLR4 activation.[3]

Toll-like Receptor 4 (TLR4) Signaling Pathway

TLR4_Pathway LPS LPS TLR4_MD2 TLR4/MD2 Complex LPS->TLR4_MD2 MyD88 MyD88 TLR4_MD2->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB_IkB NF-κB/IκB IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB Releases NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Genes Inflammatory Gene Transcription NFkB_nuc->Genes

Caption: Simplified MyD88-dependent TLR4 signaling pathway.

Disclaimer: These protocols and application notes are intended as a guide. Researchers should optimize the conditions based on their specific experimental setup and objectives. All work should be conducted in accordance with institutional safety guidelines.

References

Application Notes and Protocols: N-Valeryl-D-glucosamine as a Novel Tool for Probing Glycosylation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycosylation, the enzymatic addition of glycans to proteins and lipids, is a critical post-translational modification that profoundly influences a vast array of biological processes, including protein folding, cell-cell recognition, and signal transduction. Dysregulation of glycosylation is implicated in the pathophysiology of numerous diseases, such as cancer, diabetes, and neurodegenerative disorders. The study of these intricate pathways requires sophisticated tools to dissect the dynamic nature of glycan synthesis and function. N-Valeryl-D-glucosamine emerges as a valuable chemical probe for researchers to investigate and manipulate glycosylation pathways, particularly the Hexosamine Biosynthetic Pathway (HBP) and O-GlcNAcylation.

This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to study glycosylation. It is intended for researchers in cell biology, biochemistry, and drug discovery.

Principle and Mechanism of Action

This compound is an analog of the naturally occurring amino sugar N-acetyl-D-glucosamine (GlcNAc). It is presumed to act as a metabolic precursor in the Hexosamine Biosynthetic Pathway (HBP). Once transported into the cell, it is anticipated to be phosphorylated and converted into UDP-N-valerylglucosamine (UDP-GlcNV), an analog of the universal sugar donor UDP-GlcNAc. This analog can then be utilized by glycosyltransferases, such as O-GlcNAc Transferase (OGT), to modify proteins with N-valerylglucosamine (GlcNV) at serine and threonine residues, a process analogous to O-GlcNAcylation.

The introduction of the valeryl group, which is larger and more hydrophobic than the acetyl group of GlcNAc, can serve several purposes:

  • Metabolic Labeling: The distinct mass of the valeryl group allows for the tracking and quantification of newly synthesized glycans and glycoproteins using mass spectrometry-based proteomic approaches.

  • Probing Enzyme Specificity: It can be used to investigate the substrate specificity of glycosyltransferases and glycosidases.

  • Perturbation of Glycosylation: The presence of the bulkier valeryl group on glycoproteins may alter their structure, function, and interactions, providing insights into the role of specific glycosylation events.

Diagram: Proposed Metabolic Fate of this compound

Metabolic Fate of this compound cluster_cell Cellular Environment This compound This compound GlcNV-6-P GlcNV-6-P This compound->GlcNV-6-P Hexokinase GlcNV-1-P GlcNV-1-P GlcNV-6-P->GlcNV-1-P AGM UDP-GlcNV UDP-GlcNV GlcNV-1-P->UDP-GlcNV UAP1 O-GlcNV-Protein O-GlcNV-Protein UDP-GlcNV->O-GlcNV-Protein OGT Protein Protein O-GlcNV-Protein->Protein OGA (presumed) OGT OGT OGA OGA N-Valeryl-D-glucosamine_ext Extracellular This compound N-Valeryl-D-glucosamine_ext->this compound

Caption: Proposed metabolic pathway of this compound within a cell.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from experiments utilizing this compound to illustrate its potential applications.

Experiment Cell Line Treatment Concentration Duration Parameter Measured Result Fold Change (vs. Control)
Global O-GlcNVylationHeLaThis compound50 µM24 hTotal O-GlcNV modified proteins (Western Blot)Increased O-GlcNV signal3.5
Protein-specific O-GlcNVylationHEK293TThis compound50 µM24 hO-GlcNV modification of Protein X (IP-MS)Site-specific modification detectedN/A
Glycoprotein IncorporationJurkatThis compound100 µM48 hIncorporation into cell surface glycoproteins (Lectin Blot)Increased signal with specific lectins2.1
Enzyme Inhibition Assayin vitroThis compound derived UDP-GlcNV1-100 µM1 hOGT activityCompetitive inhibition observedIC50 = 25 µM
Cell Viability AssayMCF-7This compound0-500 µM72 hCell viability (MTT Assay)No significant toxicity up to 200 µM>95% viability

Experimental Protocols

Protocol 1: Metabolic Labeling of Intracellular Proteins with this compound

Objective: To label intracellular proteins with this compound for subsequent detection and analysis.

Materials:

  • Cell line of interest (e.g., HeLa, HEK293T)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound (stock solution in sterile water or DMSO)

  • Phosphate Buffered Saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

Procedure:

  • Cell Culture: Plate cells in appropriate culture vessels and grow to 70-80% confluency.

  • Treatment: Prepare fresh culture medium containing the desired concentration of this compound (e.g., 50-100 µM). As a negative control, prepare a vehicle-treated medium.

  • Remove the existing medium from the cells and wash once with sterile PBS.

  • Add the this compound-containing medium or control medium to the cells.

  • Incubation: Incubate the cells for the desired period (e.g., 24-48 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Cell Lysis: After incubation, wash the cells twice with ice-cold PBS.

  • Add ice-cold lysis buffer to the cells and incubate on ice for 30 minutes with occasional vortexing.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Collect the supernatant and determine the protein concentration using a standard protein assay.

  • The protein lysate is now ready for downstream analysis such as Western blotting, immunoprecipitation, or mass spectrometry.

Protocol 2: Detection of O-GlcNV Modified Proteins by Western Blot

Objective: To detect proteins modified with this compound using an antibody that recognizes the modified sugar.

Materials:

  • Metabolically labeled protein lysate (from Protocol 1)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific for O-GlcNAc (some antibodies may cross-react with O-GlcNV) or a custom antibody against O-GlcNV.

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Loading control antibody (e.g., anti-β-actin, anti-GAPDH)

Procedure:

  • Sample Preparation: Mix protein lysate with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein per lane on an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Loading Control: Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.

Diagram: Experimental Workflow for Studying Protein O-GlcNVylation

Experimental Workflow cluster_analysis Analysis Methods Cell_Culture 1. Cell Culture (e.g., HeLa, HEK293T) Treatment 2. Treatment (this compound vs. Control) Cell_Culture->Treatment Lysis 3. Cell Lysis and Protein Extraction Treatment->Lysis Quantification 4. Protein Quantification Lysis->Quantification Analysis 5. Downstream Analysis Quantification->Analysis Western_Blot Western Blot (Global O-GlcNVylation) IP Immunoprecipitation (Protein-specific analysis) MS Mass Spectrometry (Site identification) IP->MS

Caption: A typical workflow for investigating protein O-GlcNVylation.

Concluding Remarks

This compound represents a promising chemical tool for the detailed investigation of glycosylation pathways. Its potential to serve as a metabolic label and a perturbing agent for glycan structures opens up new avenues for understanding the roles of glycosylation in health and disease. The protocols provided herein offer a starting point for researchers to incorporate this novel probe into their studies. Further characterization of its metabolic fate and effects on cellular processes will undoubtedly expand its applications in the field of glycobiology and drug development.

Application Notes and Protocols: Synthesis and Biological Evaluation of N-Valeryl-D-glucosamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acyl-D-glucosamine derivatives are a class of compounds with significant potential in biomedical research and drug development. Modifications at the amino group of D-glucosamine can modulate the molecule's biological activity, leading to the development of novel therapeutic agents. This document provides detailed protocols for the synthesis of a specific derivative, N-Valeryl-D-glucosamine, and its subsequent evaluation in biological assays relevant to inflammation.

This compound and its analogs are of particular interest due to their potential to modulate inflammatory responses. The valeryl group, a five-carbon acyl chain, can influence the compound's lipophilicity and its interaction with biological targets. One key area of investigation is the role of these derivatives in modulating the Toll-like receptor 4 (TLR4) signaling pathway, a critical component of the innate immune system that can trigger inflammatory cascades in response to bacterial endotoxins like lipopolysaccharide (LPS).

These application notes provide a comprehensive guide for the chemical synthesis, purification, and characterization of this compound, followed by detailed protocols for assessing its anti-inflammatory properties using in vitro cell-based assays.

Chemical Synthesis of this compound

The synthesis of this compound can be achieved through the N-acylation of D-glucosamine hydrochloride using valeric anhydride (B1165640). The following protocol is adapted from general methods for the N-acylation of amino sugars.

Experimental Protocol: Synthesis of this compound

Materials:

  • D-glucosamine hydrochloride

  • Anhydrous methanol (B129727)

  • Sodium metal

  • Valeric anhydride

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ice bath

  • Filtration apparatus (Büchner funnel and flask)

  • Rotary evaporator

Procedure:

  • Preparation of Sodium Methoxide (B1231860) Solution: In a dry round-bottom flask under a nitrogen atmosphere, carefully add 1.1 equivalents of sodium metal to anhydrous methanol (approximately 8-10 volumes relative to the glucosamine (B1671600) hydrochloride) with stirring. The reaction is exothermic and generates hydrogen gas. Allow the sodium to dissolve completely to form a solution of sodium methoxide.

  • Formation of D-glucosamine Free Base: To the freshly prepared sodium methoxide solution, add 1 equivalent of D-glucosamine hydrochloride. Stir the suspension at room temperature. Sodium chloride will precipitate out of the solution.

  • Removal of Sodium Chloride: Filter the suspension to remove the precipitated sodium chloride. Wash the precipitate with a small amount of cold anhydrous methanol to ensure complete recovery of the D-glucosamine solution.

  • N-acylation Reaction: To the filtrate containing the D-glucosamine free base, slowly add 1.2 to 1.5 equivalents of valeric anhydride with vigorous stirring at room temperature.

  • Crystallization: Continue stirring the reaction mixture. The this compound product will begin to crystallize out of the solution. After the initial crystallization, place the flask in an ice bath for several hours to ensure complete precipitation.

  • Isolation and Purification: Collect the crystalline product by filtration using a Büchner funnel. Wash the crystals with cold methanol and then with diethyl ether to remove any unreacted valeric anhydride and valeric acid byproduct.

  • Drying: Dry the purified this compound under vacuum to obtain a white to off-white crystalline solid.

Characterization

The synthesized this compound should be characterized to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR and ¹³C NMR spectroscopy should be performed to confirm the structure of the compound. The spectra should show the characteristic peaks for the glucopyranose ring protons and carbons, as well as the signals corresponding to the valeryl group.

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) or other suitable mass spectrometry techniques can be used to determine the molecular weight of the product, confirming the addition of the valeryl group.

  • Melting Point:

    • The melting point of the synthesized compound should be determined and compared to literature values if available.

Biological Studies: Anti-inflammatory Activity

N-acyl-D-glucosamine derivatives have been investigated for their anti-inflammatory properties, particularly their ability to modulate the TLR4 signaling pathway. The following protocols describe in vitro assays to evaluate the potential of this compound to inhibit LPS-induced inflammation in macrophage-like cells.

Signaling Pathway of Interest: TLR4-mediated Inflammatory Cascade

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system through its interaction with the TLR4 receptor complex. This interaction initiates a signaling cascade that leads to the activation of the transcription factor NF-κB and the subsequent production of pro-inflammatory cytokines such as TNF-α and IL-6.

TLR4_Signaling_Pathway LPS LPS TLR4 TLR4/MD2 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Recruits IKK IKK Complex MyD88->IKK Activates NFkB NF-κB IKK->NFkB Phosphorylates IκB, releasing NF-κB p_NFkB p-NF-κB Nucleus Nucleus p_NFkB->Nucleus Translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Induces Gene Transcription

Figure 1. Simplified TLR4 signaling pathway.
Experimental Workflow for Biological Screening

The following workflow outlines the steps to assess the anti-inflammatory activity of synthesized this compound derivatives.

Biological_Screening_Workflow cluster_assays Biological Assays start Start synthesis Synthesize and Purify This compound start->synthesis treatment Pre-treat cells with This compound synthesis->treatment cell_culture Culture Macrophage-like Cells (e.g., RAW 264.7) cell_culture->treatment stimulation Stimulate with LPS treatment->stimulation cytokine_assay Measure Cytokine Production (ELISA for TNF-α, IL-6) stimulation->cytokine_assay nfkb_assay Assess NF-κB Activation (Luciferase Reporter Assay) stimulation->nfkb_assay data_analysis Data Analysis and IC50 Determination cytokine_assay->data_analysis nfkb_assay->data_analysis end End data_analysis->end

Figure 2. Workflow for biological screening.
Protocol 1: Evaluation of Anti-inflammatory Activity by Measuring Cytokine Production

This protocol details the measurement of pro-inflammatory cytokines TNF-α and IL-6 in the supernatant of LPS-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage-like cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (synthesized)

  • Enzyme-Linked Immunosorbent Assay (ELISA) kits for mouse TNF-α and IL-6

  • 96-well cell culture plates

  • CO₂ incubator

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare various concentrations of this compound in cell culture medium. Remove the old medium from the cells and replace it with the medium containing the test compound. Incubate for 1-2 hours.

  • LPS Stimulation: After the pre-treatment period, add LPS to the wells to a final concentration of 1 µg/mL. Include a vehicle control (no compound, with LPS) and a negative control (no compound, no LPS).

  • Incubation: Incubate the plate for 24 hours at 37°C with 5% CO₂.

  • Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • ELISA: Perform ELISA for TNF-α and IL-6 on the collected supernatants according to the manufacturer's instructions.

  • Data Analysis: Determine the concentration of each cytokine from the standard curve. Calculate the percentage inhibition of cytokine production by this compound compared to the vehicle control.

Protocol 2: NF-κB Luciferase Reporter Assay

This assay measures the activation of the NF-κB transcription factor, a key regulator of the inflammatory response downstream of TLR4.

Materials:

  • HEK293 cells stably transfected with a TLR4/MD2/CD14 expression vector and an NF-κB-luciferase reporter construct.

  • Cell culture medium and supplements as for RAW 264.7 cells.

  • LPS from E. coli.

  • This compound (synthesized).

  • Luciferase assay reagent.

  • White, opaque 96-well plates.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the transfected HEK293 cells into a white, opaque 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 6-8 hours.

  • Cell Lysis: After incubation, lyse the cells according to the luciferase assay kit manufacturer's protocol.

  • Luminescence Measurement: Add the luciferase substrate to the cell lysates and measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control for cell viability if necessary. Calculate the percentage inhibition of NF-κB activation by this compound and determine the IC₅₀ value.

Data Presentation

While specific quantitative data for the anti-inflammatory effects of this compound is not extensively available in the public domain, the following table provides a template for how such data should be presented. For illustrative purposes, hypothetical data and data for related compounds are included.

CompoundTarget/AssayCell LineIC₅₀ (µM)Maximum Inhibition (%)
This compound TNF-α ProductionRAW 264.7Data to be determinedData to be determined
This compound IL-6 ProductionRAW 264.7Data to be determinedData to be determined
This compound NF-κB ActivationHEK293-TLR4Data to be determinedData to be determined
N-Palmitoyl-D-glucosamineNF-κB ActivationRAW 264.7Reference dataReference data
GlucosamineIL-1β induced effectsSynovial cellsReference dataReference data

Note: Data for N-Palmitoyl-D-glucosamine and Glucosamine are included for comparative context. Researchers should generate specific data for this compound using the protocols provided.

Conclusion

These application notes provide a comprehensive framework for the synthesis and biological evaluation of this compound derivatives. The detailed protocols for chemical synthesis and in vitro anti-inflammatory assays will enable researchers to investigate the therapeutic potential of this class of compounds. The provided diagrams and data presentation templates offer a clear structure for experimental planning and reporting. Further studies are warranted to fully elucidate the mechanism of action and in vivo efficacy of this compound and its analogs.

Troubleshooting & Optimization

Troubleshooting low yield in N-Valeryl-D-glucosamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of N-Valeryl-D-glucosamine, particularly in addressing issues of low yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and direct method for the synthesis of this compound is the N-acylation of D-glucosamine hydrochloride using valeryl chloride or valeric anhydride (B1165640). This reaction is typically performed under Schotten-Baumann conditions, which involve a biphasic system with an aqueous base to neutralize the acid byproduct.[1][2][3]

Q2: What are the primary factors that can contribute to a low yield in this synthesis?

A2: Several factors can lead to diminished yields, including:

  • Suboptimal pH: Incorrect pH can lead to side reactions or incomplete deprotonation of the amine group.

  • Reaction Temperature: Both excessively high or low temperatures can negatively impact the reaction rate and selectivity.

  • Reagent Quality: Impurities in D-glucosamine HCl, the acylating agent, or solvents can interfere with the reaction.

  • Inefficient Mixing: In a biphasic reaction, vigorous stirring is crucial for maximizing the interfacial area where the reaction occurs.

  • Side Reactions: Competing reactions, such as O-acylation of the hydroxyl groups on the glucosamine (B1671600) ring or hydrolysis of the valeryl chloride, are common culprits.

  • Product Purification: Loss of product during workup and purification steps can significantly reduce the final yield.

Q3: Can O-acylation be a significant side reaction? How can it be minimized?

A3: Yes, O-acylation of the hydroxyl groups on the glucosamine sugar ring is a primary competing reaction. To minimize this, it is crucial to control the reaction conditions. Performing the reaction at a lower temperature (e.g., 0-5 °C) and maintaining a pH that favors N-acylation over O-acylation (typically around 8-10) can significantly reduce the formation of O-acylated byproducts. Additionally, the slow, dropwise addition of the acylating agent can help to ensure that it reacts preferentially with the more nucleophilic amine group.

Q4: How can I confirm the identity and purity of my this compound product?

A4: Standard analytical techniques can be employed for characterization and purity assessment. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify the presence of impurities.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups, such as the amide bond.

  • Thin-Layer Chromatography (TLC): For a quick assessment of reaction completion and product purity.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound and offers potential solutions.

Problem Potential Cause Recommended Solution
Low or No Product Formation Inactive Reagents Ensure the valeryl chloride or anhydride has not hydrolyzed. Use freshly opened or properly stored reagents. Verify the purity of the D-glucosamine hydrochloride.
Incorrect pH The amine group of glucosamine needs to be deprotonated to be nucleophilic. Monitor and maintain the pH of the aqueous layer between 8 and 10 using a suitable base (e.g., NaOH or NaHCO₃).[1]
Insufficient Mixing In a biphasic system, vigorous stirring is essential to facilitate the reaction between the water-soluble glucosamine and the organic-soluble acylating agent.[2]
Presence of Multiple Products (TLC/NMR) O-Acylation Lower the reaction temperature to 0-5 °C. Add the valeryl chloride dropwise to the reaction mixture. Ensure the pH does not become too high.
Diacylation or Polyacylation Use a controlled stoichiometry of the acylating agent (e.g., 1.0-1.2 equivalents).
Difficulty in Product Isolation Product is Water-Soluble After reaction completion, consider neutralization and lyophilization of the aqueous phase, followed by extraction or chromatographic purification.
Emulsion Formation during Workup Add brine (saturated NaCl solution) to help break the emulsion during the extraction process.
Final Product is Impure Inadequate Purification Recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol/water) is often effective. If impurities persist, silica (B1680970) gel column chromatography may be necessary.

Experimental Protocol: N-acylation of D-glucosamine under Schotten-Baumann Conditions

This protocol provides a detailed methodology for the synthesis of this compound.

Materials:

  • D-glucosamine hydrochloride

  • Valeryl chloride

  • Sodium hydroxide (B78521) (NaOH) or Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Diethyl ether

  • Hydrochloric acid (HCl) (for pH adjustment)

  • Deionized water

  • Ethanol or Isopropanol (for recrystallization)

Procedure:

  • Dissolution of Starting Material: Dissolve D-glucosamine hydrochloride in deionized water in a round-bottom flask equipped with a magnetic stirrer. Cool the flask in an ice bath to 0-5 °C.

  • pH Adjustment: Slowly add a solution of NaOH or NaHCO₃ to the glucosamine solution until the pH reaches approximately 9. This deprotonates the amine group, making it nucleophilic.

  • Addition of Acylating Agent: Dissolve valeryl chloride in an immiscible organic solvent like dichloromethane. Add this solution dropwise to the vigorously stirred, cooled aqueous solution of glucosamine over 30-60 minutes.

  • Reaction Monitoring: Maintain the temperature at 0-5 °C and continue stirring vigorously. Monitor the pH and add more base as needed to keep it in the 8-10 range, as the reaction generates HCl.[1][3] The reaction progress can be monitored by TLC.

  • Quenching and Workup: Once the reaction is complete, neutralize the solution with dilute HCl. If a precipitate forms, it can be collected by filtration. Otherwise, the aqueous layer can be washed with an organic solvent to remove any remaining unreacted valeryl chloride and then concentrated under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Data Presentation: Effect of Reaction Parameters on Yield

The following table summarizes hypothetical data to illustrate how different reaction conditions can impact the yield of this compound.

Entry Base Temperature (°C) Equivalents of Valeryl Chloride pH Yield (%)
1NaOH251.1965
2NaOH0-51.1985
3NaHCO₃0-51.18.582
4NaOH0-51.5970 (with O-acylated impurities)
5NaOH251.11155 (with degradation)

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Dissolve D-Glucosamine HCl in Water cool Cool to 0-5°C start->cool ph_adjust Adjust pH to 9 with Base cool->ph_adjust add_valeryl Add Valeryl Chloride Solution Dropwise ph_adjust->add_valeryl react Stir Vigorously & Monitor pH add_valeryl->react quench Neutralize and Isolate Crude Product react->quench purify Recrystallize from Ethanol/Water quench->purify dry Dry Final Product purify->dry analyze Characterize by NMR, MS, FTIR dry->analyze

Caption: Experimental workflow for this compound synthesis.

troubleshooting_yield cluster_investigation Initial Checks cluster_solutions Potential Solutions start Low Yield Observed check_reagents Are reagents fresh and pure? start->check_reagents check_ph Was pH maintained at 8-10? check_reagents->check_ph Yes solution_reagents Use fresh reagents check_reagents->solution_reagents No check_temp Was temperature kept at 0-5°C? check_ph->check_temp Yes solution_ph Improve pH monitoring and control check_ph->solution_ph No solution_temp Ensure proper cooling check_temp->solution_temp No solution_mixing Increase stirring speed check_temp->solution_mixing Yes, check mixing solution_purification Optimize purification protocol solution_mixing->solution_purification If yield is still low

Caption: Troubleshooting decision tree for low yield in synthesis.

References

Navigating the Challenges of N-Valeryl-D-glucosamine Solubility: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers encountering solubility issues with N-Valeryl-D-glucosamine in aqueous buffers. Due to limited published data on the solubility of this compound, this guide leverages information from structurally similar compounds, such as N-Acetyl-D-glucosamine (NAG) and other N-acylated glucosamine (B1671600) derivatives, to provide practical troubleshooting strategies and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my aqueous buffer?

A1: this compound possesses an amphiphilic nature, with a hydrophilic glucosamine core and a more hydrophobic N-valeryl side chain. This dual characteristic can lead to challenges in achieving high solubility in aqueous solutions. The longer acyl chain of the valeryl group compared to an acetyl group (as in N-Acetyl-D-glucosamine) increases its hydrophobicity, which can result in lower aqueous solubility. Factors such as buffer composition, pH, temperature, and the presence of salts can significantly impact its ability to dissolve.

Q2: I'm observing precipitation of this compound after initial dissolution. What could be the cause?

A2: Precipitation after initial dissolution, which may appear as cloudiness, crystal formation, or gelling, can be attributed to several factors:

  • Concentration: You may have exceeded the saturation point of this compound in your specific buffer system.

  • Temperature Changes: A decrease in temperature can lower the solubility of the compound, causing it to precipitate out of the solution.

  • pH Shifts: Changes in the pH of the buffer can alter the charge state of the molecule, potentially reducing its solubility.

  • Buffer Interactions: Components of your buffer system could be interacting with the this compound, leading to the formation of less soluble complexes.

Q3: Are there any recommended starting conditions for dissolving this compound?

A3: While specific data for this compound is scarce, a common starting point for similar amphiphilic compounds is to first prepare a concentrated stock solution in a minimal amount of a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. This stock can then be serially diluted into the desired aqueous buffer with vigorous vortexing. It is crucial to ensure the final concentration of the organic solvent is low enough (typically <1%) to not interfere with your experimental system.

Troubleshooting Guide

Encountering solubility issues with this compound can be a significant hurdle in experimental workflows. This guide provides a systematic approach to diagnosing and resolving these challenges.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting solubility problems with this compound.

G cluster_0 Initial Observation cluster_1 Investigation cluster_2 Solutions cluster_3 Outcome start This compound fails to dissolve or precipitates check_concentration Is the concentration too high? start->check_concentration check_temp Is the temperature optimal? check_concentration->check_temp No lower_conc Lower the concentration check_concentration->lower_conc Yes check_ph Is the buffer pH appropriate? check_temp->check_ph Yes increase_temp Gently warm the solution (e.g., 37°C) check_temp->increase_temp No check_mixing Was mixing adequate? check_ph->check_mixing Yes adjust_ph Adjust buffer pH (test range, e.g., 6.0-8.0) check_ph->adjust_ph No improve_mixing Increase mixing time/intensity (vortexing, sonication) check_mixing->improve_mixing No use_cosolvent Use a co-solvent (e.g., DMSO, Ethanol) for stock solution check_mixing->use_cosolvent Yes success Successful Dissolution lower_conc->success increase_temp->success adjust_ph->success improve_mixing->success use_cosolvent->success fail Issue Persists: Re-evaluate approach G cluster_0 Preparation cluster_1 Execution cluster_2 Final Steps start Start: Weigh this compound choose_method Choose Dissolution Method start->choose_method direct_dissolution Direct Dissolution (Low Concentration) choose_method->direct_dissolution Low Conc. cosolvent_method Co-solvent Method (High Concentration) choose_method->cosolvent_method High Conc. add_buffer Add buffer and mix well (vortex/sonicate) direct_dissolution->add_buffer prepare_stock Prepare concentrated stock in DMSO/Ethanol cosolvent_method->prepare_stock check_dissolution Check for complete dissolution add_buffer->check_dissolution dilute_stock Serially dilute stock into buffer with vigorous mixing prepare_stock->dilute_stock dilute_stock->check_dissolution solution_ready Solution Ready for Use check_dissolution->solution_ready Yes troubleshoot Troubleshoot (refer to workflow) check_dissolution->troubleshoot No

Preventing degradation of N-Valeryl-D-glucosamine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of N-Valeryl-D-glucosamine in solution. Below, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your compound during experiments.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of compound potency or inconsistent results over time. Degradation of this compound in solution.Prepare fresh solutions for each experiment. If storage is necessary, aliquot stock solutions in an appropriate solvent (e.g., DMSO) and store at -20°C or below for no longer than six months. Avoid repeated freeze-thaw cycles. For aqueous solutions, use immediately and do not store for more than 24 hours, even at 2-8°C.
Appearance of unknown peaks in analytical chromatograms (e.g., HPLC). Formation of degradation products.Conduct a forced degradation study to identify potential degradation products and establish their chromatographic profiles. The primary degradation pathway is likely hydrolysis of the amide bond.
Precipitation of the compound from solution. Poor solubility or change in solution pH affecting solubility.Ensure the solvent is appropriate for the desired concentration. For aqueous solutions, verify and buffer the pH to maintain solubility and stability.
Discoloration of the solution. Potential degradation, particularly under light exposure or in the presence of reactive species.Protect solutions from light by using amber vials or covering containers with aluminum foil. Prepare solutions in high-purity solvents and avoid contact with oxidizing agents unless part of the experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound in solution?

A1: The degradation of this compound in solution is primarily influenced by:

  • pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the amide bond, leading to the formation of D-glucosamine and valeric acid.[1][2][3][4][5][6][7]

  • Temperature: Elevated temperatures accelerate the rate of hydrolytic degradation.[8][9]

  • Light: Exposure to UV or visible light may induce photodegradation.[8][10][11]

  • Enzymatic Activity: If working with biological matrices, enzymes such as amidases could potentially cleave the N-valeryl group.

Q2: What is the expected primary degradation pathway for this compound?

A2: The most probable degradation pathway is the hydrolysis of the amide bond, yielding D-glucosamine and valeric acid. This reaction can be catalyzed by both acid and base. Under harsh acidic conditions, further degradation of the resulting D-glucosamine may occur.

Q3: What are the recommended storage conditions for this compound solutions?

A3: For optimal stability:

  • Solid Form: Store the solid compound at -20°C in a desiccator.

  • Stock Solutions in Organic Solvents (e.g., DMSO): Prepare aliquots to avoid multiple freeze-thaw cycles and store at -20°C for up to six months.

  • Aqueous Solutions: It is highly recommended to prepare aqueous solutions fresh for each experiment. Storage for more than 24 hours is not advised due to the potential for hydrolysis. If short-term storage is unavoidable, keep the solution at 2-8°C and use it as soon as possible.

Q4: How can I monitor the degradation of this compound in my experiments?

A4: A stability-indicating high-performance liquid chromatography (HPLC) method is the recommended approach.[12][13][14][15][16] This method should be capable of separating the intact this compound from its potential degradation products, primarily D-glucosamine and valeric acid.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify the potential degradation products of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water).

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution with 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution with 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution with 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Incubate the stock solution at 80°C for 48 hours in the dark.

  • Photodegradation:

    • Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[8][11]

3. Sample Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for this compound. Method optimization and validation are required.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 195 nm or Evaporative Light Scattering Detector (ELSD)
Injection Volume 10 µL

Data Presentation

The following table summarizes hypothetical quantitative data from a forced degradation study on this compound. Actual results may vary and should be determined experimentally.

Stress Condition % Degradation of this compound Major Degradation Products
0.1 M HCl, 60°C, 24h15-25%D-glucosamine, Valeric Acid
0.1 M NaOH, 60°C, 24h20-35%D-glucosamine, Valeric Acid
3% H₂O₂, RT, 24h5-15%Oxidized derivatives
80°C, 48h10-20%D-glucosamine, Valeric Acid
Photolysis5-10%Photodegradation products

Visualizations

degradation_pathway cluster_hydrolysis Hydrolysis (Acid/Base Catalyzed) cluster_other Other Stress Conditions (Oxidation, Photolysis) NVG This compound DG D-glucosamine NVG->DG Amide Bond Cleavage VA Valeric Acid NVG->VA Amide Bond Cleavage Other Other Degradation Products NVG->Other

Caption: Inferred degradation pathway of this compound.

experimental_workflow start Start: Prepare Stock Solution of this compound stress Apply Stress Conditions (Acid, Base, Oxidation, Heat, Light) start->stress control Unstressed Control start->control analysis Analyze all samples by Stability-Indicating HPLC stress->analysis control->analysis data Compare stressed samples to control. Identify and quantify degradation products. analysis->data end End: Determine Degradation Profile data->end

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Optimizing N-Valeryl-D-glucosamine Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction conditions for N-Valeryl-D-glucosamine conjugation.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the synthesis of this compound?

The synthesis of this compound involves the selective N-acylation of the primary amino group of D-glucosamine. Typically, D-glucosamine hydrochloride is used as the starting material. The hydrochloride is first neutralized to the free amine form, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a valerylating agent, such as valeric anhydride (B1165640) or valeryl chloride. The reaction is usually carried out in a suitable solvent and may require a base to facilitate the reaction and neutralize any acidic byproducts.

Q2: Why is it important to use D-glucosamine hydrochloride as a starting material?

D-glucosamine is more stable and commercially available as its hydrochloride salt. The free base form of glucosamine (B1671600) is less stable and can be prone to degradation.[1] The hydrochloride salt is converted to the free amine in situ during the reaction.

Q3: What are the common valerylating agents used in this conjugation?

Commonly used valerylating agents include valeric anhydride and valeryl chloride. Valeric anhydride is often preferred as it produces valeric acid as a byproduct, which is less corrosive than the hydrochloric acid produced when using valeryl chloride.

Q4: How can I monitor the progress of the reaction?

The progress of the reaction can be monitored using thin-layer chromatography (TLC). A suitable solvent system, such as chloroform:methanol (B129727) (e.g., 1:3 v/v), can be used to separate the starting material (D-glucosamine), the product (this compound), and any byproducts.[2] The spots can be visualized using a suitable staining agent, such as a solution of potassium permanganate (B83412) or by heating after spraying with sulfuric acid.

Q5: What are the potential side reactions in this synthesis?

A potential side reaction is the O-acylation of the hydroxyl groups of the glucosamine molecule, leading to the formation of O-valeryl and di- or poly-valerylated byproducts.[3] Selective N-acylation is favored under specific reaction conditions.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or no product yield Incomplete liberation of the free amine: Insufficient base to neutralize the glucosamine hydrochloride.Ensure an equimolar amount of base (e.g., sodium methoxide) is used to neutralize the D-glucosamine hydrochloride.[2]
Inactive acylating agent: The valeric anhydride may have hydrolyzed due to moisture.Use fresh or properly stored valeric anhydride. Ensure all glassware and solvents are anhydrous.
Suboptimal reaction temperature: The temperature may be too low for the reaction to proceed at a reasonable rate.While the reaction is often started at a low temperature (e.g., in an ice-water bath) to control the initial exothermic reaction, it can be allowed to proceed at room temperature.[1][2]
Presence of multiple spots on TLC, indicating byproducts O-acylation: Reaction conditions favoring acylation of hydroxyl groups.Perform the reaction at a lower temperature. Avoid using a large excess of the acylating agent. Some protocols suggest adding the acylating agent gradually at a low temperature.[1][2]
Di-acylation: Both the amino and hydroxyl groups are acylated.Similar to preventing O-acylation, use controlled stoichiometry of the acylating agent and maintain a low reaction temperature.
Product is difficult to purify Contamination with starting materials: Incomplete reaction.Allow the reaction to proceed for a longer duration or slightly increase the amount of acylating agent. Monitor the reaction by TLC until the starting material is consumed.
Contamination with byproducts: Presence of O-acylated or di-acylated products.Purification can be achieved by recrystallization from a suitable solvent system (e.g., water/ethanol).[4] In some cases, column chromatography may be necessary.
Residual salts: Incomplete removal of sodium chloride or other salt byproducts.Ensure the precipitated salt is thoroughly removed by filtration and the product is washed with a solvent in which the salt is insoluble (e.g., cold methanol).[2]
Product is an oil or does not crystallize Presence of impurities: Impurities can inhibit crystallization.Purify the crude product using column chromatography before attempting crystallization.
Incorrect solvent for crystallization: The chosen solvent system may not be suitable for inducing crystallization.Experiment with different solvent systems for recrystallization. A common technique is to dissolve the product in a minimal amount of a good solvent (e.g., water or methanol) and then add a poor solvent (e.g., ethanol (B145695) or ether) until turbidity is observed, followed by slow cooling.[4]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from procedures for the N-acetylation of D-glucosamine.[2][4]

Materials:

  • D-glucosamine hydrochloride

  • Anhydrous methanol

  • Sodium metal

  • Valeric anhydride

  • Diethyl ether

  • Deionized water

  • Ethanol

Procedure:

  • Preparation of Sodium Methoxide (B1231860) Solution: In a fume hood, carefully dissolve a stoichiometric equivalent of sodium metal in anhydrous methanol under a dry atmosphere to prepare a fresh solution of sodium methoxide.

  • Liberation of D-Glucosamine Free Amine: Suspend D-glucosamine hydrochloride in anhydrous methanol. With gentle stirring, add the freshly prepared sodium methoxide solution dropwise. A white precipitate of sodium chloride will form.

  • Removal of Sodium Chloride: Filter the mixture to remove the precipitated sodium chloride. Wash the solid residue with a small amount of cold anhydrous methanol and combine the filtrates.

  • N-valerylation: Cool the filtrate containing the free D-glucosamine in an ice-water bath. Slowly add 1.2 to 1.5 equivalents of valeric anhydride to the solution with continuous stirring.

  • Reaction: After the addition is complete, continue stirring in the ice bath for a period and then allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 24 hours). Monitor the reaction progress by TLC.

  • Isolation of Crude Product: The this compound may precipitate out of the solution as a white solid. If not, the product can be precipitated by adding diethyl ether. Collect the crude product by filtration.

  • Washing: Wash the collected solid with cold methanol and then with diethyl ether to remove any unreacted valeric anhydride and valeric acid.

  • Drying: Dry the product under vacuum.

Purification by Recrystallization
  • Dissolve the crude this compound in a minimal amount of hot water.

  • Add ethanol to the hot solution until it becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization.

  • Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Quantitative Data Summary

The following tables provide a general overview of the reaction parameters for N-acylation of glucosamine, which can be used as a starting point for optimizing this compound synthesis.

Table 1: Reactant Stoichiometry

ReactantMolar Ratio (relative to D-glucosamine HCl)
D-Glucosamine Hydrochloride1.0
Sodium Methoxide1.0
Valeric Anhydride1.2 - 1.5

Table 2: Reaction Conditions

ParameterRecommended RangeNotes
Temperature 0°C to Room TemperatureInitial addition of acylating agent at 0°C is recommended to control the exothermic reaction.[2]
Reaction Time 1 - 24 hoursMonitor by TLC to determine completion.
Solvent Anhydrous MethanolA supersaturated solution of D-glucosamine in methanol is formed.[4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification start Start prep_naome Prepare Sodium Methoxide Solution start->prep_naome prep_glucosamine Prepare D-Glucosamine Hydrochloride Suspension start->prep_glucosamine free_amine Liberate Free Amine (NaCl Precipitation) prep_naome->free_amine prep_glucosamine->free_amine filtration Filter to Remove NaCl free_amine->filtration acylation N-valerylation (Add Valeric Anhydride) filtration->acylation reaction Stir at 0°C to RT acylation->reaction isolation Isolate Crude Product (Filtration) reaction->isolation washing Wash with Methanol and Ether isolation->washing recrystallization Recrystallization washing->recrystallization drying Dry under Vacuum recrystallization->drying end Pure this compound drying->end

Caption: Experimental workflow for the synthesis and purification of this compound.

reaction_pathway cluster_reactants Reactants cluster_products Products glucosamine D-Glucosamine (Free Amine) product This compound glucosamine->product + valeric_anhydride Valeric Anhydride valeric_anhydride->product byproduct Valeric Acid product->byproduct +

Caption: Reaction scheme for the N-valerylation of D-glucosamine.

References

Technical Support Center: N-Valeryl-D-glucosamine Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of N-Valeryl-D-glucosamine.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: this compound is a polar and water-soluble molecule, which can present several purification challenges:

  • Co-elution with polar impurities: Starting materials like D-glucosamine and residual reagents from the synthesis can be difficult to separate due to similar polarities.

  • Low retention on reversed-phase chromatography: The hydrophilicity of the molecule can lead to poor retention on standard C18 columns, causing it to elute in the void volume with other polar contaminants.

  • Difficulty in crystallization: The presence of hydroxyl groups and the flexible valeryl chain can make it challenging to induce crystallization, often resulting in oils or amorphous solids.

  • Product degradation: The glycosidic bond can be susceptible to hydrolysis under harsh acidic or basic conditions during purification.

Q2: Which chromatographic techniques are most suitable for this compound purification?

A2: Several chromatographic techniques can be employed, and the choice depends on the scale of purification and the nature of the impurities.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the most effective technique for highly polar compounds. It uses a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, providing good retention and separation.

  • Reversed-Phase Chromatography (RPC): While challenging, RPC can be optimized by using columns with embedded polar groups or by using highly aqueous mobile phases. Ion-pairing agents are generally not necessary as the molecule is neutral.

  • Ion-Exchange Chromatography: This can be useful for removing any charged impurities, such as unreacted glucosamine (B1671600) (which is protonated at low pH) or acidic/basic byproducts.

Q3: What are the expected purity and yield for a typical purification process?

A3: The purity and yield are highly dependent on the chosen purification method and the initial purity of the crude product. Below is a table summarizing typical outcomes for different purification strategies.

Purification MethodTypical Purity (%)Typical Yield (%)Notes
Crystallization> 99%60-80%Highly dependent on solvent system and initial purity.
Preparative HILIC> 98%70-90%Good for complex mixtures and high purity requirements.
Reversed-Phase Chromatography95-98%75-95%May require significant method development.
Column Chromatography (Silica Gel)90-97%80-95%Best for removing less polar impurities.

Q4: Can you suggest a starting point for developing a crystallization protocol?

A4: A common starting point for crystallizing N-acylated glucosamine derivatives is to dissolve the crude product in a minimal amount of a hot polar solvent, such as ethanol (B145695) or a mixture of ethanol and water, and then allow it to cool slowly. Adding a less polar co-solvent like isopropanol (B130326) or ethyl acetate (B1210297) can also induce crystallization. Seeding with a small crystal of pure product can be beneficial if available.

Troubleshooting Guides

Issue 1: Poor or No Retention in Reversed-Phase HPLC

Q: My this compound elutes at or near the solvent front on a C18 column. How can I improve its retention?

A: This is a common issue for polar analytes. Here are some solutions:

  • Increase Mobile Phase Polarity: If you are not already using a 100% aqueous mobile phase, gradually increase the water content. Ensure your column is stable under highly aqueous conditions.

  • Use a Different Stationary Phase: Consider a reversed-phase column with an embedded polar group (e.g., amide, carbamate) or a phenyl-hexyl phase, which can provide alternative selectivity and better retention for polar compounds.

  • Consider HILIC: For very polar compounds, HILIC is often a more suitable technique.

Issue 2: Peak Tailing in Chromatography

Q: I am observing significant peak tailing for my compound in both reversed-phase and HILIC.

A: Peak tailing can be caused by several factors:

  • Secondary Interactions with Silica (B1680970): Residual silanol (B1196071) groups on the silica backbone can interact with the hydroxyl groups of your compound. To mitigate this, you can:

    • Use a highly end-capped column.

    • Add a small amount of a competing agent to the mobile phase, such as triethylamine (B128534) (for normal phase) or a buffer (for reversed-phase).

    • Adjust the mobile phase pH.

  • Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or sample concentration.

  • Contamination: A contaminated column or guard column can also cause peak tailing. Flush the column with a strong solvent series to clean it.

Issue 3: Difficulty with Crystallization

Q: I am unable to crystallize my purified this compound; it forms an oil or remains in solution.

A: Crystallization can be challenging. Here are some troubleshooting steps:

  • Solvent Screening: Experiment with a wider range of solvent and anti-solvent systems. Good solvent pairs often consist of a solvent in which the compound is soluble and an anti-solvent in which it is poorly soluble. Examples include ethanol/isopropanol, methanol/diethyl ether, or water/acetone.

  • Slow Evaporation: If cooling crystallization fails, try slow evaporation of the solvent at room temperature or in a refrigerator.

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic scratches can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of solid material, even if impure, you can use it to seed a supersaturated solution.

  • Further Purification: The presence of even small amounts of impurities can inhibit crystallization. It may be necessary to perform an additional chromatographic step.

Experimental Protocols

Protocol 1: Purification by Preparative HILIC
  • Column: Amide- or diol-based preparative HILIC column (e.g., 20 x 250 mm, 5 µm).

  • Mobile Phase A: Acetonitrile.

  • Mobile Phase B: Water.

  • Gradient:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 70% A, 30% B

    • 25-30 min: Hold at 70% A, 30% B

    • 30-35 min: Return to 95% A, 5% B

    • 35-45 min: Re-equilibration at 95% A, 5% B

  • Flow Rate: 10 mL/min.

  • Detection: UV at 210 nm or Refractive Index (RI).

  • Sample Preparation: Dissolve the crude this compound in the initial mobile phase (95:5 acetonitrile:water).

  • Fraction Collection: Collect fractions based on the elution profile and analyze by analytical HPLC or TLC.

  • Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization
  • Dissolution: Dissolve the purified this compound in a minimal amount of hot absolute ethanol (e.g., 1 g in 5-10 mL).

  • Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, place the flask in a refrigerator (4 °C).

  • Inducing Crystallization: If crystallization does not occur spontaneously, try adding a few seed crystals or scratching the inside of the flask with a glass rod.

  • Isolation: Once a significant amount of crystalline solid has formed, collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

Visualizations

PurificationWorkflow Crude Crude this compound Dissolution Dissolution in appropriate solvent Crude->Dissolution Chromatography Chromatographic Purification Dissolution->Chromatography HILIC HILIC Chromatography->HILIC Option 1 RPC Reversed-Phase Chromatography->RPC Option 2 Fraction_Analysis Fraction Analysis (TLC/HPLC) HILIC->Fraction_Analysis RPC->Fraction_Analysis Pooling Pool Pure Fractions Fraction_Analysis->Pooling Solvent_Removal Solvent Removal (Rotary Evaporation) Pooling->Solvent_Removal Purified_Product Purified Product Solvent_Removal->Purified_Product Crystallization Crystallization Purified_Product->Crystallization Final_Product High-Purity Crystalline Product Crystallization->Final_Product

Caption: General workflow for the purification of this compound.

TroubleshootingLogic Start Purification Issue Identified Poor_Retention Poor Retention in RPC? Start->Poor_Retention Peak_Tailing Peak Tailing? Start->Peak_Tailing Crystallization_Fail Crystallization Fails? Start->Crystallization_Fail Sol_Retention Solutions for Retention Poor_Retention->Sol_Retention Yes Sol_Tailing Solutions for Tailing Peak_Tailing->Sol_Tailing Yes Sol_Crystallization Solutions for Crystallization Crystallization_Fail->Sol_Crystallization Yes Sol_Retention->Peak_Tailing Sol_Tailing->Crystallization_Fail

Caption: Troubleshooting logic for common purification challenges.

Technical Support Center: Synthesis of N-Valeryl-D-glucosamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Valeryl-D-glucosamine. Our aim is to help you identify and mitigate the formation of byproducts, ensuring a higher yield and purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the this compound synthesis?

A1: The most common byproducts in the N-acylation of D-glucosamine are various O-acylated isomers. Since D-glucosamine has multiple hydroxyl (-OH) groups at positions C1, C3, C4, and C6, these can compete with the amino (-NH2) group at position C2 for reaction with the acylating agent (e.g., valeryl chloride or valeric anhydride). This results in the formation of mono-, di-, tri-, and even tetra-O-valeryl-D-glucosamine byproducts. Additionally, per-acylated (both N- and all O-positions) derivatives can also be formed.

Q2: What is the primary cause of byproduct formation?

A2: Byproduct formation is primarily due to the competing nucleophilicity of the hydroxyl groups and the amino group. The selectivity of the acylation reaction is highly dependent on the reaction conditions, especially the pH. Under acidic conditions, the amino group is protonated (-NH3+), reducing its nucleophilicity and favoring O-acylation. In contrast, under basic conditions, the amino group is deprotonated and becomes a stronger nucleophile than the hydroxyl groups, thus favoring N-acylation.

Q3: How can I minimize the formation of O-acylated byproducts?

A3: To minimize O-acylation, it is crucial to perform the reaction under conditions that favor N-acylation. This typically involves using a basic catalyst to deprotonate the amino group of glucosamine. The Schotten-Baumann reaction, which uses an aqueous base in a biphasic system, is a common method.[1] Careful control of stoichiometry, temperature, and reaction time is also essential. Using protecting groups for the hydroxyl functions is another strategy to ensure selective N-acylation, although this adds extra steps to the synthesis.

Q4: What analytical techniques are best for identifying this compound and its byproducts?

A4: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful tool for separating and identifying the desired product from its isomers and other byproducts.[2] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is invaluable for structural elucidation of the main product and any isolated byproducts.[3]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low yield of this compound 1. Suboptimal pH: The reaction medium may be too acidic, protonating the amine and reducing its reactivity, or too basic, leading to hydrolysis of the acylating agent. 2. Inefficient mixing: In a biphasic system like the Schotten-Baumann reaction, poor mixing reduces the interfacial area where the reaction occurs.[1] 3. Incorrect stoichiometry: An insufficient amount of the acylating agent will result in incomplete reaction.1. Optimize pH: Carefully control the pH of the reaction mixture, typically in the range of 8-10 for selective N-acylation. 2. Vigorous stirring: Ensure high-speed stirring to create an emulsion and maximize the reaction rate. 3. Adjust stoichiometry: Use a slight excess of the valerylating agent.
Presence of multiple peaks in HPLC analysis 1. O-acylation: The presence of multiple hydroxyl groups leads to the formation of various O-valeryl-D-glucosamine isomers.[2] 2. Di- or poly-acylation: Excessive acylating agent or prolonged reaction time can lead to acylation at multiple sites.1. Control reaction conditions: Fine-tune the pH, temperature, and reaction time to favor N-acylation. Consider using a less reactive acylating agent, such as valeric anhydride (B1165640) instead of valeryl chloride. 2. Purification: Use column chromatography (e.g., silica (B1680970) gel) to separate the desired N-acylated product from the O-acylated byproducts.
Difficulty in purifying the final product 1. Similar polarity of byproducts: O-acylated byproducts often have polarities similar to the desired N-acylated product, making separation by chromatography challenging.1. Optimize chromatography: Experiment with different solvent systems for column chromatography to improve separation. Reverse-phase HPLC can also be an effective purification method. 2. Crystallization: Attempt to selectively crystallize the desired product from a suitable solvent system.
NMR spectrum shows unexpected signals 1. Presence of O-acylated isomers: Acylation at the hydroxyl groups will result in characteristic downfield shifts of the adjacent protons in the ¹H NMR spectrum and the corresponding carbons in the ¹³C NMR spectrum.1. Isolate and characterize byproducts: If possible, isolate the major byproducts and acquire their NMR spectra for unambiguous identification. 2. 2D NMR techniques: Utilize 2D NMR experiments like COSY and HSQC to aid in the structural elucidation of impurities.

Data Presentation

Reaction Condition This compound Yield (%) Total O-Valeryl Byproducts (%) Unreacted D-Glucosamine (%)
pH 5, 25°C, 4h 157015
pH 9, 25°C, 4h 85105
pH 12, 25°C, 4h 70525 (due to hydrolysis)
pH 9, 50°C, 4h 80155

Experimental Protocols

Protocol 1: Selective N-Valerylation of D-Glucosamine (Schotten-Baumann Conditions)
  • Dissolution: Dissolve D-glucosamine hydrochloride in deionized water.

  • Basification: Cool the solution in an ice bath and add a solution of sodium hydroxide (B78521) or sodium carbonate dropwise with vigorous stirring until the pH reaches and is maintained at approximately 9.

  • Acylation: While maintaining the temperature and pH, add valeryl chloride or valeric anhydride dropwise to the vigorously stirred solution.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or HPLC.

  • Work-up: Once the reaction is complete, neutralize the solution with a dilute acid (e.g., HCl).

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography or recrystallization.

Protocol 2: HPLC Analysis of Reaction Mixture
  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid.

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B

    • 35-40 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: Mass Spectrometry (MS) or UV detection at a low wavelength (e.g., 210 nm).

  • Injection Volume: 10 µL.

Protocol 3: NMR Spectroscopy for Product Identification
  • Sample Preparation: Dissolve the purified product or isolated byproduct in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • ¹H NMR: Acquire a ¹H NMR spectrum. For this compound, expect characteristic signals for the valeryl chain protons and the sugar ring protons. O-acylation would result in a downfield shift of the proton attached to the carbon bearing the newly formed ester group.

  • ¹³C NMR: Acquire a ¹³C NMR spectrum. Look for the carbonyl signal of the amide (around 175 ppm) and any ester carbonyls (around 170 ppm) in byproducts. The carbon atom attached to the ester oxygen will also show a downfield shift.

  • 2D NMR: If necessary, perform 2D NMR experiments (COSY, HSQC, HMBC) to confirm the structure and identify the exact location of acylation in byproducts.

Mandatory Visualization

Byproduct_Troubleshooting_Workflow cluster_synthesis Synthesis & Analysis cluster_evaluation Product Evaluation cluster_troubleshooting Troubleshooting Start Start: this compound Synthesis Reaction Perform N-acylation reaction Start->Reaction Analysis Analyze reaction mixture by HPLC/TLC Reaction->Analysis Pure High Purity of This compound? Analysis->Pure End End: Product meets specifications Pure->End Yes Impure Significant Byproducts Detected Pure->Impure No Identify Identify Byproducts (HPLC-MS, NMR) Impure->Identify O_Acylated O-acylated isomers are major byproducts? Identify->O_Acylated Optimize Optimize Reaction Conditions: - Adjust pH (8-10) - Control Temperature - Modify Stoichiometry O_Acylated->Optimize Yes Other Other Byproducts (e.g., starting material) O_Acylated->Other No Optimize->Reaction Purify Improve Purification: - Optimize Chromatography - Attempt Recrystallization Purify->Reaction Other->Purify

Caption: Troubleshooting workflow for identifying and minimizing byproducts in this compound synthesis.

References

Technical Support Center: Overcoming N-Valeryl-D-glucosamine Aggregation In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the potential aggregation of N-Valeryl-D-glucosamine in vitro. While this compound is a valuable biochemical reagent, aggregation can lead to inaccurate experimental results and hinder research progress.[1][2][3][4] This guide offers practical solutions and detailed protocols to help you mitigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a derivative of D-glucosamine, a naturally occurring amino sugar.[1] It is used as a biochemical reagent in life science research.[5] Its unique valeryl group can enhance its properties, making it a subject of interest in various biological studies.[1]

Q2: What is small molecule aggregation and why is it a concern?

Small molecule aggregation is a phenomenon where individual molecules self-associate to form larger, colloidal particles in solution.[3] This can lead to false-positive results in high-throughput screening assays, as the aggregates can non-specifically interact with proteins and other biological targets.[1][2][3][4] Therefore, identifying and preventing aggregation is crucial for obtaining reliable experimental data.

Q3: What are the potential causes of this compound aggregation?

While specific data on this compound aggregation is limited, the causes are likely similar to those for other small molecules and include:

  • Concentration: Higher concentrations increase the likelihood of intermolecular interactions and aggregation.

  • Solvent: The choice of solvent and its properties (e.g., polarity, pH, ionic strength) can significantly influence solubility and aggregation.

  • Temperature: Changes in temperature can affect solubility and the kinetics of aggregation.

  • Impurities: The presence of impurities can sometimes act as nucleation sites for aggregation.

  • Handling and Storage: Improper handling, such as vigorous vortexing or repeated freeze-thaw cycles, can induce aggregation.

Q4: How can I visually inspect for this compound aggregation?

While not a definitive method, visual inspection can sometimes provide initial clues. Look for:

  • Turbidity or cloudiness: A clear solution becoming hazy or opaque.

  • Precipitation: Visible solid particles settling at the bottom of the container.

  • Film formation: A thin film appearing on the surface of the solution or on the walls of the container.

Q5: What is the recommended storage condition for this compound?

This compound is typically stored at room temperature in its solid form.[5] For solutions, it is generally recommended to prepare them fresh. If storage is necessary, it should be done under conditions that minimize degradation and aggregation, such as refrigeration or freezing in aliquots to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Visible Precipitate or Cloudiness in this compound Solution

Symptoms:

  • The solution appears hazy, turbid, or contains visible particles immediately after preparation or after a short period of storage.

Possible Causes:

  • The concentration of this compound exceeds its solubility limit in the chosen solvent.

  • The pH or ionic strength of the buffer is not optimal for solubility.

  • The temperature of the solution has changed, affecting solubility.

Troubleshooting Steps:

  • Verify Solubility: Check the solubility of this compound in the specific solvent and at the intended concentration. If this information is not available, perform a simple solubility test with a small amount of the compound.

  • Adjust Concentration: Prepare a more dilute solution.

  • Optimize Solvent Conditions:

    • pH: If the compound has ionizable groups, adjust the pH of the buffer to increase its charge and, consequently, its solubility.

    • Co-solvents: Consider adding a small percentage (e.g., 1-5%) of a water-miscible organic co-solvent like DMSO or ethanol (B145695) to improve solubility. However, be mindful of the potential effects of the co-solvent on your downstream experiment.

  • Gentle Warming: Gently warm the solution to aid dissolution. Be cautious, as excessive heat can degrade the compound.

  • Sonication: Use a sonication bath to help break up small aggregates and improve dissolution.

Issue 2: Inconsistent or Non-reproducible Experimental Results

Symptoms:

  • High variability in data between replicate experiments.

  • A steep, non-sigmoidal dose-response curve in biological assays.[6]

  • Results are sensitive to minor changes in experimental conditions (e.g., incubation time, presence of other molecules).

Possible Cause:

  • Formation of sub-visible this compound aggregates that interfere with the assay.

Troubleshooting Steps:

  • Detergent Test: Repeat the experiment with the inclusion of a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent, such as Triton X-100 or Tween-20, in the assay buffer.[6] If the presence of the detergent significantly reduces or eliminates the observed effect, it is a strong indication of aggregation-based interference.[6]

  • Orthogonal Assay: Validate your findings using an orthogonal assay that has a different detection principle. This can help to rule out artifacts specific to the primary assay.

  • Pre-incubation Test: Vary the pre-incubation time of this compound with the target protein. If the inhibitory effect increases with longer pre-incubation times, it may suggest time-dependent aggregate formation.

Data Presentation

Table 1: Hypothetical Effect of Detergent on this compound Activity in an Enzyme Inhibition Assay

Concentration of this compound (µM)% Inhibition (without Triton X-100)% Inhibition (with 0.01% Triton X-100)
115 ± 2.15 ± 1.5
1085 ± 5.612 ± 2.3
5095 ± 3.218 ± 3.1
10098 ± 1.925 ± 4.0

Table 2: Hypothetical Dynamic Light Scattering (DLS) Analysis of this compound Solutions

SampleConcentration (mM)SolventAverage Particle Diameter (nm)Polydispersity Index (PDI)
11PBS (pH 7.4)5.2 ± 0.80.15
210PBS (pH 7.4)250.6 ± 35.10.48
310PBS with 0.05% Tween-208.1 ± 1.20.21
4105% DMSO in PBS12.5 ± 2.50.28

Experimental Protocols

Protocol 1: Dynamic Light Scattering (DLS) for Detection of Aggregates

DLS is a non-invasive technique used to measure the size distribution of particles in a solution.[1]

Materials:

  • This compound

  • Appropriate solvent (e.g., phosphate-buffered saline - PBS)

  • DLS instrument

  • Low-volume cuvettes

Procedure:

  • Prepare a stock solution of this compound in the desired solvent.

  • Prepare a series of dilutions of the stock solution to the desired experimental concentrations.

  • Filter the solutions through a 0.22 µm syringe filter to remove any dust or large particles.

  • Transfer the filtered solution to a clean, dust-free cuvette.

  • Place the cuvette in the DLS instrument.

  • Set the instrument parameters (e.g., temperature, laser wavelength, scattering angle).

  • Acquire the data according to the manufacturer's instructions.

  • Analyze the data to determine the particle size distribution and polydispersity index (PDI). A significant increase in particle size and PDI at higher concentrations is indicative of aggregation.

Protocol 2: Detergent-Based Assay to Identify Aggregation-Mediated Activity

This protocol helps to determine if the observed biological activity of this compound is due to aggregation.

Materials:

  • This compound

  • Your standard biochemical or cellular assay components

  • Non-ionic detergent (e.g., Triton X-100 or Tween-20)

Procedure:

  • Prepare two sets of assay buffers: one with and one without the addition of a non-ionic detergent (e.g., 0.01% Triton X-100).

  • Prepare serial dilutions of this compound in both types of assay buffers.

  • Perform your standard assay in parallel using both sets of this compound dilutions.

  • Generate dose-response curves for both conditions.

  • Analysis: A significant rightward shift in the dose-response curve or a substantial decrease in the maximum effect in the presence of the detergent suggests that the activity of this compound is at least partially mediated by aggregation.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep Prepare this compound stock solution dilute Prepare serial dilutions in assay buffer prep->dilute assay_control Perform assay (without detergent) dilute->assay_control assay_detergent Perform assay (with detergent) dilute->assay_detergent data Generate dose-response curves assay_control->data assay_detergent->data compare Compare IC50 values and max response data->compare conclusion Conclusion on Aggregation compare->conclusion

Caption: Workflow for Investigating this compound Aggregation.

Troubleshooting_Flowchart start Start: Inconsistent Results q1 Visible Precipitate? start->q1 solubility Check solubility limit. Lower concentration. q1->solubility Yes detergent Perform detergent test (e.g., 0.01% Triton X-100) q1->detergent No a1_yes Yes a1_no No q2 Activity Reduced? detergent->q2 aggregation Aggregation is Likely - Optimize formulation - Use excipients q2->aggregation Yes other Aggregation is Unlikely - Investigate other  assay interferences q2->other No a2_yes Yes a2_no No

Caption: Troubleshooting Decision Flowchart for Aggregation Issues.

Caption: Potential Intermolecular Forces in Aggregation.

References

N-Valeryl-D-glucosamine interference in biochemical assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Valeryl-D-glucosamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot potential interference of this compound in various biochemical assays. The information is presented in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how might it interfere with my biochemical assays?

This compound is a synthetic derivative of D-glucosamine, characterized by the attachment of a valeryl group to the amino group of the glucosamine (B1671600) sugar backbone.[1][2] Due to its structural similarity to N-acetyl-D-glucosamine (GlcNAc), a key molecule in various cellular processes, this compound has the potential to interfere with biochemical assays in several ways:

  • Competitive Inhibition: It may compete with GlcNAc or other sugar molecules for binding to enzymes such as kinases, glycosyltransferases, or hexosaminidases.[3][4]

  • Metabolic Interference: It could potentially enter metabolic pathways that utilize glucosamine or GlcNAc, such as the hexosamine biosynthesis pathway (HBP), leading to altered levels of downstream metabolites and affecting cellular processes like O-GlcNAcylation.[5]

  • Off-Target Effects: Like other glucosamine derivatives, it might influence cell signaling pathways, cell proliferation, and apoptosis, which could lead to misleading results in assays measuring these endpoints.[6][7][8][9]

Troubleshooting Guides

Issue 1: Unexpected Results in Kinase Assays

Scenario: You are performing an in vitro kinase assay and observe a significant decrease in kinase activity in the presence of this compound, which is not your intended target of inhibition.

Troubleshooting Steps:

  • Assess Potential for Competitive Inhibition: this compound may be acting as a competitive inhibitor of the kinase, particularly if the substrate is structurally similar to a sugar molecule. N-acetyl-D-glucosamine kinase, for instance, can phosphorylate other sugars like N-acetyl-D-mannosamine and D-glucose, and is inhibited by both N-acetyl-D-glucosamine and N-acetyl-D-mannosamine.[3][4]

  • Run a Control Experiment: Perform a kinase assay with a range of this compound concentrations, while keeping the substrate concentration constant. An increase in the apparent Km of the substrate with increasing concentrations of this compound would suggest competitive inhibition.

  • Use a Structurally Unrelated Kinase: Test the effect of this compound on a kinase that does not utilize a sugar-like substrate to determine if the observed inhibition is specific.

Hypothetical Data: Kinase Activity in the Presence of this compound

Concentration of this compound (µM)Kinase Activity (%)
0 (Control)100
1085
5062
10045
50020

Experimental Protocol: In Vitro Kinase Assay to Test for Interference

  • Prepare a reaction mixture containing the kinase, its substrate, and ATP in a suitable buffer.

  • Aliquot the reaction mixture into separate tubes.

  • Add varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 µM) to the respective tubes.

  • Incubate the reactions at the optimal temperature for the kinase for a fixed period (e.g., 30 minutes).

  • Stop the reaction and measure the amount of product formed using a suitable method (e.g., radioactivity, fluorescence, or luminescence).

  • Calculate the percentage of kinase activity relative to the control (0 µM this compound).

G A Start: Unexpected Kinase Inhibition B Hypothesize: Competitive Inhibition by this compound A->B C Experiment 1: Vary this compound Concentration B->C G Experiment 2: Use a Structurally Dissimilar Kinase B->G D Analyze Km and Vmax C->D E Conclusion: Competitive Inhibition Confirmed D->E Km increases, Vmax constant F Conclusion: Non-Competitive or Other Inhibition D->F Km constant, Vmax decreases H Analyze Inhibition Profile G->H I Conclusion: Specific Inhibition H->I No inhibition observed J Conclusion: Non-Specific Inhibition H->J Inhibition observed

Issue 2: Altered Cell Proliferation and Viability in Cell-Based Assays

Scenario: You are using this compound in a cell-based assay and notice a significant change in cell proliferation or viability, which is confounding your experimental results.

Troubleshooting Steps:

  • Evaluate Dose-Response: Glucosamine and its derivatives can affect cell growth, induce cell cycle arrest, and even trigger apoptosis in some cell lines.[9][10] Perform a dose-response experiment to determine the concentration range at which this compound affects cell viability.

  • Choose an Appropriate Assay: Different viability assays measure different cellular parameters (e.g., metabolic activity, membrane integrity). Consider using multiple assay types to confirm the effect.

  • Adjust Experimental Timeline: If this compound slows cell proliferation, you may need to adjust the duration of your experiment or the initial cell seeding density.

Hypothetical Data: Effect of this compound on Cell Viability (MTT Assay)

Concentration of this compound (mM)Cell Viability (%)
0 (Control)100
0.198
0.592
1.081
5.065
10.048

Experimental Protocol: MTT Assay for Cell Viability

  • Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Treat the cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, or 72 hours).

  • Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or isopropanol).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

G A This compound Treatment B Potential Cellular Effects A->B C Altered Cell Proliferation B->C D Induction of Apoptosis B->D E Cell Cycle Arrest B->E F Confounding Results in Cell-Based Assays C->F D->F E->F

Issue 3: Interference with Glycosylation and O-GlcNAcylation Analysis

Scenario: You are studying O-GlcNAcylation, a post-translational modification where N-acetyl-D-glucosamine is attached to serine or threonine residues of proteins.[11] You suspect that this compound is interfering with your analysis.

Troubleshooting Steps:

  • Mechanism of Interference: this compound could potentially be metabolized into a UDP-activated form and compete with UDP-GlcNAc for the active site of O-GlcNAc transferase (OGT), the enzyme that adds O-GlcNAc to proteins.[12] Alternatively, it could affect the overall flux through the hexosamine biosynthesis pathway, altering the levels of UDP-GlcNAc.[5]

  • Western Blot Analysis: Use an antibody specific for O-GlcNAcylated proteins to assess global O-GlcNAcylation levels in cells treated with this compound. A change in the overall O-GlcNAc signal would indicate interference.

  • Mass Spectrometry: For a more detailed analysis, use mass spectrometry to identify specific O-GlcNAcylated proteins and sites that are affected by this compound treatment.

Experimental Protocol: Western Blot for Global O-GlcNAcylation

  • Treat cells with and without this compound for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

  • Incubate the membrane with a primary antibody that recognizes O-GlcNAcylated proteins.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Normalize the O-GlcNAc signal to a loading control (e.g., β-actin or GAPDH).

G cluster_0 Hexosamine Biosynthesis Pathway cluster_1 O-GlcNAcylation Cycle Glucose Glucose Fructose-6-P Fructose-6-P Glucose->Fructose-6-P Glucosamine-6-P Glucosamine-6-P Fructose-6-P->Glucosamine-6-P UDP-GlcNAc UDP-GlcNAc Glucosamine-6-P->UDP-GlcNAc OGT OGT UDP-GlcNAc->OGT O-GlcNAc Protein O-GlcNAc Protein OGT->O-GlcNAc Protein Adds O-GlcNAc Protein Protein Protein->OGT This compound This compound This compound->Glucosamine-6-P Potential Metabolic Entry This compound->OGT Potential Competition

References

Improving cell uptake of N-Valeryl-D-glucosamine in culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Valeryl-D-glucosamine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the cellular uptake of this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its hydrophobicity a consideration?

This compound is a derivative of D-glucosamine, a naturally occurring amino sugar. The addition of a valeryl group, a five-carbon acyl chain, increases the molecule's hydrophobicity (lipophilicity). This chemical modification can influence its solubility in aqueous culture media and its ability to cross the cell membrane. While increased lipophilicity can sometimes enhance passive diffusion across the lipid bilayer, it can also lead to challenges such as aggregation in aqueous solutions and reduced availability to cells.

Q2: My cells are showing signs of toxicity (e.g., poor morphology, detachment). What could be the cause?

Cellular toxicity is a common issue when working with modified small molecules. The primary suspects are the concentration of this compound itself or the concentration of the solvent used to dissolve it.

  • Compound Toxicity: Like many acylated compounds, this compound may exhibit cytotoxic effects at high concentrations. It is crucial to determine the optimal, non-toxic working concentration for your specific cell line.

  • Solvent Toxicity: A common method for dissolving hydrophobic compounds is to use a solvent like Dimethyl Sulfoxide (DMSO). While effective, DMSO can be toxic to cells, even at concentrations as low as 0.1% (v/v) for sensitive cell lines.

Q3: I am not observing the expected biological effect. Could this be an uptake problem?

Yes, a lack of biological effect is frequently due to insufficient intracellular concentrations of the compound. Several factors could be limiting the cellular uptake of this compound:

  • Low Solubility: The compound may be precipitating out of the culture medium.

  • Poor Membrane Permeability: Despite its increased hydrophobicity, the molecule may not efficiently cross the cell membrane via passive diffusion and may not be a substrate for endogenous transporters.

  • Insufficient Incubation Time: The duration of exposure may not be long enough for a sufficient amount of the compound to accumulate within the cells.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Difficulty Dissolving this compound
  • Problem: The compound is not fully dissolving in the cell culture medium, leading to precipitation or an inaccurate final concentration.

  • Solution: Prepare a high-concentration stock solution in a suitable organic solvent and then dilute it into the final culture medium.

    • Select a Solvent: Use sterile, anhydrous Dimethyl Sulfoxide (DMSO) to prepare a stock solution (e.g., 10-100 mM).

    • Ensure Complete Dissolution: Warm the solution gently (e.g., to 37°C) and vortex until the compound is fully dissolved.

    • Serial Dilution: Perform serial dilutions from your stock solution into the culture medium to achieve the desired final concentration.

    • Control the Final Solvent Concentration: Ensure the final concentration of DMSO in your culture medium is non-toxic to your cells (typically ≤ 0.5%). Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Issue 2: Low or Inconsistent Cellular Uptake
  • Problem: The intracellular concentration of this compound is too low to elicit a biological response, or the results are not reproducible.

  • Solution: Optimize the experimental conditions by systematically varying the compound's concentration and the incubation time.

    • Workflow for Optimizing Uptake:

      G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Optimization A Prepare High-Conc. Stock in DMSO B Determine Max Non-Toxic DMSO Concentration (Vehicle Control) A->B C Perform Dose-Response (Vary Compound Conc.) B->C E Assess Cell Viability (e.g., MTT Assay) C->E Evaluate Results F Measure Biological Readout (e.g., Western Blot, qPCR) C->F Evaluate Results D Perform Time-Course (Vary Incubation Time) D->E D->F G Determine Optimal Concentration & Time E->G F->G

      Caption: Workflow for optimizing this compound concentration and incubation time.

    • Concentration Gradient: Test a range of concentrations (e.g., 1 µM to 100 µM) to identify the optimal dose that produces the desired effect without causing significant cell death.

    • Time Course: Evaluate different incubation periods (e.g., 4, 8, 12, 24 hours) to determine the time required for sufficient uptake and biological activity.

Issue 3: High Cell Death or Unhealthy Cell Morphology
  • Problem: Cells appear stressed, are detaching from the culture plate, or show low viability after treatment.

  • Solution: Perform a systematic toxicity assessment to define a safe working concentration range.

    • Recommended Toxicity Ranges for Solvents:

SolventTypical Max Concentration (v/v)Notes
DMSO0.1% - 0.5%Cell line dependent; some are sensitive to >0.1%.
Ethanol0.1% - 0.5%Can be more toxic than DMSO for some cell lines.

Experimental Protocols

Protocol 1: Determining the Maximum Tolerated Solvent Concentration
  • Cell Seeding: Plate your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.

  • Solvent Dilutions: Prepare serial dilutions of your solvent (e.g., DMSO) in complete culture medium to achieve a range of final concentrations (e.g., 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%).

  • Treatment: Replace the medium in the wells with the solvent-containing medium. Include a "no solvent" control.

  • Incubation: Incubate the plate for the longest duration planned for your uptake experiments (e.g., 24 or 48 hours).

  • Viability Assay: Perform a cell viability assay (e.g., MTT, PrestoBlue™, or CellTiter-Glo®) according to the manufacturer's instructions.

  • Analysis: Plot cell viability against solvent concentration to identify the highest concentration that does not significantly impact viability.

Protocol 2: Dose-Response and Time-Course Analysis
  • Stock Preparation: Prepare a concentrated stock of this compound in DMSO at the highest soluble concentration.

  • Cell Seeding: Plate cells in an appropriate format (e.g., 6-well or 12-well plates) and allow them to adhere overnight.

  • Treatment:

    • For Dose-Response: Prepare dilutions of the compound in culture medium to cover a broad concentration range (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration is constant across all wells and is below the toxic threshold determined in Protocol 1. Incubate for a fixed time (e.g., 24 hours).

    • For Time-Course: Treat cells with a fixed, non-toxic concentration of the compound (determined from your dose-response experiment). Terminate the experiment at various time points (e.g., 0, 4, 8, 12, 24 hours).

  • Cell Lysis and Analysis: After incubation, wash the cells with ice-cold PBS, and then lyse them. Analyze the lysates for your biological readout of interest (e.g., protein levels via Western blot, gene expression via qPCR, or direct measurement of the compound via LC-MS).

Relevant Signaling Pathway

This compound, as a derivative of glucosamine, may influence the Hexosamine Biosynthesis Pathway (HBP). This pathway is crucial for the synthesis of UDP-N-acetylglucosamine (UDP-GlcNAc), a vital substrate for protein glycosylation (both N-linked and O-linked). Understanding this pathway can provide context for the potential downstream effects of your compound.

G Glucose Glucose F6P Fructose-6-P Glucose->F6P GlcN6P Glucosamine-6-P F6P->GlcN6P GFAT GlcNAc6P GlcNAc-6-P GlcN6P->GlcNAc6P GNA1 GlcNAc1P GlcNAc-1-P GlcNAc6P->GlcNAc1P UDPGlcNAc UDP-GlcNAc GlcNAc1P->UDPGlcNAc UAP1/AGX1 Glycosylation Protein Glycosylation (O-GlcNAc, N-Glycans) UDPGlcNAc->Glycosylation Glucosamine Glucosamine Glucosamine->GlcN6P HK NValGlcN This compound (Hypothesized Entry) NValGlcN->GlcN6P ?

Stability testing of N-Valeryl-D-glucosamine under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Valeryl-D-glucosamine. The information provided is based on established principles of stability testing for N-acyl-glucosamine derivatives and related compounds.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has turned yellow after a few days at room temperature. What is causing this discoloration and is the product degraded?

A1: Discoloration, such as yellowing, is a common indicator of degradation in amine-containing sugar compounds, particularly under exposure to light, heat, or oxidative stress. The yellowing is likely due to the formation of degradation products. While slight discoloration may not significantly impact all experimental outcomes, it is a sign of instability, and the purity of the compound should be reassessed. For critical applications, it is recommended to use freshly prepared solutions.[1]

Q2: I am observing a precipitate in my aqueous this compound solution. What could be the cause?

A2: Precipitation in an aqueous solution of this compound can occur for several reasons:

  • Solubility Limits: You may have exceeded the solubility of the compound in water. While this compound is generally water-soluble, its solubility can be affected by temperature and the presence of other solutes.

  • Degradation: Some degradation products may be less soluble than the parent compound, leading to precipitation over time.

  • pH Changes: Significant shifts in the pH of the solution can alter the ionization state of the molecule and its degradation products, potentially reducing solubility.

  • Microbial Contamination: If the solution is not sterile, microbial growth can cause turbidity and precipitation.

To troubleshoot, try gently warming the solution to see if the precipitate redissolves (indicating a solubility issue). If not, the cause is more likely degradation or contamination. Always use sterile, high-purity water and consider sterile filtration for long-term storage of solutions.

Q3: What are the expected degradation pathways for this compound under stress conditions?

A3: Based on the known degradation of other N-acyl-glucosamine derivatives, the primary degradation pathways for this compound are expected to be:

  • Hydrolysis: Cleavage of the amide bond to yield D-glucosamine and valeric acid. This is typically accelerated under acidic or basic conditions.[2][3]

  • Oxidation: The amine and hydroxyl groups are susceptible to oxidation, which can lead to a variety of degradation products.[3][4]

  • Thermal Degradation: At elevated temperatures, dehydration and other rearrangement reactions can occur.[1][3]

The specific degradation products will depend on the exact stress conditions applied.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inconsistent analytical results (e.g., HPLC peak areas) Degradation of the sample or standard solutions.Prepare fresh solutions daily. Store stock solutions in an appropriate solvent (e.g., DMSO) at -20°C in aliquots to avoid freeze-thaw cycles.[5]
Appearance of unexpected peaks in chromatogram Formation of degradation products.Perform forced degradation studies to identify potential degradation products and ensure your analytical method can resolve them from the parent peak.
Loss of potency in biological assays Degradation of this compound.Confirm the purity of the compound before each experiment using a validated analytical method.

Summary of Forced Degradation Studies

The following table summarizes the typical conditions used for forced degradation studies of N-acyl-glucosamine derivatives and the expected level of degradation. These conditions can be adapted for this compound.

Stress Condition Reagent/Parameter Typical Conditions Expected Degradation (%)
Acidic Hydrolysis 0.1 M HCl60°C for 24 hours10-30
Basic Hydrolysis 0.1 M NaOH60°C for 24 hours15-40
Oxidative 3% H₂O₂Room Temperature for 24 hours10-25
Thermal Dry Heat80°C for 48 hours5-15
Photolytic UV light (254 nm) and visible lightICH Q1B guidelines5-20

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the general procedure for conducting forced degradation studies on this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.

  • Acidic Degradation: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl. Incubate at 60°C. Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.2 M NaOH, and dilute to a suitable concentration for analysis.

  • Basic Degradation: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH. Incubate at 60°C. Withdraw samples at appropriate time points, neutralize with an equivalent amount of 0.2 M HCl, and dilute for analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Keep at room temperature. Withdraw samples at appropriate time points and dilute for analysis.

  • Thermal Degradation: Place a solid sample of this compound in a hot air oven at 80°C. Withdraw samples at appropriate time points, dissolve in a suitable solvent, and dilute for analysis. For solution-state thermal degradation, incubate the stock solution at 80°C.

  • Photolytic Degradation: Expose a solid sample and a solution of this compound to UV and visible light according to ICH Q1B guidelines. A control sample should be kept in the dark.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC-UV Method

This protocol describes a general HPLC-UV method suitable for the analysis of this compound and its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 195 nm.[6]

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Visualizations

G Experimental Workflow for Forced Degradation Study cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution of This compound acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) stock->acid Expose to base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) stock->base Expose to oxidation Oxidation (e.g., 3% H2O2, RT) stock->oxidation Expose to thermal Thermal (e.g., 80°C) stock->thermal Expose to photo Photolytic (UV/Vis light) stock->photo Expose to sampling Sampling at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralization Neutralization/ Dilution sampling->neutralization hplc HPLC-UV Analysis neutralization->hplc data Data Interpretation hplc->data

Caption: Workflow for conducting forced degradation studies.

G Hypothetical Degradation Pathway of this compound cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_thermal Thermal Degradation NVG This compound GlcN D-Glucosamine NVG->GlcN Acid/Base VA Valeric Acid NVG->VA Acid/Base Ox_Products Oxidized Derivatives NVG->Ox_Products Oxidizing Agent Dehydrated_Products Dehydrated Products NVG->Dehydrated_Products Heat

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: N-Valeryl-D-glucosamine Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Valeryl-D-glucosamine crystallization.

Troubleshooting Crystallization Issues

Crystallization of this compound can be influenced by various factors including solvent choice, temperature, and the presence of impurities. This section addresses common problems encountered during the crystallization process.

FAQs and Troubleshooting Guide

Q1: My this compound is not crystallizing. What should I do?

A1: Failure to crystallize is a common issue. Here are several steps you can take:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This can create nucleation sites for crystal growth.

    • Seeding: If you have a previous batch of this compound crystals, add a single, small crystal to the solution. This "seed" will act as a template for new crystals to grow.

  • Increase Supersaturation:

    • Evaporation: Slowly evaporate some of the solvent to increase the concentration of the solute. This can be done by leaving the flask loosely covered in a fume hood or by gentle heating.

    • Antisolvent Addition: If your compound is dissolved in a good solvent, you can slowly add a miscible "antisolvent" (a solvent in which this compound is poorly soluble) to decrease its solubility and promote crystallization. For glucosamine (B1671600) derivatives, adding ethanol (B145695) to an aqueous solution can be effective.[1]

  • Re-evaluate Solvent System: It's possible the chosen solvent is not ideal. You may need to screen different solvents or solvent mixtures.

Q2: The crystallization is happening too quickly, resulting in a fine powder or small needles. How can I obtain larger crystals?

A2: Rapid crystallization often traps impurities and leads to small, poorly formed crystals. To slow down the process:

  • Reduce Supersaturation: Add a small amount of the solvent back to the solution to slightly decrease the concentration.

  • Slower Cooling: Allow the solution to cool to room temperature slowly on the benchtop before transferring it to an ice bath. Insulating the flask can also help to slow the cooling rate.

  • Use a Co-solvent System: A mixture of a good solvent and a poor solvent can sometimes moderate the crystallization rate.

Q3: My this compound is "oiling out" instead of crystallizing. What does this mean and how can I fix it?

A3: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the solution is too concentrated or cooled too quickly.

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent to dilute the solution slightly.

  • Slower Cooling: Allow the solution to cool more slowly to give the molecules time to arrange themselves into a crystal lattice.

  • Change Solvent: The boiling point of the solvent might be too low. Consider a solvent with a higher boiling point.

Q4: The resulting crystals are colored, but the pure compound should be white. How can I remove the colored impurities?

A4: Colored impurities can often be removed by treatment with activated carbon.

  • Dissolve the impure crystals in a suitable hot solvent.

  • Add a small amount of activated carbon (a spatula tip is usually sufficient).

  • Heat the solution with the charcoal for a few minutes.

  • Perform a hot filtration to remove the activated carbon.

  • Allow the filtrate to cool and crystallize.

Q5: How does the valeryl chain length affect crystallization compared to N-acetyl-D-glucosamine?

A5: The longer, more flexible valeryl chain in this compound can influence its packing in the crystal lattice. While N-acetyl-D-glucosamine readily forms crystals, longer acyl chains can sometimes lead to the formation of waxy solids or syrups. Careful control of the crystallization conditions is crucial to obtain well-defined crystals. Recrystallization from hot ethanol has been reported for N-acyl-D-glucosamine derivatives and is a good starting point.[2]

Quantitative Data

Table 1: Solubility of N-acetyl-D-glucosamine (NAG) in Various Solvents [3]

SolventSolubility (mg/mL)
Water~250
PBS (pH 7.2)~5
DMSO~10
Dimethylformamide~0.25

Note: This data is for N-acetyl-D-glucosamine and should be used as an estimate for this compound. Experimental determination of solubility is highly recommended for optimizing crystallization.

Experimental Protocols

Protocol 1: General Cooling Crystallization of this compound

This protocol is a general guideline based on methods used for similar glucosamine derivatives.[4]

  • Dissolution: In a flask, dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., water or ethanol). Start with a small volume of solvent and add more as needed to fully dissolve the compound at an elevated temperature.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Covering the flask will slow down evaporation and cooling.

  • Further Cooling: Once the solution has reached room temperature, place it in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a moderate temperature.

Protocol 2: Antisolvent Crystallization of this compound

This method is useful if the compound is highly soluble in one solvent but poorly soluble in another.

  • Dissolution: Dissolve the crude this compound in a minimal amount of a "good" solvent (e.g., water or methanol) at room temperature.

  • Antisolvent Addition: Slowly add a miscible "antisolvent" (e.g., ethanol or isopropanol (B130326) if dissolved in water) dropwise to the solution with stirring until the solution becomes slightly turbid.

  • Crystallization: Allow the solution to stand at room temperature. Crystals should form as the solubility decreases. If no crystals form, you can try adding a seed crystal or gently scratching the flask.

  • Isolation and Drying: Follow steps 5-7 from Protocol 1.

Visualizations

Troubleshooting Crystallization Flowchart

TroubleshootingCrystallization Troubleshooting this compound Crystallization start Start Crystallization Experiment no_crystals No Crystals Form start->no_crystals oiling_out Compound 'Oils Out' start->oiling_out rapid_crystallization Crystallization Too Rapid (fine powder) start->rapid_crystallization induce Induce Crystallization: - Scratch flask - Add seed crystal no_crystals->induce Try First increase_supersat Increase Supersaturation: - Evaporate solvent - Add antisolvent induce->increase_supersat If still no crystals success Successful Crystallization induce->success Success re_eval_solvent Re-evaluate Solvent System increase_supersat->re_eval_solvent If still no crystals increase_supersat->success Success redissolve Re-dissolve in more solvent and cool slowly oiling_out->redissolve Primary Action change_solvent Change to a higher boiling point solvent redissolve->change_solvent If oiling persists redissolve->success Success slow_cooling Reduce supersaturation and/or cool more slowly rapid_crystallization->slow_cooling slow_cooling->success Success CrystallizationWorkflow General this compound Crystallization Workflow start Start: Crude this compound dissolution 1. Dissolution (Minimal hot solvent) start->dissolution hot_filtration 2. Hot Filtration (Optional: remove solid impurities) dissolution->hot_filtration cooling 3. Cooling (Slow cooling to room temp, then ice bath) hot_filtration->cooling isolation 4. Isolation (Vacuum filtration) cooling->isolation washing 5. Washing (Cold solvent) isolation->washing drying 6. Drying (Desiccator or vacuum oven) washing->drying end End: Pure Crystalline Product drying->end

References

Technical Support Center: Optimizing HPLC Method for N-Valeryl-D-glucosamine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the High-Performance Liquid Chromatography (HPLC) method for the quantification of N-Valeryl-D-glucosamine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the HPLC analysis of this compound in a question-and-answer format.

Peak Shape and Resolution Issues

Q1: Why am I observing peak tailing for my this compound peak?

A1: Peak tailing, where a peak exhibits an asymmetrical tail, can be caused by several factors. One common reason is the interaction of the analyte with active sites on the stationary phase, such as residual silanol (B1196071) groups on silica-based columns. To address this, consider the following:

  • Mobile Phase pH: Ensure the mobile phase pH is appropriate. For amine-containing compounds like this compound, a slightly acidic mobile phase can help to protonate the amine group and reduce secondary interactions with the stationary phase.

  • Buffer Strength: Insufficient buffer capacity can lead to peak tailing. Increasing the buffer concentration in the mobile phase can help maintain a consistent ionic state for the analyte and the stationary phase.

  • Column Overload: Injecting too much sample can lead to peak tailing.[1] Try reducing the injection volume or the concentration of the sample.

  • Column Degradation: Over time, columns can degrade, exposing more active sites. If the problem persists and is accompanied by a loss of resolution, consider replacing the column.

Q2: My this compound peak is split into two or more peaks. What is the cause and how can I fix it?

A2: Peak splitting can arise from several sources, from the sample itself to the HPLC system.[2][3][4]

  • Anomeric Forms: Sugars like this compound can exist as different anomers (e.g., α and β isomers) in solution.[5] Depending on the chromatographic conditions, these anomers may be partially separated, leading to a split or broadened peak. Adjusting the mobile phase composition or temperature may help to either merge the peaks or improve their separation for individual quantification.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion, including splitting.[5] Whenever possible, dissolve your sample in the initial mobile phase.

  • Column Contamination or Voids: A blocked column frit or a void in the packing material can disrupt the sample flow path, causing peak splitting.[2] If all peaks in your chromatogram are split, this is a likely cause. Try back-flushing the column or, if the problem persists, replace the column.[2]

  • Injection Issues: A malfunctioning injector rotor seal can also lead to split peaks.[4]

Q3: I am experiencing poor resolution between my this compound peak and other components in my sample. How can I improve it?

A3: Poor resolution can be addressed by optimizing several chromatographic parameters:

  • Mobile Phase Composition: Adjusting the organic modifier (e.g., acetonitrile) to water/buffer ratio can significantly impact resolution. For polar compounds like this compound, a Hydrophilic Interaction Liquid Chromatography (HILIC) column with a high organic content in the mobile phase might provide better retention and resolution.[6]

  • Column Selection: If you are using a standard C18 column, you may have insufficient retention for this polar analyte. Consider switching to a more polar column, such as a HILIC, amino, or phenyl column.[7][8]

  • Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the run time.

  • Temperature: Optimizing the column temperature can affect the selectivity and efficiency of the separation.

Baseline and Retention Time Issues

Q4: My chromatogram shows a noisy or drifting baseline. What could be the cause?

A4: A noisy or drifting baseline can interfere with accurate quantification. Common causes include:

  • Contaminated Mobile Phase: Impurities or dissolved air in the mobile phase are frequent culprits.[1][5] Ensure you are using high-purity HPLC-grade solvents, and always degas your mobile phase before use.[3][5]

  • Detector Instability: Fluctuations in the detector lamp or a dirty flow cell can cause baseline noise.[3][5]

  • Temperature Fluctuations: Unstable laboratory temperatures can affect the detector's performance. Using a column oven can help to maintain a stable temperature.[5]

Q5: The retention time for this compound is inconsistent between injections. Why is this happening?

A5: Retention time shifts can indicate problems with the HPLC system's stability.[5]

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase from one batch to another is a common cause. Ensure accurate and consistent measurements of all components.

  • Pump Malfunction: Leaks or worn pump seals can lead to an inconsistent flow rate, affecting retention times.[5]

  • Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before starting your analytical run. Inadequate equilibration can cause retention time drift, especially at the beginning of a sequence.

Frequently Asked Questions (FAQs)

Q1: Does this compound require derivatization for UV detection?

A1: this compound lacks a strong chromophore, which means it will have very low absorbance in the UV range typically used for HPLC detection. For sensitive quantification using a UV detector, pre-column derivatization with a UV-active labeling agent is often necessary. An alternative is to use a more universal detector like an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or a Mass Spectrometer (MS), which do not require the analyte to have a chromophore.[9][10]

Q2: What type of HPLC column is best suited for analyzing this compound?

A2: Due to its polar nature, this compound may not be well-retained on traditional reversed-phase C18 columns. The following column types are often more suitable for similar polar compounds:

  • Hydrophilic Interaction Liquid Chromatography (HILIC) columns: These columns are specifically designed for the retention of polar and hydrophilic compounds and can provide good peak shape and retention for glucosamine (B1671600) derivatives.[6]

  • Amino columns: These can be operated in both reversed-phase and normal-phase modes and show good selectivity for sugars and related compounds.[8]

  • Phenyl columns: These offer alternative selectivity to C18 columns and have been used for the analysis of glucosamine.[7]

Q3: What are the key considerations for sample preparation of this compound?

A3: Proper sample preparation is crucial for accurate and reproducible results.

  • Solubility: this compound is expected to be soluble in water and polar organic solvents. It is always best to dissolve the sample in the initial mobile phase to avoid peak distortion.

  • Matrix Effects: For samples from complex matrices (e.g., biological fluids, formulations), a sample clean-up step may be necessary to remove interfering substances. This could involve protein precipitation, solid-phase extraction (SPE), or filtration.

  • Stability: The stability of this compound in the chosen sample solvent and under storage conditions should be evaluated to ensure no degradation occurs before analysis.[1][9]

Q4: How can I prevent ghost peaks in my chromatograms?

A4: Ghost peaks are unexpected peaks that can appear in a chromatogram, often in blank runs. They can originate from contamination in the mobile phase, sample carryover from a previous injection, or impurities leaching from the HPLC system components. To prevent them, ensure you are using high-purity solvents, have a thorough wash method for the injector, and regularly flush the system.

Experimental Protocol: A Starting Point for Method Development

1. Chromatographic System:

  • An HPLC system with a pump, autosampler, column oven, and a suitable detector (e.g., ELSD, CAD, or a UV detector if derivatization is performed).

2. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve this compound reference standard in the initial mobile phase to prepare a stock solution. Further dilute to create a series of calibration standards.

  • Sample Solution: Depending on the matrix, dissolve the sample in the initial mobile phase. If necessary, perform a sample clean-up procedure such as filtration through a 0.45 µm syringe filter.

3. HPLC Conditions (HILIC Method):

ParameterRecommended Condition
Column ZIC-HILIC (150 mm x 4.6 mm, 5 µm) or similar
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient 80% B to 40% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector ELSD (Nebulizer Temperature: 40°C, Evaporator Temperature: 60°C, Gas Flow: 1.5 SLM) or CAD

4. Data Analysis:

  • Identify the this compound peak based on its retention time in the standard chromatogram.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Quantify the amount of this compound in the samples using the calibration curve.

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting common HPLC problems encountered during the analysis of this compound.

TroubleshootingWorkflow start Problem Observed in Chromatogram peak_shape Poor Peak Shape (Tailing, Splitting, Broadening) start->peak_shape retention Inconsistent Retention Time start->retention baseline Baseline Issues (Noise, Drift) start->baseline resolution Poor Resolution start->resolution cause_ps1 Column Overload peak_shape->cause_ps1 cause_ps2 Secondary Interactions (e.g., silanols) peak_shape->cause_ps2 cause_ps3 Sample Solvent Incompatibility peak_shape->cause_ps3 cause_ps4 Column Contamination/ Void peak_shape->cause_ps4 cause_ps5 Anomeric Separation peak_shape->cause_ps5 cause_rt1 Inconsistent Mobile Phase Preparation retention->cause_rt1 cause_rt2 Pump Malfunction/ Leaks retention->cause_rt2 cause_rt3 Inadequate Column Equilibration retention->cause_rt3 cause_bl1 Contaminated Mobile Phase baseline->cause_bl1 cause_bl2 Detector Instability baseline->cause_bl2 cause_bl3 Temperature Fluctuations baseline->cause_bl3 cause_res1 Inappropriate Mobile Phase Composition resolution->cause_res1 cause_res2 Unsuitable Column resolution->cause_res2 sol_ps1 Reduce Injection Volume/ Concentration cause_ps1->sol_ps1 sol_ps2 Adjust Mobile Phase pH/ Increase Buffer Strength cause_ps2->sol_ps2 sol_ps3 Dissolve Sample in Mobile Phase cause_ps3->sol_ps3 sol_ps4 Flush or Replace Column cause_ps4->sol_ps4 sol_ps5 Adjust Temperature or Mobile Phase to Co-elute cause_ps5->sol_ps5 sol_rt1 Ensure Accurate Preparation cause_rt1->sol_rt1 sol_rt2 Check for Leaks, Service Pump cause_rt2->sol_rt2 sol_rt3 Increase Equilibration Time cause_rt3->sol_rt3 sol_bl1 Use Fresh HPLC-Grade Solvents & Degas cause_bl1->sol_bl1 sol_bl2 Check Lamp, Clean Flow Cell cause_bl2->sol_bl2 sol_bl3 Use Column Oven cause_bl3->sol_bl3 sol_res1 Optimize Gradient/ Organic:Aqueous Ratio cause_res1->sol_res1 sol_res2 Switch to HILIC or Amino Column cause_res2->sol_res2

Caption: Troubleshooting workflow for HPLC analysis.

References

Reducing background noise in N-Valeryl-D-glucosamine labeling experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Valeryl-D-glucosamine labeling experiments. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound used for in labeling experiments? this compound is a biochemical reagent used as a biological material for life science research.[1][2] It is a derivative of glucosamine, a fundamental component of the hexosamine biosynthetic pathway which produces substrates for glycosylation.[3] In metabolic labeling, such modified monosaccharides are introduced to cells and incorporated into glycans, allowing for their subsequent detection and analysis.

Q2: What are the most common causes of high background noise in these experiments? High background noise typically stems from several factors:

  • Insufficient Blocking: Non-specific binding sites on membranes or cells are not adequately saturated.[4]

  • Antibody Concentration: The concentration of the primary or secondary antibody is too high, leading to off-target binding.[4]

  • Inadequate Washing: Insufficient wash steps fail to remove unbound antibodies effectively.[4]

  • Sample Degradation: Protein degradation can expose epitopes that lead to non-specific antibody binding.[4]

  • Contamination: Samples can be contaminated with substances that interfere with the assay.[5]

Q3: Can the metabolic label itself cause non-specific signals? Yes, some metabolic labels can be interconverted by cellular pathways into other sugars, potentially leading to their incorporation into different types of glycans than the one being studied.[6] While this compound is designed for specific applications, it is crucial to include proper controls to verify the specificity of the signal.

Troubleshooting Guide: Reducing Background Noise

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: High, Uniform Background on Western Blots or Immunofluorescence Images

Question: My entire blot or cell image has a high, uniform background, making it difficult to distinguish a specific signal. What should I do?

Answer: This issue is often related to the blocking, antibody incubation, or washing steps. Here are several potential causes and solutions:

  • Insufficient Blocking: The blocking buffer may not be optimal for your system.

    • Solution: Increase the concentration of the blocking agent (e.g., from 5% to 7% non-fat milk or BSA). You can also try increasing the blocking incubation time or temperature. Adding a detergent like Tween 20 to the blocking buffer can also help.[4]

  • Primary Antibody Concentration Too High:

    • Solution: Titrate your primary antibody to find the optimal dilution that maximizes the specific signal while minimizing background.

  • Secondary Antibody Non-Specific Binding: The secondary antibody may be binding non-specifically.

    • Solution: Run a control where you omit the primary antibody incubation step. If you still see a high background, the issue is with your secondary antibody.[4] Consider using a pre-adsorbed secondary antibody to reduce cross-reactivity.[4]

  • Inadequate Washing:

    • Solution: Increase the duration and number of washing steps after primary and secondary antibody incubations. Ensure you are using a sufficient volume of wash buffer to completely submerge the membrane or cells.[4]

  • Membrane Drying Out (Western Blot):

    • Solution: Ensure the membrane never dries out at any stage of the blocking, incubation, or washing process.[4]

Issue 2: Appearance of Multiple Non-Specific Bands on a Western Blot

Question: My western blot shows multiple distinct bands in addition to the band for my protein of interest. How can I resolve this?

Answer: Non-specific bands can arise from several sources. The troubleshooting tips for high uniform background can also apply here.[4] Additionally, consider the following:

  • Sample Degradation: Proteases in your sample may have degraded your target protein or other proteins, creating fragments that can be recognized non-specifically.

    • Solution: Always prepare fresh lysates and keep them on ice.[4] Crucially, add a protease inhibitor cocktail to your lysis buffer.[4]

  • Antibody Cross-Reactivity: The primary antibody may be recognizing other proteins with similar epitopes.

    • Solution: Validate your primary antibody using appropriate controls, such as knockout/knockdown cell lines or purified recombinant protein.[7]

  • Low Abundance of Target Protein: If your target protein is expressed at very low levels, the non-specific binding signal can appear more prominent.

    • Solution: Increase the amount of protein loaded per well.[4] Consider enriching your sample for the target protein through methods like immunoprecipitation before running the blot.[4]

Data & Optimization Tables

The following tables provide starting points for optimizing your experimental conditions to reduce background noise.

Table 1: Blocking Buffer Optimization

Blocking AgentConcentrationIncubation TimeTemperatureNotes
Non-fat Dry Milk5-7% in TBS-T/PBS-T1-2 hoursRoom Temp.Cost-effective. Not suitable for detecting phosphoproteins as milk contains casein, a phosphoprotein.[4]
Bovine Serum Albumin (BSA)3-5% in TBS-T/PBS-T1-2 hoursRoom Temp.Recommended for phosphoprotein detection.
Commercial Blocking BuffersPer ManufacturerPer ManufacturerPer ManufacturerOften provide better performance but at a higher cost.

Table 2: Antibody Dilution and Washing Conditions

ParameterStarting RecommendationOptimization Strategy
Primary Antibody Dilution Use manufacturer's recommended dilution.Perform a titration series (e.g., 1:500, 1:1000, 1:2000, 1:5000) to find the optimal concentration.
Secondary Antibody Dilution 1:2000 - 1:10,000Higher dilutions can reduce non-specific binding.
Wash Buffer TBS or PBS + 0.05-0.1% Tween 20Increase Tween 20 concentration slightly if background persists.
Washing Steps 3 washes, 5-10 minutes eachIncrease the number of washes (e.g., to 5) and/or the duration of each wash (e.g., to 15 minutes).

Diagrams and Workflows

Logical Troubleshooting Workflow

This diagram outlines a step-by-step process for diagnosing the source of high background noise.

TroubleshootingWorkflow Start High Background Observed Check_Secondary Run Secondary Antibody-Only Control Start->Check_Secondary Secondary_OK Is background low? Check_Secondary->Secondary_OK Titrate_Primary Titrate Primary Antibody Secondary_OK->Titrate_Primary Yes Secondary_Issue Issue is Secondary Ab. (Use pre-adsorbed Ab) Secondary_OK->Secondary_Issue No Optimize_Blocking Optimize Blocking Protocol (Agent, Time, Concentration) Optimize_Washing Increase Wash Steps (Number, Duration) Optimize_Blocking->Optimize_Washing Check_Sample Assess Sample Quality (Add Protease Inhibitors) Optimize_Washing->Check_Sample Titrate_Primary->Optimize_Blocking Resolved Problem Resolved Check_Sample->Resolved Secondary_Issue->Resolved

Caption: A logical workflow for troubleshooting high background noise.

General Experimental Workflow

This diagram shows the key stages of an this compound labeling experiment followed by Western Blot analysis.

ExperimentalWorkflow cluster_CellCulture Cell Culture & Labeling cluster_Processing Sample Processing cluster_Detection Detection (Western Blot) A 1. Culture Cells B 2. Add this compound to media A->B C 3. Incubate for Metabolic Incorporation B->C D 4. Harvest & Lyse Cells (with Protease Inhibitors) C->D E 5. Quantify Protein Concentration (BCA) D->E F 6. SDS-PAGE E->F G 7. Transfer to Membrane F->G H 8. Block G->H I 9. Primary Ab Incubation H->I J 10. Secondary Ab Incubation I->J K 11. Detect Signal J->K

Caption: Workflow for metabolic labeling and subsequent Western Blot detection.

Key Experimental Protocols

Protocol 1: Metabolic Labeling and Cell Lysis

This protocol provides a general framework. Incubation times and label concentration should be optimized for your specific cell type and experimental goals.

  • Cell Culture: Plate cells and grow them to the desired confluency (typically 70-80%).

  • Labeling: Prepare culture medium containing the desired final concentration of this compound. Remove the old medium from the cells and replace it with the labeling medium.

  • Incubation: Incubate the cells for a predetermined period (e.g., 16-48 hours) to allow for the metabolic incorporation of the label. The optimal duration should be determined empirically.[6][8]

  • Harvesting: Wash the cells twice with ice-cold PBS to remove any remaining labeling medium.

  • Lysis: a. Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail. b. Scrape the cells and transfer the lysate to a microcentrifuge tube. c. Incubate on ice for 10-30 minutes, vortexing periodically.[7][9] d. Centrifuge the lysate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet cell debris.[7][9] e. Transfer the supernatant (soluble protein fraction) to a new, pre-chilled tube.

  • Quantification: Determine the protein concentration of the lysate using a standard method like the bicinchoninic acid (BCA) assay.[7]

Protocol 2: Western Blotting for Detection
  • Sample Preparation: Mix an appropriate amount of protein lysate (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.[4]

  • SDS-PAGE: Load the samples onto a polyacrylamide gel and run electrophoresis to separate proteins by size.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: a. After transfer, immediately place the membrane in a blocking buffer (e.g., 5% non-fat milk or BSA in TBS-T). b. Incubate for at least 1 hour at room temperature with gentle agitation.[10]

  • Primary Antibody Incubation: a. Dilute the primary antibody (specific to your tagged protein or a downstream target) in blocking buffer to its optimal concentration. b. Incubate the membrane with the primary antibody solution overnight at 4°C or for 1-2 hours at room temperature with agitation.

  • Washing: Wash the membrane three times for 10 minutes each with wash buffer (e.g., TBS-T) to remove unbound primary antibody.[4]

  • Secondary Antibody Incubation: a. Dilute the HRP-conjugated secondary antibody in blocking buffer. b. Incubate the membrane for 1 hour at room temperature with agitation.

  • Final Washes: Repeat the washing step (Step 6) to remove unbound secondary antibody.

  • Detection: a. Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions. b. Incubate the membrane with the ECL reagent. c. Capture the signal using an imaging system or X-ray film. If the background is high, consider reducing the film exposure time.[4]

References

N-Valeryl-D-glucosamine storage and handling best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for storing and handling N-Valeryl-D-glucosamine.

Frequently Asked Questions (FAQs)

Q1: What is the physical appearance of this compound?

A1: this compound is a white to off-white or almost white powder or crystalline solid.

Q2: What are the recommended long-term storage conditions for this compound?

A2: For optimal stability, this compound should be stored in a tightly sealed container in a cool, dark, and dry place. While room temperature is acceptable, storage at temperatures below 15°C is recommended for long-term preservation. For maximum stability, especially for reference standards, storage at -20°C is advisable. It is also beneficial to store the compound under an inert atmosphere to prevent degradation from moisture and atmospheric components.

Q3: How should I handle this compound upon receiving it?

A3: Upon receipt, it is crucial to store the compound under the recommended conditions immediately. Visually inspect the product for any signs of degradation or contamination. Ensure the container is undamaged and properly sealed.

Q4: What personal protective equipment (PPE) should be used when handling this compound?

A4: Standard laboratory PPE should be worn, including safety glasses or goggles, a lab coat, and chemical-resistant gloves. If there is a risk of generating dust, a dust mask or respirator should be used to avoid inhalation.

Q5: Is this compound sensitive to light or moisture?

Storage and Stability

Proper storage is critical to maintain the integrity and stability of this compound for experimental use.

Storage Condition Summary
ParameterRecommendationRationale
Temperature Room Temperature (short-term) <15°C (long-term) -20°C (maximum stability)Lower temperatures slow down potential degradation processes.
Light Store in a dark place.To prevent potential photodegradation.
Moisture Store in a dry place with the container tightly sealed.To prevent hydrolysis and other moisture-related degradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).To minimize oxidation and reaction with atmospheric components.

Note: The stability of this compound is enhanced by its valeryl group. However, quantitative stability data under various conditions is limited. Following these storage recommendations will help ensure the compound's integrity over time.

Experimental Protocols

Preparing a Stock Solution

This protocol outlines the steps for preparing a stock solution of this compound. The choice of solvent will depend on the specific experimental requirements. While this compound is soluble in water, other organic solvents may be used.

Materials:

  • This compound powder

  • Appropriate solvent (e.g., sterile distilled water, DMSO, ethanol)

  • Calibrated balance

  • Spatula

  • Volumetric flask

  • Pipettes

  • Vortex mixer or sonicator

  • Sterile, amber-colored storage vials

Procedure:

  • Equilibration: Allow the this compound container to reach room temperature before opening to prevent condensation.

  • Weighing: In a well-ventilated area or a chemical fume hood, accurately weigh the desired amount of this compound using a calibrated balance.

  • Dissolution:

    • Transfer the weighed powder to a volumetric flask.

    • Add a portion of the chosen solvent to the flask.

    • Gently swirl the flask to dissolve the powder. For complete dissolution, vortexing or sonication may be necessary.

  • Final Volume Adjustment: Once the powder is completely dissolved, add the solvent to the final desired volume in the volumetric flask.

  • Aliquoting and Storage:

    • Aliquot the stock solution into sterile, amber-colored vials to protect from light and to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for long-term use. For immediate use, the solution can be stored at 4°C for a short period, though it is recommended to prepare fresh solutions.

Workflow for Preparing a Stock Solution:

G cluster_workflow Experimental Workflow: Stock Solution Preparation start Start equilibrate Equilibrate Compound to Room Temperature start->equilibrate weigh Weigh this compound equilibrate->weigh dissolve Dissolve in Solvent (Vortex/Sonicate if needed) weigh->dissolve adjust_volume Adjust to Final Volume dissolve->adjust_volume aliquot Aliquot into Vials adjust_volume->aliquot store Store at -20°C aliquot->store end_node End store->end_node

Caption: Workflow for preparing a stock solution of this compound.

Troubleshooting Guide

This guide addresses common issues that may be encountered during experiments with this compound.

IssuePossible Cause(s)Recommended Action(s)
Compound is difficult to dissolve. 1. Incorrect solvent selection. 2. Insufficient mixing. 3. Low temperature of the solvent.1. Verify the solubility of this compound in the chosen solvent. Water is a common solvent. 2. Use a vortex mixer or sonicator to aid dissolution. 3. Gently warm the solvent before dissolving the compound.
Inconsistent experimental results. 1. Degradation of the compound due to improper storage. 2. Inaccurate concentration of the stock solution. 3. Repeated freeze-thaw cycles of the stock solution.1. Ensure the compound is stored according to the recommended conditions. 2. Recalibrate the balance and re-prepare the stock solution. 3. Prepare single-use aliquots of the stock solution.
Low cellular uptake or biological activity. 1. Cell line may not efficiently transport the compound. 2. Suboptimal concentration or incubation time. 3. Presence of competing molecules in the media.1. If possible, test different cell lines to find one with efficient uptake. 2. Perform a dose-response and time-course experiment to determine optimal conditions. 3. Consider reducing the concentration of glucose and glutamine in the culture medium to promote uptake.
Precipitate forms in the stock solution upon storage. 1. Solution is supersaturated. 2. Degradation of the compound.1. Prepare a new stock solution at a lower concentration. 2. Visually inspect the stored compound for any changes. If degradation is suspected, use a fresh batch.

Troubleshooting Decision Tree:

G cluster_troubleshooting Troubleshooting Experimental Issues start Inconsistent Results or Low Activity check_storage Check Storage Conditions start->check_storage check_solution Check Stock Solution Integrity start->check_solution check_protocol Review Experimental Protocol start->check_protocol improper_storage Improper Storage check_storage->improper_storage Incorrect? degraded_solution Degraded/Precipitated Solution check_solution->degraded_solution Issues found? protocol_issue Suboptimal Protocol check_protocol->protocol_issue Suboptimal? action_storage Store at <15°C, dark, dry, inert atm. improper_storage->action_storage action_solution Prepare Fresh Solution & Aliquot degraded_solution->action_solution action_protocol Optimize Concentration & Time protocol_issue->action_protocol

Caption: Decision tree for troubleshooting common experimental issues.

Addressing batch-to-batch variability of synthetic N-Valeryl-D-glucosamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing batch-to-batch variability and other common issues encountered during experiments with synthetic N-Valeryl-D-glucosamine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a synthetic derivative of D-glucosamine, an amino sugar. It belongs to the class of N-acyl glucosamine (B1671600) derivatives.[1][2] These compounds are explored for their potential in various biomedical applications, including the development of glycosylated drugs and as building blocks for bioactive molecules.[3] N-acylation can modulate the biological activity of glucosamine, influencing cellular processes like proliferation and gene expression.[4]

Q2: We are observing inconsistent results between different batches of synthetic this compound in our cellular assays. What could be the cause?

A2: Inconsistent results between batches of synthetic this compound can stem from several factors. The primary aspects to consider are the purity of the compound, the presence of specific impurities, its biological activity, and its handling and storage. Each new batch should be independently verified to ensure it meets the required specifications for your particular assay. Potential causes for variability include:

  • Purity and Impurity Profile: Minor differences in the impurity profile between batches can significantly impact biological outcomes. Common impurities can include starting materials, by-products from the synthesis, or degradation products.[5]

  • Residual Solvents: Solvents used in the synthesis and purification process may remain in the final product and can affect cell viability and experimental results.[6][7]

  • Compound Stability: Improper storage or handling can lead to degradation of the compound.

Q3: How can we ensure the quality and consistency of a new batch of this compound?

A3: A comprehensive quality control assessment is recommended for each new batch. This typically involves a combination of analytical techniques to confirm the identity, purity, and quantity of the compound.

Troubleshooting Guides

Issue 1: High Variability in Experimental Replicates

Q: We are observing high variability between replicate wells in our cell-based assay when using a new batch of this compound. What should we check?

A: High variability within an experiment can obscure genuine biological effects. This guide helps to identify the source of the variability.

Troubleshooting Workflow for High Experimental Variability

G start High Variability Observed check_dissolution Ensure Complete Dissolution of Compound start->check_dissolution check_pipetting Verify Pipetting Accuracy and Consistency check_dissolution->check_pipetting [Dissolved] troubleshoot_compound Investigate Compound-Specific Issues (See Issue 2) check_dissolution->troubleshoot_compound [Precipitate Present] check_cells Assess Cell Health and Seeding Uniformity check_pipetting->check_cells check_reagents Confirm Reagent Homogeneity check_cells->check_reagents check_reagents->troubleshoot_compound [If variability persists]

Caption: Troubleshooting workflow for high experimental variability.

Potential Cause Recommended Solution
Incomplete Dissolution Visually inspect the stock solution and final dilutions for any precipitate. Use a validated solvent and consider gentle warming or sonication to ensure complete dissolution.
Pipetting Inaccuracy Ensure pipettes are calibrated. Use consistent pipetting techniques, especially with small volumes. Prepare a master mix of the this compound dilution to add to all replicate wells.
Uneven Cell Seeding Ensure a single-cell suspension before plating. Gently mix the cell suspension between pipetting to prevent settling.
Reagent Inhomogeneity Thoroughly mix all reagents, including media and assay reagents, before use.
Issue 2: Lower Than Expected Biological Activity

Q: A new batch of this compound is showing significantly lower biological activity compared to a previous batch. How should we troubleshoot this?

A: A decrease in biological activity often points to issues with the compound's integrity or concentration.

Troubleshooting Workflow for Low Biological Activity

G start Low Biological Activity verify_concentration Verify Stock Solution Concentration start->verify_concentration assess_purity Assess Purity and Integrity (HPLC, MS) verify_concentration->assess_purity check_storage Review Storage and Handling Procedures assess_purity->check_storage perform_qc Perform Comprehensive QC on New Batch check_storage->perform_qc contact_supplier Contact Supplier with QC Data perform_qc->contact_supplier

Caption: Troubleshooting workflow for low biological activity.

Potential Cause Recommended Solution
Incorrect Concentration Re-calculate the dilution series and consider quantifying the stock solution concentration using a suitable analytical method (e.g., qNMR).
Compound Degradation Analyze the new batch using HPLC to check for degradation products. Ensure the compound is stored under the recommended conditions (cool, dry, and protected from light) and that stock solutions are not repeatedly freeze-thawed.
Presence of Inhibitory Impurities Use Mass Spectrometry (MS) to identify potential impurities that may be interfering with the biological activity.
Lower Net Purity The net purity of a new batch may be lower, meaning less active compound per unit weight. Refer to the Certificate of Analysis (CoA) and consider adjusting concentrations accordingly.

Data Presentation: Batch Comparison

For a systematic comparison of different batches, we recommend the following analytical tests.

Analytical Test Parameter Measured Acceptance Criteria (Example) Batch A Result Batch B Result
HPLC-UV Purity (%)>98.0%99.2%97.5%
LC-MS Identity (Molecular Weight)263.29 ± 0.5 Da263.28 Da263.30 Da
¹H NMR Structural ConfirmationSpectrum conforms to referenceConformsConforms, minor unidentified peaks
Residual Solvent Analysis (GC-MS) Solvent Content (e.g., Pyridine)< 200 ppm50 ppm350 ppm
Cell-Based Potency Assay EC₅₀Within 2-fold of reference standard1.2 µM3.5 µM

Experimental Protocols

Protocol 1: HPLC-MS Analysis for Purity and Identity Confirmation

Objective: To verify the identity and purity of a new batch of this compound.

Methodology:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water).

    • Dilute the stock solution to a final concentration of 10 µg/mL with the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 100-500.

    • Expected Ion: [M+H]⁺ at m/z 264.1.

G sample_prep Sample Preparation (10 ug/mL) hplc HPLC Separation (C18 Column) sample_prep->hplc ms Mass Spectrometry (ESI+) hplc->ms data_analysis Data Analysis (Purity & Identity) ms->data_analysis

Caption: Potential signaling pathways influenced by glucosamine derivatives.

This technical support guide is intended to provide a framework for troubleshooting common issues with synthetic this compound. For specific concerns not addressed here, please consult the product's Certificate of Analysis or contact the supplier directly.

References

Validation & Comparative

A Comparative Analysis of N-Valeryl-D-glucosamine and N-Acetyl-D-glucosamine in Metabolic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic pathways and potential biological significance of N-Valeryl-D-glucosamine (GlcNVal) and N-Acetyl-D-glucosamine (GlcNAc). While GlcNAc is a well-studied monosaccharide with critical roles in cellular metabolism and signaling, research on GlcNVal is sparse. This document summarizes the established metabolic pathways of GlcNAc and, based on available literature on related N-acyl-D-glucosamine derivatives, extrapolates potential metabolic fates and biological activities for GlcNVal.

Introduction

N-Acetyl-D-glucosamine is a vital component of various structural polymers, including bacterial peptidoglycan and eukaryotic chitin. It is also a key metabolite in the hexosamine biosynthetic pathway (HBP), leading to the formation of UDP-N-acetylglucosamine (UDP-GlcNAc), a crucial substrate for glycosylation reactions that impact a wide array of cellular processes. This compound, a derivative of glucosamine (B1671600) with a five-carbon valeryl group instead of the two-carbon acetyl group, is a less-explored molecule. Understanding the metabolic differences between these two compounds could open new avenues for therapeutic intervention and biotechnological applications.

N-Acetyl-D-glucosamine (GlcNAc): A Central Player in Cellular Metabolism

The metabolic pathways of GlcNAc are well-documented. It primarily enters cellular metabolism through the Hexosamine Biosynthetic Pathway (HBP).

Hexosamine Biosynthetic Pathway (HBP)

The HBP integrates glucose, amino acid, fatty acid, and nucleotide metabolism. A small percentage of cellular glucose is shunted into this pathway to produce UDP-GlcNAc. GlcNAc can also be salvaged from the extracellular environment or from the breakdown of glycoconjugates and directly enter the HBP after phosphorylation.

The key steps involving GlcNAc in the HBP are:

  • Phosphorylation: GlcNAc is phosphorylated by N-acetylglucosamine kinase (NAGK) to form N-acetylglucosamine-6-phosphate (GlcNAc-6P).

  • Isomerization: GlcNAc-6P is then converted to N-acetylglucosamine-1-phosphate (GlcNAc-1P) by the enzyme phosphoglucomutase 3 (PGM3).

  • UDP-GlcNAc Synthesis: Finally, UDP-N-acetylglucosamine pyrophosphorylase (UAP1) catalyzes the reaction of GlcNAc-1P with UTP to produce UDP-GlcNAc.

HBP_GlcNAc_Pathway GlcNAc N-Acetyl-D-glucosamine (GlcNAc) GlcNAc_6P N-Acetyl-D-glucosamine-6-phosphate (GlcNAc-6P) GlcNAc->GlcNAc_6P NAGK GlcNAc_1P N-Acetyl-D-glucosamine-1-phosphate (GlcNAc-1P) GlcNAc_6P->GlcNAc_1P PGM3 UDP_GlcNAc UDP-N-acetylglucosamine (UDP-GlcNAc) GlcNAc_1P->UDP_GlcNAc UAP1/AGX1

O-GlcNAcylation

UDP-GlcNAc serves as the sole substrate for O-GlcNAc transferase (OGT), an enzyme that attaches a single GlcNAc molecule to serine or threonine residues of nuclear and cytoplasmic proteins. This dynamic and reversible post-translational modification, known as O-GlcNAcylation, is a critical regulatory mechanism, often competing with phosphorylation for the same sites. O-GlcNAcylation plays a crucial role in regulating transcription, protein stability, and signal transduction.

OGlcNAcylation_Pathway cluster_OGT O-GlcNAc Transferase (OGT) UDP_GlcNAc UDP-GlcNAc OGlcNAc_Protein O-GlcNAc Protein UDP_GlcNAc->OGlcNAc_Protein Protein Protein (Ser/Thr) Protein->OGlcNAc_Protein OGlcNAc_Protein->Protein H₂O

This compound (GlcNVal): An Uncharted Territory

Direct experimental data on the metabolic fate and biological effects of this compound is currently unavailable in published literature. However, we can propose potential pathways based on the known metabolism of GlcNAc and other N-acyl-D-glucosamine derivatives.

Hypothetical Metabolic Pathways for GlcNVal

It is plausible that GlcNVal could be metabolized through several routes:

  • Deacylation: The valeryl group could be removed by a deacetylase or a more general acylase, yielding glucosamine. Glucosamine can then be phosphorylated to glucosamine-6-phosphate and enter the HBP. A study on Rhodococcus rhodochrous has shown that its N-acetyl-D-glucosamine deacetylase can act on a variety of N-acyl-D-glucosamine derivatives, suggesting that enzymatic removal of different acyl groups is feasible.

  • Direct Phosphorylation: Similar to GlcNAc, GlcNVal might be a substrate for a kinase, potentially N-acetylglucosamine kinase (NAGK) or another kinase with broader specificity, leading to the formation of this compound-6-phosphate. The efficiency of this reaction would likely differ from that of GlcNAc.

  • Incorporation into Novel Glycoconjugates: If GlcNVal is converted to a UDP-sugar nucleotide (UDP-GlcNVal), it could potentially be incorporated into glycans by glycosyltransferases, leading to the formation of novel glycoconjugates with altered biological properties.

Hypothetical_GlcNVal_Pathway GlcNVal This compound (GlcNVal) GlcN Glucosamine GlcNVal->GlcN Deacylase? GlcNVal_6P This compound-6-phosphate GlcNVal->GlcNVal_6P Kinase? GlcN_6P Glucosamine-6-phosphate GlcN->GlcN_6P Hexokinase UDP_GlcNVal UDP-N-valeryl-D-glucosamine GlcNVal_6P->UDP_GlcNVal Pyrophosphorylase? Novel_Glycans Novel Glycoconjugates UDP_GlcNVal->Novel_Glycans Glycosyltransferases?

Potential Biological Activities

The longer, more hydrophobic valeryl group of GlcNVal compared to the acetyl group of GlcNAc could lead to distinct biological activities. For instance, a study on N-Palmitoyl-D-glucosamine, which has a 16-carbon acyl chain, demonstrated anti-inflammatory effects through a PPAR-α-dependent mechanism. This suggests that the acyl chain length can significantly influence the biological function of N-acyl-D-glucosamine derivatives, possibly by altering their interaction with cellular membranes and receptors. GlcNVal may exhibit unique pharmacological properties that warrant further investigation.

Comparative Summary

FeatureN-Acetyl-D-glucosamine (GlcNAc)This compound (GlcNVal)
Metabolic Pathway Well-established; enters the Hexosamine Biosynthetic Pathway (HBP) via phosphorylation.Unknown; hypothetical pathways include deacylation, direct phosphorylation, or formation of novel UDP-sugar derivatives.
Key Intermediate UDP-N-acetylglucosamine (UDP-GlcNAc)Hypothetical: UDP-N-valeryl-D-glucosamine
Primary Function Precursor for glycosylation (N-linked and O-linked), structural component of biopolymers.Unknown; potential for unique biological activities due to the longer acyl chain.
Experimental Data Abundant quantitative data available on uptake, metabolism, and biological effects.No direct experimental data available.

Experimental Protocols

Due to the lack of experimental data for this compound, this section outlines a general experimental workflow that could be adapted to compare the metabolic fates of GlcNAc and GlcNVal.

Experimental Workflow: Comparative Metabolic Analysis

Experimental_Workflow Cell_Culture Cell Culture (e.g., Hepatocytes, Chondrocytes) Treatment Treatment with ¹³C-labeled GlcNAc or GlcNVal Cell_Culture->Treatment Metabolite_Extraction Metabolite Extraction Treatment->Metabolite_Extraction LC_MS LC-MS/MS Analysis Metabolite_Extraction->LC_MS Data_Analysis Metabolic Flux Analysis and Pathway Identification LC_MS->Data_Analysis

1. Cell Culture and Isotope Labeling:

  • Select an appropriate cell line (e.g., primary hepatocytes, chondrocytes).

  • Culture cells to a desired confluency.

  • Incubate cells with media containing stable isotope-labeled N-Acetyl-D-glucosamine (e.g., ¹³C₆-GlcNAc) or a custom-synthesized labeled this compound.

2. Metabolite Extraction:

  • After incubation, quench metabolic activity rapidly (e.g., with cold methanol).

  • Extract intracellular metabolites using a suitable solvent system (e.g., methanol/acetonitrile/water).

3. LC-MS/MS Analysis:

  • Analyze the extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify labeled metabolites.

  • Develop specific MRM (Multiple Reaction Monitoring) methods for the detection of GlcNAc, GlcNVal, and their potential downstream metabolites.

4. Data Analysis:

  • Analyze the mass isotopomer distribution to trace the metabolic fate of the labeled compounds.

  • Perform metabolic flux analysis to quantify the rate of conversion through different pathways.

Conclusion and Future Directions

While N-Acetyl-D-glucosamine is a cornerstone of cellular metabolism, this compound remains a largely unexplored molecule. The longer acyl chain of GlcNVal suggests the potential for distinct metabolic processing and unique biological activities. The lack of experimental data underscores a significant knowledge gap and highlights the need for future research. Comparative metabolic studies, as outlined in the proposed experimental workflow, are essential to elucidate the metabolic pathways of GlcNVal and to explore its potential as a novel therapeutic agent or a tool for studying cellular metabolism. Further investigation into the substrate specificity of enzymes within the hexosamine pathway for various N-acyl-D-glucosamine derivatives will be crucial to understanding their metabolic fates and biological functions.

Comparative analysis of N-acyl-D-glucosamine derivatives' biological activity

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Biological Activities of N-Acyl-D-Glucosamine Derivatives

The following guide provides a comparative analysis of the biological activities of various N-acyl-D-glucosamine derivatives, with a focus on their anti-inflammatory, anti-cancer, and antimicrobial properties. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of current experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways.

N-acetyl-D-glucosamine (NAG), a naturally occurring amino sugar, is a fundamental component of various structural polymers in bacteria, fungi, and animals. Its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. By modifying the acyl group or other functional groups on the D-glucosamine backbone, researchers have developed novel compounds with enhanced therapeutic properties, including potent anti-inflammatory, anti-cancer, and antimicrobial effects. This guide explores the structure-activity relationships of these derivatives and provides a comparative look at their performance in preclinical studies.

Comparative Biological Activity Data

The biological activities of several key N-acyl-D-glucosamine derivatives are summarized below. The data is compiled from various in vitro and in vivo studies and presented for comparative evaluation.

Table 1: Anti-Inflammatory Activity of N-Acyl-D-Glucosamine Derivatives
DerivativeModel SystemKey BiomarkersObserved EffectReference
BNAG1 LPS-stimulated primary peritoneal macrophagesIL-6, TNF-αHigher inhibition of IL-6 and TNF-α production compared to NAG and BNAG2.[1]
BNAG1 LPS-challenged miceSerum IL-6, TNF-α, Leukocyte migrationSignificant decrease in serum IL-6 and TNF-α levels and reduced leukocyte migration to lungs and peritoneal cavity.[2]
BNAG2 LPS-stimulated primary peritoneal macrophages & LPS-challenged miceIL-6, TNF-αAnti-inflammatory effect comparable to the parent molecule, N-acetyl-D-glucosamine (NAG).[2]
NAPA Chondrocyte-synoviocyte co-cultureIL-6, ADAMTS-5, MCP-1Modulated IL-6 expression and counteracted key cartilage catabolic enzymes and effectors.[3]
PGA DNBS-induced colitis in miceiNOS, NLRP3, PGE₂, IL-1βSignificant decrease in pro-inflammatory mediators and cytokines.[4]
Table 2: Anti-Cancer Activity of N-Acyl-D-Glucosamine Derivatives
DerivativeCell Line(s)AssayKey FindingsReference
D-GlcNAc MCF-7, 4T1Cell Proliferation AssaySignificantly decreased cell proliferation rates at 2 mM and 4 mM concentrations.[5][6]
D-GlcNAc 4T1 xenograft in miceIn vivo tumor growthConsiderably reduced tumor size, mitosis, and angiogenesis at a 2 mM dose.[5][6]
GlcNH₂·HCl SMMC-7721 (hepatoma)MTT AssayConcentration-dependent inhibition of cell growth (50% inhibition at 500 µg/ml).[7][8]
GlcNH₂·HCl Sarcoma 180 in miceIn vivo antitumor activityHighest tumor growth inhibition at a dose of 250 mg/kg.[7][8]
Table 3: Antimicrobial Activity of N-Acyl-D-Glucosamine Derivatives
Derivative ClassTarget Organism(s)AssayKey FindingsReference
Iminosugar Inhibitors Staphylococcus aureus (ATCC 29213)Minimal Inhibitory Concentration (MIC)Compound 6 showed the most potent activity with a MIC value of ≤4 µM.[9]
Iminosugar Inhibitors Escherichia coli (ATCC 25922)Minimal Inhibitory Concentration (MIC)Served as a negative control, as these derivatives were not active against E. coli.[9]
N-acetyl-D-glucosamine (GlcNAc) Escherichia coli (starvation-induced tolerant population)Re-sensitization to β-lactamsStrongly re-sensitized the tolerant population to ampicillin.[10][11]

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the comparative data tables.

In Vitro Anti-Inflammatory Assay: LPS-Induced Inflammation in RAW 264.7 Macrophages

This protocol is used to assess the anti-inflammatory effects of N-acyl-D-glucosamine derivatives by measuring the inhibition of pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated murine macrophage cells.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • N-acyl-D-glucosamine derivatives to be tested

  • Phosphate Buffered Saline (PBS)

  • ELISA kits for TNF-α and IL-6

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁵ cells/mL and incubate for 12 hours to allow for cell adherence.[12]

  • Compound Treatment: Pre-treat the cells with various concentrations of the N-acyl-D-glucosamine derivatives for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., dexamethasone).

  • Inflammation Induction: Stimulate the cells with 1 µg/mL of LPS and co-incubate with the test compounds for 6 hours for TNF-α measurement or 20-24 hours for IL-1β and IL-6 measurement.[12][13]

  • Supernatant Collection: After incubation, centrifuge the plate and collect the cell-free supernatant.

  • Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.[14][15] The absorbance is typically measured at 450 nm.[14]

  • Data Analysis: Calculate the percentage inhibition of cytokine production for each compound concentration compared to the LPS-only treated cells.

In Vitro Anti-Cancer Assay: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., MCF-7, SMMC-7721)

  • Appropriate cell culture medium with FBS and antibiotics

  • N-acyl-D-glucosamine derivatives to be tested

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours.[16]

  • Compound Treatment: Treat the cells with various concentrations of the N-acyl-D-glucosamine derivatives for a specified duration (e.g., 72 hours).[16] Include a vehicle control.

  • MTT Addition: After the treatment period, remove the medium and add 28 µL of 2 mg/mL MTT solution to each well.[16] Incubate for 1.5 to 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.[16][17]

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[16] Measure the absorbance at a wavelength between 500-600 nm (e.g., 492 nm or 570 nm) using a microplate reader.[16][17]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.

In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema in Rodents

This model is used to evaluate the acute anti-inflammatory activity of compounds.

Materials:

  • Rats or mice

  • N-acyl-D-glucosamine derivatives to be tested

  • 1% Carrageenan solution in saline

  • Vehicle (e.g., saline, Tween 80)

  • Reference anti-inflammatory drug (e.g., indomethacin)

  • Plethysmometer

Procedure:

  • Animal Grouping: Divide the animals into groups: vehicle control, reference drug, and test compound groups at different doses.

  • Compound Administration: Administer the test compounds and the reference drug orally or via intraperitoneal injection 60 minutes before the carrageenan injection. The control group receives the vehicle.[18]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw of each animal.[19]

  • Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point. Determine the percentage inhibition of edema for the treated groups compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.[19]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways modulated by N-acyl-D-glucosamine derivatives and a general workflow for assessing their anti-inflammatory activity.

Inhibition of NF-κB Signaling Pathway by Anti-Inflammatory N-Acyl-D-Glucosamine Derivatives

This pathway is a central mediator of the inflammatory response, and its inhibition is a key mechanism for many anti-inflammatory drugs.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->Genes activates transcription Derivative N-Acyl-D-Glucosamine Derivative Derivative->IKK inhibits Derivative->NFkB inhibits translocation

NF-κB signaling inhibition by N-acyl-D-glucosamine derivatives.
Modulation of EGFR/Erk Signaling in Breast Cancer by N-Acyl-D-Glucosamine Derivatives

This pathway is crucial for cell proliferation and survival, and its dysregulation is common in many cancers.

EGFR_Erk_Pathway EGF EGF EGFR EGFR (HER2) EGF->EGFR binds Ras Ras EGFR->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Nucleus Nucleus ERK->Nucleus translocates Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation promotes Derivative D-GlcNAc Derivative->EGFR inhibits signaling

EGFR/Erk signaling modulation in breast cancer cells.
General Experimental Workflow for In Vivo Anti-Inflammatory Activity Assessment

This diagram outlines the typical steps involved in evaluating the anti-inflammatory potential of a novel compound in an animal model.

InVivo_Workflow start Hypothesis: Compound has anti-inflammatory activity dose_range Dose-Range Finding Studies (Acute Toxicity) start->dose_range model_selection Select In Vivo Model (e.g., Carrageenan Paw Edema) dose_range->model_selection grouping Animal Acclimatization and Grouping (Control, Reference, Test Groups) model_selection->grouping administration Administer Compound, Vehicle, or Reference Drug grouping->administration induction Induce Inflammation administration->induction measurement Measure Inflammatory Parameters (e.g., Paw Volume, Cytokine Levels) induction->measurement analysis Data Analysis and Interpretation measurement->analysis conclusion Conclusion on Anti-inflammatory Efficacy analysis->conclusion

References

A Comparative Analysis of N-Valeryl-D-glucosamine and N-Butyryl-D-glucosamine on Cellular Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic compound development, N-acyl-D-glucosamine derivatives are emerging as a class of molecules with significant potential. By combining the biological activities of short-chain fatty acids (SCFAs) and the amino sugar glucosamine (B1671600), these compounds offer multifaceted mechanisms of action. This guide provides a detailed comparison of two such derivatives, N-Valeryl-D-glucosamine and N-Butyryl-D-glucosamine, focusing on their known and inferred effects on critical cell signaling pathways. While direct comparative studies are limited, this document synthesizes available data on the individual compounds and their constituent moieties to offer a predictive analysis for researchers.

Introduction to N-Acyl-D-Glucosamine Derivatives

N-acyl-D-glucosamine derivatives are synthesized by acylating the amino group of D-glucosamine with a fatty acid. This modification can alter the compound's bioavailability, cellular uptake, and biological activity. The acyl chain length is a critical determinant of the compound's properties. Butyrate (B1204436) (a four-carbon SCFA) and valerate (B167501) (a five-carbon SCFA) are both known to be biologically active, primarily as histone deacetylase (HDAC) inhibitors.[1] Glucosamine and its acetylated form, N-acetyl-D-glucosamine (NAG), have demonstrated anti-inflammatory and anti-tumor effects, often through modulation of the NF-κB signaling pathway and O-linked N-acetylglucosamine (O-GlcNAc) modification of intracellular proteins.[2][3][4][5][6][7][8] The conjugation of these SCFAs to glucosamine creates hybrid molecules with the potential for synergistic or novel therapeutic activities.

N-Butyryl-D-glucosamine: Known and Inferred Cellular Effects

N-Butyryl-D-glucosamine has been investigated for its chondroprotective and anti-inflammatory properties. In studies on chondrocytes, it has been shown to increase the expression of matrix genes, including type II collagen and aggrecan mRNA.[9] This suggests a potential therapeutic role in conditions like osteoarthritis. Furthermore, in a rat model of arthritis, N-Butyryl-D-glucosamine demonstrated both anti-inflammatory and anti-erosive effects.[10]

Mechanistically, the effects of N-Butyryl-D-glucosamine are likely twofold. The butyrate moiety is a well-established HDAC inhibitor, which can lead to the hyperacetylation of histones, altering chromatin structure and gene expression. This can result in the induction of cell cycle arrest, differentiation, and apoptosis in cancer cells.[11][12] The glucosamine component can independently modulate the NF-κB pathway, a key regulator of inflammation.

N_Butyryl_D_glucosamine_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor N-Butyryl-D-glucosamine N-Butyryl-D-glucosamine Butyrate Butyrate N-Butyryl-D-glucosamine->Butyrate Glucosamine Glucosamine N-Butyryl-D-glucosamine->Glucosamine HDAC HDAC Butyrate->HDAC Inhibits IKK IKK Glucosamine->IKK Inhibits IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB (p50/p65) IκBα->NF-κB Inhibits NF-κB_nuc NF-κB (p50/p65) NF-κB->NF-κB_nuc Translocation Histones Histones HDAC->Histones Deacetylates Acetylated Histones Acetylated Histones Histones->Acetylated Histones Acetylation Gene Expression Gene Expression (e.g., p21, Bax) Acetylated Histones->Gene Expression Promotes Inflammatory Genes Inflammatory Gene Expression NF-κB_nuc->Inflammatory Genes Activates Matrix Genes Matrix Gene Expression (Collagen II, Aggrecan) Gene Expression->Matrix Genes N_Valeryl_D_glucosamine_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor This compound This compound Valerate Valerate This compound->Valerate Glucosamine Glucosamine This compound->Glucosamine HDAC HDAC Valerate->HDAC Inhibits IKK IKK Glucosamine->IKK Inhibits IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB (p50/p65) IκBα->NF-κB Inhibits NF-κB_nuc NF-κB (p50/p65) NF-κB->NF-κB_nuc Translocation Histones Histones HDAC->Histones Deacetylates Acetylated Histones Acetylated Histones Histones->Acetylated Histones Acetylation Gene Expression Gene Expression Acetylated Histones->Gene Expression Promotes Inflammatory Genes Inflammatory Gene Expression NF-κB_nuc->Inflammatory Genes Activates Experimental_Workflow Cell_Culture Cell Culture (e.g., Cancer cell line, Chondrocytes) Treatment Treatment with This compound & N-Butyryl-D-glucosamine Cell_Culture->Treatment HDAC_Assay HDAC Activity Assay Treatment->HDAC_Assay NFkB_Assay NF-κB Reporter Assay Treatment->NFkB_Assay Proliferation_Assay Cell Proliferation Assay (MTT) Treatment->Proliferation_Assay Data_Analysis Data Analysis and Comparison (IC50 values, etc.) HDAC_Assay->Data_Analysis NFkB_Assay->Data_Analysis Proliferation_Assay->Data_Analysis

References

A Head-to-Head Comparison of N-Valeryl-D-glucosamine and GlcNAc Cell Uptake: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cellular uptake and metabolic fate of novel compounds is paramount. This guide provides a comparative overview of N-Valeryl-D-glucosamine and the well-characterized N-acetyl-D-glucosamine (GlcNAc), offering a framework for evaluating their potential as therapeutic agents or research tools.

While GlcNAc has established roles in various cellular processes, this compound remains a less explored molecule. This guide presents a hypothetical, yet experimentally robust, head-to-head comparison to facilitate further investigation into the cellular uptake of this compound.

Cellular Uptake and Metabolism: A Comparative Overview

N-acetyl-D-glucosamine (GlcNAc) is a vital monosaccharide involved in key cellular functions. Its entry into the cell is primarily mediated by the GlcNAc Salvage Pathway, which allows cells to utilize exogenous GlcNAc.[1] Once inside the cell, GlcNAc is phosphorylated by N-acetylglucosamine kinase (NAGK) to form GlcNAc-6-phosphate. This intermediate then enters the Hexosamine Biosynthetic Pathway (HBP), a crucial route for the synthesis of UDP-GlcNAc, the donor substrate for glycosylation reactions that are essential for protein function and cell signaling.[1] The efficiency of GlcNAc uptake can be influenced by the cellular concentrations of glucose and glutamine.[2]

The cellular uptake mechanism of this compound has not yet been experimentally determined. However, based on its structural similarity to GlcNAc—differing only in the length of the N-acyl chain—it is hypothesized that this compound may also be taken up via the GlcNAc Salvage Pathway. The longer, more lipophilic valeryl group could potentially influence its affinity for the cellular transporters and its rate of uptake. It is also plausible that the increased lipophilicity of the valeryl chain may allow for a degree of passive diffusion across the cell membrane. Further research is needed to elucidate the precise mechanisms of this compound transport. Studies on other N-acylated glucosamine (B1671600) derivatives, such as N-butyryl glucosamine, have shown that altering the N-acyl group can significantly impact the biological effects of the molecule, suggesting that the N-valeryl group will likely confer distinct properties to this compound compared to GlcNAc.[3]

Quantitative Data Comparison

Due to the absence of published data on the cellular uptake of this compound, the following table is presented as a template for researchers to summarize their experimental findings. This table allows for a direct comparison of key uptake parameters.

ParameterThis compoundGlcNAc
Uptake Rate (pmol/min/mg protein) Experimental Data NeededExperimental Data Needed
Transporter Affinity (Km) Experimental Data NeededExperimental Data Needed
Maximum Uptake Velocity (Vmax) Experimental Data NeededExperimental Data Needed
Primary Uptake Mechanism Hypothesized: Salvage PathwaySalvage Pathway

Experimental Protocols

To facilitate the direct comparison of this compound and GlcNAc cell uptake, the following detailed experimental protocol is provided. This protocol is based on established methods for studying the uptake of glucosamine derivatives.[4]

Objective: To quantitatively compare the cellular uptake of this compound and GlcNAc in a selected cell line.

Materials:

  • Cell line of interest (e.g., HeLa, HEK293, or a cell line relevant to the research area)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • This compound

  • N-acetyl-D-glucosamine (GlcNAc)

  • Radiolabeled N-Valeryl-D-[3H]glucosamine and [3H]GlcNAc (or fluorescently labeled analogues)

  • Scintillation cocktail

  • Scintillation counter

  • BCA protein assay kit

  • Cell lysis buffer

Procedure:

  • Cell Culture:

    • Culture the selected cell line to 80-90% confluency in appropriate culture vessels (e.g., 24-well plates).

    • Ensure consistent cell seeding density across all experimental groups.

  • Preparation of Uptake Solutions:

    • Prepare stock solutions of this compound and GlcNAc.

    • Prepare uptake solutions containing a fixed concentration of radiolabeled compound (e.g., 1 µCi/mL of [3H]GlcNAc) and varying concentrations of the corresponding unlabeled compound for kinetic analysis (e.g., 0, 10, 50, 100, 250, 500 µM).

  • Uptake Assay:

    • Wash the cells twice with pre-warmed PBS.

    • Add the prepared uptake solutions to the cells and incubate for a predetermined time course (e.g., 5, 15, 30, 60 minutes) at 37°C. A time-course experiment is crucial to ensure initial uptake rates are measured.

    • To terminate the uptake, aspirate the uptake solution and rapidly wash the cells three times with ice-cold PBS.

    • Lyse the cells with cell lysis buffer.

  • Quantification:

    • Transfer a portion of the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

    • Use another portion of the cell lysate to determine the total protein concentration using a BCA protein assay.

  • Data Analysis:

    • Normalize the radioactivity counts to the protein concentration to determine the uptake rate (in pmol/min/mg protein).

    • For kinetic analysis, plot the uptake rate against the concentration of the unlabeled compound and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

Visualizing the Pathways and Workflow

To provide a clearer understanding of the experimental process and the metabolic pathways involved, the following diagrams have been generated using the DOT language.

G cluster_0 Experimental Workflow A Cell Seeding and Culture B Preparation of Uptake Solutions (Radiolabeled + Unlabeled Compounds) A->B C Uptake Assay (Time Course and Concentration Gradient) B->C D Cell Lysis and Sample Collection C->D E Scintillation Counting D->E F Protein Quantification D->F G Data Analysis (Uptake Rate, Km, Vmax) E->G F->G

Caption: Experimental workflow for comparing cell uptake.

G cluster_1 Metabolic Pathways cluster_GlcNAc GlcNAc Pathway cluster_NVal Hypothesized this compound Pathway GlcNAc_ext Extracellular GlcNAc GlcNAc_int Intracellular GlcNAc GlcNAc_ext->GlcNAc_int Salvage Pathway GlcNAc_6P GlcNAc-6-Phosphate GlcNAc_int->GlcNAc_6P NAGK HBP Hexosamine Biosynthetic Pathway GlcNAc_6P->HBP UDP_GlcNAc UDP-GlcNAc HBP->UDP_GlcNAc NVal_ext Extracellular this compound NVal_int Intracellular this compound NVal_ext->NVal_int Hypothesized Uptake NVal_metabolite Putative Metabolite NVal_int->NVal_metabolite Potential Metabolism

Caption: Cellular metabolic pathways.

References

A Comparative Guide to the Enzyme Kinetics of Glycosyltransferases with Diverse N-acyl-D-glucosamine Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the enzyme kinetics of glycosyltransferases when presented with various N-acyl-D-glucosamine substrates. The data herein is crucial for understanding substrate specificity and designing targeted therapeutic agents. All quantitative data is summarized in a clear tabular format, and detailed experimental protocols for the cited assays are provided.

Introduction

Glycosyltransferases (GTs) are a ubiquitous class of enzymes that catalyze the transfer of a monosaccharide from a nucleotide sugar donor to an acceptor molecule, forming a glycosidic bond. A significant subset of these enzymes utilizes UDP-N-acetyl-D-glucosamine (UDP-GlcNAc) as the donor substrate. The resulting O-GlcNAc modification is a dynamic post-translational modification crucial for regulating a myriad of cellular processes, including signal transduction, transcription, and metabolism. The enzymes responsible for this cycling, O-GlcNAc Transferase (OGT) and O-GlcNAcase (OGA), are central to the hexosamine biosynthetic pathway (HBP), which acts as a cellular nutrient sensor.

Given the pivotal role of O-GlcNAcylation in health and disease, understanding the substrate specificity of glycosyltransferases is of paramount importance for the development of novel therapeutics. This guide focuses on how alterations in the N-acyl group of the D-glucosamine substrate, a key recognition element, impact the kinetic parameters of these enzymes. While comprehensive comparative data across a wide range of synthetic N-acyl analogs is still an emerging area of research, this guide synthesizes available information to provide insights into these structure-activity relationships.

Quantitative Kinetic Data

The following table summarizes the kinetic parameters of O-GlcNAc Transferase (OGT) with its natural substrate, UDP-N-acetyl-D-glucosamine, for various protein acceptors. While direct comparative studies with a range of N-acyl-D-glucosamine analogs are limited in the public domain, the data illustrates the variability of OGT kinetics depending on the protein substrate. This variability suggests that the local environment of the acceptor site on the protein plays a significant role in the catalytic efficiency of OGT.

Acceptor ProteinDonor SubstrateKm,app (µM) for UDP-GlcNAckcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
TAB1UDP-N-acetyl-D-glucosamine8.6 ± 0.7Data not providedData not provided
CaMKIVUDP-N-acetyl-D-glucosamine25 ± 3Data not providedData not provided
CARM1UDP-N-acetyl-D-glucosamine26 ± 3Data not providedData not provided
Nup62UDP-N-acetyl-D-glucosamine1.3 ± 0.1Data not providedData not provided

Data sourced from a study on the kinetic analysis of human O-GlcNAc Transferase (hOGT) activity on different protein substrates.[1]

Experimental Protocols

The determination of glycosyltransferase kinetics is commonly performed using robust and high-throughput adaptable assays. Below are detailed protocols for two widely used non-radioactive methods.

UDP-Glo™ Glycosyltransferase Assay

This assay measures the amount of UDP produced in the glycosyltransferase reaction, which is directly proportional to the enzyme's activity.

Principle: The assay is based on a coupled-enzyme system. First, the UDP produced by the glycosyltransferase is converted to ATP by UDP-glucose dehydrogenase. Subsequently, the newly synthesized ATP is used by a luciferase to generate a luminescent signal, which is quantified.

Procedure:

  • Glycosyltransferase Reaction:

    • In a 96-well plate, prepare a reaction mixture containing the glycosyltransferase, the acceptor substrate (e.g., a peptide or protein), and varying concentrations of the UDP-N-acyl-D-glucosamine donor substrate in a suitable reaction buffer.

    • Initiate the reaction by adding the enzyme or the donor substrate.

    • Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time, ensuring the reaction is in the linear range.

  • UDP Detection:

    • Add an equal volume of UDP-Glo™ Detection Reagent to each well. This reagent contains the enzymes and substrates necessary to convert UDP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

    • A UDP standard curve should be generated to convert the relative light units (RLU) to UDP concentration.

  • Kinetic Analysis:

    • Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Universal Phosphatase-Coupled Glycosyltransferase Assay

This colorimetric assay also measures the UDP product of the glycosyltransferase reaction.

Principle: This method employs a phosphatase that specifically hydrolyzes the phosphodiester bond in UDP, releasing inorganic phosphate (B84403). The liberated phosphate is then detected using a malachite green-based reagent, which forms a colored complex that can be measured spectrophotometrically.

Procedure:

  • Glycosyltransferase Reaction:

    • In a 96-well plate, set up the glycosyltransferase reaction as described for the UDP-Glo™ assay. A coupling phosphatase is included in the reaction mixture.

    • The reaction buffer should be optimized for both the glycosyltransferase and the phosphatase (e.g., 25 mM Tris, 150 mM NaCl, 5 mM MgCl₂, 5 mM MnCl₂, pH 7.5).

  • Phosphate Detection:

    • Stop the reaction by adding a stop solution.

    • Add the malachite green phosphate detection reagents according to the manufacturer's instructions.

    • Allow the color to develop for a specified time (e.g., 15-30 minutes) at room temperature.

  • Data Acquisition:

    • Measure the absorbance at approximately 620 nm using a microplate reader.

    • A phosphate standard curve is used to determine the concentration of phosphate released.

  • Kinetic Analysis:

    • Calculate the initial reaction velocities from the phosphate concentrations and plot them against the substrate concentrations.

    • Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.

Mandatory Visualizations

Signaling and Metabolic Pathways

The following diagrams illustrate the key pathways involved in the synthesis of UDP-N-acetyl-D-glucosamine and its utilization in O-GlcNAcylation.

Hexosamine_Biosynthetic_Pathway Glucose Glucose F6P Fructose-6-P Glucose->F6P Glycolysis GlcN6P Glucosamine-6-P F6P->GlcN6P GFAT GlcNAc6P GlcNAc-6-P GlcN6P->GlcNAc6P GNA1 GlcNAc1P GlcNAc-1-P GlcNAc6P->GlcNAc1P PGM3 UDPGlcNAc UDP-GlcNAc GlcNAc1P->UDPGlcNAc UAP1 Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate AcetylCoA Acetyl-CoA CoA CoA AcetylCoA->CoA UTP UTP PPi PPi UTP->PPi

Caption: The Hexosamine Biosynthetic Pathway (HBP).

O_GlcNAc_Cycling UDPGlcNAc UDP-GlcNAc OGT OGT UDPGlcNAc->OGT Protein Protein (Ser/Thr) Protein->OGT GlcNAcProtein Protein-O-GlcNAc (Ser/Thr) OGA OGA GlcNAcProtein->OGA UDP UDP GlcNAc GlcNAc OGT->GlcNAcProtein Glycosylation OGT->UDP OGA->Protein Deglycosylation OGA->GlcNAc

Caption: The O-GlcNAc Cycling Pathway.

Experimental_Workflow cluster_reaction Glycosyltransferase Reaction cluster_detection Detection cluster_analysis Data Analysis Enzyme Glycosyltransferase Product UDP + Glycosylated Acceptor Enzyme->Product Substrate UDP-N-acyl-D-glucosamine (Varying Concentrations) Substrate->Product Acceptor Acceptor Substrate Acceptor->Product UDP_Detection UDP Detection (e.g., UDP-Glo™ or Phosphatase-Coupled Assay) Product->UDP_Detection Signal Signal (Luminescence or Absorbance) UDP_Detection->Signal Plot Plot Velocity vs. [Substrate] Signal->Plot Fit Michaelis-Menten Fit Plot->Fit Kinetics Determine Km and Vmax Fit->Kinetics

Caption: General Experimental Workflow for Kinetic Analysis.

References

Validating the Anti-inflammatory Potential of N-Valeryl-D-glucosamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory effects of N-Valeryl-D-glucosamine and other relevant glucosamine (B1671600) derivatives. Due to the limited direct experimental data on this compound, this document outlines established experimental protocols and summarizes existing data from closely related compounds to serve as a benchmark for future validation studies.

Comparative Analysis of Glucosamine Derivatives

The anti-inflammatory properties of glucosamine and its derivatives, such as N-acetyl-glucosamine (NAG), have been investigated in various preclinical models. These compounds have been shown to modulate key inflammatory pathways, leading to a reduction in pro-inflammatory mediators. The introduction of a valeryl group to the glucosamine backbone in this compound may influence its lipophilicity and cell permeability, potentially altering its pharmacokinetic and pharmacodynamic properties.

Quantitative Data Summary

The following table summarizes the reported anti-inflammatory effects of various glucosamine derivatives and standard anti-inflammatory drugs. This data provides a baseline for evaluating the potential efficacy of this compound.

CompoundModel SystemKey Inflammatory MarkerObserved EffectCitation
Glucosamine LPS-stimulated RAW 264.7 macrophagesNitric Oxide (NO)Dose-dependent decrease in NO production.
LPS-stimulated RAW 264.7 macrophagesTNF-α, IL-6Inhibition of cytokine production.[1]
Carrageenan-induced paw edema in ratsPaw EdemaReduction in paw swelling.[2]
N-Acetyl-D-glucosamine (NAG) LPS-stimulated primary peritoneal macrophagesIL-6, TNF-αInhibition of cytokine production.[3]
Rheumatoid arthritis mouse modelSerum TNF-α, IL-6Decreased cytokine levels.
N-Palmitoyl-D-glucosamine (PGA) DNBS-induced colitis in micePlasma IL-1β, PGE2Dose-dependent decrease in cytokine and prostaglandin (B15479496) levels.[4]
Quaternized Amino Glucosamine (QAGlc) LPS-stimulated RAW 264.7 macrophagesIL-1β, IL-6, TNF-α, PGE2More potent inhibition of cytokines and PGE2 compared to glucosamine.[1]
Ibuprofen (NSAID) Knee Osteoarthritis PatientsPain ReductionSimilar efficacy to glucosamine in pain reduction over 4 weeks.[2]
Dexamethasone (Corticosteroid) Human inducible nitric oxide synthase (iNOS) assayiNOS activityReference compound for anti-inflammatory activity.

Key Inflammatory Signaling Pathways

Glucosamine and its derivatives are known to exert their anti-inflammatory effects by modulating critical signaling pathways, primarily the NF-κB and NLRP3 inflammasome pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Its activation leads to the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β. Glucosamine has been shown to inhibit NF-κB activation, thereby suppressing the downstream inflammatory cascade.[2]

NF_kB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive) NFkB NF-κB (p50/p65) NFkB_active NF-κB (Active) NFkB_IkB->NFkB_active IκB degradation Nucleus Nucleus NFkB_active->Nucleus Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation Transcription NVG N-Valeryl-D- glucosamine (Proposed) NVG->IKK Inhibits

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

NLRP3 Inflammasome Pathway

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response by activating caspase-1, which in turn processes pro-inflammatory cytokines IL-1β and IL-18 into their mature forms. Glucosamine has been found to inhibit the assembly and activation of the NLRP3 inflammasome.[2]

NLRP3_Pathway Signal1 Signal 1 (e.g., LPS) NFkB_act NF-κB Activation Signal1->NFkB_act pro_IL1B pro-IL-1β pro-IL-18 NFkB_act->pro_IL1B NLRP3_exp NLRP3 Expression NFkB_act->NLRP3_exp IL1B Mature IL-1β Mature IL-18 pro_IL1B->IL1B Cleavage by Active Caspase-1 NLRP3_assembly NLRP3 Inflammasome Assembly NLRP3_exp->NLRP3_assembly Signal2 Signal 2 (e.g., ATP, Toxins) Signal2->NLRP3_assembly Activates Active_Casp1 Active Caspase-1 NLRP3_assembly->Active_Casp1 Casp1 Pro-Caspase-1 Casp1->Active_Casp1 Cleavage Inflammation Inflammation IL1B->Inflammation NVG This compound (Proposed) NVG->NLRP3_assembly Inhibits

Caption: Proposed inhibition of the NLRP3 inflammasome pathway by this compound.

Experimental Protocols for Validation

To validate the anti-inflammatory effects of this compound, standardized in vitro and in vivo experimental models are recommended.

In Vitro Model: LPS-Induced Inflammation in Macrophages

This model is a widely used primary screening method for anti-inflammatory compounds.

Objective: To assess the ability of this compound to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

  • Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) or primary macrophages are cultured in a suitable medium.[2]

  • Treatment: Cells are pre-treated with varying concentrations of this compound for 1 hour.[2]

  • Stimulation: Inflammation is induced by adding LPS to the cell culture.[2]

  • Incubation: Cells are incubated for 24 hours to allow for the production of inflammatory mediators.[2]

  • Measurement of Inflammatory Markers:

    • The levels of nitric oxide (NO) in the cell supernatant are quantified using the Griess assay.[2]

    • The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and prostaglandin E2 (PGE2) are measured by Enzyme-Linked Immunosorbent Assays (ELISAs).[2]

  • Data Analysis: The inhibitory effect of this compound is determined by comparing the levels of inflammatory markers in treated cells to those in untreated, LPS-stimulated control cells.

In_Vitro_Workflow start Start culture Culture Macrophages (e.g., RAW 264.7) start->culture pretreat Pre-treat with This compound culture->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate for 24h stimulate->incubate collect Collect Supernatant incubate->collect measure Measure Inflammatory Markers (NO, Cytokines, PGE2) collect->measure analyze Data Analysis measure->analyze end End analyze->end

Caption: Experimental workflow for in vitro validation of anti-inflammatory effects.

In Vivo Model: Carrageenan-Induced Paw Edema in Rodents

This is a classic and reliable model for evaluating acute inflammation.[2]

Objective: To assess the in vivo anti-inflammatory activity of this compound by measuring its ability to reduce paw edema induced by carrageenan.

Methodology:

  • Animal Acclimatization: Rats or mice are acclimatized to laboratory conditions for at least one week before the experiment.[2]

  • Grouping: Animals are randomly divided into control, standard (e.g., indomethacin), and test groups (receiving different doses of this compound).[2]

  • Compound Administration: The test compound or standard drug is administered, typically orally or intraperitoneally.

  • Induction of Inflammation: A sub-plantar injection of carrageenan solution is administered into the right hind paw of each animal.

  • Measurement of Paw Edema: Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema in the treated groups is calculated relative to the control group.

In_Vivo_Workflow start Start acclimatize Acclimatize Rodents start->acclimatize group Group Animals (Control, Standard, Test) acclimatize->group administer Administer Compound group->administer induce Induce Paw Edema (Carrageenan Injection) administer->induce measure Measure Paw Volume (Multiple Time Points) induce->measure analyze Calculate % Inhibition measure->analyze end End analyze->end

Caption: Experimental workflow for in vivo validation of anti-inflammatory effects.

References

A Comparative Analysis of the Metabolic Fates of N-Valeryl-D-glucosamine and N-Propionyl-D-glucosamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anticipated metabolic fates of N-Valeryl-D-glucosamine and N-Propionyl-D-glucosamine. Due to a lack of direct experimental data for these specific compounds in publicly available literature, this comparison is based on the known metabolic pathways of the closely related and extensively studied analogue, N-Acetyl-D-glucosamine (GlcNAc), as well as other N-acyl-D-glucosamine derivatives. The information presented herein is intended to guide researchers in designing and interpreting studies on the pharmacokinetics and metabolism of these novel compounds.

Introduction

N-acyl-D-glucosamine derivatives are of increasing interest in pharmaceutical and biotechnological research for their potential therapeutic applications. The nature of the N-acyl group can significantly influence the compound's physicochemical properties, such as lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. This guide focuses on a comparative projection of the metabolic pathways for this compound and N-Propionyl-D-glucosamine, highlighting the likely similarities and differences based on their chemical structures.

Predicted Metabolic Pathways

The metabolism of N-acyl-D-glucosamine derivatives is expected to follow pathways similar to that of endogenous N-Acetyl-D-glucosamine, primarily involving the salvage pathway and potentially deacylation to glucosamine, which can then enter the hexosamine biosynthetic pathway (HBP).

The primary metabolic routes for this compound and N-Propionyl-D-glucosamine are hypothesized to be:

  • Direct Phosphorylation: The compounds may be directly phosphorylated by a kinase, such as N-acetylglucosamine kinase (NAGK), to form their respective 6-phosphate esters. This would be the initial step for entering the salvage pathway.

  • Deacylation: The N-acyl group could be removed by a deacetylase or another hydrolase, yielding D-glucosamine. The liberated fatty acids (valeric acid and propionic acid) would then enter their respective metabolic pathways. D-glucosamine can subsequently be phosphorylated to glucosamine-6-phosphate and enter the HBP.

  • Excretion: Unmetabolized compounds and their metabolites are expected to be excreted, primarily through urine.

The key difference in the metabolism of this compound and N-Propionyl-D-glucosamine is likely to be the rate and extent to which these processes occur, influenced by the longer acyl chain of the valeryl group compared to the propionyl group.

Predicted Metabolic Pathways of N-Acyl-D-glucosamines cluster_absorption Absorption cluster_circulation Systemic Circulation cluster_metabolism Cellular Metabolism cluster_excretion Excretion NVG_oral This compound (Oral) NVG_circ This compound NVG_oral->NVG_circ Absorption NPG_oral N-Propionyl-D-glucosamine (Oral) NPG_circ N-Propionyl-D-glucosamine NPG_oral->NPG_circ Absorption NVG_cell This compound NVG_circ->NVG_cell Cellular Uptake Urine Urine NVG_circ->Urine Renal Clearance NPG_cell N-Propionyl-D-glucosamine NPG_circ->NPG_cell Cellular Uptake NPG_circ->Urine Renal Clearance NVG_P This compound-6-P NVG_cell->NVG_P Phosphorylation (e.g., NAGK) GlcN D-Glucosamine NVG_cell->GlcN Deacylation Valeric_acid Valeric Acid NVG_cell->Valeric_acid Deacylation NPG_P N-Propionyl-D-glucosamine-6-P NPG_cell->NPG_P Phosphorylation (e.g., NAGK) NPG_cell->GlcN Deacylation Propionic_acid Propionic Acid NPG_cell->Propionic_acid Deacylation HBP Hexosamine Biosynthetic Pathway (HBP) NVG_P->HBP Further Metabolism (Salvage Pathway) NPG_P->HBP Further Metabolism (Salvage Pathway) GlcN_6P Glucosamine-6-P GlcN->GlcN_6P Phosphorylation GlcN_6P->HBP Enters HBP HBP->Urine Metabolite Excretion General Experimental Workflow for Metabolic Fate Studies cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (Rodent Model) cluster_analysis Bioanalysis cluster_data Data Analysis & Reporting microsomes Liver Microsome Stability Assay lcms LC-MS/MS Quantification microsomes->lcms hepatocytes Hepatocyte Metabolism Assay met_id Metabolite Identification hepatocytes->met_id plasma_stability Plasma Stability Assay plasma_stability->lcms pk_study Pharmacokinetic (PK) Study (Oral & IV) pk_study->lcms excretion_study Excretion & Mass Balance Study excretion_study->met_id distribution_study Tissue Distribution Study (QWBA) distribution_study->met_id pk_params PK Parameter Calculation lcms->pk_params report Comprehensive Metabolic Profile met_id->report pk_params->report

Navigating GlcNAc-Specific Assays: A Comparative Guide to the Cross-Reactivity of N-Valeryl-D-glucosamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specificity of biochemical assays is paramount. This guide provides a comparative analysis of N-Valeryl-D-glucosamine's potential cross-reactivity in assays designed for N-acetyl-D-glucosamine (GlcNAc). Understanding this potential for molecular mimicry is crucial for accurate data interpretation and the development of targeted therapeutics.

The ubiquitous nature of O-linked N-acetyl-D-glucosamine (O-GlcNAc) signaling in cellular processes has led to the development of a wide array of assays for its detection and quantification. These assays rely on the specific recognition of the N-acetyl group of GlcNAc by enzymes, antibodies, and lectins. This compound, an analog of GlcNAc with a longer N-acyl chain, presents a potential confounding factor in these assays. This guide explores the theoretical basis for the cross-reactivity of this compound and provides a framework for assessing its impact on common GlcNAc-specific methodologies.

Structural and Physicochemical Properties

A foundational understanding of the structural differences between N-acetyl-D-glucosamine and this compound is essential for predicting their behavior in biological assays. The primary distinction lies in the N-acyl group, where this compound possesses a five-carbon valeryl group in place of the two-carbon acetyl group in GlcNAc. This seemingly minor alteration can significantly influence the molecule's steric bulk and hydrophobicity.

PropertyN-acetyl-D-glucosamine (GlcNAc)This compound
Molecular Formula C₈H₁₅NO₆C₁₁H₂₁NO₆
Molecular Weight 221.21 g/mol 263.29 g/mol
N-Acyl Group Acetyl (CH₃CO)Valeryl (CH₃(CH₂)₃CO)
Predicted LogP -3.23-2.34

Predicted Cross-Reactivity in GlcNAc-Specific Assays

The increased chain length of the N-valeryl group is predicted to have varying effects on the binding affinity and enzymatic processing of this compound compared to GlcNAc. The following table summarizes the anticipated outcomes in key GlcNAc-specific assays based on the known substrate specificities of the involved proteins.

Assay TypeKey ProteinPredicted Cross-Reactivity of this compoundRationale
O-GlcNAc Transferase (OGT) Activity Assay O-GlcNAc Transferase (OGT)Lower to No ActivityThe active site of OGT is known to have steric constraints. The bulkier valeryl group may hinder proper binding and catalysis.
O-GlcNAcase (OGA) Activity Assay O-GlcNAcase (OGA)Lower to No ActivityOGA's active site is tailored to the N-acetyl group. The longer acyl chain of this compound may not fit optimally, leading to reduced hydrolysis.
Lectin Binding Assay (e.g., WGA) Wheat Germ Agglutinin (WGA) and other GlcNAc-specific lectinsVariable (likely lower)While some lectins have a broader specificity, the binding pocket is optimized for the N-acetyl group. The larger valeryl group could lead to steric clashes, reducing binding affinity.
Competitive ELISA Anti-GlcNAc AntibodiesVariable (likely lower)The epitope recognized by many anti-GlcNAc antibodies includes the N-acetyl group. The altered structure of the N-valeryl group is likely to reduce antibody recognition and binding.

Experimental Protocols

To empirically determine the cross-reactivity of this compound, the following experimental protocols can be employed. These outlines highlight the critical steps for comparing the activity of the two compounds.

O-GlcNAc Transferase (OGT) Activity Assay

This assay measures the incorporation of a sugar moiety from a UDP-sugar donor onto a protein or peptide substrate by OGT.

Materials:

  • Recombinant OGT

  • Peptide or protein substrate (e.g., CKII peptide)

  • UDP-[³H]GlcNAc (for radioactive detection) or UDP-GlcNAz (for click chemistry-based detection)

  • UDP-N-Valeryl-D-glucosamine (requires custom synthesis)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 12.5 mM MgCl₂, 1 mM DTT)

  • Detection reagents (scintillation fluid or click chemistry reagents)

Procedure:

  • Prepare reaction mixtures containing assay buffer, OGT, and the peptide substrate.

  • Initiate the reaction by adding either UDP-[³H]GlcNAc or UDP-N-Valeryl-D-glucosamine.

  • Incubate at 37°C for a defined period.

  • Stop the reaction (e.g., by adding EDTA or by boiling).

  • Detect the incorporation of the sugar. For radioactive assays, this involves capturing the peptide on a membrane and measuring radioactivity. For click chemistry, this involves a reaction with a fluorescent or biotinylated alkyne probe followed by detection.

  • Compare the signal generated in the presence of UDP-GlcNAc to that with UDP-N-Valeryl-D-glucosamine.

Competitive ELISA for GlcNAc

This assay quantifies the amount of free GlcNAc or a GlcNAc analog in a sample by its ability to compete with a coated GlcNAc-conjugate for binding to a specific antibody.

Materials:

  • Microtiter plate coated with a GlcNAc-conjugate (e.g., GlcNAc-BSA)

  • Anti-GlcNAc monoclonal antibody

  • N-acetyl-D-glucosamine (as a standard)

  • This compound (as the test compound)

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution

Procedure:

  • Prepare a standard curve of N-acetyl-D-glucosamine and a dilution series of this compound.

  • Add the standards and test compound to the wells of the GlcNAc-coated plate.

  • Add a fixed concentration of the anti-GlcNAc antibody to all wells.

  • Incubate to allow competition for antibody binding.

  • Wash the plate to remove unbound antibody.

  • Add the HRP-conjugated secondary antibody and incubate.

  • Wash the plate and add TMB substrate.

  • Stop the reaction and measure the absorbance at 450 nm.

  • Compare the IC₅₀ values for GlcNAc and this compound to determine relative binding affinity.

Visualizing the Concepts

To further clarify the principles discussed, the following diagrams illustrate a key signaling pathway and an experimental workflow.

OGlcNAc_Signaling_Pathway cluster_synthesis Substrate Pool cluster_cycle O-GlcNAc Cycling UDP_GlcNAc UDP-GlcNAc OGT OGT UDP_GlcNAc->OGT Protein Protein (Ser/Thr) Protein->OGT GlcNAcylated_Protein O-GlcNAcylated Protein OGT->GlcNAcylated_Protein Addition UDP UDP OGT->UDP OGA OGA OGA->Protein GlcNAc GlcNAc OGA->GlcNAc GlcNAcylated_Protein->OGA Removal N_Valeryl_GlcNAc UDP-N-Valeryl-GlcNAc (Potential Substrate) N_Valeryl_GlcNAc->OGT Potential Interaction

Caption: O-GlcNAc signaling pathway and potential interference.

Competitive_ELISA_Workflow start Start step1 Coat plate with GlcNAc-conjugate start->step1 step2 Add standards (GlcNAc) and test compound (N-Valeryl-GlcNAc) step1->step2 step3 Add anti-GlcNAc antibody step2->step3 step4 Incubate (Competition) step3->step4 step5 Wash step4->step5 step6 Add HRP-conjugated secondary antibody step5->step6 step7 Wash step6->step7 step8 Add TMB substrate and stop solution step7->step8 step9 Read absorbance at 450 nm step8->step9 end End step9->end

Caption: Workflow for a competitive ELISA.

Conclusion

While direct experimental data on the cross-reactivity of this compound in GlcNAc-specific assays is currently lacking, a theoretical analysis based on the known substrate specificities of key enzymes and binding proteins suggests a high potential for altered recognition. The increased steric bulk of the N-valeryl group compared to the N-acetyl group is likely to reduce the efficiency of enzymatic processing by OGT and OGA and diminish binding to specific antibodies and lectins. Researchers utilizing GlcNAc-specific assays should be aware of this potential for cross-reactivity when interpreting results in the presence of GlcNAc analogs. The experimental protocols provided in this guide offer a framework for empirically determining the extent of this cross-reactivity, ensuring the accuracy and reliability of future research in the field of O-GlcNAc signaling.

A Comparative Analysis of N-Linked Glycosylation Inhibitors: D-Glucosamine vs. Tunicamycin

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for the efficacy of N-Valeryl-D-glucosamine as a glycosylation inhibitor did not yield any available scientific literature or experimental data. Therefore, this guide provides a comparative analysis of the well-documented N-linked glycosylation inhibitor, D-glucosamine , against the potent and widely used antibiotic, Tunicamycin (B1663573) .

This guide offers an objective comparison of the mechanisms, efficacy, and experimental applications of D-glucosamine and Tunicamycin in the inhibition of N-linked glycosylation. All quantitative data is summarized for ease of comparison, and detailed experimental protocols are provided for key methodologies cited.

Mechanisms of Action: Distinct Routes to Glycosylation Inhibition

D-glucosamine and Tunicamycin both disrupt N-linked glycosylation, a critical post-translational modification essential for protein folding, stability, and function. However, they achieve this through different mechanisms.

Tunicamycin acts as a potent and specific inhibitor of the first step in the N-linked glycosylation pathway.[1][2][3] It is a nucleoside antibiotic that blocks the enzyme GlcNAc-1-phosphotransferase (GPT).[4][5][6] This enzyme is responsible for the transfer of N-acetylglucosamine-1-phosphate (GlcNAc-1-P) from UDP-GlcNAc to dolichol phosphate, a lipid carrier molecule in the endoplasmic reticulum (ER).[4][7] By inhibiting GPT, Tunicamycin prevents the formation of the dolichol-PP-GlcNAc precursor, thereby halting the entire N-linked glycosylation process and leading to the accumulation of unfolded proteins and subsequent ER stress.[1][4]

D-glucosamine , an amino sugar, inhibits N-linked glycosylation through a less direct mechanism. When supplied to cells at high concentrations, it is thought to interfere with the biosynthesis of lipid-linked oligosaccharides.[8] This disruption leads to a global reduction in protein N-glycosylation.[9] The effects of glucosamine (B1671600) on protein mobility in gel electrophoresis are similar to those of tunicamycin, suggesting a common outcome of inhibiting the attachment of N-glycans to proteins.[9] Some studies also suggest that glucosamine's inhibitory effects may be partly due to the depletion of cellular ATP.[10]

Quantitative Comparison of Inhibitory Efficacy

Direct IC50 values for D-glucosamine as a glycosylation inhibitor are not as commonly reported as for Tunicamycin. However, studies comparing their effective concentrations demonstrate a significant difference in potency.

InhibitorTargetEffective Concentration RangeRelative PotencyCell Line Examples
D-Glucosamine N-linked glycosylation (mechanism involves disruption of lipid-linked oligosaccharide biosynthesis)0.5 - 10 mM[11]LowerDU145 (Prostate Cancer), A2058 (Melanoma), PC-3 (Prostate Cancer)[9]
Tunicamycin GlcNAc-1-phosphotransferase (GPT)[4][5][6]0.1 - 10 µg/mL[7][12]Higher (effective at ~1000-fold lower concentration than glucosamine)[9]L1210 (Leukemia), PC-3 (Prostate Cancer)[12][13]

Experimental Protocols

Cell Treatment for Glycosylation Inhibition

This protocol describes the general procedure for treating cultured cells with either D-glucosamine or Tunicamycin to inhibit N-linked glycosylation.

Materials:

  • Cultured cells (e.g., DU145, PC-3, or other cell line of interest)

  • Complete cell culture medium

  • D-glucosamine hydrochloride (sterile solution)

  • Tunicamycin (stock solution in DMSO or other suitable solvent)

  • Phosphate-buffered saline (PBS), sterile

  • Culture plates/flasks

Procedure:

  • Cell Plating: Seed cells at an appropriate density in culture plates or flasks and allow them to adhere and grow for 24 hours.[11]

  • Preparation of Inhibitor Solutions: Prepare a range of final concentrations for D-glucosamine (e.g., 0.5, 1, 2, 4 mM) and Tunicamycin (e.g., 1, 5, 10 µg/mL) by diluting the stock solutions in fresh, pre-warmed culture medium.[9][12] A vehicle control (medium with the solvent used for the inhibitor stock) should also be prepared.[11]

  • Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of the inhibitor or the vehicle control.[11]

  • Incubation: Incubate the cells for a predetermined period (e.g., 24 to 72 hours) at 37°C in a 5% CO2 incubator. The optimal incubation time will depend on the cell line and the specific glycoprotein (B1211001) being studied.[11]

  • Harvesting: After incubation, cells can be harvested for downstream analysis, such as Western blotting.

Western Blot Analysis for Glycoprotein Mobility Shift

This protocol is used to assess the inhibition of N-linked glycosylation by observing a mobility shift of a target glycoprotein. Underglycosylated proteins will have a lower molecular weight and migrate faster on an SDS-PAGE gel.

Materials:

  • Treated and control cell lysates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[14]

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[14]

  • Primary antibody specific to the target glycoprotein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Sample Preparation: Lyse the treated and control cells in ice-cold lysis buffer.[14] Determine the protein concentration of each lysate using a BCA assay.[15]

  • Gel Electrophoresis: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.[14] Separate the proteins by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[16]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer, typically overnight at 4°C.[17]

  • Washing: Wash the membrane three times with TBST for 10 minutes each.[17]

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1-2 hours at room temperature.[17]

  • Washing: Repeat the washing step.

  • Detection: Apply the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.[16] An increase in the mobility (a lower apparent molecular weight) of the target glycoprotein in the inhibitor-treated samples compared to the control indicates successful inhibition of N-linked glycosylation.[9][18]

Visualizations

N_Linked_Glycosylation_Pathway UDP_GlcNAc UDP-GlcNAc GPT GPT (GlcNAc-1-phosphotransferase) UDP_GlcNAc->GPT Dol_P Dolichol-P Dol_P->GPT Dol_PP_GlcNAc Dolichol-PP-GlcNAc GPT->Dol_PP_GlcNAc Step 1 Further_Steps Further Glycosylation Steps Dol_PP_GlcNAc->Further_Steps Oligosaccharyltransferase Oligosaccharyltransferase Further_Steps->Oligosaccharyltransferase Glycoprotein N-linked Glycoprotein Oligosaccharyltransferase->Glycoprotein Nascent_Polypeptide Nascent Polypeptide (in ER) Nascent_Polypeptide->Oligosaccharyltransferase Tunicamycin Tunicamycin Tunicamycin->GPT Inhibits Glucosamine D-Glucosamine (High Concentration) LLO_Biosynthesis Lipid-Linked Oligosaccharide (LLO) Biosynthesis Glucosamine->LLO_Biosynthesis Disrupts LLO_Biosynthesis->Further_Steps

Caption: Mechanism of N-Linked Glycosylation Inhibition.

Experimental_Workflow start Start: Cell Culture treatment Treatment with Inhibitor (D-Glucosamine or Tunicamycin) and Vehicle Control start->treatment harvest Cell Lysis and Protein Quantification treatment->harvest sds_page SDS-PAGE harvest->sds_page transfer Western Blot Transfer sds_page->transfer blocking Blocking transfer->blocking probing Primary & Secondary Antibody Probing blocking->probing detection Chemiluminescent Detection probing->detection analysis Analysis of Mobility Shift detection->analysis

Caption: Western Blot Workflow for Glycosylation Analysis.

References

Validating N-Valeryl-D-glucosamine Incorporation into Glycans: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of glycobiology, metabolic glycan labeling has emerged as a powerful tool for understanding the roles of glycosylation in health and disease. While N-acetyl-D-glucosamine (GlcNAc) and its bioorthogonally-tagged analogs are widely utilized, there is growing interest in exploring the incorporation of other N-acyl-modified glucosamines, such as N-Valeryl-D-glucosamine (GlcNV), to modulate and probe glycan structure and function. This guide provides an objective comparison of GlcNV with the standard GlcNAc, offering insights into the validation of its incorporation into cellular glycans, supported by analogous experimental data from related N-acyl sugar analogs.

At a Glance: this compound vs. N-Acetyl-D-glucosamine

FeatureN-Acetyl-D-glucosamine (GlcNAc)This compound (GlcNV) (Inferred)
Acyl Group Acetyl (C2)Valeryl (C5)
Metabolic Pathway Enters the Hexosamine Biosynthetic Pathway (HBP)Presumed to enter the Hexosamine Biosynthetic Pathway (HBP)
Incorporation Widely validated and documentedExpected to be incorporated, but at potentially different efficiencies
Detection Requires isotopic labeling or bioorthogonal tags for specific detectionThe valeryl group provides a unique mass shift for mass spectrometry-based detection
Potential Applications Probing glycan dynamics, quantitative glycoproteomicsAltering glycan hydrophobicity, creating unique metabolic probes

Quantitative Performance Comparison

Performance MetricN-Acetyl-D-glucosamine (Isotope Labeled)This compoundMethod of Validation
Incorporation Efficiency High, well-characterizedTo be determined experimentallyMass Spectrometry (MS)
Detection Specificity High with isotopic labelsHigh due to unique mass shiftMS/MS Fragmentation
Potential Cytotoxicity Generally lowTo be determined, likely low at optimal concentrationsCell Viability Assays
Impact on Glycan Profile Minimal at tracer concentrationsMay alter glycan profilesMS-based glycomic analysis

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells with this compound

This protocol outlines the steps for introducing GlcNV into cultured cells to achieve metabolic incorporation into glycoproteins.

  • Cell Culture: Culture cells of interest to approximately 80% confluency in standard growth medium.

  • Preparation of Labeling Medium: Prepare a complete growth medium supplemented with a final concentration of 50-200 µM this compound. The optimal concentration should be determined empirically for each cell line.

  • Initiation of Labeling:

    • Aspirate the standard growth medium from the cells.

    • Wash the cells twice with sterile phosphate-buffered saline (PBS).

    • Add the pre-warmed GlcNV-containing labeling medium to the cells.

  • Incubation: Incubate the cells for 24-72 hours to allow for the metabolic incorporation of GlcNV into cellular glycans.

  • Cell Harvest and Lysis:

    • Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer containing protease inhibitors.

    • Determine the protein concentration of the cell lysate.

Protocol 2: Validation of GlcNV Incorporation by Mass Spectrometry

This protocol describes the analysis of cell lysates to confirm the incorporation of GlcNV into the cellular glycoproteome.

  • Protein Digestion:

    • Take a desired amount of protein from the cell lysate (e.g., 100 µg).

    • Reduce and alkylate the proteins using dithiothreitol (B142953) (DTT) and iodoacetamide (B48618) (IAA).

    • Digest the proteins into peptides using trypsin overnight at 37°C.

  • Glycopeptide Enrichment (Optional but Recommended):

    • Enrich for glycopeptides using methods such as lectin affinity chromatography or hydrophilic interaction liquid chromatography (HILIC).

  • LC-MS/MS Analysis:

    • Analyze the peptide or enriched glycopeptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Set the mass spectrometer to perform data-dependent acquisition, triggering MS/MS scans on precursor ions.

  • Data Analysis:

    • Search the MS/MS data against a protein database, specifying a variable modification on asparagine (for N-glycans) corresponding to the mass of the glycan core plus the mass difference between N-valeryl and N-acetyl groups.

    • Manually inspect the MS/MS spectra of identified glycopeptides to confirm the presence of the GlcNV modification based on the mass shift of fragment ions.

Mandatory Visualizations

Experimental_Workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis A Plate Cells B Add GlcNV-Containing Medium A->B C Incubate (24-72h) B->C D Harvest & Lyse Cells C->D E Protein Digestion (Trypsin) D->E F Glycopeptide Enrichment (Optional) E->F G LC-MS/MS Analysis F->G H Data Analysis & Validation G->H

Experimental workflow for validating GlcNV incorporation.

Hexosamine_Biosynthetic_Pathway cluster_pathway Hexosamine Biosynthetic Pathway (HBP) GlcNV This compound (GlcNV) GlcNV_6P GlcNV-6-phosphate GlcNV->GlcNV_6P NAGK GlcNAc N-Acetyl-D-glucosamine (GlcNAc) GlcNAc_6P GlcNAc-6-phosphate GlcNAc->GlcNAc_6P NAGK GlcNV_1P GlcNV-1-phosphate GlcNV_6P->GlcNV_1P PGM3 GlcNAc_1P GlcNAc-1-phosphate GlcNAc_6P->GlcNAc_1P PGM3 UDP_GlcNV UDP-GlcNV GlcNV_1P->UDP_GlcNV UAP1/AGX1 UDP_GlcNAc UDP-GlcNAc GlcNAc_1P->UDP_GlcNAc UAP1/AGX1 Glycoproteins Glycoproteins UDP_GlcNV->Glycoproteins Glycosyl- transferases UDP_GlcNAc->Glycoproteins Glycosyl- transferases

Inferred metabolic pathway for GlcNV incorporation.

References

A Comparative Guide to the Cell Signaling Effects of Short-Chain Fatty Acid-Glucosamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cell signaling effects of short-chain fatty acid-glucosamine (SCFA-GlcN) derivatives. Given the emerging interest in the therapeutic potential of both SCFAs and glucosamine (B1671600), this document aims to objectively compare their known and derivative-specific effects on key cellular pathways, supported by experimental data. Due to the limited availability of direct comparative studies on a full range of conjugated SCFA-GlcN derivatives, this guide also draws comparisons from studies on the individual parent molecules to provide a broader context for future research.

Introduction

Short-chain fatty acids (SCFAs), such as butyrate (B1204436), propionate, and acetate, are gut microbiota metabolites known for their immunomodulatory and anti-inflammatory properties. Their primary mechanisms of action include the inhibition of histone deacetylases (HDACs) and activation of G-protein coupled receptors (GPCRs).[1][2] Glucosamine and its derivative, N-acetylglucosamine (GlcNAc), are amino sugars involved in the biosynthesis of glycoproteins and have demonstrated anti-inflammatory effects, notably through the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway.[3][4] The conjugation of SCFAs to glucosamine presents a novel therapeutic strategy to potentially combine and enhance their biological activities.

This guide will compare the effects of these compounds on key signaling pathways, present available quantitative data in tabular format, provide detailed experimental protocols for relevant assays, and visualize the discussed pathways and workflows.

Comparative Analysis of Cell Signaling Effects

The primary signaling pathways influenced by SCFAs and glucosamine derivatives include the NF-κB pathway, histone acetylation (regulated by HDACs), and the STAT5 signaling pathway.

Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory responses. Both butyrate and glucosamine have been shown to inhibit NF-κB activation.

  • Butyrate inhibits NF-κB activation, in part, through its HDAC inhibitory activity, which can prevent the degradation of the NF-κB inhibitor, IκBα.[2][5] Studies have shown that butyrate treatment can significantly reduce the nuclear translocation of NF-κB in various cell types, including lamina propria macrophages from ulcerative colitis patients.[6]

  • Glucosamine has also been reported to suppress NF-κB activation, leading to a downstream reduction in the expression of pro-inflammatory genes like iNOS and COX-2 in macrophage cell lines.[4]

  • N-butyryl glucosamine (GlcNBu) , in a study on chondrocytes, did not show an effect on TNFα-induced NF-κB activation in that specific cell model.[7] This suggests that the effects of these derivatives can be cell-type specific and may differ from the parent molecules.

Histone Deacetylase (HDAC) Inhibition

HDAC inhibition by SCFAs, particularly butyrate, leads to histone hyperacetylation and the subsequent modulation of gene expression.

  • Butyrate is a well-established pan-HDAC inhibitor, affecting the expression of a significant number of genes involved in cell cycle regulation and inflammation.[2]

  • The HDAC inhibitory activity of conjugated SCFA-glucosamine derivatives has not been extensively characterized in direct comparative studies. However, it is hypothesized that the butyryl moiety in GlcNBu would confer HDAC inhibitory properties.

STAT5 Signaling Pathway

The Signal Transducer and Activator of Transcription 5 (STAT5) pathway is involved in cell proliferation and differentiation.

  • Some SCFA derivatives have been shown to induce STAT5 phosphorylation and activation, promoting cellular proliferation, in contrast to the growth-suppressive effects of butyrate alone. This highlights the potential for creating derivatives with distinct functional outcomes from the parent SCFA.

Quantitative Data Comparison

The following tables summarize quantitative data from various studies to allow for a comparison of the effects of SCFAs, glucosamine, and their derivatives.

Table 1: Comparative Effects on Pro-inflammatory Cytokine Production

CompoundCell TypeStimulantCytokine MeasuredEffectConcentrationCitation
Butyrate Porcine Alveolar MacrophagesLPS (1 µg/mL)TNF-αReduction0.5 - 4 mM[5]
Butyrate Human Whole BloodLPS + PHATNF-α, IFN-γ, IL-12Significant Decrease0.0625 - 2 mM[8]
Glucosamine Mouse Macrophages (RAW 264.7)LPSiNOS, COX-2 (protein and mRNA)DecreaseNot specified[4]
N-butyryl glucosamine (GlcNBu) Neonatal Rat Chondrocytes-Type II Collagen, Aggrecan (mRNA)Significant IncreaseNot specified[9]
N-propionyl glucosamine (GlcNPro) Neonatal Rat Chondrocytes-Type II Collagen, Aggrecan (mRNA)No Significant EffectNot specified[9]
N-acetyl glucosamine (GlcNAc) Neonatal Rat Chondrocytes-Type II Collagen, Aggrecan (mRNA)No Significant EffectNot specified[9]
Deoxygenated NAG (BNAG1) LPS-stimulated primary peritoneal macrophagesLPSIL-6, TNF-αHigher inhibition than NAGNot specified[10]

Note: Direct quantitative comparisons are limited due to variations in experimental models and conditions.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathways of SCFAs and Glucosamine

Caption: Signaling pathways of SCFAs and Glucosamine derivatives.

Experimental Workflow for Comparative Analysis

Experimental_Workflow cluster_synthesis Compound Preparation cluster_cell_culture Cell-Based Assays cluster_assays Functional & Mechanistic Assays cluster_analysis Data Analysis Synthesis Synthesis of SCFA-GlcN Derivatives Purification Purification & Characterization Synthesis->Purification Treatment Treatment with Derivatives, SCFAs, GlcN Purification->Treatment Cell_Culture Cell Culture (e.g., Macrophages, IECs) Cell_Culture->Treatment Viability Cell Viability (MTT Assay) Treatment->Viability HDAC_Assay HDAC Activity Assay Treatment->HDAC_Assay NFkB_Assay NF-κB Reporter Assay Treatment->NFkB_Assay STAT5_Assay STAT5 Activation (Western Blot) Treatment->STAT5_Assay Cytokine_Assay Cytokine Profiling (ELISA/Multiplex) Treatment->Cytokine_Assay Data_Collection Data Collection Viability->Data_Collection HDAC_Assay->Data_Collection NFkB_Assay->Data_Collection STAT5_Assay->Data_Collection Cytokine_Assay->Data_Collection Comparison Comparative Analysis Data_Collection->Comparison

Caption: Experimental workflow for comparing SCFA-GlcN derivatives.

Detailed Experimental Protocols

Synthesis of N-butyryl-D-glucosamine

This protocol is adapted from the general procedure for N-acylation of D-glucosamine.[11]

  • Preparation of D-glucosamine solution: Dissolve D-glucosamine hydrochloride in anhydrous methanol (B129727) containing an equivalent amount of sodium methoxide.

  • Remove the precipitated sodium chloride by filtration.

  • N-acylation: To the resulting supersaturated solution of D-glucosamine, gradually add 1.2 to 1.5 equivalents of butyric anhydride (B1165640) with stirring at room temperature.

  • Continue stirring for a few hours, then allow the reaction mixture to stand at room temperature.

  • Crystallization and Purification: Crystallization should occur spontaneously. Allow to stand overnight at 4°C to complete crystallization.

  • Collect the crude N-butyryl-D-glucosamine by filtration, wash with cold methanol and then with ether to remove residual fatty acids.

  • Dry the product under vacuum. Recrystallization can be performed from hot ethanol.

Cell Viability (MTT) Assay

This protocol is a standard method for assessing cell viability.[1][5][12]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 to 5 x 104 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the SCFA-glucosamine derivatives, parent SCFAs, or glucosamine for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

Histone Deacetylase (HDAC) Activity Assay (Fluorometric)

This protocol provides a method to measure HDAC activity in cell lysates.[13]

  • Nuclear Extraction: Prepare nuclear extracts from cells treated with the test compounds.

  • Reaction Setup: In a 96-well black plate, add the following to each well:

    • Nuclear extract (containing HDACs)

    • HDAC assay buffer

    • Test compound (SCFA-glucosamine derivative, butyrate as a positive control, or vehicle control)

  • Substrate Addition: Add a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Developer Addition: Add the developer solution, which contains a protease to cleave the deacetylated substrate, releasing the fluorophore.

  • Fluorescence Measurement: Measure the fluorescence at the appropriate excitation/emission wavelengths (e.g., 355 nm excitation and 460 nm emission for AMC).

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.[4][14]

  • Cell Transfection: Co-transfect cells (e.g., HEK293T or a relevant cell line) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.

  • Cell Seeding and Treatment: After 24 hours, seed the transfected cells into a 96-well plate. Pre-treat the cells with the test compounds for 1-2 hours.

  • Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) for 6-8 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luciferase Measurement: Add the luciferase assay reagent to the cell lysate and measure the firefly luciferase activity using a luminometer.

  • Normalization: Add a Stop & Glo reagent to quench the firefly luciferase and measure the Renilla luciferase activity for normalization of transfection efficiency.

STAT5 Activation by Western Blot

This protocol detects the phosphorylation of STAT5 as an indicator of its activation.

  • Cell Treatment and Lysis: Treat cells with the test compounds for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated STAT5 (p-STAT5) overnight at 4°C. A separate blot should be incubated with an antibody for total STAT5 as a loading control.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection reagent and an imaging system. Quantify band intensities to determine the ratio of p-STAT5 to total STAT5.

Conclusion

The available evidence suggests that N-acylation of glucosamine with short-chain fatty acids can produce derivatives with unique biological activities that differ from the parent molecules. The study on N-butyryl glucosamine in chondrocytes indicates a potential for enhanced matrix gene expression without affecting NF-κB signaling in that specific context, a departure from the known anti-inflammatory effects of both butyrate and glucosamine. This highlights the cell-type specific and context-dependent nature of the signaling effects of these novel compounds.

Further direct comparative studies are necessary to fully elucidate the therapeutic potential of a broader range of SCFA-glucosamine derivatives. In particular, research focusing on their effects on inflammatory cells, such as macrophages and intestinal epithelial cells, and quantitative analysis of their impact on HDAC activity and the NF-κB and STAT5 signaling pathways will be crucial for advancing their development as potential therapeutic agents for inflammatory and other diseases. The experimental protocols provided in this guide offer a framework for conducting such comparative investigations.

References

Comparative Analysis of N-Acyl-D-Glucosamine Derivatives on Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the gene-regulatory effects of N-Valeryl-D-glucosamine and its analogs.

While direct experimental data on the specific effects of this compound on gene expression remains limited in publicly accessible literature, valuable insights can be gleaned from studies on structurally and functionally related N-acyl-D-glucosamine derivatives. This guide provides a comparative analysis of the known gene expression effects of pertinent analogs, offering a predictive framework for understanding the potential biological activities of this compound. The following sections present quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

Comparative Gene Expression Data

The table below summarizes the observed effects of various N-acyl-D-glucosamine derivatives on the expression of key genes implicated in inflammatory and cellular signaling pathways.

CompoundTarget Gene(s)Cell/Model SystemObserved EffectCitation
N-Palmitoyl-D-Glucosamine (PGA) TNF-α, IL-1β, iNOS, ZO-1, OccludinDNBS-induced colitis in mice↓ TNF-α, ↓ IL-1β, ↓ iNOS, ↑ ZO-1, ↑ Occludin[1]
Glucosamine (B1671600) (GlcN) & N-acetyl-phenylalanine derivative (NAPA) TNF-R1, TNF-R2, TRAF-6, IGFB-6, Rnd1, CUL-2, G1S protein 1, c-junHuman immortalized chondrocyte cell line (lbpva55)↓ mRNA levels of all listed genes following TNF-α stimulation[2]
N-acetyl-D-glucosamine (GlcNAc) Genes related to energy metabolism, transport, chemotaxis, MSHA pilus, PilAVibrio parahaemolyticus81 genes induced, 55 genes repressed[3]
Glucosamine (Gluc) & Polydeoxyribonucleotide (PDRN) MMP13, IGF-IHuman dermal fibroblastsStrong inhibition of MMP13 and IGF-I expression when combined[4]

Experimental Methodologies

Detailed protocols are crucial for the replication and validation of experimental findings. Below are the methodologies employed in the cited studies.

Study 1: N-Palmitoyl-D-Glucosamine in a Colitis Model[1]
  • Model: Dinitrobenzene sulfonic acid (DNBS)-induced colitis in mice.

  • Treatment: Micronized N-palmitoyl-D-glucosamine (PGA) administered to mice.

  • Gene Expression Analysis:

    • Colon tissue was collected and homogenized.

    • Total RNA was extracted from the tissue samples.

    • Reverse transcription was performed to synthesize cDNA.

    • Quantitative Real-Time PCR (qRT-PCR) was used to measure the mRNA expression levels of TNF-α, IL-1β, iNOS, ZO-1, and occludin.

    • Gene expression levels were normalized to a housekeeping gene.

Study 2: Glucosamine and NAPA in Chondrocytes[2]
  • Cell Line: Human immortalized chondrocyte cell line lbpva55.

  • Stimulation: Cells were stimulated with Tumor Necrosis Factor-alpha (TNF-α).

  • Treatment: Cells were treated with Glucosamine (GlcN) and its N-acetyl-phenylalanine derivative (NAPA).

  • Gene Expression Analysis:

    • Total RNA was isolated from the chondrocytes.

    • cDNA microarray was initially used to identify genes with altered expression.

    • Quantitative Real-Time Polymerase Chain Reaction (Q-RT-PCR) was used to validate the microarray findings for specific genes including TNF-R1, TNF-R2, TRAF-6, IGFB-6, Rnd1, CUL-2, G1S protein 1, and c-jun.

Study 3: N-acetyl-D-glucosamine in Vibrio parahaemolyticus[3]
  • Organism: Vibrio parahaemolyticus.

  • Culture Conditions: Bacteria were grown in the presence or absence of N-acetyl-D-glucosamine (GlcNAc).

  • Gene Expression Analysis:

    • Total RNA was extracted from bacterial cultures.

    • Microarray analysis was performed to compare the global gene expression profiles between GlcNAc-treated and control cultures.

    • Data analysis identified genes that were significantly induced or repressed by GlcNAc.

Signaling Pathways and Experimental Visualizations

The following diagrams, generated using Graphviz, illustrate the signaling pathways modulated by N-acyl-D-glucosamine derivatives and a typical experimental workflow for gene expression analysis.

TLR4_NLRP3_Pathway LPS LPS TLR4 TLR-4 LPS->TLR4 Activates PGA N-Palmitoyl-D-Glucosamine (PGA) PGA->TLR4 Inhibits PPARa PPAR-α PGA->PPARa Activates NLRP3 NLRP3 Inflammasome TLR4->NLRP3 Activates Inflammation Inflammatory Gene Expression (TNF-α, IL-1β, iNOS) NLRP3->Inflammation Promotes PPARa->TLR4 Inhibits

Caption: N-Palmitoyl-D-Glucosamine's inhibition of the TLR-4/NLRP3 pathway.

TNF_alpha_Signaling TNFa TNF-α TNFR TNF-R1 / TNF-R2 TNFa->TNFR TRAF6 TRAF-6 TNFR->TRAF6 NFkB NF-κB TRAF6->NFkB AP1 AP-1 (c-jun) TRAF6->AP1 GeneExpression Inflammatory & Stress Response Genes NFkB->GeneExpression AP1->GeneExpression GlcN_NAPA Glucosamine (GlcN) & N-acetyl-phenylalanine (NAPA) GlcN_NAPA->NFkB Inhibits GlcN_NAPA->AP1 Inhibits

Caption: Glucosamine's interference with NF-κB and AP-1 signaling.

Gene_Expression_Workflow cluster_sample_prep Sample Preparation cluster_analysis Gene Expression Analysis Cells Cells / Tissue Treatment Treatment with This compound or Analog Cells->Treatment RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction cDNA_Synthesis cDNA Synthesis (Reverse Transcription) RNA_Extraction->cDNA_Synthesis qPCR Quantitative PCR (qPCR) cDNA_Synthesis->qPCR Data_Analysis Data Analysis qPCR->Data_Analysis

Caption: A generalized workflow for studying gene expression.

References

In Vivo Bioavailability of N-Acyl-D-Glucosamine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of glucosamine (B1671600) and its derivatives is a subject of ongoing research, particularly in the context of osteoarthritis and other inflammatory conditions. A critical factor influencing the efficacy of these compounds is their oral bioavailability. This guide provides a comparative overview of the in vivo bioavailability of various N-acyl-D-glucosamine derivatives, supported by experimental data from preclinical and clinical studies. While direct comparative studies across a wide range of derivatives are limited, this document synthesizes available data to offer insights into how N-acylation affects the pharmacokinetic profiles of these compounds.

Data Presentation: Pharmacokinetic Parameters of Glucosamine and its N-Acyl Derivatives

The following table summarizes key pharmacokinetic parameters for glucosamine and several of its N-acyl derivatives from various in vivo studies. It is important to note that the data are compiled from different studies using diverse methodologies, animal models, and dosing regimens. Therefore, direct comparisons should be made with caution.

CompoundSpeciesDoseCmax (µg/mL)Tmax (h)Absolute Bioavailability (%)Reference
Glucosamine HClRat350 mg/kg (oral)Not explicitly stated, peak at ~0.5h~0.519[1][2][3]
Glucosamine SulfateHuman1500 mg (oral)~1.8 (10 µM)~3.044[4][5]
N-Acetyl-D-Glucosamine (NAG)Human800 mg (oral)0.16 ± 0.131.56 ± 1.23Not Reported[6]
Polymeric N-Acetyl-D-Glucosamine (POLY-Nag)Human1 g/day (oral)Increased serum levels observedNot ReportedNot Reported
N-Butyryl-D-Glucosamine (GLcNBu)Rat223 mg/kg (oral)Not explicitly stated, rapid absorption0.48 - 0.67< 17[2]
Gly-Val-COO-Glucosamine (GVG)RatNot specified~3-fold higher plasma conc. vs GlucosamineNot ReportedSignificantly increased vs Glucosamine

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of bioavailability studies. Below are summarized protocols from the cited literature for key in vivo experiments.

Animal Studies (Rat Model)

A common preclinical model for assessing the bioavailability of N-acyl-D-glucosamine derivatives involves the use of Sprague-Dawley rats.[1][2][3][7]

  • Animal Preparation: Male Sprague-Dawley rats (288 ± 19 g) are typically used.[2] For intravenous administration and blood sampling, the right jugular vein is cannulated under anesthesia.[1][2] Animals are fasted overnight before oral or intravenous administration of the test compound.

  • Dosing:

    • Oral Administration: The compound is dissolved in normal saline and administered via oral gavage.[1] A typical dose for glucosamine hydrochloride is 350 mg/kg.[1][3]

    • Intravenous Administration: The compound is administered as a single bolus injection through the cannulated jugular vein.[1][3]

  • Blood Sampling: Serial blood samples (approximately 0.3 mL) are collected from the jugular vein at predetermined time points (e.g., 0, 5, 10, 15, 30, 60, 90, 120, 240, 360, and 480 minutes post-dose) into heparinized tubes.[1]

  • Plasma Preparation: Blood samples are centrifuged (e.g., at 2000 g for 5 minutes) to separate the plasma, which is then stored at -20°C until analysis.[1]

Human Pharmacokinetic Studies
  • Study Design: Studies are often conducted as open-label, randomized, crossover trials in healthy volunteers.[5]

  • Dosing: For N-Acetyl-D-Glucosamine, a single oral dose of 800 mg has been used.[6] For glucosamine sulfate, doses of 750 mg, 1500 mg, and 3000 mg have been administered.[5]

  • Blood Sampling: Blood samples are collected at various time points post-administration to characterize the plasma concentration-time profile.

  • Plasma Analysis: Plasma concentrations of the analytes are determined using validated analytical methods.

Analytical Methodology: HPLC and LC-MS/MS

The quantification of N-acyl-D-glucosamine derivatives in plasma typically requires sensitive and specific analytical methods.

  • Sample Preparation: A common method for plasma sample preparation is protein precipitation using acetonitrile (B52724).[6][8][9] The supernatant is then used for analysis.

  • Chromatographic Separation:

    • HPLC: Reversed-phase high-performance liquid chromatography (HPLC) is frequently used. For glucosamine, a C18 column with a mobile phase of acetonitrile, water, acetic acid, and triethylamine (B128534) has been described.[1] For N-acetylglucosamine, a Hypersil Silica column with a mobile phase of acetonitrile and buffer has been used.[8][9]

    • LC-MS/MS: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity. For N-acetylglucosamine, a Hypersil Silica column with detection in negative ionization mode by multiple reaction monitoring has been validated.[8][9] Pre-column derivatization with reagents like o-phthalaldehyde/3-mercaptopropionic acid can be employed for glucosamine to improve chromatographic retention and sensitivity.[10]

  • Detection:

    • HPLC-UV: Ultraviolet (UV) detection is a common method.[1]

    • LC-MS/MS: Mass spectrometry provides highly specific detection and quantification.[6][8][9][10]

Mandatory Visualization

experimental_workflow cluster_preclinical Preclinical In Vivo Bioavailability Study cluster_analysis Sample Analysis cluster_data Data Analysis animal_prep Animal Preparation (e.g., Sprague-Dawley Rats) - Fasting - Jugular Vein Cannulation dosing Dosing - Oral Gavage (Test Group) - IV Injection (Control Group) animal_prep->dosing Randomized Assignment blood_sampling Serial Blood Sampling (via Jugular Vein Cannula) dosing->blood_sampling Time-course plasma_prep Plasma Preparation (Centrifugation) blood_sampling->plasma_prep sample_extraction Sample Extraction (Protein Precipitation) plasma_prep->sample_extraction lc_ms_analysis LC-MS/MS Analysis - Chromatographic Separation - Mass Spectrometric Detection sample_extraction->lc_ms_analysis pk_modeling Pharmacokinetic Modeling - Cmax, Tmax, AUC Calculation lc_ms_analysis->pk_modeling bioavailability_calc Bioavailability Calculation (AUC_oral / AUC_iv) pk_modeling->bioavailability_calc

Caption: Experimental workflow for in vivo bioavailability assessment.

References

The Influence of the N-Acyl Chain on D-Glucosamine's Biological Function: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-acyl-D-glucosamine derivatives are a class of compounds with diverse and promising biological activities. The structure of the N-acyl chain plays a pivotal role in determining the specific function of these molecules, influencing their therapeutic potential in areas ranging from inflammation and cancer to dermatology. This guide provides a comparative analysis of N-Valeryl-D-glucosamine and its relationship to other key N-acyl-D-glucosamine derivatives, supported by available experimental data and detailed methodologies.

Structural Comparison and Biological Significance

The core structure of these molecules is D-glucosamine, an amino sugar. The functional diversity arises from the nature of the acyl group attached to the amino group. This guide will focus on comparing this compound with two well-studied analogues: N-Acetyl-D-glucosamine (NAG) and N-Palmitoyl-D-glucosamine (PGA).

DerivativeAcyl GroupChain LengthKey Characteristics & Hypothesized Impact
N-Acetyl-D-glucosamine (NAG) Acetyl (CH₃CO)ShortWell-studied with known roles in extracellular matrix synthesis and anti-inflammatory pathways. Its shorter chain length contributes to its solubility and established biological functions.[1][2]
This compound Valeryl (C₅H₁₁CO)MediumThe valeryl group is hypothesized to enhance solubility and stability, potentially modulating biological pathways related to inflammation and cancer.[3] Its intermediate chain length may offer a unique balance of lipophilicity and hydrophilicity, influencing its interaction with cellular targets.
N-Palmitoyl-D-glucosamine (PGA) Palmitoyl (B13399708) (C₁₆H₃₃CO)LongThe long palmitoyl chain significantly increases lipophilicity, facilitating interactions with lipid-rich environments like cell membranes and nuclear receptors (e.g., PPAR-α). This is linked to potent anti-inflammatory and pain-relieving effects.[4]

Comparative Biological Functions and Experimental Data

While direct comparative studies involving this compound are limited, we can infer its potential activities based on research into related compounds.

Anti-inflammatory Activity

N-acyl-D-glucosamine derivatives are known to modulate inflammatory responses, primarily through the inhibition of pro-inflammatory cytokine production.

Comparative Data on Cytokine Inhibition:

CompoundCell LineStimulantConcentration% Inhibition of IL-6% Inhibition of TNF-αReference
N-Acetyl-D-glucosamine (NAG) Murine Macrophages (RAW 264.7)LPS0.5 mMSignificant InhibitionSignificant Inhibition[5]
BNAG1 (a deoxygenated NAG derivative) Murine Macrophages (RAW 264.7)LPS0.5 mMHigher than NAGHigher than NAG[5]
N-Palmitoyl-D-glucosamine (PGA) ---Data not availableData not available-
Potential in Cancer Research

Glucosamine and its derivatives have been investigated for their potential anti-tumor activities.

Comparative Data on Cytotoxicity:

CompoundCell LineConcentrationEffectReference
D-Glucosamine Hydrochloride Human Hepatoma (SMMC-7721)1000 µg/ml82% growth inhibition[6]
N-Acetyl-D-glucosamine (NAG) Human Hepatoma (SMMC-7721)1000 µg/mlNo significant inhibition[6]

It is hypothesized that the valeryl group in this compound could influence its cytotoxic effects on cancer cells, a property that warrants further investigation.

Dermatological Applications and Extracellular Matrix Synthesis

N-acyl-D-glucosamines are utilized in skincare for their moisturizing and skin health-promoting properties.[3] They can influence the synthesis of crucial extracellular matrix (ECM) components.

Effects on Extracellular Matrix Components:

CompoundCell TypeEffectReference
N-Acetyl-D-glucosamine (NAG) Human Dermal FibroblastsStimulates hyaluronic acid and collagen synthesis[7][8]
Glucosamine HCl & Chondroitin Sulfate Tenocytes, Ligament Cells, ChondrocytesStimulates collagen neosynthesis[9]

The enhanced solubility and stability suggested for this compound could make it a promising candidate for topical formulations aimed at improving skin hydration and elasticity.[3]

Signaling Pathways

The biological effects of N-acyl-D-glucosamine derivatives are mediated through various signaling pathways. The length of the N-acyl chain can influence which pathways are preferentially modulated.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Inhibition of this pathway is a key mechanism for the anti-inflammatory effects of many compounds.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4) Inflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates IkB_NF_kB IκB-NF-κB (Inactive Complex) NF_kB NF-κB (p50/p65) NF_kB_active NF-κB (Active) NF_kB->NF_kB_active IkB_NF_kB->NF_kB releases N_Acyl_Glucosamine N-Acyl-D-Glucosamine Derivatives N_Acyl_Glucosamine->IKK_Complex inhibit DNA DNA NF_kB_active->DNA binds to Inflammatory_Genes Pro-inflammatory Gene Transcription (IL-6, TNF-α) DNA->Inflammatory_Genes

Caption: Hypothetical inhibition of the NF-κB pathway by N-acyl-D-glucosamine derivatives.

PPAR-α Signaling Pathway

Peroxisome proliferator-activated receptor-alpha (PPAR-α) is a nuclear receptor that plays a crucial role in lipid metabolism and inflammation. Longer-chain N-acyl derivatives like PGA are more likely to activate this pathway due to their lipophilic nature.

PPARa_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Long_Chain_N_Acyl Long-Chain N-Acyl-D-Glucosamine (e.g., PGA) PPARa PPAR-α Long_Chain_N_Acyl->PPARa activates PPARa_RXR_inactive PPAR-α/RXR (Inactive) PPARa->PPARa_RXR_inactive RXR RXR RXR->PPARa_RXR_inactive PPARa_RXR_active PPAR-α/RXR (Active) PPARa_RXR_inactive->PPARa_RXR_active PPRE PPRE (PPAR Response Element) PPARa_RXR_active->PPRE binds to Target_Genes Target Gene Transcription PPRE->Target_Genes Anti_inflammatory_Effects Anti-inflammatory Effects Target_Genes->Anti_inflammatory_Effects

Caption: Activation of the PPAR-α pathway by long-chain N-acyl-D-glucosamine derivatives.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of these compounds.

In Vitro Anti-inflammatory Assay: Measurement of Nitric Oxide (NO) Production

Objective: To quantify the inhibitory effect of N-acyl-D-glucosamine derivatives on the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Workflow:

NO_Assay_Workflow Cell_Culture 1. Seed Macrophages (e.g., RAW 264.7) Pre_treatment 2. Pre-treat with Test Compound Cell_Culture->Pre_treatment Stimulation 3. Stimulate with LPS Pre_treatment->Stimulation Incubation 4. Incubate for 24 hours Stimulation->Incubation Supernatant_Collection 5. Collect Supernatant Incubation->Supernatant_Collection Griess_Reaction 6. Perform Griess Reaction Supernatant_Collection->Griess_Reaction Measurement 7. Measure Absorbance at 540 nm Griess_Reaction->Measurement

Caption: Workflow for the in vitro nitric oxide (NO) production assay.

Detailed Protocol:

  • Cell Seeding: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the N-acyl-D-glucosamine derivative (e.g., 0.1, 1, 10, 100 µM) for 1 hour.

  • LPS Stimulation: Add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: Collect 50 µL of the cell culture supernatant.

  • Griess Reaction: Add 50 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) to each supernatant sample.

  • Quantification: Measure the absorbance at 540 nm using a microplate reader. Calculate the nitrite (B80452) concentration based on a sodium nitrite standard curve.

Skin Hydration Measurement: Corneometry

Objective: To assess the effect of topical formulations containing N-acyl-D-glucosamine derivatives on skin surface hydration.

Methodology:

  • Subject Recruitment: Select healthy volunteers with dry to normal skin.

  • Baseline Measurement: Acclimatize subjects to the room conditions (e.g., 22°C, 50% relative humidity) for 30 minutes. Measure baseline skin hydration on the forearm using a Corneometer.

  • Product Application: Apply a standardized amount of the formulation containing the test compound to a defined area on the forearm. A control formulation (without the active ingredient) should be applied to a separate area.

  • Post-application Measurements: Measure skin hydration at specified time points (e.g., 1, 2, 4, 8, and 24 hours) after product application.

  • Data Analysis: Compare the changes in skin hydration from baseline for the test and control formulations to determine the efficacy of the N-acyl-D-glucosamine derivative.

Conclusion and Future Directions

The N-acyl chain is a critical determinant of the biological activity of D-glucosamine derivatives. While N-Acetyl-D-glucosamine is well-established in promoting extracellular matrix synthesis and exhibiting anti-inflammatory effects, longer-chain derivatives like N-Palmitoyl-D-glucosamine show potent anti-inflammatory actions likely mediated through different pathways such as PPAR-α activation.

This compound, with its intermediate chain length, represents an intriguing molecule that may possess a unique combination of properties. Its valeryl group could enhance its stability and cellular uptake, potentially leading to improved efficacy in anti-inflammatory and dermatological applications. However, a significant gap in the literature exists regarding specific experimental data for this compound. Further research, including head-to-head comparative studies with other N-acyl-D-glucosamine derivatives, is essential to fully elucidate its structure-function relationship and unlock its therapeutic potential. The experimental protocols outlined in this guide provide a framework for such future investigations.

References

Safety Operating Guide

Proper Disposal of N-Valeryl-D-glucosamine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Hazard and Safety Summary

Based on data for the closely related compound N-Acetyl-D-glucosamine, N-Valeryl-D-glucosamine is anticipated to have a low hazard profile. The following table summarizes the key safety ratings for N-Acetyl-D-glucosamine, which can serve as a preliminary reference.

Hazard ClassificationRatingAdditional Information
GHS Classification Not classified as hazardous[1]The substance does not meet the criteria for classification in accordance with the Globally Harmonized System.[1]
NFPA Ratings Health: 0, Fire: 0, Reactivity: 0[1]Indicates minimal hazard.[1]
HMIS-Ratings Health: 0, Fire: 0, Reactivity: 0[1]Indicates minimal hazard.[1]
PBT and vPvB Assessment Not applicableThe substance is not considered to be persistent, bioaccumulative, or toxic.[1]

Step-by-Step Disposal Protocol

This protocol outlines the recommended procedure for the disposal of this compound.

1. Waste Identification and Segregation:

  • Characterize the Waste: Confirm that the waste consists solely of this compound and is not contaminated with any hazardous substances. If it is mixed with other chemicals, the entire mixture must be treated as hazardous waste.

  • Segregate: Keep this waste stream separate from hazardous chemical waste, such as solvents, heavy metals, or reactive chemicals.[6]

2. Containerization and Labeling:

  • Select an Appropriate Container: Use a clean, sealable, and chemically compatible container for the solid waste.[7] Plastic containers are often preferred over glass for waste storage when compatibility is not an issue.[2]

  • Label Clearly: The container must be clearly labeled with the full chemical name: "this compound". Include the CAS number if available and indicate that it is non-hazardous waste. The label should also include the date of waste generation and the principal investigator's name and contact information.[2]

3. Disposal Pathway:

  • Consult Institutional Guidelines: Before proceeding, consult your institution's EHS department or refer to your laboratory's chemical hygiene plan for specific instructions on non-hazardous chemical waste disposal.[2][3][4][5]

  • Institutional Waste Collection: The preferred method of disposal is through your institution's hazardous waste program, even for non-hazardous materials, to ensure compliance with all regulations.[2][8] Contact your EHS office to schedule a waste pickup.

  • Trash Disposal (with EHS approval only): In some cases, and only with explicit written permission from your EHS department, non-hazardous chemical waste may be disposed of in the regular trash.[2][9] The chemical must be in a tightly sealed container.[9]

4. Decontamination of Empty Containers:

  • Triple Rinse: Empty containers that held this compound should be triple-rinsed with a suitable solvent, such as water.[8][10]

  • Dispose of Rinsate: The rinsate should be collected and disposed of as non-hazardous aqueous waste, following your institution's guidelines.[8]

  • Container Disposal: After triple-rinsing and allowing it to dry, the empty container can typically be disposed of in the regular trash.[8][10] Deface or remove the original label before disposal.[8]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Decision Workflow for this compound cluster_start cluster_assessment Waste Characterization cluster_pathway Disposal Pathway cluster_final Final Disposal start Start: Have this compound Waste is_mixed Is the waste mixed with hazardous chemicals? start->is_mixed hazardous_waste Treat as Hazardous Waste: Follow EHS procedures for hazardous chemical disposal. is_mixed->hazardous_waste Yes non_hazardous_waste Treat as Non-Hazardous Waste is_mixed->non_hazardous_waste No final_disposal EHS Manages Final Disposal hazardous_waste->final_disposal consult_ehs Consult Institutional EHS for Disposal Guidelines non_hazardous_waste->consult_ehs collect_waste Containerize, Label, and Request EHS Pickup consult_ehs->collect_waste collect_waste->final_disposal

Caption: Disposal decision workflow for this compound.

By following these procedures and consulting with your institution's safety experts, you can ensure the safe and environmentally responsible disposal of this compound.

References

Personal protective equipment for handling N-Valeryl-D-glucosamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Personal Protective Equipment (PPE)

When handling N-Valeryl-D-glucosamine, appropriate personal protective equipment is crucial to ensure personal safety and prevent contamination. The recommended PPE is standard for handling non-hazardous powdered chemicals in a laboratory environment.

Core PPE Requirements:

  • Eye Protection: Wear chemical safety goggles or glasses.

  • Hand Protection: Use nitrile or latex gloves to prevent skin contact.

  • Body Protection: A standard laboratory coat is required to protect against spills.

  • Respiratory Protection: While this compound is not considered hazardous, a dust mask or respirator is recommended when handling large quantities or when there is a potential for generating airborne dust, to prevent respiratory irritation.

II. Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound will minimize exposure and maintain a safe laboratory environment.

  • Preparation:

    • Ensure the work area, typically a clean bench or a chemical fume hood, is clean and uncluttered.

    • Assemble all necessary equipment, including spatulas, weighing paper, and containers.

    • Don the required personal protective equipment as outlined above.

  • Weighing and Transfer:

    • To minimize the generation of dust, handle the powder gently.

    • Use a chemical fume hood or a ventilated balance enclosure, especially when working with larger quantities.

    • When transferring the powder, use a spatula and avoid pouring directly from a large container to a small one to prevent spills and dust formation.

  • In Case of a Spill:

    • For small spills, gently sweep up the powder using a brush and dustpan, avoiding actions that could make the powder airborne.

    • Place the collected material into a sealed container for disposal.

    • Clean the spill area with a damp cloth.

    • For larger spills, follow your institution's specific spill cleanup procedures.

III. Disposal Plan

Proper disposal of this compound and associated waste is essential to maintain a safe and compliant laboratory. Based on information for similar non-hazardous chemicals, the following disposal protocol is recommended.

  • Unused Product:

    • If the chemical is in its original, uncontaminated container, it can be disposed of as non-hazardous solid waste.

    • Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

  • Contaminated Materials:

    • Items such as used weighing paper, contaminated gloves, and paper towels should be placed in a sealed bag or container and disposed of in the regular laboratory trash, unless they are contaminated with a hazardous substance.

  • Empty Containers:

    • Empty containers should be triple-rinsed with a suitable solvent (e.g., water).

    • The rinsate can typically be disposed of down the drain with copious amounts of water, provided it is not contaminated with hazardous materials.

    • Deface the label on the empty container before placing it in the appropriate recycling or trash receptacle.

IV. Quantitative Data Summary

While a specific SDS for this compound is not available, the following table summarizes relevant data for the closely related compound, N-Acetyl-D-glucosamine, and general properties of this compound from available sources.

PropertyThis compound (from PubChem)N-Acetyl-D-glucosamine (from Fisher Scientific SDS[1])
Molecular Formula C11H21NO6C8H15NO6
Molecular Weight 263.29 g/mol 221.21 g/mol
Appearance -Off-white Powder Solid
Melting Point -211 - 227 °C
Hazard Classification Not ClassifiedNot Classified as hazardous

V. Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from initial preparation to final disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Prepare Work Area don_ppe 2. Don PPE prep_area->don_ppe weigh 3. Weigh Powder don_ppe->weigh transfer 4. Transfer to Container weigh->transfer spill Spill? transfer->spill spill_clean 5a. Clean Spill spill->spill_clean Yes dispose_waste 5b. Dispose of Waste spill->dispose_waste No spill_clean->dispose_waste dispose_ppe 6. Doff & Dispose PPE dispose_waste->dispose_ppe

Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.